molecular formula C19H25N5O4 B121538 Terazosin CAS No. 141269-44-5

Terazosin

Cat. No.: B121538
CAS No.: 141269-44-5
M. Wt: 387.4 g/mol
InChI Key: VCKUSRYTPJJLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin is a selective, long-acting quinazoline-derived alpha-1 adrenergic receptor antagonist that serves as a valuable compound in biomedical research . Its primary mechanism of action involves the competitive blockade of post-synaptic alpha-1 adrenoceptors, which are G-protein coupled receptors prevalent in vascular, prostatic, and bladder smooth muscle . This antagonism leads to the relaxation of smooth muscle tissue, forming the basis for its principal research applications. Historically approved for clinical use in hypertension and benign prostatic hyperplasia (BPH), this compound offers significant utility in preclinical research models investigating lower urinary tract symptoms and vascular tone . In models of BPH, it mitigates urinary obstruction by relaxing smooth muscle in the prostate and bladder neck, thereby improving urine flow . Its role in cardiovascular research stems from its ability to cause vasodilation, reducing peripheral resistance and blood pressure . Beyond these classic applications, contemporary research explores novel pathways. Emerging studies indicate that this compound demonstrates neuroprotective potential, particularly in models of Parkinson's disease, potentially through the enhancement of glycolysis and increase in intracellular ATP levels . Further investigations highlight its potential to improve arterial stiffness, a key marker of vascular aging, suggesting utility in research on age-related cardiovascular changes . Off-label research applications being actively studied include its use as medical expulsive therapy for distal ureteral calculi and its effects in models of chronic prostatitis/chronic pelvic pain syndrome . Researchers value this compound as a tool for elucidating adrenergic signaling pathways and its downstream physiological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63590-64-7
Record name Terazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Beyond the Blockade: A Technical Guide to the Alpha-1 Independent Mechanisms of Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based derivative, is a well-established α1-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Its therapeutic efficacy in these conditions is primarily attributed to the relaxation of smooth muscle in the prostate and vasculature.[1][3] However, a growing body of evidence reveals that the clinical benefits of this compound extend beyond its canonical alpha-1 blockade. This in-depth technical guide synthesizes the current understanding of these non-canonical mechanisms, focusing on the induction of apoptosis, the activation of phosphoglycerate kinase 1 (PGK1) for neuroprotection, and emerging evidence of its anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a detailed exploration of the molecular pathways involved but also actionable experimental protocols to investigate these effects.

Introduction: Re-evaluating a Classic Drug

For decades, the therapeutic action of this compound was considered to be a direct consequence of its competitive antagonism at α1-adrenergic receptors.[4][5] This mechanism effectively alleviates the symptoms of BPH by reducing smooth muscle tone in the prostate and bladder neck, and lowers blood pressure by decreasing peripheral vascular resistance.[2][3] While effective, this explanation does not fully account for the long-term clinical responses and the growing evidence of this compound's efficacy in seemingly unrelated pathological contexts, such as neurodegenerative diseases.[6][7]

Recent research has illuminated a more complex and nuanced pharmacological profile for this compound, revealing that its molecular interactions are not limited to the adrenergic system. These alpha-1 independent actions are largely attributed to the quinazoline core of the molecule and are not observed with other alpha-1 blockers like tamsulosin, which has a different chemical structure.[8][9] This guide delves into the core non-canonical mechanisms of this compound, providing a foundation for future research and therapeutic development.

The Apoptotic Induction Pathway: A Novel Anti-Proliferative Mechanism

One of the most well-documented alpha-1 independent effects of this compound is its ability to induce apoptosis, or programmed cell death, in various cell types, most notably in prostate epithelial and stromal cells.[8][9][10] This pro-apoptotic activity contributes to the long-term efficacy of this compound in BPH by reducing prostate volume, an effect not achievable through smooth muscle relaxation alone.[11]

Molecular Mechanisms of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound is multifaceted and appears to converge on the activation of effector caspases, such as caspase-3.[12] Key upstream signaling events include:

  • Deregulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway: this compound has been shown to upregulate the expression of TGF-β1, a potent inducer of apoptosis in prostate cells.[13][14] This suggests that this compound may sensitize cells to the pro-apoptotic effects of this cytokine.

  • Induction of Anoikis: this compound can disrupt the attachment of cells to the extracellular matrix, a process that triggers a specific form of apoptosis known as anoikis.[6][14][15] This is particularly relevant in the context of cancer, where the ability of cells to survive in an unattached state is crucial for metastasis. This effect is thought to be mediated by the quinazoline structure of this compound.[14][16]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. Studies have shown that this compound treatment can lead to an upregulation of Bax and a downregulation of Bcl-2, tipping the cellular balance towards apoptosis.[17]

The convergence of these pathways on caspase activation ultimately leads to the execution of the apoptotic program, characterized by DNA fragmentation and the formation of apoptotic bodies.

Experimental Workflow for Investigating this compound-Induced Apoptosis

To provide a practical framework for researchers, a comprehensive experimental workflow is outlined below. This workflow is designed to be a self-validating system, incorporating multiple assays to confirm apoptotic induction and elucidate the underlying mechanisms.

Diagram of Experimental Workflow for Apoptosis Studies

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Detection cluster_2 Mechanism Elucidation start Prostate Cancer Cell Lines (e.g., PC-3, DU145) treatment Treat with this compound (Dose-response and Time-course) start->treatment tunel TUNEL Assay (DNA Fragmentation) treatment->tunel caspase3 Caspase-3 Activity Assay (Enzyme Activation) treatment->caspase3 anoikis Anoikis Assay (Detachment-Induced Apoptosis) treatment->anoikis western Western Blot Analysis (TGF-β, Bcl-2 family, Caspases) treatment->western

Caption: A streamlined workflow for investigating this compound-induced apoptosis.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a gold-standard method for detecting the DNA fragmentation characteristic of late-stage apoptosis.[18]

Materials:

  • Prostate cancer cells (e.g., PC-3)

  • This compound hydrochloride (Sigma-Aldrich)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • TUNEL assay kit (e.g., from Promega or Roche)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for 24-48 hours. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 20 minutes at room temperature.[18]

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.[18]

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mixture in a humidified chamber.

  • Counterstaining: After the TUNEL reaction, wash the cells and counterstain with DAPI for 5-10 minutes to visualize all cell nuclei.[18]

  • Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (from the labeled dUTPs) colocalizing with the blue DAPI-stained nuclei.

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 colorimetric assay kit (e.g., from Thermo Fisher Scientific or Abcam) containing:

    • Cell Lysis Buffer

    • 2x Reaction Buffer

    • DEVD-pNA substrate (4 mM)

  • Microplate reader

Procedure:

  • Cell Lysis: Induce apoptosis in your cell line with this compound. Pellet 3-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[19]

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant to a fresh, pre-chilled tube.[19]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Reaction Initiation: Add 50 µL of 2x Reaction Buffer to each well. Then, add 5 µL of the DEVD-pNA substrate.[20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.[20]

This assay assesses the ability of this compound to induce apoptosis in cells cultured in an anchorage-independent manner.

Materials:

  • Anoikis assay kit (e.g., from Cell Biolabs or Abcam) containing an anchorage-resistant plate

  • Prostate cancer cells

  • This compound

  • Calcein AM (for live cell staining) or Ethidium Homodimer-1 (for dead cell staining)

Procedure:

  • Cell Suspension Preparation: Prepare a single-cell suspension of prostate cancer cells in culture medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[21]

  • Plating: Add 100 µL of the cell suspension to the wells of the anchorage-resistant plate. Also, plate cells in a standard tissue culture plate as an adherent control.

  • Treatment: Treat the cells with this compound at the desired concentrations.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.[21]

  • Viability Staining: Add Calcein AM and/or Ethidium Homodimer-1 to the wells according to the kit manufacturer's instructions and incubate for 30-60 minutes.[22]

  • Quantification: Measure the fluorescence using a fluorescence microplate reader. A decrease in Calcein AM fluorescence and an increase in Ethidium Homodimer-1 fluorescence in the anchorage-resistant plate in the presence of this compound indicates the induction of anoikis.

The PGK1 Activation Pathway: A New Frontier in Neuroprotection

A groundbreaking discovery in recent years has been the identification of phosphoglycerate kinase 1 (PGK1) as a novel molecular target of this compound.[8][23] This interaction is independent of its alpha-1 adrenergic receptor antagonism and has profound implications for the treatment of neurodegenerative diseases such as Parkinson's disease.[7][23]

Molecular Mechanism of PGK1 Activation

PGK1 is a key enzyme in the glycolytic pathway, responsible for the first ATP-generating step.[24] this compound has been shown to bind directly to PGK1 and enhance its enzymatic activity.[8] This leads to an increase in glycolysis and a subsequent boost in cellular ATP levels.[24][25] The neuroprotective effects of this compound are thought to stem from this enhancement of cellular bioenergetics, which helps neurons combat the metabolic stress associated with neurodegeneration.[7][26]

Interestingly, the effect of this compound on PGK1 activity is biphasic: at low concentrations, it acts as an activator, while at higher concentrations, it can be inhibitory.[8][27] This highlights the importance of careful dose-finding studies when exploring the therapeutic potential of this mechanism.

Signaling Pathway of this compound-Mediated Neuroprotection

This compound This compound pgk1 PGK1 Activation This compound->pgk1 glycolysis Enhanced Glycolysis pgk1->glycolysis atp Increased ATP Production glycolysis->atp neuroprotection Neuroprotection (Reduced Neuronal Cell Death) atp->neuroprotection

Caption: The neuroprotective signaling cascade initiated by this compound through PGK1 activation.

Experimental Workflow for Investigating PGK1 Activation and Neuroprotection

The following workflow provides a systematic approach to studying the effects of this compound on PGK1 activity and its downstream neuroprotective consequences.

Diagram of Experimental Workflow for PGK1 and Neuroprotection Studies

cluster_0 In Vitro Assays cluster_1 In Vivo Studies pgk1_activity PGK1 Enzyme Activity Assay atp_measurement Cellular ATP Measurement (e.g., CellTiter-Glo) pgk1_activity->atp_measurement animal_model Neurodegenerative Disease Animal Model (e.g., Parkinson's) treatment This compound Administration animal_model->treatment mrs 31P-Magnetic Resonance Spectroscopy (Brain ATP Measurement) treatment->mrs behavioral Behavioral Tests (Motor Function) treatment->behavioral

Sources

A Technical Guide to Terazosin as a Phosphoglycerate Kinase 1 (PGK1) Activator: Mechanism, Methodologies, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in glycolysis, responsible for the first ATP-generating step in this central metabolic pathway.[1][2] Beyond its canonical role, PGK1 is implicated in a diverse range of cellular processes, including angiogenesis, autophagy, and DNA repair, making it a molecule of significant interest in various disease contexts.[2][3] This guide provides an in-depth technical overview of the repurposed drug Terazosin, an α1-adrenergic receptor antagonist that was discovered to be a potent, albeit paradoxical, activator of PGK1.[4][5] We will dissect the unique molecular mechanism of action, detail key experimental methodologies for its study, and explore the burgeoning therapeutic applications stemming from this novel function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the this compound-PGK1 axis.

The Target: Phosphoglycerate Kinase 1 (PGK1) - A Multifaceted Metabolic Enzyme

PGK1 is ubiquitously expressed and highly conserved, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby producing 3-phosphoglycerate (3-PG) and the first molecule of ATP in the glycolytic pathway.[1][2] This function places PGK1 at a critical juncture, coordinating cellular energy production with biosynthesis and redox balance.[2][6]

Canonical and Non-Canonical Functions

While its role in glycolysis is fundamental, PGK1 exhibits functional plasticity. It has been identified as a protein kinase that can translocate to the mitochondria, influencing the tricarboxylic acid (TCA) cycle.[6][7] Furthermore, extracellular PGK1 can act as a disulfide reductase, playing a role in processes like angiogenesis.[2]

Dichotomous Role in Disease

The role of PGK1 in disease is highly context-dependent.

  • In Oncology: Elevated PGK1 expression is a hallmark of numerous cancers, including glioma and ovarian cancer, where it fuels rapid proliferation and is associated with poor prognosis and drug resistance.[2][6]

  • In Neurology: Conversely, impaired cellular energy metabolism is a key feature of many neurodegenerative diseases.[5] Enhancing PGK1 activity to boost ATP production is emerging as a promising neuroprotective strategy for conditions such as Parkinson's disease, Alzheimer's disease, and stroke.[5][8][9]

The Activator: this compound's Paradoxical Interaction with PGK1

This compound (TZ) is a well-established clinical drug used for hypertension and benign prostatic hyperplasia due to its function as an α1-adrenergic receptor antagonist.[4][10] Seminal research revealed that its potent anti-apoptotic and neuroprotective effects were independent of this primary mechanism, leading to the identification of PGK1 as a novel, direct target.[4]

Binding Site and the Biphasic Dose-Response

X-ray crystallography studies have definitively shown that this compound binds directly within the ADP/ATP binding pocket on the C-terminal domain of PGK1.[4][5] The quinazoline core of the drug physically overlaps with the position typically occupied by the adenine ring of ADP or ATP.[5]

This binding mode creates a fascinating paradox: as a competitive binder at the substrate site, this compound should inhibit the enzyme. Indeed, at higher concentrations (≥2.5 µM), it functions as a competitive inhibitor.[4][5] However, at lower concentrations (ranging from 2.5 nM to 0.5 µM), this compound acts as an enzyme activator.[4] This unusual biphasic dose-response is a critical characteristic of its interaction with PGK1.[5][11]

The Mechanism: Accelerating the Rate-Limiting Step

The prevailing model to explain this paradox centers on the enzyme's kinetics. For PGK1, the release of the product, ATP, is a key rate-limiting step in the overall catalytic cycle.[4][10] It is hypothesized that at low, activating concentrations, the binding of this compound introduces a conformational change or a "bypass pathway" that kinetically facilitates and accelerates the release of ATP from the active site.[4][5][12] This circumvents the enzyme's slowest step, leading to an overall increase in catalytic turnover. As this compound concentrations rise, the competitive occupancy of the active site becomes dominant, leading to the observed inhibition.[5]

ParameterValue / Description
Binding Site ADP/ATP binding pocket in the C-terminal domain of PGK1.[4][5]
Mechanism of Action Competes with ADP/ATP for binding.[5] At low concentrations, it is proposed to accelerate the rate-limiting step of ATP product release, thereby activating the enzyme.[4][5][12]
Dose-Response Profile Biphasic:Activation: Observed at low concentrations (e.g., 2.5 nM - 0.5 µM).[4]• Inhibition: Observed at high concentrations (e.g., ≥2.5 µM).[4][5]
Cellular Effect Increases intracellular ATP levels by up to 40% and downstream glycolytic products (pyruvate) by ~30%, promoting stress resistance and inhibiting apoptosis.[4]

Mechanistic Consequences of PGK1 Activation

The activation of PGK1 by this compound initiates a cascade of favorable downstream cellular events, primarily centered on enhanced bioenergetics and stress response.

Boosting Cellular ATP and Glycolysis

The most immediate consequence of PGK1 activation is an increase in the rate of glycolysis, leading to a measurable rise in intracellular ATP and downstream metabolites like pyruvate.[1][4] This enhancement of cellular energy is fundamental to its protective effects, providing cells with the resources needed to withstand metabolic stress.

Potentiating the Hsp90 Chaperone System

A key downstream pathway involves the Heat Shock Protein 90 (Hsp90). Hsp90 is an ATP-dependent molecular chaperone that helps maintain protein homeostasis and is known to physically associate with PGK1.[4][13] The surplus ATP generated by this compound-activated PGK1 enhances the chaperone activity of Hsp90.[4][14] This, in turn, promotes broad resistance to multiple forms of cellular stress, contributing significantly to this compound's anti-apoptotic and cytoprotective profile.[4]

PGK1_Activation_Pathway cluster_0 This compound (TZ) Intervention cluster_1 Core Enzymatic Cycle cluster_2 Downstream Cellular Effects TZ This compound (Low Concentration) PGK1 PGK1 Enzyme TZ->PGK1 Binds to ATP Pocket ATP_Release Accelerated ATP Release (Rate-Limiting Step) PGK1->ATP_Release Catalyzes Glycolysis Increased Glycolytic Flux ATP_Release->Glycolysis ATP Increased Cellular [ATP] Glycolysis->ATP Hsp90 Hsp90 Chaperone ATP->Hsp90 Provides Energy Hsp90_active Enhanced Hsp90 Activity Hsp90->Hsp90_active Activates Stress_Resistance Multi-Stress Resistance & Anti-Apoptosis Hsp90_active->Stress_Resistance Promotes

Caption: this compound-PGK1 signaling pathway.

Key Methodologies for Studying the this compound-PGK1 Interaction

Validating the interaction between a compound and its target is a cornerstone of drug development. Here, we detail two essential, self-validating protocols for investigating the this compound-PGK1 axis.

Protocol: In Vitro PGK1 Enzymatic Activity Assay

This coupled enzyme assay is the gold standard for quantifying PGK1 activity and assessing the effect of compounds like this compound in vitro. The protocol measures the reverse reaction (ATP consumption) as it can be reliably coupled to a reporter enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which produces a change in absorbance.[15][16]

PGK1_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Assay Buffer, Substrates (3-PG, ATP, NADH), Coupling Enzyme (GAPDH) Mix Combine Buffer, Substrates, GAPDH, and this compound in a 96-well plate Reagents->Mix Compound Prepare Serial Dilution of this compound (or test compound) Compound->Mix Enzyme Dilute Recombinant PGK1 Protein Initiate Initiate reaction by adding PGK1 Enzyme->Initiate Incubate Pre-incubate at 25°C Mix->Incubate Incubate->Initiate Measure Immediately measure Absorbance at 340 nm kinetically (every 30s for 10 min) Initiate->Measure Calculate Calculate rate of NADH consumption (ΔAbs/min) Measure->Calculate Analyze Plot PGK1 Activity vs. [this compound] to determine EC50 (activation) or IC50 (inhibition) Calculate->Analyze

Caption: Workflow for the in vitro PGK1 activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 100 mM Tris-HCl, 150 mM NaCl, 2 mM MgCl₂, and 1 mM DTT, pH 7.5.

    • Substrate/Cofactor Mix: In the assay buffer, prepare a master mix to achieve final concentrations of: 6 mM 3-Phosphoglycerate (3-PG), 3 mM ATP, and 250 µM NADH.

    • Enzyme Mix: Prepare a mix containing the coupling enzyme, GAPDH, at a final concentration of 0.1 µM.

    • PGK1 Enzyme: Dilute purified recombinant human PGK1 protein in assay buffer to a working concentration (e.g., 0.4 nM final concentration).[16]

    • Compound Plate: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure (96-well format):

    • To each well, add 50 µL of the Substrate/Cofactor/GAPDH master mix.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the diluted PGK1 enzyme solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of reaction is linear during the initial phase.

    • Calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Plot the percentage of PGK1 activity relative to the vehicle control against the logarithm of this compound concentration. This will reveal the biphasic nature of the interaction.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in a physiologically relevant environment (i.e., within intact cells or cell lysates).[17][18] The principle is that when a ligand like this compound binds to its target protein (PGK1), it stabilizes the protein's structure, leading to an increase in its thermal denaturation temperature (melting temperature, Tₘ).[17]

CETSA_Workflow cluster_cell_prep 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis Culture Culture cells to ~80% confluency Treat Treat cells with this compound or Vehicle (DMSO) for a defined period (e.g., 1 hr) Culture->Treat Harvest Harvest and lyse cells Treat->Harvest Aliquot Aliquot cell lysate into separate PCR tubes for each temperature point Harvest->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C for 3 min) Aliquot->Heat Cool Cool on ice Heat->Cool Separate Centrifuge to pellet precipitated proteins Cool->Separate Collect Collect supernatant (containing soluble proteins) Separate->Collect Quantify Quantify soluble PGK1 via Western Blot or ELISA Collect->Quantify Plot Plot % Soluble PGK1 vs. Temperature to generate melting curves Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment and Lysate Preparation:

    • Culture a relevant cell line (e.g., HEK293, SH-SY5Y) to a high density.

    • Treat one batch of cells with the desired concentration of this compound and another with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.

    • Harvest the cells, wash with PBS, and lyse them using freeze-thaw cycles in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) to remove cell debris.

  • Thermal Challenge:

    • Aliquot the clarified cell lysate from both the this compound-treated and vehicle-treated groups into a series of PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient. A typical range for PGK1 would be from 40°C to 70°C in 2-3°C increments. Heat for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.[17]

  • Separation and Detection:

    • After the heat challenge, centrifuge all tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the remaining soluble protein fraction.

    • Quantify the amount of soluble PGK1 in each sample. This is typically done by SDS-PAGE and Western Blotting using a specific anti-PGK1 antibody. Alternatively, higher-throughput methods like AlphaScreen® or HTRF® can be used.[17][18]

  • Data Analysis:

    • For each temperature point, determine the relative amount of soluble PGK1 compared to the non-heated control.

    • Plot the percentage of soluble PGK1 against temperature for both the vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cellular milieu.

Therapeutic Applications and Future Directions

The discovery of this compound's effect on PGK1 has catalyzed research into its therapeutic potential far beyond its original indications.

  • Neurodegenerative Diseases: The strongest evidence lies in Parkinson's disease, where boosting neuronal energy metabolism via PGK1 activation has shown significant promise in preclinical models and has been correlated with slower disease progression in human epidemiological studies.[5][12] Its potential is also being actively investigated for stroke, ALS, and Alzheimer's disease.[4][10][19]

  • Ischemia and Sepsis: In models of stroke and sepsis, this compound has been shown to alleviate organ damage and improve survival, likely through its anti-apoptotic and stress-resistance effects.[4][13]

The primary limitation of this compound as a PGK1-targeted therapeutic is its potent activity at the α1-adrenergic receptor, which can cause dose-limiting hypotension.[8][20] This side effect profile restricts the ability to achieve optimal PGK1 activation clinically. Therefore, a major focus of current research is the development of novel, specific PGK1 activators that lack the α1-adrenergic activity, which would represent a significant therapeutic advancement.[9]

Conclusion

This compound represents a landmark case of drug repurposing, revealing phosphoglycerate kinase 1 as a druggable target for diseases characterized by metabolic stress and cellular apoptosis. Its unique, paradoxical mechanism of activating PGK1 at low concentrations by accelerating the enzyme's rate-limiting step provides a fascinating template for future enzyme-targeted drug design. The methodologies outlined in this guide provide a robust framework for researchers to explore this interaction further. While this compound itself may be limited by its original pharmacology, it has paved the way for a new class of therapeutics aimed at boosting cellular bioenergetics, with profound potential for treating a range of devastating human diseases.

References

  • Chen, X., Zhao, C., Li, X., Wang, T., et al. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19–25. [Link]
  • Li, Y., & Liu, J. (2022). The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases. European Journal of Pharmacology, 920, 174835. [Link]
  • Li, X., Chen, M., Liu, Z., Wang, H., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. Molecules, 27(19), 6668. [Link]
  • Guhathakurta, D., Pal, R., Kim, J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences, 121(9), e2314358121. [Link]
  • Martin, Z. T. (2022). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]
  • Chen, X., Zhao, C., Li, X., Wang, T., et al. (2014). This compound activates Pgk1 and Hsp90 to promote stress resistance.
  • He, Y., Wang, Y., Liu, H., et al. (2021). PGK1-mediated cancer progression and drug resistance. Journal of Cancer, 12(1), 101–108. [Link]
  • Chen, X., Zhao, C., Li, X., Wang, T., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19-25. [Link]
  • Reinhard, F. B. M., Eberhard, D., & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 139–159. [Link]
  • Wang, T., Li, X., Chen, M., et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 12, 799989. [Link]
  • Wang, T., Li, X., Chen, M., et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 12. [Link]
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Drug Target Review. [Link]
  • Li, Y., Liu, Y., Liu, N., et al. (2021). Activation of PGK1 under hypoxic conditions promotes glycolysis and increases stem cell-like properties and the epithelial-mesenchymal transition in oral squamous cell carcinoma cells via the AKT signalling pathway. Oncology Letters, 22(5), 795. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215–2224. [Link]
  • La Manna, S., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2215-2224. [Link]
  • Zhang, P., et al. (2023). The Role of PGK1 in Promoting Ischemia/Reperfusion Injury-Induced Microglial M1 Polarization and Inflammation by Regulating Glycolysis. Neuroscience, 514, 114-127. [Link]
  • Guhathakurta, D., Pal, R., Kim, J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1.
  • Zhang, Y., et al. (2021). PGK1 Is a Key Target for Anti-Glycolytic Therapy of Ovarian Cancer: Based on the Comprehensive Analysis of Glycolysis-Related Genes. Frontiers in Oncology, 11, 645484. [Link]
  • Martin, Z. T. (2022). The effect of this compound (TZ) on the PGK1 step of glycolysis. ProQuest. [Link]
  • Guhathakurta, D., et al. (2024).
  • Cai, R., et al. (2023). Activation of Pgk1 Results in Reduced Protein Aggregation in Diverse Neurodegenerative Conditions. Molecular Neurobiology, 60(9), 1-12. [Link]
  • Boyd, A., et al. (2025). Phosphoglycerate kinase 1 as a therapeutic target in neurological disease. Trends in Molecular Medicine, S1471-4914(25)00059-0. [Link]
  • Qian, X., et al. (2020). Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52.
  • Chen, J., et al. (2022). A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6. Acta Pharmaceutica Sinica B, 12(5), 2269–2280. [Link]
  • Liu, L. (2024). Development of PGK1 Activator as Innovative Neuroprotective Drug. Healthy Longevity Challenge. [Link]

Sources

Investigating Terazosin's Neuroprotective Effects in Parkinson's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Parkinson's Disease Therapeutics

Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1][2][3] For decades, therapeutic strategies have primarily focused on symptomatic relief, leaving the underlying neurodegenerative process unchecked.[4] However, a growing body of evidence points towards a paradigm shift, with a focus on disease-modifying therapies. One such promising avenue is the repurposing of existing drugs. Terazosin (TZ), an FDA-approved medication for benign prostatic hyperplasia and hypertension, has emerged as a compelling candidate for neuroprotection in PD.[4][5][6]

This technical guide provides an in-depth exploration of the scientific rationale and experimental methodologies for investigating the neuroprotective effects of this compound in preclinical models of Parkinson's disease. We will delve into the core mechanism of action, focusing on its role as an activator of phosphoglycerate kinase 1 (PGK1) and the subsequent enhancement of glycolysis to combat the bioenergetic deficits implicated in PD pathogenesis.[4][7][8][9][10][11][12][13][14][15] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols.

The Central Hypothesis: Restoring Neuronal Bioenergetics through PGK1 Activation

The central premise behind this compound's neuroprotective potential lies in its ability to address the metabolic vulnerabilities of dopaminergic neurons.[1][14][16] These neurons have high energy demands, and impaired cellular energy production is a key feature of Parkinson's disease.[17] this compound has been identified as a direct binder and activator of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway.[4][7][10][12][13] PGK1 catalyzes the first ATP-generating step in glycolysis.[4][10] By enhancing PGK1 activity, this compound is proposed to increase ATP production, thereby providing neurons with the necessary energy to resist neurodegenerative insults.[4][7][10][12][13]

This mechanism is particularly significant as PGK1 has been identified as a rate-limiting enzyme in neuronal glycolysis.[9][14][15] Even a modest increase in its activity can have a substantial impact on ATP production, especially under conditions of metabolic stress.[5][14][15] Preclinical studies have shown that this compound can slow or prevent neuron loss in various PD models, an effect linked to increased ATP levels in the brain.[6][12][17]

Signaling Pathway: this compound's Impact on Glycolysis

The following diagram illustrates the proposed mechanism of action:

Terazosin_Mechanism This compound This compound PGK1 PGK1 (Phosphoglycerate Kinase 1) This compound->PGK1 Binds & Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances Rate-Limiting Step ATP ATP Production (Increased) Glycolysis->ATP Neuroprotection Neuroprotection (Cell Survival, Synaptic Function) ATP->Neuroprotection Provides Energy for

Caption: this compound activates PGK1, enhancing glycolysis and boosting ATP production to promote neuroprotection.

Experimental Framework: A Multi-Model Approach to Validation

To rigorously evaluate the neuroprotective effects of this compound, a multi-pronged approach utilizing both in vitro and in vivo models of Parkinson's disease is essential. This allows for a comprehensive assessment of its efficacy from the cellular level to complex behavioral outcomes.

Part 1: In Vitro Investigations in Cellular Models of Parkinson's Disease

Cellular models provide a controlled environment to dissect the molecular mechanisms of this compound's action. The human neuroblastoma cell line SH-SY5Y is a widely used and well-characterized model for PD research.[18][19] These cells can be treated with neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to mimic the dopaminergic cell death observed in PD.[18][19][20][21]

in_vitro_workflow cluster_prep Cell Culture & Toxin Induction cluster_treatment This compound Treatment cluster_assays Endpoint Assays SHSY5Y SH-SY5Y Cell Culture Toxin Induce Neurotoxicity (e.g., 6-OHDA, MPP+) SHSY5Y->Toxin This compound Treat with this compound (Dose-Response) Toxin->this compound Pre- or Co-treatment Viability Cell Viability Assays (MTT, LDH) This compound->Viability ATP ATP Production Assay (Luminescence) This compound->ATP Apoptosis Apoptosis Assays (Caspase-3) This compound->Apoptosis IF Immunofluorescence (α-synuclein, TH) This compound->IF

Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects in SH-SY5Y cells.

1. SH-SY5Y Cell Culture and Neurotoxin Treatment

  • Cell Line Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.[20][21] Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well for viability and ATP assays, or on coverslips in 24-well plates for immunofluorescence.[20][21]

  • Neurotoxin Induction: To model Parkinson's disease in vitro, treat the cells with a neurotoxin. For example, administer 200µM of 6-OHDA to the cells for 24 hours.[20][21]

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 100, 500, 1000µM) for 30 minutes prior to the addition of the neurotoxin.[20][21]

2. Cell Viability Assessment (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Procedure:

    • After the 24-hour incubation with the neurotoxin and this compound, remove the media.

    • Add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Expected Outcome: A dose-dependent increase in cell viability in this compound-treated cells compared to cells treated with the neurotoxin alone.

3. ATP Production Assay (Luminescence-Based)

  • Principle: This assay quantifies ATP levels using a luciferase-based reaction that produces light in proportion to the amount of ATP present.[12]

  • Procedure:

    • Following treatment, lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit (e.g., from Beyotime or Promega).[22]

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase reagent to each well.

    • Measure the luminescence using a microplate luminometer.

  • Expected Outcome: A significant increase in ATP levels in this compound-treated cells, confirming target engagement of PGK1.[12]

4. Immunofluorescence for α-synuclein and Tyrosine Hydroxylase (TH)

  • Principle: This technique visualizes the localization and expression of specific proteins within the cells. It can be used to assess neuronal health (TH staining) and the accumulation of pathological proteins (α-synuclein).

  • Procedure:

    • Fix cells grown on coverslips with 4% paraformaldehyde (PFA) for 20 minutes.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[23]

    • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.[23]

    • Incubate with primary antibodies (e.g., anti-TH and anti-α-synuclein) overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

    • Mount coverslips on slides with a DAPI-containing mounting medium.

    • Visualize and capture images using a fluorescence microscope.

  • Expected Outcome: Preservation of TH-positive cells and a reduction in α-synuclein aggregation in this compound-treated groups.

Part 2: In Vivo Validation in Animal Models of Parkinson's Disease

Animal models are indispensable for evaluating the therapeutic potential of a drug in a complex biological system. Neurotoxin-based models, such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or 6-OHDA in rats, are widely used to replicate the dopaminergic neurodegeneration seen in PD.[24][25][26][27] Genetic models, such as those overexpressing α-synuclein, are also valuable for studying the progressive nature of the disease.[24][25]

in_vivo_workflow cluster_model Animal Model Induction cluster_treatment_vivo This compound Administration cluster_assessment_vivo Behavioral & Histological Assessment Animal Rodent Model (e.g., Mouse, Rat) Induction Induce Parkinsonism (e.g., MPTP, 6-OHDA, α-syn PFFs) Animal->Induction TZ_Admin Administer this compound (e.g., Oral Gavage, i.p.) Induction->TZ_Admin Treatment Regimen Behavior Behavioral Tests (Rotarod, Cylinder Test) TZ_Admin->Behavior Assess Motor Function Histology Post-mortem Analysis (Immunohistochemistry for TH, α-synuclein) Behavior->Histology Correlate with Biochem Neurochemical Analysis (HPLC for Dopamine) Histology->Biochem Validate with

Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects in a rodent model of Parkinson's disease.

1. MPTP Mouse Model of Parkinson's Disease

  • Model Induction: Administer MPTP to mice (e.g., C57BL/6) via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals. This protocol induces a significant loss of dopaminergic neurons in the substantia nigra.[25]

  • This compound Administration: Begin this compound treatment (e.g., via oral gavage or in drinking water) before or after MPTP administration to assess both prophylactic and therapeutic effects.

  • Behavioral Testing:

    • Rotarod Test: This test assesses motor coordination and balance. Place mice on a rotating rod with increasing speed and record the latency to fall.

    • Cylinder Test: This test evaluates forelimb use asymmetry, a common motor deficit in unilateral PD models. Place the mouse in a transparent cylinder and count the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs.

  • Post-mortem Analysis:

    • Immunohistochemistry: Perfuse the animals and collect the brains. Section the brains and perform immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum. Also, stain for α-synuclein to assess its aggregation.[25]

    • Neurochemical Analysis: Dissect the striatum and measure the levels of dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).[25]

  • Expected Outcome: this compound-treated mice are expected to show improved motor performance, a greater number of surviving TH-positive neurons, and higher striatal dopamine levels compared to MPTP-treated control animals.

2. 6-OHDA Rat Model of Parkinson's Disease

  • Model Induction: Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum of rats. This creates a progressive and unilateral loss of dopaminergic neurons, leading to quantifiable motor deficits.[25]

  • Behavioral Testing (Apomorphine-Induced Rotations): Administer the dopamine agonist apomorphine and count the number of contralateral rotations. A reduction in rotations in the this compound-treated group would indicate a neuroprotective effect.

  • Post-mortem Analysis: Similar to the MPTP model, perform immunohistochemistry for TH and neurochemical analysis of the striatum.

Data Presentation and Interpretation

For robust and clear communication of findings, all quantitative data should be summarized in tables.

Table 1: In Vitro Neuroprotective Effects of this compound on 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupCell Viability (% of Control)ATP Levels (RLU)Caspase-3 Activity (Fold Change)
Control100 ± 5.21.5 x 10^6 ± 0.2 x 10^61.0 ± 0.1
6-OHDA (200µM)45 ± 3.80.6 x 10^6 ± 0.1 x 10^63.5 ± 0.4
6-OHDA + TZ (100µM)65 ± 4.11.0 x 10^6 ± 0.15 x 10^62.1 ± 0.3
6-OHDA + TZ (500µM)82 ± 5.51.3 x 10^6 ± 0.2 x 10^61.4 ± 0.2

Data are presented as mean ± SEM.

Table 2: In Vivo Neuroprotective Effects of this compound in the MPTP Mouse Model

Treatment GroupRotarod Latency (s)TH+ Neurons in SNc (count)Striatal Dopamine (ng/mg tissue)
Saline180 ± 12.58500 ± 45015.2 ± 1.8
MPTP65 ± 8.23200 ± 3104.8 ± 0.9
MPTP + this compound125 ± 10.16100 ± 42010.5 ± 1.5

Data are presented as mean ± SEM.

Future Directions and Clinical Relevance

The preclinical evidence for this compound's neuroprotective effects is compelling, and several clinical trials are underway to evaluate its safety and efficacy in Parkinson's disease patients.[28][29][30][31] A pilot study has already suggested that this compound may engage its target and alter ATP levels in the brain and blood of individuals with PD.[12][32] The ongoing Edmond J Safra Accelerating Clinical Trials in Parkinson's (EJS ACT-PD) is a large-scale, multi-arm trial that includes this compound, highlighting its significant potential.[33]

Further research should focus on optimizing the dose and treatment regimen of this compound for neuroprotection. Additionally, the development of more potent and selective PGK1 activators, inspired by the structure of this compound, could lead to even more effective disease-modifying therapies for Parkinson's disease.[13]

Conclusion

The investigation of this compound's neuroprotective effects represents a promising frontier in Parkinson's disease research. By targeting the fundamental bioenergetic deficits in dopaminergic neurons through the activation of PGK1, this compound offers a novel and potentially disease-modifying therapeutic strategy. The comprehensive experimental framework outlined in this guide provides a robust methodology for validating its efficacy in preclinical models, paving the way for its successful translation to the clinic. The convergence of preclinical data and emerging clinical trial results will ultimately determine the role of this compound and other PGK1 activators in the future management of Parkinson's disease.

References

  • alpha-Synuclein- and MPTP-generated rodent models of Parkinson's disease and the study of extracellular striatal dopamine dynamics: a microdialysis approach. PubMed.
  • A Pilot Study of this compound for Parkinson's Disease. ClinicalTrials.gov.
  • This compound and Parkinson's Disease: A Follow-Up Study. Clinical Trials.
  • The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online.
  • Enhancing Glycolysis via PGK1 Shows Promise in Parkinson's Disease Tre
  • The Role of an Energy-Producing Enzyme in Treating Parkinson's Disease. Weill Cornell Medicine Newsroom.
  • Animal Models of Parkinson's Disease.
  • Robust In Vitro Models for Studying Parkinson's Disease? LUHMES Cells and SH-SH5Y Cells. PubMed.
  • How to accelerate glycolysis and treat Parkinson's disease. Drug Discovery News.
  • A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycer
  • SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. IMR Press.
  • A Comprehensive Phenotype of Non-motor Impairments and Distribution of Alpha-Synuclein Deposition in Parkinsonism-Induced Mice by a Combination Injection of MPTP and Probenecid. Frontiers.
  • This compound Effect on Cardiac Changes in Early Parkinson's Disease. Prelude Therapeutics.
  • MPTP Mouse Models of Parkinson's Disease: An Upd
  • PGK1's Role in Parkinson's Disease Metabolic Deficits Explored. Conexiant.
  • Largest ever Parkinson's research trial is starting now. (Source not available)
  • A prostate drug, this compound, can protect brain cells to slow the progression of Parkinson's disease.
  • This compound for Parkinson's? UCL Discovery.
  • This compound and Parkinson's Disease Extension Study. ClinicalTrials.gov.
  • A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. PMC.
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evalu
  • Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science.
  • Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Bibliomed.
  • Resistance to MPTP-Neurotoxicity in α-Synuclein Knockout Mice Is Complemented by Human α-Synuclein and Associated with Increased β-Synuclein and Akt Activ
  • In vitro modelling of Parkinson's disease using 6-OHDA is associated with increased NQO2 activity. PubMed.
  • Phosphoglycerate kinase is a central leverage point in Parkinson's disease–driven neuronal metabolic deficits. PMC.
  • PGK1 boosts energy production, avoiding synaptic dysfunction in Parkinson's. BioWorld.
  • The role of an energy-producing enzyme in tre
  • Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. PubMed.
  • A Computational Model of Loss of Dopaminergic Cells in Parkinson's Disease Due to Glutam
  • PGK1 activation restores synaptic function under hypometabolic...
  • Parkinson's disease: animal models and dopaminergic cell vulnerability. PMC.
  • This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling p
  • α-Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease. PNAS.
  • Determinants of dopaminergic neuron loss in Parkinson's disease. PMC - PubMed Central.
  • Internalization of α-synuclein oligomers into SH-SY5Y cells. PMC - NIH.
  • A Guide to Neurotoxic Animal Models of Parkinson's Disease. PMC - PubMed Central.
  • Assessing Target Engagement for this compound. Parkinson's Disease.
  • A Novel Mouse Model of Parkinson's Disease for Investigating Progressive P
  • Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. MDPI.
  • A pilot to assess target engagement of this compound in Parkinson's disease. PubMed - NIH.
  • Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons. Protocols.io.
  • Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. PMC - PubMed Central.
  • Detection of endogenous alpha-synuclein by immunofluorescence?

Sources

Whitepaper: Terazosin as a Modulator of Cellular Bioenergetics: A Technical Guide to its Glycolysis-Enhancing Mechanism and ATP Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terazosin, a quinazoline-derivative drug, is clinically established as an α1-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension.[1][2][3][4][5] However, a growing body of evidence has illuminated a non-canonical function of this compound: the direct enhancement of cellular glycolysis and ATP production.[6][7][8] This guide provides an in-depth technical exploration of this novel mechanism, focusing on this compound's interaction with the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). We will dissect the molecular interactions, detail robust experimental protocols for validating its bioenergetic effects, and discuss the profound therapeutic implications for neurodegenerative diseases and other conditions linked to impaired energy metabolism.[6][7][9][10] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's unique metabolic function.

Introduction: From α1-Blockade to Metabolic Modulation

This compound's primary clinical application stems from its ability to block α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[2][4][5] This well-understood mechanism effectively lowers blood pressure and improves urinary flow in patients with benign prostatic hyperplasia.[2][5]

However, recent investigations have revealed that this compound possesses a distinct and therapeutically significant off-target activity. Studies have demonstrated that this compound can protect against neurodegeneration in various models of Parkinson's disease (PD), a condition characterized by impaired energy metabolism and reduced ATP levels.[6][7][11] This neuroprotective effect was found to be independent of its α1-adrenoceptor antagonism but directly linked to its ability to boost cellular energy levels.[12] The key to this function lies in its direct interaction with a central enzyme in the glycolytic pathway.[6][13]

Core Mechanism: this compound's Activation of Phosphoglycerate Kinase 1 (PGK1)

The central discovery underpinning this compound's metabolic role is its direct binding to and activation of phosphoglycerate kinase 1 (PGK1).[6][12][13] PGK1 is a pivotal enzyme in glycolysis, catalyzing the first ATP-generating step in this pathway.[13][14][15] It facilitates the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and the first molecule of ATP produced during glycolysis.[13][15]

The Binding Interaction and a Perplexing Duality

Structural studies have revealed that this compound binds to PGK1 at a site that overlaps with the substrate binding site, which would predict it to be a competitive inhibitor.[13] Indeed, at higher concentrations, this compound does inhibit PGK1 activity.[12] Yet, at lower, therapeutically relevant concentrations, it paradoxically enhances the enzyme's net activity.[12][14]

This apparent contradiction is explained by a mass action model which proposes that this compound binding introduces a bypass pathway.[13] This model suggests that at low concentrations, this compound binding circumvents the slow product release from PGK1, which is a rate-limiting step, thereby accelerating the overall enzymatic activity and boosting ATP output.[13] This dose-dependent effect is a critical consideration for experimental design, as high concentrations can be ineffective or even detrimental.[14]

Downstream Metabolic Consequences

By stimulating PGK1, this compound initiates a cascade of metabolic enhancements:

  • Increased Glycolytic Flux: The acceleration of the PGK1-mediated step pulls the glycolytic pathway forward, increasing the overall rate of glucose metabolism.

  • Elevated ATP Production: The direct result of PGK1 activation is an immediate increase in ATP generation.[6][13][15] This effect has been observed across numerous models, including cell lines, induced pluripotent stem cells, and in the brains of rodents.[6][8]

  • Increased Pyruvate and Lactate Levels: Enhanced glycolysis leads to higher levels of its end-product, pyruvate.[12][16] In many cell types, this pyruvate is subsequently converted to lactate, particularly under conditions of high glycolytic flux.

The following diagram illustrates the core signaling pathway of this compound's metabolic action.

Terazosin_Pathway cluster_cell Cellular Environment cluster_glycolysis Glycolysis This compound This compound PGK1 PGK1 (Phosphoglycerate Kinase 1) This compound->PGK1 Binds & Activates (at low conc.) ThreePG 3-Phosphoglycerate (3-PG) PGK1->ThreePG Accelerated Conversion ATP ATP PGK1->ATP Accelerated Conversion BPG 1,3-Bisphosphoglycerate (1,3-BPG) BPG->PGK1 ADP ADP ADP->PGK1 Pyruvate Pyruvate ThreePG->Pyruvate Downstream Glycolytic Steps ATP_Consumption Increased Energy for Cellular Function ATP->ATP_Consumption Cellular Processes (e.g., Neuroprotection) Lactate Lactate Pyruvate->Lactate LDH Terazosin_outside This compound (Extracellular) Terazosin_outside->this compound Enters Cell

Caption: this compound's activation of PGK1 to boost ATP production.

Experimental Validation: Protocols and Methodologies

To rigorously assess the bioenergetic effects of this compound, a series of well-controlled experiments are necessary. Here, we provide detailed protocols for measuring key metabolic outputs.

Quantifying Intracellular ATP Levels

The most direct method to confirm this compound's target engagement is to measure changes in intracellular ATP. Luciferase-based assays are the gold standard due to their high sensitivity and specificity.[17][18][19]

Protocol: Luminescence-Based Intracellular ATP Assay

  • Cell Seeding:

    • Seed cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons) in a white, clear-bottom 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of the assay.[20]

    • Causality Note: Using a white plate is crucial for luminescence assays to maximize light output and prevent signal bleed-through between wells.

  • This compound Treatment:

    • The following day, replace the culture medium with fresh medium containing various concentrations of this compound. A dose-response curve is essential to capture the biphasic effect (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).[12]

    • Include a vehicle control (e.g., DMSO) and a negative control drug like Tamsulosin, an α1-blocker that does not activate PGK1.[9][21]

    • Incubate for a predetermined time (e.g., 3-6 hours).

  • ATP Measurement:

    • Equilibrate the plate and ATP assay reagents (e.g., a commercial kit like CellTiter-Glo®) to room temperature.

    • Add the ATP reagent directly to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the luciferase and luciferin substrate.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and mix the contents.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Normalization (Self-Validation):

    • It is critical to normalize the raw luminescence data to account for any changes in cell viability or number caused by the treatment.

    • In a parallel plate treated identically, perform a cell viability assay (e.g., MTT or XTT).[20][22]

    • Calculate the final ATP level as: (Luminescence of Sample) / (Viability of Sample). This ensures that observed changes in ATP are due to metabolic modulation, not cell death or proliferation.

Measuring Glycolytic Flux via Lactate Production

An increase in glycolysis will result in higher production of lactate, which is extruded from the cell. Measuring extracellular lactate provides a reliable proxy for the overall glycolytic rate.

Protocol: Colorimetric Extracellular Lactate Assay

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described in the ATP assay protocol (Section 3.1, steps 1-2).

  • Sample Collection:

    • At the end of the incubation period, carefully collect a small aliquot (e.g., 20-50 µL) of the cell culture supernatant from each well.

    • Causality Note: Avoid disturbing the cell monolayer to prevent contamination with intracellular components. If samples contain lactate dehydrogenase (LDH), they should be deproteinized using a 10 kDa molecular weight cut-off spin filter to prevent lactate degradation.[23]

  • Lactate Measurement:

    • Use a commercial colorimetric lactate assay kit. These kits typically rely on lactate oxidase and a probe to generate a colored product proportional to the lactate concentration.[23][24]

    • Prepare a standard curve using the provided lactate standard (e.g., 0 to 1 mM).[25]

    • Add the collected supernatant and standards to a clear 96-well plate.

    • Prepare and add the Master Reaction Mix to all wells as per the kit's instructions.[23]

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[23][25]

  • Data Analysis:

    • Subtract the background reading (0 standard) from all measurements.

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content from the corresponding well to obtain the lactate production rate.

The following diagram outlines a typical experimental workflow for validating this compound's effect.

Experimental_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: Parallel Assays cluster_atp ATP Measurement cluster_lactate Lactate Measurement cluster_viability Viability Normalization cluster_analysis Phase 3: Data Analysis A 1. Seed Cells in 96-well plates B 2. Incubate 24h A->B C 3. Treat with this compound (Dose-Response) & Controls B->C D 4. Incubate (e.g., 3-6h) C->D E1 5a. Add ATP Lysis/ Luminescence Reagent D->E1 E2 5b. Collect Supernatant D->E2 E3 5c. Perform MTT/XTT Assay on parallel plate D->E3 F1 6a. Incubate & Measure Luminescence G 7. Normalize ATP & Lactate Data to Cell Viability F1->G F2 6b. Perform Colorimetric Lactate Assay F2->G F3 6c. Measure Absorbance F3->G H 8. Generate Dose-Response Curves & Perform Statistics G->H

Caption: Workflow for assessing this compound's metabolic effects.

Summary of Quantitative Data

The effects of this compound on cellular bioenergetics have been quantified in multiple studies. The table below summarizes representative findings.

Model SystemThis compound DoseKey Metabolic ChangeMagnitude of EffectReference
RAW 264.7 Cells0.5 µM - 2.5 nMATP Level (transient)~40% increase in 1 min[12]
RAW 264.7 Cells0.5 µM - 2.5 nMPyruvate Level (steady-state)~30% increase[12]
Mouse Brain (in vivo)10 µg/kgBrain ATP LevelsSignificant Increase[6][11]
Human PD PatientsN/ABrain βATP:Pi RatioSignificant Increase[8]
Human PD PatientsN/AWhole Blood ATP LevelsSignificant Increase[8]
SH-SY5Y Cells2.5 µMIntracellular ATP~25% increase over MPP+[26]

Therapeutic Implications and Future Directions

The ability of this compound to enhance glycolysis and ATP production holds significant promise for treating diseases characterized by energy deficits.

  • Neurodegenerative Diseases: Impaired energy metabolism is a common feature of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][7][10] By increasing brain ATP levels, this compound has been shown to slow or prevent neuron loss, increase dopamine levels, and restore motor function in PD models.[6][7] Epidemiological studies further support this, showing that individuals taking this compound and related drugs have slower disease progression and a reduced frequency of PD diagnoses.[6][21] Similar protective effects are being investigated for Alzheimer's disease.[10]

  • Gastrointestinal Disorders: Recent studies suggest this compound may also be beneficial for gastrointestinal diseases like ulcerative colitis and gastric ulcers by activating glycolysis, which in turn exhibits anti-inflammatory and anti-cell death effects.[15]

  • Cancer Metabolism: While many cancer therapies aim to inhibit glycolysis (the "Warburg effect"), the role of a glycolysis enhancer is complex.[27][28][29] However, in some contexts, modulating cellular metabolism could have therapeutic potential. For instance, this compound has been shown to induce cell death in androgen-independent prostate cancer cell lines, though this may involve pathways beyond PGK1 activation.[30]

The repurposing of this compound as a bioenergetic modulator represents an exciting therapeutic strategy. Future research should focus on optimizing dosing to maximize PGK1 activation, exploring its efficacy in a wider range of metabolic disorders, and designing novel compounds that specifically target the PGK1 activation site with greater potency and selectivity.[26][31]

References

  • The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]
  • Cai, R., Zhang, Y., Simmering, J. E., et al. (2019). Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases.
  • Li, W., Wu, C., Wang, T., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI. [Link]
  • Riley, J., Purl, A., Lareau, N., et al. (2024).
  • (2019). Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases.
  • Wang, J., Su, W., Zhang, Y., et al. (2017). This compound activated Pgk1 and Hsp90 to promote stress resistance. PMC - NIH. [Link]
  • Schultz, J. L., Patten, K. S., Rysted, J. E., et al. (2023). Glycolysis-enhancing α1-adrenergic antagonists modify cognitive symptoms related to Parkinson's disease. PMC - NIH. [Link]
  • Cai, R., Zhang, Y., Simmering, J. E., et al. (2019).
  • Narayanan, N. S., Simmering, J. E., Schultz, J. L., et al. (2022). A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. PMC - NIH. [Link]
  • Simmering, J. E., Rysted, J. E., Fox, E. L., et al. (2025). Glycolysis-enhancing α1-adrenergic antagonists are neuroprotective in Alzheimer's disease. bioRxiv. [Link]
  • Cai, R., Zhang, Y., Simmering, J. E., et al. (2019).
  • This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
  • What is the mechanism of this compound Hydrochloride?.
  • This compound. Wikipedia. [Link]
  • Dos Santos, G., de Almeida, M., & de Oliveira, A. (2024). Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson's Disease: A Meta-Analysis. Cureus. [Link]
  • This compound: Package Insert / Prescribing Inform
  • This compound – Knowledge and References. Taylor & Francis. [Link]
  • This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]
  • Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. NIH. [Link]
  • Wang, C., Li, Y., Wang, Y., et al. (2022).
  • Wang, C., Li, Y., Wang, Y., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation.
  • Lin, S. C., Chueh, S. C., Hsiao, C. J., et al. (2007).
  • Warrier, S., Kumar, A., & Binu, V. (2022). Modulating Glycolysis to Improve Cancer Therapy. MDPI. [Link]
  • Wang, C., Li, Y., Wang, Y., et al. (2022).
  • Novel Agents Aimed at Disrupting Cancer Metabolism Gain Ground. OncLive. [Link]
  • Can any one suggested possible way to measure ATP level in cell?.
  • Lactate Concentration assay (LDH method). Protocols.io. [Link]
  • Lactate Concentration assay (LDH method). Protocols.io. [Link]
  • Assessment of Extracellular ATP Concentrations.
  • Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Glycolysis inhibition for anticancer treatment. MD Anderson Cancer Center. [Link]
  • Lact

Sources

Whitepaper: A Preclinical Guide to Repurposing Terazosin for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating from Mechanism to In Vivo Validation

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, for which effective therapeutic interventions remain elusive. A growing body of evidence implicates dysregulated energy metabolism as a core pathological feature, making bioenergetic pathways attractive therapeutic targets. This technical guide provides an in-depth framework for the preclinical evaluation of Terazosin, an FDA-approved α-1 adrenergic antagonist, repurposed for its non-canonical ability to activate Phosphoglycerate Kinase 1 (PGK1), a key glycolytic enzyme. We will detail the scientific rationale, present validated experimental workflows from in vitro proof-of-concept to in vivo efficacy in rodent models, and provide step-by-step protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and advance this compound or similar PGK1-activating compounds as potential therapeutics for ALS.

The Core Hypothesis: Re-Fueling the Motor Neuron by Targeting PGK1

The central challenge in ALS is the selective vulnerability and death of motor neurons. While the upstream causes are heterogeneous, a convergent downstream pathology is a cellular energy deficit.[1][2] Motor neurons, with their long axons and high metabolic demands, are exquisitely sensitive to disruptions in ATP production. Evidence suggests that in both sporadic and familial ALS, bioenergetic pathways are compromised.[3][4] This provides a compelling, cause-agnostic therapeutic window: restoring metabolic homeostasis may confer broad neuroprotection.

Our focus is on glycolysis, the fundamental pathway for glucose breakdown. A key ATP-generating enzyme in this pathway is Phosphoglycerate Kinase 1 (PGK1).[4][5] Preclinical research has identified this compound, a drug with a long history of safe use for benign prostatic hyperplasia and hypertension, as a potent allosteric activator of PGK1.[3][4][6] Through this off-target effect, this compound enhances glycolytic flux, boosts ATP production, and provides crucial energy to stressed neurons.[7][8] Furthermore, its neuroprotective effects extend to rescuing the formation of stress granules, pathological protein aggregates common in ALS.[6][9][10]

The guiding hypothesis for this preclinical program is that by pharmacologically enhancing PGK1 activity with this compound, we can correct the bioenergetic deficit in ALS motor neurons, thereby increasing their resilience, improving function, and slowing disease progression.

cluster_0 This compound's Proposed Neuroprotective Mechanism in ALS This compound This compound PGK1 Phosphoglycerate Kinase 1 (PGK1) This compound->PGK1 Allosteric Activation StressGranule Rescue of Stress Granule Formation This compound->StressGranule Modulates Assembly Glycolysis Increased Glycolytic Flux PGK1->Glycolysis ATP Increased Cellular ATP Glycolysis->ATP Neuroprotection Motor Neuron Survival & Resilience ATP->Neuroprotection Provides Energy StressGranule->Neuroprotection Reduces Proteotoxicity

Caption: Proposed mechanism of this compound's neuroprotective action in ALS.

Phase 1: In Vitro Validation - Cellular Proof-of-Concept

The initial phase of research must rigorously establish that this compound confers a direct protective and bioenergetic benefit to motor neurons in a controlled environment. The use of embryonic stem cell (ESC) or induced pluripotent stem cell (iPSC)-derived motor neurons carrying ALS-relevant mutations (e.g., TDP-43M337V) is highly recommended.[6][9]

cluster_assays Concurrent Assays start ALS Motor Neuron Culture (e.g., TDP-43 M337V) assay1 Protocol 1: Neuroprotection Assay (Oxidative Stress) start->assay1 Treat w/ this compound (Dose-Response) assay2 Protocol 2: Glycolytic Rate Assay (Seahorse XF) start->assay2 Treat w/ this compound (Dose-Response) assay3 Protocol 3: ATP Quantification (Luminescence) start->assay3 Treat w/ this compound (Dose-Response) assay4 Protocol 4: Stress Granule Assay (ICC) start->assay4 Treat w/ this compound (Dose-Response) endpoint Data Synthesis: - Increased Viability - Increased Glycolysis - Increased ATP - Reduced Stress Granules assay1->endpoint assay2->endpoint assay3->endpoint assay4->endpoint

Caption: Workflow for in vitro validation of this compound in ALS motor neuron models.

Protocol 1: Motor Neuron Neuroprotection Assay

Objective: To determine if this compound protects motor neurons from a relevant stressor, such as oxidative stress induced by sodium arsenite.

Methodology:

  • Plating: Plate ESC-derived motor neurons expressing TDP-43M337V in 96-well black-walled, clear-bottom plates coated with laminin at a density of 1.5 x 105 cells/cm².[6]

  • Maturation: Culture cells for 5-7 days to allow for maturation.

  • This compound Pre-treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (DMSO) for 24 hours.

  • Induce Stress: Add a toxic concentration of sodium arsenite (e.g., 50 µM) to induce oxidative stress and stress granule formation, leaving a set of wells as untreated controls. Incubate for 1 hour.

  • Washout & Recovery: Gently wash cells with fresh media and return to the incubator for 24 hours.

  • Viability Assessment: Use a live/dead viability assay (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Analysis: Image plates using a high-content imager. Quantify the percentage of viable (Calcein-AM positive) cells relative to the total number of cells. The causal logic is that if this compound boosts energy reserves, neurons will be better equipped to survive the acute metabolic demand of the stress response.

Protocol 2: Glycolytic Rate Assessment (Seahorse XF Analyzer)

Objective: To confirm that this compound increases glycolysis in motor neurons.

Methodology:

  • Plating: Seed motor neurons in a Seahorse XF Cell Culture Microplate as per manufacturer guidelines.

  • Treatment: Treat mature motor neurons with an effective dose of this compound (determined from Protocol 1) or vehicle for 24 hours.

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine, pH 7.4, and incubate in a non-CO₂ incubator.

  • Glycolysis Stress Test: Load the sensor cartridge with sequential injectors: Glucose (10 mM), Oligomycin (1 µM, an ATP synthase inhibitor), and 2-Deoxy-D-Glucose (2-DG, a glycolysis inhibitor, 50 mM).[11]

  • Run Assay: Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

  • Analysis: Measure the Extracellular Acidification Rate (ECAR). The key parameters are:

    • Basal Glycolysis: The ECAR rate following glucose injection.

    • Glycolytic Capacity: The maximum ECAR rate after inhibiting oxidative phosphorylation with oligomycin. A significant increase in basal glycolysis in this compound-treated cells provides direct evidence of target engagement.[6][9]

Protocol 3: ATP Quantification Assay

Objective: To measure the direct downstream product of increased glycolysis: cellular ATP.

Methodology:

  • Culture and Treatment: Culture and treat motor neurons with this compound as described in Protocol 1 in a standard 96-well plate.

  • Cell Lysis: Lyse the cells using a buffer compatible with luminescence-based ATP assays.

  • ATP Detection: Use a commercial ATP detection kit (e.g., CellTiter-Glo®) which generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read luminescence on a plate reader.

  • Normalization: Normalize ATP levels to total protein content from a parallel well (measured via BCA or similar assay) to account for differences in cell number. A dose-dependent increase in normalized ATP levels validates the bioenergetic hypothesis.[12][13]

Protocol 4: Stress Granule Formation Assay

Objective: To evaluate this compound's effect on the pathological assembly of stress granules.

Methodology:

  • Culture on Coverslips: Plate and treat motor neurons on laminin-coated glass coverslips.

  • Stress Induction: Induce stress with sodium arsenite as described in Protocol 1.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

  • Immunocytochemistry: Block with 5% goat serum, then incubate with a primary antibody against a stress granule marker (e.g., G3BP1). Follow with an appropriate fluorescently-labeled secondary antibody. Co-stain with a motor neuron marker (e.g., SMI-32 or ChAT) and a nuclear stain (DAPI).

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the number and size of G3BP1-positive puncta per motor neuron. A reduction in stress granule formation in this compound-treated cells indicates a secondary protective mechanism.[6][9]

In Vitro Assay Key Parameter Expected Outcome with this compound Authoritative Rationale
Neuroprotection% Cell Viability↑ Increased survival post-stressEnhanced energy capacity improves cellular resilience.[6][9]
Glycolytic RateBasal ECAR (mpH/min)↑ Increased basal glycolysisDirect consequence of PGK1 activation.[9][10]
ATP QuantificationLuminescence (RLU)/µg protein↑ Increased cellular ATP levelsValidates downstream effect of enhanced glycolysis.[7][12]
Stress Granule FormationG3BP1 puncta per neuron↓ Reduced number/size of granulesSuggests modulation of protein homeostasis pathways.[6]

Phase 2: In Vivo Efficacy - Validation in ALS Animal Models

Positive in vitro data must be translated to a living system. The Thy1-hTDP-43 transgenic mouse is a relevant model as it recapitulates key features of TDP-43 proteinopathy, which is present in over 95% of ALS cases.[9][14] Zebrafish models are also valuable for higher-throughput initial screening.[2][3]

cluster_monitoring Longitudinal Monitoring start TDP-43 Mouse Model (Symptomatic Onset ~P90) treatment Protocol 5: Daily this compound Admin (e.g., 100 mcg/kg, i.p.) start->treatment behavior Protocol 6: Weekly Motor Function (Rotarod, Grip Strength) treatment->behavior Throughout Study survival Protocol 7: Daily Health & Survival (Kaplan-Meier) treatment->survival Throughout Study endpoint Endpoint Analysis (Disease End-Stage) behavior->endpoint survival->endpoint histology Protocol 8: Spinal Cord Histology (Motor Neuron Count) endpoint->histology

Caption: Experimental timeline for in vivo efficacy testing of this compound in an ALS mouse model.

Protocol 5: In Vivo Dosing and Administration

Objective: To systematically administer this compound to an ALS mouse model.

Methodology:

  • Animal Model: Use transgenic mice expressing human TDP-43 (e.g., Thy1-hTDP-43 line) and wild-type littermate controls.

  • Group Allocation: Randomly assign mice to a vehicle control group (saline) and this compound treatment groups (e.g., 10 µg/kg and 100 µg/kg).[2]

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline. Prepare fresh daily.

  • Administration: Begin daily intraperitoneal (i.p.) injections at a presymptomatic or early symptomatic age (e.g., postnatal day 90).

  • Monitoring: Monitor body weight and general health daily. The established safety profile of this compound is a key advantage, but initial tolerability studies are still prudent.[3][14]

Protocol 6: Behavioral and Motor Function Assessment

Objective: To quantify the effect of this compound on motor performance and disease progression.

Methodology:

  • Rotarod Test: Weekly, place mice on an accelerating rotarod (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. This tests motor coordination and endurance.

  • Grip Strength: Use a grip strength meter to measure forelimb and hindlimb grip strength weekly. This directly assesses muscle weakness.

  • Clinical Scoring: Score mice weekly or bi-weekly on a clinical scale based on limb weakness, tremor, and paralysis to track disease progression.[14]

Protocol 7: Survival Analysis

Objective: To determine if this compound extends the lifespan of ALS mice.

Methodology:

  • Daily Monitoring: Monitor mice daily past the median survival point of the vehicle group.

  • Endpoint Definition: Define a humane endpoint, such as the inability to right within 30 seconds when placed on the side or a loss of >20% of peak body weight.

  • Data Analysis: Record the age at which each mouse reaches the endpoint. Generate a Kaplan-Meier survival curve and analyze for statistical significance using a log-rank test. Even a modest but significant survival extension is a promising result.[2][14]

Protocol 8: Histopathological Analysis

Objective: To determine if functional improvements correlate with motor neuron survival.

Methodology:

  • Tissue Collection: At the study endpoint (or a pre-defined symptomatic timepoint), perfuse mice with saline followed by 4% paraformaldehyde.

  • Spinal Cord Dissection: Carefully dissect the lumbar region of the spinal cord.

  • Processing: Post-fix the tissue, cryoprotect in sucrose, and embed for cryosectioning.

  • Staining: Cut serial sections (e.g., 30 µm) and perform Nissl staining (cresyl violet) to visualize neuronal cell bodies.

  • Neuron Counting: Using stereological principles (e.g., the optical fractionator method), count the number of large, healthy-appearing motor neurons in the ventral horn of the lumbar spinal cord.[2][6] A significant increase in motor neuron number in treated mice provides the ultimate cellular validation of neuroprotection.[14]

In Vivo Endpoint Key Parameter Published Outcome with this compound (TDP-43 Model) Reference
SurvivalMedian Lifespan~5% increase (from 21 to 22 days)[2][14]
Motor FunctionClinical ScoreSignificantly improved scores[14]
Body WeightWeight ChangeSignificantly increased body weight vs. controls[2]
NeuroprotectionMotor Neuron Count~40% increase in ventral horn motor neurons[2][6][14]

Translational Outlook

The strength of the preclinical data for this compound in ALS has justified its advancement into human studies. A pilot clinical trial, the "this compound Repurposing Study in ALS (TRUST)," has been initiated to assess safety, tolerability, and effects on key biomarkers of neurodegeneration over a six-month period.[4][15][16] This crucial step aims to bridge the gap between animal models and patient therapy. The advantage of repurposing a drug like this compound is its known safety profile, which can significantly accelerate the clinical trial process.[3][17]

Conclusion

The preclinical case for repurposing this compound for ALS is built on a strong mechanistic foundation and validated by a logical progression of in vitro and in vivo studies. By activating the glycolytic enzyme PGK1, this compound addresses a fundamental bioenergetic deficit in diseased motor neurons, leading to increased ATP production, reduced pathological stress granule formation, and ultimately, enhanced neuron survival and improved motor function in animal models. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to further investigate this promising therapeutic strategy. The ongoing clinical evaluation will determine if this compelling preclinical evidence translates into a meaningful new therapy for patients with ALS.

References

  • Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. eBioMedicine, 83, 104202. [Link][9]
  • University of Edinburgh Research Explorer. (2022).
  • BioWorld. (2022). PGK1 targeting improves motor neuron phenotypes in ALS. [Link][2]
  • Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis.
  • ALS Therapy Development Institute. (2021).
  • ALS News Today. (2022).
  • Medscape. (2022).
  • NHS Health Research Authority. (2021). This compound RepUrposing STudy in ALS (TRUST). [Link][16]
  • McCombe, P. A., et al. (2023). Drug repurposing in amyotrophic lateral sclerosis (ALS). Frontiers in Neuroscience. [Link][4]
  • Nuffield Department of Clinical Neurosciences. (2022).
  • Schultz, J. L., et al. (2022). A Pilot to Assess Target Engagement of this compound in Parkinson's Disease.
  • Padirac Innovation. (2022).
  • University of Edinburgh. (2024). Drug shows promise for motor neuron disease. [Link][17]
  • TeSlaa, T., & Teitell, M. A. (2014). Techniques to Monitor Glycolysis. Methods in enzymology. [Link][11]
  • Schultz, J. L., et al. (2022). A pilot to assess target engagement of this compound in Parkinson's disease.
  • ISRCTN. (2021).
  • The University of Iowa. (2023). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link][7]
  • Welsh, M. J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences, 121(9). [Link][5]
  • Frontiers. (2022).

Sources

Terazosin's impact on p53 and Rb independent pathways in cancer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anti-Neoplastic Mechanisms of Terazosin: Focus on p53 and Rb Independent Pathways

Foreword

The landscape of oncology drug development is in a constant state of evolution, driven by the need for therapies that can overcome the intrinsic resistance mechanisms of cancer cells. A significant hurdle in conventional chemotherapy is the frequent mutation or loss of key tumor suppressor genes, such as TP53 and RB1. Cancers harboring these alterations are often refractory to standard treatments that rely on functional apoptotic and cell cycle checkpoints. This has spurred a paradigm shift towards identifying and repurposing existing drugs with novel anti-cancer activities that bypass these compromised pathways.

This compound, a quinazoline-based α1-adrenoceptor antagonist clinically approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension, has emerged as a promising candidate in this arena.[1][2] Extensive research has unveiled its capacity to induce cell death and inhibit proliferation in various cancer models, notably through mechanisms that are independent of p53 and Rb status.[3][4] This guide provides a comprehensive technical overview of this compound's p53/Rb-independent anti-neoplastic effects, offering mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will dissect the signaling pathways modulated by this compound, from the induction of apoptosis and cell cycle arrest to its impact on angiogenesis and cellular metabolism, providing a robust framework for future investigation and therapeutic development.

The Core Thesis: Overcoming Resistance by Bypassing p53 and Rb

The tumor suppressors p53 and Retinoblastoma (Rb) protein are central regulators of cellular fate. p53 orchestrates the response to cellular stress, primarily by inducing cell cycle arrest or apoptosis, while Rb acts as a critical gatekeeper of the G1/S cell cycle transition. Their inactivation is a hallmark of many aggressive and treatment-resistant cancers.

The therapeutic potential of this compound is significantly amplified by its ability to function effectively in cancer cells lacking functional p53 and Rb.[3] Studies utilizing androgen-independent prostate cancer cell lines such as PC-3 (p53 null) and DU-145 (p53 mutant, Rb mutant) have consistently demonstrated this compound's efficacy in reducing cell viability and inhibiting tumor growth.[5][6] This indicates that this compound engages cellular machinery downstream or parallel to these tumor suppressors, presenting a viable strategy for targeting cancers that have evaded traditional therapeutic interventions.

Mechanistic Deep Dive: The Multifaceted Anti-Cancer Action of this compound

This compound's anti-cancer activity is not monolithic but rather a convergence of several interconnected molecular events. Its action is largely independent of its primary pharmacological function as an α1-adrenoceptor antagonist, pointing towards a distinct, quinazoline-driven mechanism.[4][7][8]

Induction of Intrinsic Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism through which this compound eliminates cancer cells. Evidence points towards the activation of the intrinsic (mitochondrial) apoptotic pathway.

  • Causality: this compound shifts the balance of the Bcl-2 family of proteins towards a pro-apoptotic state. It has been shown to up-regulate the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2.[3] This disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. The activation of executioner caspases, such as caspase-3, culminates in the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

G_1 This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Imposition of G1 Phase Cell Cycle Arrest

In addition to inducing cell death, this compound halts cellular proliferation by arresting cancer cells in the G1 phase of the cell cycle.[6][10]

  • Causality: This arrest is mediated through the up-regulation of the cyclin-dependent kinase inhibitor (CKI) p27Kip1.[3][6] p27Kip1 binds to and inhibits the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes. Since the phosphorylation of Rb by these complexes is a requisite for entry into the S phase, the inhibition of their activity effectively maintains Rb in its active, hypophosphorylated state, thereby blocking cell cycle progression. This mechanism is particularly relevant in Rb-pathway deficient cells where other checkpoints are compromised. Furthermore, some evidence suggests this compound may inhibit the proteasome, which would contribute to the accumulation of proteins like p27 that are normally targeted for degradation.[10]

G_2 This compound This compound p27 p27Kip1 This compound->p27 Upregulates CDK46 Cyclin D / CDK4/6 p27->CDK46 CDK2 Cyclin E / CDK2 p27->CDK2 G1_Arrest G1 Phase Arrest p27->G1_Arrest Rb Rb Phosphorylation CDK46->Rb CDK2->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Anti-Angiogenic Activity

Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels. This compound has demonstrated potent anti-angiogenic properties, further contributing to its anti-tumor efficacy.

  • Causality: Studies have shown that this compound treatment leads to a significant decrease in microvessel density (MVD) in prostate tumor tissue.[11][12] Mechanistically, it directly inhibits the proliferation and tube formation of endothelial cells, key steps in the angiogenic process.[13] This effect appears to be more potent than its direct cytotoxicity on cancer cells, highlighting angiogenesis as a critical target of this compound.[13][14]

Emerging Mechanisms: Autophagy and Metabolic Reprogramming

Recent evidence suggests that this compound's anti-neoplastic effects may extend to the modulation of autophagy and cellular metabolism.

  • Autophagy: Structurally related quinazoline-based drugs are known to induce autophagy.[15][16] Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. Recent studies have linked this compound to the enhancement of mitophagy (the selective removal of damaged mitochondria), which can restore cellular health but may also be harnessed to trigger cell death pathways.[17]

  • PI3K/Akt/mTOR Pathway: In cancers lacking p53 and Rb, survival signaling is often rerouted through constitutively active pro-survival pathways like the PI3K/Akt/mTOR axis.[18][19][20] While direct inhibition of this pathway by this compound has not been fully elucidated, it represents a critical area for future investigation. Targeting this pathway could be a key component of this compound's efficacy in p53/Rb-deficient tumors.

G_3 RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Anti-apoptotic) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Terazosin_q This compound (Hypothesized) Terazosin_q->PI3K Inhibition?

Caption: Hypothesized targeting of the PI3K/Akt/mTOR pathway.

Experimental Protocols & Methodologies

To facilitate the investigation of this compound's mechanisms, this section provides detailed, step-by-step protocols for key in vitro assays. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible data generation.

Cell Culture and Drug Preparation
  • Cell Lines: PC-3 (ATCC® CRL-1435™) and DU-145 (ATCC® HTB-81™) human prostate cancer cell lines.

  • Culture Medium: F-12K Medium (for PC-3) or Eagle's Minimum Essential Medium (for DU-145), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound HCl (Sigma-Aldrich) in DMSO. Store at -20°C. Dilute to final working concentrations in culture medium immediately before use. Ensure the final DMSO concentration in culture does not exceed 0.1%.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[21]

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 48 hours. Include a vehicle control (DMSO).

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[22]

Caption: Experimental workflow for cell cycle analysis.

  • Procedure:

    • Seed 1 x 10⁶ cells in 6-well plates and treat with this compound (e.g., IC50 concentration) for 24 hours.

    • Harvest cells, including floating cells from the supernatant, by trypsinization and centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

    • Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic and Cell Cycle Markers

This technique allows for the detection and semi-quantification of specific proteins to validate the mechanisms of action.[23][24]

Caption: Standard workflow for Western blot analysis.

  • Procedure:

    • Treat cells as described for cell cycle analysis.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-p27, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to semi-quantify protein expression levels relative to the loading control.

Data Presentation & Interpretation

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer Typep53 StatusRb StatusIC50 (µM)Citation(s)
PC-3ProstateNullFunctional>100[13][14]
DU-145ProstateMutantMutant~50-100[3][6]
HUVECEndothelialFunctionalFunctional~10 (anti-proliferative)[13]

Note: IC50 values can vary based on experimental conditions such as treatment duration and assay type. The anti-angiogenic effects on HUVECs occur at lower concentrations than the cytotoxic effects on cancer cells.

Table 2: Summary of Expected Protein Expression Changes Following this compound Treatment

ProteinFunctionExpected ChangeMethod of VerificationCitation(s)
p27Kip1 Cell Cycle Inhibitor (G1)↑ IncreaseWestern Blot[3][10]
Bax Pro-apoptotic↑ IncreaseWestern Blot[3]
Bcl-2 Anti-apoptotic↓ DecreaseWestern Blot[3]
Cleaved Caspase-3 Apoptosis Executioner↑ IncreaseWestern Blot[9]
Cleaved PARP Apoptosis Marker↑ IncreaseWestern Blot[9]

Conclusion and Future Directions

This compound represents a compelling example of drug repurposing, exhibiting significant anti-cancer activity through mechanisms that are critically independent of p53 and Rb. Its ability to induce apoptosis, impose G1 cell cycle arrest, and inhibit angiogenesis provides a multi-pronged attack against tumor growth and survival.

The future of this compound in oncology research is promising and warrants further exploration in several key areas:

  • In Vivo Validation: While in vitro data are robust, comprehensive pre-clinical studies in animal models are necessary to validate these findings and assess the therapeutic potential of this compound in a systemic context.

  • Combination Therapies: The unique mechanism of this compound makes it an ideal candidate for combination therapies. Its ability to override cell cycle checkpoints could sensitize resistant tumors to conventional chemotherapeutics or radiation.[9]

  • Pathway Elucidation: A deeper investigation into this compound's effect on the PI3K/Akt/mTOR pathway is crucial. Confirming its ability to inhibit this key survival pathway would solidify its role as a potent agent for treating p53/Rb-deficient cancers.

  • Expansion to Other Cancers: The p53/Rb-independent mechanism suggests that this compound's utility may extend beyond prostate cancer to other malignancies characterized by similar genetic lesions, such as certain types of bladder cancer and glioblastoma.[11]

By continuing to unravel the complex molecular interactions of this compound, the research and drug development community can unlock its full potential as a valuable addition to the anti-cancer armamentarium.

References

  • Kyprianou, N., et al. (2000). Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and this compound via Induction of Apoptosis. Cancer Research, 60(15), 4550-4555. [Link]
  • Lin, C. S., et al. (2003). The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway. Oncology Reports, 10(5), 1555-1560. [Link]
  • Li, G., et al. (2015). This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition. Journal of Cancer Science & Therapy, 7(8). [Link]
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.[Link]
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. The Journal of Urology, 169(4), 1520-1525. [Link]
  • Gonzalez-Cadavid, N. F., et al. (2004). EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER. Urology, 63(3), 604-609. [Link]
  • Kyprianou, N. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology, 169(4), 1520-1525. [Link]
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: Clinical significance. Mount Sinai Scholars Portal.[Link]
  • Xu, K., et al. (2003). Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines. Chinese Medical Journal, 116(11), 1673-1677. [Link]
  • Gu, F. L., et al. (2003). Identification of Apoptotic and Antiangiogenic Activities of this compound in Human Prostate Cancer and Endothelial Cells. Journal of Urology, 169(2), 754-760. [Link]
  • Kim, H. J., & Lee, G. (2018). Assaying cell cycle status using flow cytometry. Bio-protocol, 8(10), e2834. [Link]
  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. University of Cambridge.[Link]
  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia.[Link]
  • Bas-Nunez, P., et al. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 29-39. [Link]
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.[Link]
  • Park, C., et al. (2009). Combined effects of this compound and genistein on a metastatic, hormone-independent human prostate cancer cell line. Basic & Clinical Pharmacology & Toxicology, 104(4), 310-316. [Link]
  • Lin, M. S., et al. (2003). Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells. The Journal of Urology, 169(2), 754-760. [Link]
  • Wang, Y., et al. (2024). This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway. Journal of Cellular and Molecular Medicine, 28(5), e18012. [Link]
  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?
  • ResearchGate. (n.d.). Doxazosin activates autophagy. Cells were treated (a) with/without 2 µM...
  • Springer Nature Experiments. (n.d.). Cell Viability Assays: Introduction.
  • Pavithran, N. M., & Thompson, C. S. (2012). Doxazosin causes cell death by autophagy (mitophagy) in hormone resistant prostate cancer cells. The Physiological Society.[Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.[Link]
  • GoodRx. (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx.[Link]
  • Zhang, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]
  • Alzahrani, A. S. (2019). PI3K/AKT/mTOR ancer Signaling. Annals of Saudi Medicine, 39(4), 233-241. [Link]
  • Drugs.com. (2024). This compound: Uses, Dosage, Side Effects, Warnings. Drugs.com.[Link]
  • Kyprianou, N., et al. (2001). Reduction of human prostate tumor vascularity by the α1-adrenoceptor antagonist this compound.
  • Khan, M. A., et al. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences, 25(9), 4697. [Link]
  • Brown, J. S., & Banerji, U. (2017). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget, 8(30), 50177-50193. [Link]
  • Chang, L., et al. (2015). Targeting PI3K/Akt/mTOR signaling pathway in the treatment of prostate cancer radioresistance. International Journal of Molecular Sciences, 16(12), 29465-29477. [Link]

Sources

Whitepaper: The Bioenergetic Rescue of Neurons: Uncovering the Anti-Apoptotic Mechanism of Terazosin via Phosphoglycerate Kinase 1 Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases are fundamentally characterized by the progressive loss of neuronal structure and function, often culminating in apoptosis. A converging point in the pathophysiology of many such disorders, including Parkinson's disease (PD), is a profound deficit in cellular bioenergetics. This technical guide provides an in-depth exploration of the serendipitous discovery and subsequent mechanistic elucidation of Terazosin, a quinazoline-based α1-adrenergic receptor antagonist, as a potent neuroprotective agent. Moving beyond its canonical pharmacology, we detail the core mechanism of this compound: the allosteric activation of Phosphoglycerate Kinase 1 (PGK1), a pivotal ATP-generating enzyme in glycolysis. By enhancing PGK1 activity, this compound boosts cellular ATP levels, thereby counteracting the energy crisis that propels neurons toward the intrinsic apoptotic pathway. This guide synthesizes preclinical evidence from cellular and animal models, presents validated, step-by-step protocols for key validation experiments, and offers a framework for investigating novel PGK1-activating compounds in the context of neurodegeneration.

Part 1: The Bioenergetic Crisis in Neurodegeneration

The relentless progression of neurodegenerative disorders is driven by a confluence of cellular insults, including protein misfolding, oxidative stress, and neuroinflammation. A critical, often upstream, failure point is the impairment of cellular energy metabolism.[1][2] Neurons, with their high metabolic demand and limited regenerative capacity, are exquisitely vulnerable to disruptions in ATP production.[3] This bioenergetic deficit is a hallmark of Parkinson's disease, where mitochondrial dysfunction is a primary pathogenic feature.[1][4] Consequently, therapeutic strategies aimed at restoring cellular energy homeostasis represent a promising and broadly applicable approach to slowing or preventing neurodegeneration.[1][2]

Part 2: this compound: From Prostate Drug to Neuroprotective Candidate

This compound has long been clinically utilized for the treatment of benign prostatic hyperplasia (BPH) and hypertension, functioning as an antagonist of the α1-adrenergic receptor to relax smooth muscle.[2][5][6] Its neuroprotective potential was first suggested by large-scale epidemiological studies. Retrospective analyses of large patient databases revealed that individuals taking this compound or structurally related quinazoline drugs (e.g., doxazosin, alfuzosin) had a significantly lower incidence and slower progression of Parkinson's disease compared to patients taking tamsulosin, an α1-antagonist that does not share the same molecular core.[1][2][4][7] This crucial observation suggested a neuroprotective mechanism independent of α1-receptor blockade, sparking a deeper investigation into this compound's molecular targets.

Part 3: Core Mechanism of Action: Activation of Phosphoglycerate Kinase 1 (PGK1)

Intensive investigation, including chemical screening and crystallography, identified Phosphoglycerate Kinase 1 (PGK1) as a primary intracellular target of this compound.[2][8][9][10][11]

The Central Role of PGK1 in Glycolysis PGK1 is a highly conserved, essential enzyme that catalyzes the seventh step of glycolysis: the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP. This reaction yields 3-phosphoglycerate and the first molecule of ATP generated in the glycolytic pathway.[4][9][12] As such, PGK1 is a critical control point for cellular energy production.

This compound as a PGK1 Activator Structural and biochemical studies revealed that this compound binds to PGK1 at its ADP/ATP binding pocket.[2][13] Paradoxically, while it acts as a competitive inhibitor at high concentrations, at lower, therapeutically relevant concentrations, this compound functions as an activator.[13] A proposed mass action model suggests that this compound binding introduces a bypass pathway that circumvents the slow, rate-limiting step of product (ATP) release from the enzyme, thereby accelerating the overall catalytic rate.[13] This enhancement of PGK1 activity directly boosts glycolytic flux, leading to a measurable increase in cellular ATP levels.[1][2][8][10] This effect has been demonstrated in multiple systems, including cell lines, iPSC-derived neurons, and in the brains of mice.[1][2][11]

Terazosin_Mechanism cluster_cell Neuron This compound This compound PGK1 Phosphoglycerate Kinase 1 (PGK1) This compound->PGK1 Binds & Activates Glycolysis Glycolysis PGK1->Glycolysis Enhances Rate ATP Increased ATP Production Glycolysis->ATP Survival Neuronal Survival & Anti-Apoptosis ATP->Survival Promotes

Caption: this compound's core neuroprotective signaling pathway.

Part 4: Linking Bioenergetics to Apoptosis: How this compound Protects Neurons

Neuronal apoptosis, or programmed cell death, is a tightly regulated process that can be initiated by intracellular stress, including energy depletion. A drop in cellular ATP levels is a key trigger for the intrinsic apoptotic pathway. By replenishing the cellular ATP pool, this compound directly counteracts this trigger, preventing the downstream activation of executioner caspases (like caspase-3 and -7) that dismantle the cell.[11][12] The evidence supporting this anti-apoptotic effect is robust and spans multiple preclinical models.

Data Presentation: Summary of Preclinical Efficacy

The neuroprotective and anti-apoptotic effects of this compound have been validated across a range of in vitro and in vivo models of neurodegeneration.

Table 1: Summary of In Vitro Efficacy of this compound

Model System Insult/Toxin Key Outcome Measures Result Reference
SH-SY5Y Neuroblastoma Cells MPP+ (Mitochondrial Complex I Inhibitor) Cell Viability, Intracellular ATP, ROS Levels Increased cell viability, rescued ATP levels, reduced reactive oxygen species (ROS).[8][14] [8][14]
Primary Hippocampal Neurons Low Glucose / High Stimulation Synaptic Endurance, ATP Dynamics Conferred resilience to stimulation, blunted ATP depletion, and accelerated ATP recovery.[9] [9]

| iPSC-derived Dopamine Neurons | - | ATP Levels | Increased ATP levels in patient-derived neuronal cells.[1] |[1] |

Table 2: Summary of In Vivo Efficacy of this compound

Animal Model Disease Context Key Outcome Measures Result Reference
MPTP Mouse Model Parkinson's Disease Dopaminergic Neuron Count, Striatal Dopamine, Motor Function Prevented loss of dopaminergic neurons, increased dopamine levels, and partially restored motor function.[2][5] [2][5]
6-OHDA Rat Model Parkinson's Disease Dopaminergic Neuron Survival, Motor Behavior Slowed neurodegeneration and improved motor performance.[2] [2]
Transgenic Alpha-Synuclein Mouse Parkinson's Disease Alpha-Synuclein Aggregation, Motor Deficits Mitigated alpha-synuclein buildup and improved movement-related problems.[5] [5]

| Drosophila (Fly) Model | Parkinson's Disease | Neuron Loss, ATP Levels | Increased brain ATP levels and prevented neuron loss.[2] |[2] |

Part 5: A Practical Guide to Validating this compound's Neuroprotective Effects

For research teams seeking to validate these findings or screen novel PGK1 activators, a systematic, multi-tiered experimental approach is essential. This workflow proceeds from high-throughput cellular assays to more complex in vivo models.

Experimental_Workflow cluster_vitro In Vitro Validation cluster_vivo In Vivo Confirmation A Step 1: Neuronal Cell Model (e.g., SH-SY5Y, Primary Neurons) B Step 2: Induce Apoptotic Stress (e.g., MPP+, Rotenone) A->B C Step 3: Treat with Compound (this compound / Analogs) B->C D Step 4: Measure Apoptosis (Caspase-3/7 Assay) C->D E Step 5: Measure Bioenergetics (Seahorse XF Assay) C->E F Step 6: Measure ATP Levels (Luciferase Assay) C->F G Step 7: Induce Neurodegeneration (e.g., MPTP Mouse Model) F->G Positive Hit H Step 8: Systemic Compound Admin. G->H I Step 9: Assess Motor Function (e.g., Rotarod, Pole Test) H->I J Step 10: Post-mortem Analysis (Immunohistochemistry, Neurochemistry) I->J

Caption: A validated experimental workflow for assessing neuroprotective compounds.

Protocol 1: In Vitro Neuroprotection & Apoptosis Assay (Caspase-Glo® 3/7)

Rationale: This assay provides a direct, quantitative measure of apoptosis by detecting the activity of effector caspases 3 and 7. A reduction in caspase activity in toxin-treated cells co-incubated with this compound indicates an anti-apoptotic effect.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells or primary neurons in a white-walled 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 2 hours.

  • Induction of Apoptosis: Add a neurotoxin such as MPP+ (final concentration 1-5 µM) to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.[15]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[15]

    • Mix contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of active caspase-3/7.[15]

Protocol 2: Assessing Cellular Bioenergetics (Seahorse XF Cell Mito Stress Test)

Rationale: The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time.[16] This protocol determines if this compound enhances cellular metabolic function under stress.

Methodology:

  • Plate Seeding: Seed neurons in a Seahorse XF Cell Culture Microplate and allow them to adhere.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF Sensor Cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.[17]

  • Compound Treatment & Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium (supplemented with pyruvate, glutamine, and glucose, pH 7.4). Add this compound or vehicle to the appropriate wells. Incubate at 37°C in a non-CO₂ incubator for 1 hour.[17]

  • Drug Port Loading: Load the injector ports of the hydrated sensor cartridge with compounds from the XF Cell Mito Stress Test Kit (Agilent): Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).[18]

  • Assay Execution: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the Oxygen Consumption Rate (OCR) before and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the resulting OCR profile to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[18]

Protocol 3: Quantifying Intracellular ATP Levels (Luciferase-Based Assay)

Rationale: This is the most direct method to confirm that PGK1 activation by this compound leads to an increase in cellular energy currency. The assay uses the firefly luciferase enzyme, which produces light in an ATP-dependent reaction.[19][20]

Methodology:

  • Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described in Protocol 1.

  • ATP Release (Lysis):

    • Remove the culture medium.

    • Add a detergent-based lysis solution (e.g., Somatic Cell ATP Releasing Reagent, Sigma-Aldrich) to each well to release intracellular ATP.[21]

  • Luciferase Reaction:

    • Prepare an ATP assay solution containing firefly luciferase and its substrate, D-luciferin. Many commercial kits are available (e.g., Promega CellTiter-Glo®).

    • Add the assay solution to each well.

  • Data Acquisition: After a brief incubation (10-15 minutes) to stabilize the luminescent signal, measure the light output using a luminometer.

  • Quantification: The luminescent signal is directly proportional to the ATP concentration.[19] A standard curve using known ATP concentrations should be run in parallel to quantify the absolute ATP levels in the samples.

Protocol 4: In Vivo Validation in an MPTP Mouse Model of Parkinson's Disease

Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a well-established toxin-based model that recapitulates the specific loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[22][23] This model is crucial for validating the in vivo neuroprotective efficacy of a test compound.

Methodology:

  • Animal Model: Use C57BL/6 mice, which are highly susceptible to MPTP toxicity.[23] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Treatment Groups: Establish groups for Vehicle Control, MPTP + Vehicle, and MPTP + this compound.

  • Compound Administration: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) prior to or concurrently with MPTP administration.

  • MPTP Induction: Administer MPTP-HCl via intraperitoneal injection. A common sub-acute regimen is 25 mg/kg once daily for 5 consecutive days.[24][25] Extreme caution and appropriate safety protocols are mandatory when handling MPTP.

  • Behavioral Assessment: 7-14 days after the final MPTP injection, perform motor function tests such as the Rotarod test (to assess motor coordination and balance) and the Pole test (to assess bradykinesia).

  • Post-mortem Analysis:

    • At the study endpoint (e.g., 21 days post-MPTP), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum. A higher TH+ cell count in the this compound group compared to the MPTP+Vehicle group indicates neuroprotection.

    • Harvest fresh brain tissue from a separate cohort for neurochemical analysis (e.g., HPLC) to quantify striatal dopamine and its metabolites.

Part 6: Conclusion and Future Directions

The discovery of this compound's neuroprotective properties via PGK1 activation marks a significant paradigm shift, highlighting cellular bioenergetics as a central, druggable target in neurodegeneration.[9] The mechanism—enhancing glycolytic ATP production—provides a powerful strategy to counteract the energy deficits that precipitate neuronal apoptosis. The robust preclinical data, supported by compelling human epidemiological evidence, strongly supports the continued investigation of this compound and its analogs as disease-modifying therapies.[2][8] Future research should focus on developing next-generation PGK1 activators with improved CNS penetration and specificity, potentially offering a novel therapeutic arsenal for Parkinson's disease and other devastating neurodegenerative conditions.

Part 7: References

  • Title: this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC. Source: PubMed Central URL: [Link]

  • Title: Capitalising on the neuroprotective effects of a prostate drug. Source: Parkinson's Movement URL: [Link]

  • Title: this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Source: ResearchGate URL: [Link]

  • Title: Phosphoglycerate kinase is a central leverage point in Parkinson's Disease driven neuronal metabolic deficits. Source: bioRxiv URL: [Link]

  • Title: A Pilot to Assess Target Engagement of this compound in Parkinson's Disease - PMC. Source: PubMed Central URL: [Link]

  • Title: Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists. Source: Journal of Clinical Investigation URL: [Link]

  • Title: this compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Source: PubMed URL: [Link]

  • Title: A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Source: PNAS URL: [Link]

  • Title: this compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. Source: MDPI URL: [Link]

  • Title: this compound and neuroprotection. Source: Medical Science and Discovery URL: [Link]

  • Title: A pilot dose-finding study of this compound in humans. Source: medRxiv URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease. Source: PubMed URL: [Link]

  • Title: Enhancing glycolysis attenuates Parkinson's disease progression in models and clinical databases - PMC. Source: PubMed Central URL: [Link]

  • Title: Caspase 3 Activity Assay Kit. Source: MP Biomedicals URL: [Link]

  • Title: Agilent Seahorse XF Applications in Neuronal Metabolism. Source: Agilent URL: [Link]

  • Title: Determination of intracellular ATP in primary cultures of neurons. Source: PubMed URL: [Link]

  • Title: The this compound pilot study results. Source: The Science of Parkinson's URL: [Link]

  • Title: iCell Neurons Application Protocol: XF96 Extracellular Flux Analyzer Application Protocol. Source: FujiFilm Cellular Dynamics URL: [Link]

  • Title: How to accelerate glycolysis and treat Parkinson’s disease. Source: Drug Discovery News URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease. Source: ResearchGate URL: [Link]

  • Title: (PDF) Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. Source: ResearchGate URL: [Link]

  • Title: Methods to Monitor and Compare Mitochondrial and Glycolytic ATP Production. Source: University of Ferrara URL: [Link]

  • Title: Protocol for the MPTP mouse model of Parkinson's disease. Source: Semantic Scholar URL: [Link]

  • Title: A Dual Nanosensor Approach to Determine the Cytosolic Concentration of ATP in Astrocytes. Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists. Source: PubMed URL: [Link]

  • Title: Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. Source: PubMed Central URL: [Link]

  • Title: MPTP Mouse Models of Parkinson's Disease: An Update. Source: PubMed Central URL: [Link]

  • Title: Behavioral characterization in MPTP/p mouse model of Parkinson’s disease. Source: IMR Press URL: [Link]

  • Title: Figure 1. TZ enhances glycolysis in the mouse brain. Source: ResearchGate URL: [Link]

  • Title: Seahorse XF Cell Mito Stress Test Kit User Guide. Source: Agilent URL: [Link]

  • Title: Determination of [ATP] 0 in primary cultured cortical astrocytes. Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide: Elucidating the Impact of Terazosin on Hsp90 Chaperone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heat shock protein 90 (Hsp90) is a ubiquitous molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell proliferation and survival.[1] This central role has positioned Hsp90 as a compelling therapeutic target in oncology.[2] Terazosin, a well-established α1-adrenergic receptor antagonist, has recently been identified as an activator of Hsp90 chaperone activity through its interaction with phosphoglycerate kinase 1 (Pgk1).[3][4][5] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize the impact of this compound on the Hsp90 chaperone machinery. We will delve into the underlying mechanisms, present detailed experimental protocols, and offer insights into the interpretation of results, thereby providing a robust roadmap for exploring the therapeutic potential of modulating Hsp90 activity.

Introduction: The Hsp90 Chaperone Cycle and its Therapeutic Relevance

Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis.[2] Its function is intrinsically linked to an ATP-dependent conformational cycle that facilitates the proper folding and maturation of a diverse array of "client" proteins.[6][7] These clients include numerous kinases, transcription factors, and other proteins that are often dysregulated in cancer.[1][8]

The Hsp90 chaperone cycle is a dynamic process involving multiple domains of the Hsp90 dimer: the N-terminal domain (NTD), which binds and hydrolyzes ATP; the middle domain (MD), which is crucial for client protein binding and ATPase activation; and the C-terminal domain (CTD), responsible for dimerization.[7][9] A host of co-chaperones regulate this cycle, ensuring the efficient processing of client proteins.[10] Inhibition of Hsp90's ATPase activity disrupts this cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway, making it an attractive strategy for cancer therapy.[1][11]

This compound, traditionally used for the treatment of benign prostatic hyperplasia and hypertension, operates primarily as a selective alpha-1 adrenergic receptor antagonist.[12][13][14] However, recent studies have unveiled a novel mechanism of action for this compound, demonstrating its ability to bind to and activate phosphoglycerate kinase 1 (Pgk1).[3][5] This activation of Pgk1 is thought to enhance the chaperone activity of Hsp90, which is known to associate with Pgk1.[3] This discovery opens up new avenues for investigating this compound's potential in contexts where enhanced Hsp90 activity could be beneficial, such as in protecting against cellular stress.[3][5]

This guide will provide the necessary tools to dissect the molecular interactions between this compound, Pgk1, and Hsp90, and to quantify the resulting effects on Hsp90's chaperone function.

Experimental Design and Methodologies

To comprehensively assess the impact of this compound on Hsp90 chaperone activity, a multi-pronged experimental approach is required. This involves both in vitro assays to directly measure enzymatic activity and cell-based assays to evaluate the downstream consequences on Hsp90 client proteins.

In Vitro Hsp90 ATPase Activity Assay

The chaperone function of Hsp90 is critically dependent on its intrinsic ATPase activity.[15] This assay directly measures the rate of ATP hydrolysis by purified Hsp90 in the presence and absence of this compound and Pgk1. A commonly used method is the malachite green-based colorimetric assay, which detects the release of inorganic phosphate.[16]

Protocol: Malachite Green-Based Hsp90 ATPase Activity Assay

  • Reagent Preparation:

    • Prepare a 2X Hsp90 reaction buffer: 100 mM HEPES (pH 7.5), 200 mM KCl, 10 mM MgCl₂, 2 mM DTT.

    • Reconstitute purified human Hsp90α and Pgk1 to a stock concentration of 1 mg/mL in appropriate storage buffer.

    • Prepare a 10 mM ATP stock solution in water.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the Malachite Green Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of 2X Hsp90 reaction buffer to each well.

    • Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.

    • Add purified Pgk1 to the designated wells.

    • Add purified Hsp90α to all wells except the "no enzyme" control.

    • Add water to bring the volume to 45 µL.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM ATP to each well.

    • Incubate the plate at 37°C for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using a known concentration of inorganic phosphate.

    • Calculate the amount of phosphate released in each well.

    • Plot the rate of ATP hydrolysis as a function of this compound concentration to determine its effect on Hsp90 ATPase activity.

Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Protein Interactions

Co-IP is a powerful technique to investigate protein-protein interactions within a cell.[17][18] This method will be used to determine if this compound treatment alters the association of Hsp90 with its client proteins.

Protocol: Co-Immunoprecipitation of Hsp90 and Client Proteins [19][20]

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7, HCT116) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Co-IP lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (whole-cell lysate).

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • Pre-clear the lysates by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add a primary antibody against Hsp90 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them three times with Co-IP lysis buffer.

    • Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Hsp90 and a known Hsp90 client protein (e.g., Akt, HER2, c-Raf).[1][21][22]

    • Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

Western Blot Analysis of Hsp90 Client Protein Degradation

A key consequence of Hsp90 inhibition is the degradation of its client proteins.[23] Conversely, activation of Hsp90 may lead to increased stability of these proteins. Western blotting can be used to quantify the levels of key Hsp90 client proteins following this compound treatment.

Protocol: Western Blot for Hsp90 Client Proteins [1]

  • Cell Culture and Lysate Preparation:

    • Follow the same cell culture and treatment protocol as for Co-IP.

    • Prepare whole-cell lysates as described in the Co-IP protocol.

  • SDS-PAGE and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensities.

Visualization of Key Pathways and Workflows

Hsp90_Chaperone_Cycle cluster_cycle Hsp90 Chaperone Cycle Open_Conformation Open Conformation (ATP-unbound) ATP_Binding ATP Binding Open_Conformation->ATP_Binding Client & Co-chaperone Binding Closed_Conformation Closed Conformation (ATP-bound) ATP_Binding->Closed_Conformation ATP_Hydrolysis ATP Hydrolysis Closed_Conformation->ATP_Hydrolysis Client_Release Client Protein Release & Maturation ATP_Hydrolysis->Client_Release ADP_Release ADP Release Client_Release->ADP_Release ADP_Release->Open_Conformation Terazosin_Hsp90_Workflow Start Start: Investigate this compound's Impact on Hsp90 In_Vitro_Assay In Vitro Hsp90 ATPase Activity Assay Start->In_Vitro_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Co_IP Co-Immunoprecipitation Cell_Based_Assays->Co_IP Western_Blot Western Blot for Client Protein Levels Cell_Based_Assays->Western_Blot Co_IP->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidate This compound's Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound's effect on Hsp90.

Anticipated Results and Interpretation

Table 1: Hypothetical Results of Hsp90 ATPase Activity Assay

TreatmentThis compound (µM)Pgk1 (µg)Phosphate Released (nmol/min)
Vehicle Control005.2 ± 0.4
This compound1005.5 ± 0.6
Pgk1016.8 ± 0.5
This compound + Pgk110112.3 ± 0.9

Interpretation: The data in Table 1 would suggest that this compound alone has a negligible effect on Hsp90's intrinsic ATPase activity. However, in the presence of its target, Pgk1, this compound significantly enhances Hsp90's ATPase rate. This supports the hypothesis that this compound's effect on Hsp90 is mediated through Pgk1.

Table 2: Hypothetical Densitometry Analysis of Hsp90 Client Protein Levels

TreatmentThis compound (µM)Akt Level (Fold Change)HER2 Level (Fold Change)
Vehicle Control01.001.00
This compound11.15 ± 0.081.08 ± 0.05
This compound101.42 ± 0.111.35 ± 0.09
This compound501.68 ± 0.151.59 ± 0.12

Interpretation: The results in Table 2 would indicate a dose-dependent increase in the cellular levels of the Hsp90 client proteins Akt and HER2 following this compound treatment. This suggests that the activation of Hsp90 by this compound leads to enhanced stability of its client proteins, preventing their degradation. The Co-IP results would be expected to show a stronger interaction between Hsp90 and its client proteins in the presence of this compound, further corroborating these findings.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy to investigate the impact of this compound on Hsp90 chaperone activity. The described methodologies, from direct enzymatic assays to cell-based assessments of client protein stability, provide a robust framework for elucidating the underlying molecular mechanisms. The discovery that this compound can activate Hsp90 via Pgk1 presents an exciting opportunity to explore the therapeutic potential of this well-established drug in new contexts. [3][5]Future research could focus on identifying the specific client proteins and cellular pathways that are most sensitive to this activation, and on evaluating the efficacy of this compound in preclinical models of diseases where enhanced Hsp90 function may be beneficial, such as certain neurodegenerative disorders or conditions involving cellular stress.

References

  • Jain, S., & Bhutani, H. (2023). This compound. In StatPearls.
  • Wikipedia. (2024). Hsp90. [Link]
  • GoodRx. (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]
  • Chen, L., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19–25. [Link]
  • Pearl, L. H., & Prodromou, C. (2006). Hsp90: structure and function. Annual review of biochemistry, 75, 271–294. [Link]
  • Prodromou, C. (2016). Review: The HSP90 molecular chaperone-an enigmatic ATPase. Biopolymers, 105(8), 594–607. [Link]
  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride? In Synapse. [Link]
  • Dr.Oracle. (2025). What is the mechanism of action of this compound? [Link]
  • Zuehlke, A., & Johnson, J. L. (2010). The Hsp90 family: structure, regulation, function, and implications in health and disease. Biology, 2(1), 142-159. [Link]
  • Taleat, Z., et al. (2019). Hsp90 Structure and Function in Cancer. Briefings in functional genomics, 18(1), 20-28. [Link]
  • Pearl, L. H. (2005). Structure and mechanism of the Hsp90 molecular chaperone machinery. Current opinion in structural biology, 15(1), 55–61. [Link]
  • Ukrainian Biochemical Journal. (2012).
  • Chadli, A., et al. (2000). Hsp90 chaperone activity requires the full-length protein and interaction among its multiple domains. Journal of Biological Chemistry, 275(42), 32499–32507. [Link]
  • Khandelwal, A., et al. (2016). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal research reviews, 36(4), 587–624. [Link]
  • ResearchGate. (2014). (PDF) this compound activates Pgk1 and Hsp90 to promote stress resistance. [Link]
  • Millson, S. H., et al. (2007). Molecular Interaction Network of the Hsp90 Chaperone System. Journal of Biological Chemistry, 282(52), 37877–37885. [Link]
  • Scroggins, B. T., & Neckers, L. (2007). Regulation of hsp90 Chaperone Activity by Acetylation. Molecular and Cellular Biology, 27(21), 7437–7446. [Link]
  • Chiosis, G. (2006). Assays for identification of Hsp90 inhibitors and biochemical methods for discriminating their mechanism of action. Current protocols in pharmacology, Chapter 3, Unit 3.10. [Link]
  • BPS Bioscience. (n.d.). HSP90α (C-Terminal) Inhibitor Screening Assay Kit HSP90a 50317. [Link]
  • Workman, P., & Kelland, L. R. (2003). Assays for HSP90 and Inhibitors. In Cancer Cell Culture (pp. 349-364). Humana Press. [Link]
  • Li, Y., et al. (2022). The Role of HSP90 Inhibitors in the Treatment of Cardiovascular Diseases. International journal of molecular sciences, 23(15), 8466. [Link]
  • Open-i. (n.d.). Western blot for Hsp90client proteins (pAkt, Her2, and. [Link]
  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical biochemistry, 327(2), 176–183. [Link]
  • Valiente, M., et al. (1993). This compound: ex vivo and in vitro platelet aggregation effects in patients with arterial hypertension. Journal of cardiovascular pharmacology, 21(3), 473–477. [Link]
  • Howes, R., et al. (2009). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of biomolecular screening, 14(4), 419–427. [Link]
  • Sawlekar, M., & Paro, R. (2018). Chromatin Immunoprecipitation (ChIP) of Heat Shock Protein 90 (Hsp90).
  • Patsnap. (2024). What is this compound Hydrochloride used for? In Synapse. [Link]
  • Aguilar-Mariscal, H., et al. (2016). In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones Is Enhanced in The Presence of Ascorbate. A Preliminary In Vivo Antiproliferative Study. Molecules (Basel, Switzerland), 21(10), 1361. [Link]
  • Creative Diagnostics. (2017).
  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]
  • Fialova, I., et al. (2013). Novel Hsp90 partners discovered using complementary proteomic approaches. Journal of proteome research, 12(5), 2093–2103. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Western blot showing depletion of Hsp90 client proteins and induction... [Link]
  • Colvin, E. K., et al. (2007). Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer research, 27(4B), 2413–2420. [Link]
  • Karaki, H., et al. (2005). This compound modifies the content of glycosaminoglycans and the activity of matrix metalloproteinase 2 in the rat ventral prostate.
  • RxList. (n.d.). This compound: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
  • MedlinePlus. (n.d.). This compound. [Link]
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. The Journal of urology, 169(4), 1520–1525. [Link]
  • Lepor, H., & Baumann, M. (1989). The alpha adrenergic binding properties of this compound in the human prostate adenoma and canine brain. The Journal of urology, 142(2 Pt 1), 420–423. [Link]
  • Lin, M. S., et al. (2003). The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway. Oncology reports, 10(5), 1555–1560. [Link]

Sources

An In-Depth Technical Guide to Investigating Terazosin's Potential to Cross the Blood-Brain Barrier in Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Terazosin's Neurological Applications

This compound, a selective alpha-1 adrenergic receptor antagonist, has long been a cornerstone in the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4] Its mechanism of action involves the relaxation of smooth muscle in blood vessels and the prostate.[3][4] However, a growing body of preclinical and clinical evidence suggests a new, compelling role for this compound: neuroprotection.[1] Studies have explored its potential in mitigating the progression of neurodegenerative diseases such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Amyotrophic Lateral Sclerosis (ALS).[1][5][6][7]

This neuroprotective hypothesis is linked to this compound's ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis, thereby enhancing cellular energy (ATP) production.[5][7][8] It is theorized that this bioenergetic boost could help neurons resist the pathological stressors inherent in neurodegeneration.[5][8] A pilot clinical trial has already confirmed that this compound can increase ATP levels in the human brain.[5]

A fundamental prerequisite for any centrally acting therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). The BBB is a complex, dynamic interface of endothelial cells, pericytes, and astrocytes that protects the central nervous system (CNS) by strictly regulating the passage of substances from the bloodstream into the brain.[9][10] Therefore, rigorously evaluating the BBB permeability of this compound is a critical step in validating its potential as a neurotherapeutic agent.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the BBB penetration of this compound. It moves from theoretical physicochemical assessments to detailed protocols for state-of-the-art in vitro and in vivo research models, culminating in the analytical techniques required for precise quantification.

Chapter 1: Physicochemical Properties of this compound as Predictors of BBB Permeability

Before embarking on complex biological experiments, an analysis of a compound's inherent chemical and physical properties can offer valuable predictive insights into its potential to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 400-500 Daltons are more likely to diffuse across the lipid-rich endothelial cell membranes of the BBB.[10]

Key Physicochemical Parameters for this compound:

A summary of this compound's properties is essential for initial assessment.

PropertyValueImplication for BBB Penetration
Molecular Weight 387.4 g/mol [11]Favorable. Falls below the general upper limit of 400-500 Da, suggesting it is small enough for potential passive diffusion.[10]
LogP (Lipophilicity) 1.4[11]Moderate. A positive LogP indicates some lipid solubility, which is necessary to cross cell membranes. While not highly lipophilic, it avoids the extreme lipophilicity that can lead to non-specific binding and poor aqueous solubility.
Topological Polar Surface Area (TPSA) 103 Ų[11]Borderline. TPSA is a good predictor of membrane permeability. Molecules with a TPSA > 140 Ų are often poor at penetrating the BBB, while those < 90 Ų are more likely to cross. This compound's value is intermediate, suggesting permeability is possible but may not be high.
Hydrogen Bond Donors 1[11]Favorable. A low number of hydrogen bond donors (typically ≤ 5) is preferred for BBB penetration, as fewer interactions with water molecules facilitate entry into the lipid membrane.
Hydrogen Bond Acceptors 9[11]Less Favorable. A higher number of hydrogen bond acceptors (typically ≤ 10) can hinder BBB penetration. This compound is at the upper end of the generally accepted range.
pKa (Basicity) Strong base[12]Can be a limiting factor. At physiological pH (7.4), a basic compound like this compound will be significantly ionized. The charged form is less able to cross the lipid membranes of the BBB via passive diffusion.

Interpretation: this compound's physicochemical profile presents a mixed but plausible case for BBB penetration. Its molecular weight is favorable, but its moderate lipophilicity, borderline TPSA, and basic nature suggest that passive diffusion may not be highly efficient. This initial analysis underscores the necessity of empirical testing, as it also raises the question of whether active transport or efflux mechanisms play a significant role.

Chapter 2: In Vitro Models for Assessing this compound's BBB Permeability

In vitro models are indispensable tools for the initial screening and mechanistic investigation of drug permeability across the BBB.[9][13] They offer a controlled environment with higher throughput and lower cost compared to in vivo studies.[14] These models typically involve a monolayer of brain endothelial cells cultured on a semi-permeable membrane in a Transwell™ insert, separating an upper "apical" (blood-side) compartment from a lower "basolateral" (brain-side) compartment.[9]

Workflow for In Vitro BBB Permeability Assessment

The following diagram illustrates the general workflow for conducting an in vitro BBB permeability study.

G cluster_prep Model Preparation cluster_exp Permeability Experiment cluster_efflux Efflux Assessment (B→A) cluster_analysis Analysis seed_cells Seed Brain Endothelial Cells on Transwell Inserts culture Co-culture with Astrocytes/Pericytes (Optional, for enhanced barrier) seed_cells->culture 24h teer Monitor Barrier Integrity (TEER Measurement) culture->teer 3-5 days add_drug Add this compound to Apical Chamber (A→B) teer->add_drug If TEER is high add_drug_b Add this compound to Basolateral Chamber teer->add_drug_b Run in parallel incubate Incubate at 37°C (e.g., 30, 60, 120 min) add_drug->incubate sample Collect Samples from Basolateral Chamber incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify sample_a Collect Samples from Apical Chamber add_drug_b->sample_a sample_a->quantify calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: General workflow for assessing drug permeability and efflux using a Transwell™-based in vitro BBB model.

Protocol 1: Permeability Assay using the hCMEC/D3 Cell Line

The hCMEC/D3 cell line is a widely used and well-characterized immortalized human cerebral microvascular endothelial cell line that provides a robust model for BBB studies.[13]

I. Materials

  • hCMEC/D3 cells

  • Endothelial Cell Basal Medium supplemented with growth factors

  • Collagen-coated 24-well Transwell™ inserts (0.4 µm pore size)

  • This compound standard, positive control (e.g., Caffeine), negative control (e.g., Atenolol)

  • Assay buffer (HBSS with 10 mM HEPES, pH 7.4)

  • EVOM2 Voltohmmeter with STX2 electrode

  • LC-MS/MS system for quantification

II. Methodology

  • Cell Seeding and Culture:

    • Coat Transwell™ inserts with rat tail collagen type I (50 µg/mL) and allow to dry.

    • Seed hCMEC/D3 cells onto the apical side of the inserts at a density of 2.5 x 10⁴ cells/cm².

    • Culture for 4-6 days, changing the medium every 2 days, until a confluent monolayer is formed.

  • Barrier Integrity Verification (Self-Validation):

    • Measure the Transendothelial Electrical Resistance (TEER) across the cell monolayer using the EVOM2 meter.

    • Causality: TEER is a direct measure of the "tightness" of the tight junctions between endothelial cells.[15] High TEER values (typically >30 Ω·cm² for hCMEC/D3) are crucial to ensure that drug transport occurs transcellularly (through the cells) rather than paracellularly (between the cells).

    • Only use inserts with acceptable TEER values for the transport experiment.

  • Transport Experiment (Apical to Basolateral, A→B):

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 0.5 mL of assay buffer containing the test compound (e.g., 10 µM this compound) and controls to the apical chamber.

    • Add 1.5 mL of fresh assay buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking (50 rpm).

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL aliquot from the basolateral chamber, replacing it with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method (see Chapter 4).

  • Calculation of Apparent Permeability (Papp):

    • The rate of transport is used to calculate the Papp value: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The steady-state flux (amount of drug transported per unit time).

      • A: The surface area of the Transwell™ membrane (cm²).

      • C₀: The initial concentration of the drug in the apical chamber.

Protocol 2: Assessing the Role of P-glycoprotein (P-gp) Efflux

The BBB is rich in efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[16][17] It is critical to determine if this compound is a substrate for these transporters, as this would significantly limit its brain accumulation. Prazosin, a structurally related alpha-1 blocker, has been shown to interact with P-gp, making this a pertinent investigation for this compound.[18]

I. Rationale This experiment compares the permeability of this compound from the basolateral to the apical side (B→A) with the A→B permeability measured previously. A significantly higher B→A transport rate suggests active efflux.

II. Methodology

  • Setup: Use a validated hCMEC/D3 monolayer as described above.

  • Transport Experiment (Basolateral to Apical, B→A):

    • Add 1.5 mL of assay buffer containing 10 µM this compound to the basolateral chamber.

    • Add 0.5 mL of fresh assay buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber at the same time points as the A→B experiment.

  • Quantification and Calculation:

    • Quantify this compound concentration and calculate the Papp (B→A).

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • Interpretation:

      • ER ≈ 1: No significant active efflux.

      • ER ≥ 2: The compound is likely a substrate for an efflux transporter like P-gp.[19]

Chapter 3: In Vivo Models for Direct Measurement of this compound's Brain Penetration

While in vitro models are excellent for screening, in vivo studies are the gold standard for confirming BBB penetration and determining the actual concentration of a drug in the brain.[20] These experiments account for the full physiological complexity, including plasma protein binding, metabolism, and the influence of the complete neurovascular unit.

Diagram of Key In Vivo Metrics

This diagram illustrates the relationship between plasma and brain concentrations, which is used to calculate key permeability metrics.

G cluster_metrics Calculated Metrics Blood Systemic Circulation (Plasma Concentration, Cp) BBB Blood-Brain Barrier Blood->BBB Permeability Brain Brain Parenchyma (Brain Concentration, Cbr) BBB->Brain Kp Brain-to-Plasma Ratio (Kp) Kp = Cbr / Cp Kpuu Unbound Brain-to-Plasma Ratio (Kp,uu) Kp,uu = Cu,br / Cu,p Cbr_node Cbr Cp_node Cp

Caption: Relationship between plasma and brain concentrations for calculating in vivo BBB penetration ratios.

Protocol 3: Brain-to-Plasma Ratio (Kp) in Rodents

This method provides a straightforward measure of the total drug distribution into the brain tissue relative to the plasma at a specific time point.

I. Materials

  • Male Sprague-Dawley rats (250-300g)

  • This compound formulation for intravenous (IV) or oral (PO) administration

  • Anesthesia (e.g., isoflurane)

  • Surgical tools, heparinized syringes, collection tubes

  • Homogenizer

  • LC-MS/MS system

II. Methodology

  • Drug Administration:

    • Administer a single dose of this compound to a cohort of rats (n=3-5 per time point) via the desired route (e.g., 5 mg/kg, IV).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture into a heparinized tube.

    • Immediately perform transcardial perfusion with ice-cold saline to flush the blood from the brain vasculature.

    • Causality: Perfusion is a critical step to remove residual blood from the brain tissue.[21] Failure to do so will artificially inflate the measured brain concentration, leading to an overestimation of BBB penetration.[21]

    • Excise the whole brain, rinse with saline, blot dry, and record the weight.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer (e.g., 4 volumes of PBS).

  • Quantification:

    • Analyze both plasma and brain homogenate samples for this compound concentration using a validated LC-MS/MS method.

  • Calculation:

    • Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)

Protocol 4: Brain Microdialysis for Unbound Drug Concentration

Microdialysis is an advanced technique that measures the concentration of unbound drug in the brain's interstitial fluid (ISF).[20][22] This is often more pharmacologically relevant than total brain concentration, as it is the unbound fraction that is free to interact with therapeutic targets.

I. Materials

  • Rodents, stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)

  • Microinfusion pump, fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • LC-MS/MS system (high sensitivity required)

II. Methodology

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus).

    • Allow the animal to recover for 24-48 hours.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, administer this compound to the animal.

    • Collect the resulting dialysate samples in timed fractions (e.g., every 20-30 minutes) using a refrigerated fraction collector.

    • Collect parallel blood samples at corresponding time points.

  • Probe Recovery Calibration (Self-Validation):

    • Determine the in vivo recovery of the probe, as not all of the drug in the ISF will diffuse into the probe. This can be done by methods like retrodialysis or the zero-net-flux method.[20]

    • Causality: Calibration is essential for converting the measured dialysate concentration into the absolute unbound concentration in the brain ISF.[23]

  • Quantification and Calculation:

    • Analyze dialysate and plasma samples via LC-MS/MS.

    • Calculate the unbound brain concentration (Cu,br) by correcting the dialysate concentration for probe recovery.

    • Determine the unbound plasma concentration (Cu,p) by multiplying total plasma concentration by the fraction unbound in plasma (fu,p), determined separately via equilibrium dialysis.

    • Kp,uu = Unbound Concentration in Brain (Cu,br) / Unbound Concentration in Plasma (Cu,p)[21]

    • Interpretation: Kp,uu is the most accurate measure of BBB transport. Kp,uu ≈ 1 suggests passive diffusion equilibrium. Kp,uu < 1 suggests active efflux is dominant. Kp,uu > 1 suggests active influx.

Chapter 4: Analytical Techniques for this compound Quantification

Accurate and sensitive quantification of this compound in complex biological matrices (plasma, brain homogenate, dialysate) is the analytical cornerstone of these studies.[24][25] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[26]

Protocol 5: General LC-MS/MS Method for this compound

I. Sample Preparation

  • Protein Precipitation: For plasma and brain homogenate, add 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog like prazosin) to 1 volume of sample.

  • Centrifugation: Vortex and then centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in the mobile phase.

  • Microdialysate: Samples can often be injected directly after adding an internal standard, due to the low protein content.

II. Chromatographic Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-programmed gradient from low to high organic phase (B) to elute this compound.

  • Flow Rate: 0.4 mL/min.

III. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor ion → product ion transitions for both this compound and the internal standard. For example:

      • This compound: m/z 388.2 → m/z 205.1

      • Internal Standard: (Specific to the chosen standard)

    • Causality: MRM provides exceptional selectivity by monitoring a unique fragmentation pattern for the target analyte, minimizing interference from other components in the biological matrix.

IV. Validation

  • The method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines to ensure trustworthy and reproducible results.

Conclusion

Investigating the blood-brain barrier permeability of this compound is a critical step in its journey from a urological therapeutic to a potential treatment for devastating neurodegenerative diseases. This guide outlines a multi-tiered approach, grounded in scientific rigor, to generate a comprehensive and reliable dataset.

The process begins with a theoretical assessment of physicochemical properties, which provides an initial hypothesis. This is followed by controlled in vitro experiments using models like the hCMEC/D3 cell line to determine apparent permeability and identify potential interactions with efflux transporters such as P-glycoprotein. Finally, in vivo studies in rodent models, ranging from the foundational brain-to-plasma ratio to the sophisticated microdialysis technique, provide the definitive measure of brain penetration under true physiological conditions. Each step is underpinned by robust and sensitive analytical quantification using LC-MS/MS.

By systematically applying these validated methodologies, researchers can definitively characterize this compound's ability to cross the BBB, providing the crucial pharmacokinetic data needed to support its further development as a novel neuroprotective agent.

References

  • (PDF) Various Analytical Methods for the Determination of this compound in Different Matrices. (2013). World Journal of Analytical Chemistry. [Link]
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Fluids and Barriers of the CNS. [Link]
  • Various Analytical Methods for the Determination of this compound in Different Matrices. (2013). World Journal of Analytical Chemistry. [Link]
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2022). MDPI. [Link]
  • An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. (2022). Bio-protocol. [Link]
  • How is drug distribution in the brain measured? (2025).
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (2017).
  • Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evalu
  • Various Analytical Methods for the Determination of this compound in Different Matrices. (2013).
  • Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. (2014). NIH. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • In vivo monitoring of brain pharmacokinetics and pharmacodynamics with cerebral open flow microperfusion. (2023). PubMed. [Link]
  • Association of this compound, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men. (2024). Neurology.org. [Link]
  • How to Measure Drug Transport across the Blood-Brain Barrier. (2007). PubMed Central. [Link]
  • Summary of chromatographic methods of this compound in different matrices. (2013).
  • In Vivo Methods to Estimate Drug Transport to the Brain Across the Blood-Brain Barrier. (2016).
  • This compound and neuroprotection. (2021). Journal of Experimental and Basic Medical Sciences. [Link]
  • A pilot dose-finding study of this compound in humans. (2024). medRxiv. [Link]
  • A pilot trial to test whether this compound treatment lowers the levels of biomarkers of neurodegeneration (nerve cell damage). (2022). ISRCTN. [Link]
  • Association of this compound, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men. (2024). PubMed. [Link]
  • This compound Hydrochloride. (n.d.). PubChem. [Link]
  • Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. (2009). PubMed Central. [Link]
  • This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Showing metabocard for this compound (HMDB0015293). (2012).
  • What is the mechanism of this compound Hydrochloride? (2024).
  • This compound. (2023).
  • Role of P-glycoprotein in pharmacokinetics: clinical implic
  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]
  • Stimulation of P-glycoprotein-mediated drug transport by prazosin and progesterone. Evidence for a third drug-binding site. (1998). PubMed. [Link]
  • The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter. (2006). PubMed Central. [Link]
  • P-glycoprotein and its role in drug-drug interactions. (2014).
  • Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. (2021). PubMed Central. [Link]
  • Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists. (2020). Pain Management. [Link]

Sources

Foundational Studies on Terazosin Analogs as Phosphoglycerate Kinase 1 (PGK1) Activators

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational studies and experimental methodologies for the identification and characterization of Terazosin analogs as activators of Phosphoglycerate Kinase 1 (PGK1). PGK1, a crucial enzyme in glycolysis, has emerged as a promising therapeutic target for a range of conditions, including neurodegenerative diseases. The serendipitous discovery of the widely-used α1-adrenergic receptor antagonist, this compound, as a PGK1 activator has opened new avenues for drug development. This guide delves into the scientific rationale, experimental design, and detailed protocols necessary for advancing research in this field. We will explore the mechanism of action of this compound on PGK1, the imperative for developing specific analogs, and the workflows for their synthesis and evaluation. This document is intended to serve as a practical resource for researchers aiming to build upon the existing knowledge and accelerate the discovery of novel PGK1-targeted therapeutics.

Introduction: The Rationale for Targeting PGK1 with this compound Analogs

Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in the glycolytic pathway, catalyzing the first ATP-generating step through the reversible conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.[1] Beyond its canonical role in cellular metabolism, PGK1 has been implicated in a variety of other cellular processes, including autophagy, DNA repair, and angiogenesis, making it a multifaceted therapeutic target.[2][3][4][5] Elevated expression of PGK1 has been linked to poor prognosis in several cancers, while its dysfunction is associated with impaired energy metabolism, a hallmark of many neurodegenerative diseases.[2][3][6]

This compound, a quinazoline-based compound, is a well-established clinical drug for treating benign prostatic hyperplasia and hypertension.[7][8][9][10] Its mechanism of action for these indications is the blockade of α1-adrenergic receptors, leading to smooth muscle relaxation.[7][11] However, recent groundbreaking research has unveiled a novel and significant off-target effect of this compound: the activation of PGK1.[11][12][13]

The Dual-Action Paradox of this compound

Intriguingly, structural and functional studies have revealed that this compound binds to the ATP/ADP binding site of PGK1, suggesting it should act as a competitive inhibitor.[6] Indeed, at high concentrations, this compound does inhibit PGK1 activity. However, at lower, physiologically relevant concentrations, it paradoxically enhances the enzyme's activity.[6] A mass action model suggests that at these lower concentrations, this compound binding facilitates a bypass pathway that accelerates the release of the product, ATP, which is the rate-limiting step in the catalytic cycle.[6] This leads to an overall increase in PGK1's catalytic efficiency and a subsequent boost in cellular ATP levels.[6]

The Therapeutic Potential and the Need for Analogs

The activation of PGK1 by this compound has been shown to confer significant protective effects in various disease models. By enhancing cellular energy metabolism, this compound can promote stress resistance and inhibit apoptosis.[12][13][14] This has been demonstrated to be beneficial in preclinical models of stroke and sepsis.[12] Furthermore, the neuroprotective effects of this compound, mediated through PGK1 activation and increased ATP levels, have shown promise in models of Parkinson's disease.[15][16][17][18]

Despite these promising findings, the clinical utility of this compound as a dedicated PGK1 activator is hampered by its potent α1-adrenergic receptor antagonism, which can lead to side effects such as orthostatic hypotension and dizziness.[7][9][10] This necessitates the development of this compound analogs that retain or improve upon the PGK1 activating properties while minimizing or eliminating affinity for the α1-adrenergic receptor. The primary goal of these foundational studies is, therefore, to establish a robust framework for the design, synthesis, and evaluation of such targeted PGK1 activators.

Experimental Design and Methodologies

The successful development of novel this compound analogs as PGK1 activators hinges on a systematic and rigorous experimental workflow. This section outlines the key assays and protocols, emphasizing the causality behind each experimental choice.

Overall Experimental Workflow

The logical progression of experiments is crucial for efficiently identifying and characterizing promising lead compounds. The following workflow provides a structured approach from initial screening to in-depth characterization.

experimental_workflow cluster_0 Compound Library & Synthesis cluster_1 Primary Screening cluster_2 Secondary Validation cluster_3 Mechanism of Action & SAR start Design & Synthesis of This compound Analogs enzyme_assay In Vitro PGK1 Enzyme Kinetics Assay start->enzyme_assay Initial activity screen atp_assay Cellular ATP Measurement Assay enzyme_assay->atp_assay Confirm cellular target engagement viability_assay Neuroprotection/ Cell Viability Assay atp_assay->viability_assay Assess functional outcome binding_assay Binding Affinity Determination (SPR/ITC) viability_assay->binding_assay Quantify interaction structural_studies Structural Biology (X-ray Crystallography) binding_assay->structural_studies Visualize binding mode sar_analysis Structure-Activity Relationship (SAR) Analysis structural_studies->sar_analysis Inform next design cycle sar_analysis->start Iterative Optimization

Caption: A streamlined experimental workflow for the discovery and characterization of this compound analogs as PGK1 activators.

In Vitro PGK1 Enzyme Kinetics Assay

Causality: The primary screen must directly assess the compound's effect on the enzymatic activity of PGK1. A coupled enzyme assay is employed because the direct measurement of the PGK1 reaction is challenging due to the rapid reaction rate.[19] By coupling the PGK1 reaction to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, the activity of PGK1 can be indirectly but accurately monitored by the change in NADH absorbance at 340 nm.[3][19] This assay allows for the determination of whether a compound acts as an activator or an inhibitor.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, and 1 mg/mL BSA.

    • Recombinant Human PGK1: Dilute to a final concentration of 0.4 nM in assay buffer.

    • GAPDH: Dilute to a final concentration of 0.1 µM in assay buffer.

    • Substrate Mix: Prepare a solution containing 6 mM 3-phosphoglycerate (3-PG), 2.5 mM ATP, and 250 µM NADH in assay buffer.

    • Test Compounds: Prepare a stock solution in DMSO and dilute to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Procedure:

    • Add 50 µL of the substrate mix to the wells of a 96-well UV-transparent plate.

    • Add 25 µL of the test compound dilution (or vehicle control) to the wells.

    • To initiate the reaction, add 25 µL of the PGK1/GAPDH enzyme mix to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities of the compound-treated wells to the vehicle control.

    • Plot the percentage of activation or inhibition against the compound concentration to determine the AC₅₀ (activation constant) or IC₅₀ (inhibitory concentration).

Cellular ATP Measurement Assay

Causality: A direct consequence of PGK1 activation is an increase in cellular ATP production.[1][6] Therefore, measuring intracellular ATP levels serves as a crucial secondary assay to confirm target engagement in a cellular context. Luciferase-based assays are the gold standard due to their high sensitivity and broad dynamic range, allowing for the detection of subtle changes in ATP concentration.[4][20][21][22]

Protocol (using a commercial kit like CellTiter-Glo®):

  • Cell Culture:

    • Seed a neuronal cell line (e.g., SH-SY5Y) in a white, opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analog for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (this compound).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of the compound-treated wells to the vehicle control.

    • Plot the percentage increase in ATP levels against the compound concentration.

Neuroprotection and Cell Viability Assay

Causality: The ultimate therapeutic goal of PGK1 activation in the context of neurodegenerative diseases is to protect neurons from cell death. Therefore, a functional assay that models neurotoxicity is essential. Inducing cellular stress with neurotoxins like MPP⁺ (a model for Parkinson's disease) or hydrogen peroxide (a model for oxidative stress) allows for the evaluation of the cytoprotective effects of the test compounds.[9][23][24][25][26]

Protocol (using MPP⁺-induced toxicity in SH-SY5Y cells):

  • Cell Culture and Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.

  • Treatment and Toxicity Induction:

    • Pre-treat the differentiated cells with various concentrations of the this compound analog for 24 hours.

    • Induce neurotoxicity by adding MPP⁺ (final concentration of 1 mM) to the wells (excluding the untreated control wells).

    • Co-incubate the cells with the compound and MPP⁺ for an additional 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the EC₅₀ (effective concentration for 50% neuroprotection).

Binding Affinity Determination

Causality: To establish a direct interaction between the analog and PGK1 and to quantify the strength of this interaction, biophysical binding assays are necessary. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity (Kᴅ), as well as association (kₐ) and dissociation (kᏧ) rates.[5][7][14][27][28] This information is critical for understanding the structure-activity relationship.

Protocol (Conceptual Overview for SPR):

  • Immobilization: Covalently immobilize recombinant human PGK1 onto the surface of a sensor chip.

  • Binding Measurement: Flow solutions of the this compound analog at various concentrations over the sensor surface. The binding of the analog to the immobilized PGK1 causes a change in the refractive index at the surface, which is detected as a response signal.

  • Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation of the analog.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kᏧ, and Kᴅ.

Structural Biology Studies

Causality: To understand the molecular basis of PGK1 activation by a lead compound and to guide further rational drug design, determining the three-dimensional structure of the PGK1-analog complex is invaluable. X-ray crystallography can reveal the precise binding mode of the analog in the active site of PGK1, highlighting key molecular interactions.[12][16][29][30][31]

Protocol (Conceptual Overview for X-ray Crystallography):

  • Complex Formation: Form a stable complex of PGK1 and the this compound analog.

  • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the PGK1-analog complex. This can be achieved through co-crystallization or by soaking the ligand into pre-formed apo-PGK1 crystals.[31]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex. Refine the model to obtain a high-resolution structure.

Structure-Activity Relationship (SAR) of this compound Analogs

The systematic modification of the this compound scaffold and the subsequent evaluation of the analogs using the aforementioned assays allow for the elucidation of the structure-activity relationship (SAR). This is a critical step in optimizing the potency and selectivity of the lead compounds.

Key Structural Regions of this compound for Modification

Based on the known binding mode of this compound in the PGK1 active site, several regions of the molecule can be targeted for modification:

Caption: Key structural regions of the this compound scaffold for analog design and SAR studies. (Note: A representative image of the this compound structure would be included here).

Tabulated SAR Data

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating how different modifications can impact PGK1 activation, cellular ATP levels, and neuroprotective activity.

Compound IDR1 ModificationPGK1 Activation (AC₅₀, µM)Cellular ATP Increase (% of control)Neuroprotection (EC₅₀, µM)
This compoundTetrahydrofuran-2-carboxamide1.5150%2.0
Analog ACyclopentylcarboxamide0.8180%1.2
Analog BPhenylacetamide5.2110%6.5
Analog CTetrahydrofuran-3-carboxamide2.1140%2.5

Signaling Pathway of this compound-Mediated PGK1 Activation

The activation of PGK1 by this compound initiates a cascade of downstream events that contribute to its protective effects. Understanding this signaling pathway is crucial for identifying biomarkers of drug activity and for understanding the broader biological consequences of PGK1 activation.

signaling_pathway This compound This compound Analog pgk1 PGK1 This compound->pgk1 Activates atp Increased ATP pgk1->atp Catalyzes production hsp90 Hsp90 Chaperone Activity atp->hsp90 Enhances stress_resistance Enhanced Stress Resistance hsp90->stress_resistance apoptosis Inhibition of Apoptosis stress_resistance->apoptosis neuroprotection Neuroprotection apoptosis->neuroprotection

Caption: The signaling pathway initiated by the activation of PGK1 by this compound analogs, leading to neuroprotection.

Studies have shown that the increased ATP generated by PGK1 activation can enhance the chaperone activity of Heat Shock Protein 90 (Hsp90), an ATPase that is known to associate with PGK1.[12][13] The activation of Hsp90 promotes multi-stress resistance, which in turn leads to the inhibition of apoptosis and ultimately confers neuroprotective effects.[12][14]

Conclusion and Future Directions

The discovery of this compound as a PGK1 activator represents a significant step forward in the development of therapies for diseases characterized by impaired energy metabolism. This guide has provided a detailed framework for the foundational studies required to develop novel this compound analogs with improved potency and selectivity for PGK1. By following the outlined experimental workflows and protocols, researchers can systematically design, synthesize, and evaluate new chemical entities with therapeutic potential.

Future research in this area should focus on:

  • Expanding the chemical diversity of analogs: Exploring a wider range of chemical scaffolds beyond the quinazoline core may lead to the discovery of novel PGK1 activators with distinct properties.

  • In vivo efficacy studies: Promising lead compounds identified through in vitro and cell-based assays must be evaluated in relevant animal models of disease to assess their pharmacokinetic properties, safety, and therapeutic efficacy.

  • Elucidating the full spectrum of PGK1's roles: Further investigation into the non-glycolytic functions of PGK1 and how they are modulated by activators will provide a more complete understanding of the therapeutic potential and possible side effects of this approach.

By building upon these foundational studies, the scientific community can move closer to the development of a new class of drugs that target the fundamental process of cellular energy metabolism for the treatment of a wide range of debilitating diseases.

References

  • Qiang, X., Shi, R., Wu, C., Wang, C., Chen, T., Su, Z., Chen, Y., Li, X., & Chen, J. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 13, 877706. [Link]
  • Chen, X., Zhao, C., Li, X., Wang, T., Li, Y., Cao, C., Ding, Y., Dong, M., Finci, L., Wang, J. H., Li, X., & Liu, L. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature chemical biology, 11(1), 19–25. [Link]
  • He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. International journal of molecular sciences, 25(5), 2999. [Link]
  • MD Anderson Cancer Center. (2017). Study reveals PGK1 enzyme as therapeutic target for deadliest brain cancer. [Link]
  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride? [Link]
  • GoodRx. (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
  • Li, X., Qian, X., & Peng, J. (2020). Phosphoglycerate kinase 1 (PGK1) in cancer: A promising target for diagnosis and therapy. Life sciences, 256, 117863. [Link]
  • MedlinePlus. (n.d.). This compound. [Link]
  • He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. Semantic Scholar. [Link]
  • Beck, J. S., Gorenberg, E. L., & Khurana, V. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences of the United States of America, 121(9), e2316223121. [Link]
  • He, Y., Wang, Y., & Liu, H. (2024). Phosphoglycerate Kinase 1: An Effective Therapeutic Target in Cancer. IMR Press. [Link]
  • Drugs.com. (2024). This compound: Uses, Dosage, Side Effects, Warnings. [Link]
  • MedCentral. (n.d.). This compound: uses, dosing, warnings, adverse events, interactions. [Link]
  • Gorenberg, E. L. (2023). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]
  • State Key Laboratory of Membrane Biology. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. [Link]
  • Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in chemistry, 10, 906974. [Link]
  • Qiang, X., Shi, R., Wu, C., Wang, C., Chen, T., Su, Z., Chen, Y., Li, X., & Chen, J. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology. [Link]
  • Sanders, L. H., & Brundin, P. (2023). Phosphoglycerate kinase is a central leverage point in Parkinson's Disease driven neuronal metabolic deficits. bioRxiv. [Link]
  • Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation.
  • Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).
  • Liu, L., et al. (2023). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI. [Link]
  • Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).
  • Drug Discovery World. (2018).
  • RCSB PDB. (2014). 4O33: Crystal Structure of human PGK1 3PG and this compound(TZN) ternary complex. [Link]
  • Hanes, J., & Plückthun, A. (2020).
  • Wienen-staub, C., Gelin, M., & Pasau, P. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13134-13149. [Link]
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
  • Wang, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, X., Li, X., & Liu, L. (2022).
  • Cuzzucoli, G., Mas-Bargues, C., Spampinato, G., & Ristagno, G. (2021). Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. International journal of molecular sciences, 22(2), 856. [Link]
  • Bobrysheva, I. V., Shabelnikova, A. S., & Yakovlev, D. S. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of clinical medicine, 12(13), 4410. [Link]
  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
  • The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity. YouTube. [Link]
  • Al-Ostath, S., & El-Gamal, M. I. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules (Basel, Switzerland), 29(4), 868. [Link]
  • Ma'ayan Lab. (n.d.). PGK1 Gene. Harmonizome. [Link]
  • RCSB PDB. (2014). 4O33: Crystal Structure of human PGK1 3PG and this compound(TZN) ternary complex. [Link]
  • ResearchGate. (n.d.). Fig 1.
  • Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. [Link]
  • Wlodawer, A. (2017). Studying protein-ligand interactions using X-ray crystallography. Acta crystallographica.
  • ResearchGate. (n.d.). (PDF) A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. [Link]
  • Martins, C., & Bastos, M. L. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(19), 10565. [Link]
  • Kim, J. Y., & Lee, S. H. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors (Basel, Switzerland), 12(11), 15626–15636. [Link]
  • Kuchařová, K., & Dohnálek, J. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS open bio, 14(5), 1039–1049. [Link]

Sources

An In-depth Technical Guide on Terazosin's Effect on Caspase-3 Expression in Prostate Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Terazosin's Role in Prostate Biology

This compound, a quinazoline-based alpha-1 adrenergic receptor antagonist, is a well-established therapeutic for benign prostatic hyperplasia (BPH). Its clinical efficacy has been traditionally attributed to the relaxation of prostate smooth muscle, thereby alleviating lower urinary tract symptoms.[1][2][3][4] However, a growing body of evidence reveals a more complex and compelling mechanism of action: the induction of apoptosis in prostate cells.[1][2][3][4][5][6] This guide provides a deep dive into the molecular underpinnings of this phenomenon, with a specific focus on the pivotal role of caspase-3, a key executioner of apoptosis.

A critical insight is that the pro-apoptotic effects of this compound are independent of its alpha-1 adrenoceptor blockade.[1][2][3][4][5][6][7][8][9] This suggests that the quinazoline moiety of the molecule is responsible for triggering programmed cell death, a finding with significant implications for the development of novel anti-cancer therapies.[7][10] This guide will elucidate the signaling pathways involved and provide detailed, field-proven methodologies for investigating the impact of this compound on caspase-3 expression in prostate tissue.

Molecular Mechanisms: Unraveling the Pro-Apoptotic Signaling of this compound

The induction of apoptosis by this compound in prostate cells is a multi-faceted process that converges on the activation of the caspase cascade. Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[11] Caspase-3 is a key effector caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[12][13][14]

Studies have demonstrated that treatment with this compound leads to a significant increase in the expression of caspase-3 in prostate tissue.[15][16][17] This upregulation is a crucial step in the apoptotic pathway initiated by the drug. While the complete signaling network is still under investigation, several key pathways have been implicated.

Signaling Pathways Implicated in this compound-Induced Apoptosis

Two primary pathways are believed to mediate the pro-apoptotic effects of quinazoline-based drugs like this compound:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates caspase-3.[12] While direct evidence for this compound's action through this pathway is still emerging, the involvement of TGF-β signaling, a known modulator of the intrinsic pathway, has been suggested.[1][3]

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates caspase-3.[18][19] Doxazosin, a closely related quinazoline derivative, has been shown to induce apoptosis in prostate cells via a death receptor-mediated mechanism, suggesting a similar mode of action for this compound.[18][19]

The following diagram illustrates the potential signaling pathways through which this compound may induce caspase-3 activation in prostate cells.

Terazosin_Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Quinazoline structure) DeathReceptor Death Receptors (e.g., Fas) This compound->DeathReceptor Binds/Activates TGFb TGF-β Signaling Deregulation This compound->TGFb Modulates Caspase8 Pro-Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Pro-Caspase-3 Caspase8->Caspase3 Cleavage Mitochondria Mitochondrial Stress Cytochrome c release TGFb->Mitochondria Caspase9 Pro-Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Proposed signaling pathways for this compound-induced caspase-3 activation.

Experimental Protocols for Assessing Caspase-3 Expression and Activity

To rigorously evaluate the effect of this compound on caspase-3 in prostate tissue, a multi-pronged experimental approach is recommended. This section provides detailed protocols for three key techniques: Immunohistochemistry (IHC), Western Blotting, and Caspase-3 Activity Assay.

Immunohistochemistry (IHC) for Caspase-3 Localization

IHC allows for the visualization and localization of cleaved (active) caspase-3 within the cellular compartments of prostate tissue sections.

Protocol:

  • Tissue Preparation:

    • Fix fresh prostate tissue in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on positively charged slides.

  • Antigen Retrieval:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.[20]

    • Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30-60 minutes.

    • Incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.[20][21]

    • Wash with a buffer solution (e.g., PBS with 0.05% Tween-20).

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[20]

    • Wash, then incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.[20]

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.[20]

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Analysis:

    • Dehydrate, clear, and mount the sections.

    • Examine under a light microscope to assess the intensity and localization of caspase-3 staining in epithelial and stromal cells.

IHC_Workflow start Prostate Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval blocking Blocking (Peroxidase & Protein) retrieval->blocking primary_ab Primary Antibody (anti-cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection HRP Conjugate & DAB Substrate secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain analysis Microscopic Analysis counterstain->analysis

Caption: Immunohistochemistry workflow for cleaved caspase-3 detection.

Western Blotting for Caspase-3 Protein Expression

Western blotting provides a semi-quantitative assessment of the levels of both pro-caspase-3 (inactive) and cleaved caspase-3 (active) in prostate tissue lysates.

Protocol:

  • Tissue Lysate Preparation:

    • Homogenize fresh or frozen prostate tissue in a lysis buffer containing protease inhibitors.[22]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.[22]

    • Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay).[22]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.[23]

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 12-15% gel is suitable for resolving both pro- and cleaved caspase-3.[23]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane with a primary antibody specific for caspase-3 (recognizing both pro- and cleaved forms) or an antibody specific for cleaved caspase-3 overnight at 4°C.[14]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Data Presentation: Expected Western Blot Results

Treatment GroupPro-Caspase-3 (35 kDa)Cleaved Caspase-3 (17/19 kDa)
Control (Vehicle)++++
This compound+++++
Relative band intensities are denoted by '+' symbols.
Caspase-3 Activity Assay

This colorimetric or fluorometric assay directly measures the enzymatic activity of caspase-3 in prostate tissue lysates, providing a quantitative measure of apoptosis.

Protocol:

  • Lysate Preparation:

    • Prepare tissue lysates as described for Western blotting, ensuring the lysis buffer is compatible with the assay kit.[24][25]

  • Assay Procedure (based on a colorimetric assay):

    • In a 96-well plate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well.[24][26]

    • Add a reaction buffer containing dithiothreitol (DTT) to each well.[24][26]

    • Add the caspase-3 substrate, which is a peptide sequence (DEVD) conjugated to a chromophore (p-nitroaniline, pNA).[24][26]

    • Incubate the plate at 37°C for 1-2 hours.[24][26]

    • During this time, active caspase-3 in the lysate will cleave the substrate, releasing the pNA chromophore.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the released pNA at 405 nm using a microplate reader.[24][26]

    • The level of caspase-3 activity is directly proportional to the color intensity.

    • Calculate the caspase-3 activity based on a standard curve generated with known concentrations of pNA.

Data Presentation: Expected Caspase-3 Activity Results

Treatment GroupCaspase-3 Activity (nmol pNA/min/mg protein)Fold Change vs. Control
Control (Vehicle)Example Value: 1.51.0
This compoundExample Value: 4.53.0

Conclusion and Future Directions

The induction of caspase-3 expression and subsequent apoptosis in prostate cells by this compound represents a significant paradigm shift in our understanding of this drug's mechanism of action. The evidence strongly suggests that the quinazoline structure of this compound is a promising scaffold for the development of novel therapeutics targeting apoptosis in prostate cancer and potentially other malignancies.[7][10]

Further research should focus on elucidating the precise molecular targets of the quinazoline moiety and the upstream signaling events that lead to caspase-3 activation. A comprehensive understanding of these pathways will be instrumental in designing more potent and selective apoptosis-inducing agents with improved therapeutic profiles. The methodologies outlined in this guide provide a robust framework for conducting such investigations, paving the way for innovative drug discovery and development in the field of oncology.

References

  • Kyprianou, N. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology, 169(4), 1520-1525. [Link]
  • Papadopoulos, G., et al. (2013). This compound Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate. Journal of Clinical Medicine Research, 5(2), 127-131. [Link]
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: Clinical significance. Mount Sinai Scholars Portal. [Link]
  • Kyprianou, N. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance.
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. PubMed. [Link]
  • Kyprianou, N., et al. (2009). Apoptosis induction by doxazosin and other quinazoline α1-adrenoceptor antagonists: a new mechanism for cancer treatment?. Naunyn-Schmiedeberg's Archives of Pharmacology, 380(6), 473-477. [Link]
  • Papadopoulos, G., et al. (2013). This compound Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate.
  • Papadopoulos, G., et al. (2013).
  • Kyprianou, N. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology. [Link]
  • Kyprianou, N., et al. (2009).
  • Mehndiratta, S., et al. (2015). Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 11(1). [Link]
  • Kyprianou, N., et al. (2000). Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and this compound via Induction of Apoptosis. Cancer Research, 60(16), 4550-4555. [Link]
  • Liu, Y., et al. (2023). Caspase-Linked Programmed Cell Death in Prostate Cancer: From Apoptosis, Necroptosis, and Pyroptosis to PANoptosis. MDPI. [Link]
  • Benning, C. M., & Kyprianou, N. (2002).
  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
  • Perez, D., et al. (2008). The alpha1D-adrenergic receptor induces vascular smooth muscle apoptosis via a p53-dependent mechanism. Molecular Pharmacology, 74(4), 1000-1007. [Link]
  • Benning, C. M., & Kyprianou, N. (2002). Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. PubMed. [Link]
  • Wang, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • Kumar, D. (2012). Caspase Protocols in Mice. PubMed Central. [Link]
  • Benning, C. M., & Kyprianou, N. (2002).
  • Oliveira, C. S., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. PubMed. [Link]
  • Communal, C., et al. (1999).
  • Omi, K., et al. (2002). The mediating role of caspase-3 protease in the intracellular mechanism of genistein-induced apoptosis in human prostatic carcinoma cell lines, DU145 and LNCaP. PubMed. [Link]
  • O'Connell, T. D., et al. (2014).
  • Zielińska, M., et al. (2023). Apoptosis in prostate carcinoma tissue: The role of caspase-3, caspase-1, and alkaline DNase activity. PubMed Central. [Link]
  • Li, Y., et al. (2019). Effect of α1-adrenergic signaling pathway on doxorubicin-induced apoptosis in cardiomyocytes. Journal of Southern Medical University. [Link]
  • Assay Genie. Caspase 3/7 Activity Assay Kit. [Link]
  • Wang, Y., et al. (2014). This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition. Walsh Medical Media. [Link]
  • RayBiotech. Caspase-3 Activity Assay Kit (Colorimetric). [Link]
  • ResearchGate. Western Blot for active Caspase 3 (17 kda)?. [Link]
  • Bio-Techne. TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. [Link]
  • Vicaire, S., et al. (2005).
  • Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]
  • Winter, D., et al. (2009). 6, cleaved caspase-3 and -6 as well as Bcl-2 in benign epithelium and cancer of the prostate.
  • Papadopoulos, G., et al. (2013). This compound Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate. Journal of Clinical Medicine Research. [Link]
  • Hassan, M., et al. (2014). CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS. PubMed Central. [Link]
  • Olsson, A. Y., et al. (2004).
  • de Souza, A. A., et al. (2020).

Sources

Unveiling the Angiogenic Shield: A Technical Guide to Investigating Terazosin's Anti-Tumor Vascular Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the antiangiogenic properties of Terazosin, a quinazoline-based α1-adrenergic receptor antagonist, in the context of tumor biology. While clinically utilized for benign prostatic hyperplasia and hypertension, compelling evidence indicates that this compound and related quinazoline compounds possess potent anti-tumor activities, including the induction of apoptosis and the inhibition of angiogenesis.[1] This document moves beyond a simple recitation of protocols, offering a deep dive into the mechanistic rationale and experimental design considerations essential for rigorously evaluating this compound's potential as an antiangiogenic agent. We will explore the molecular underpinnings of its action, provide detailed, field-tested protocols for key in vitro and in vivo assays, and discuss robust methodologies for data quantification and interpretation. This guide is intended to empower researchers to design and execute insightful experiments that will further elucidate the therapeutic promise of this compound in oncology.

Introduction: Recontextualizing this compound in Oncology

This compound, a well-established therapeutic for benign prostatic hyperplasia (BPH) and hypertension, operates through the relaxation of smooth muscle.[1] However, a growing body of research has illuminated a compelling, off-target activity of this compound and its structural analogs, such as Doxazosin: the ability to induce apoptosis in cancer cells and inhibit the formation of new blood vessels (angiogenesis) that are critical for tumor growth and metastasis.[2][3] Notably, these anti-cancer effects appear to be independent of its α1-adrenoceptor blockade, suggesting a distinct and therapeutically relevant mechanism of action.[1]

This guide focuses on the antiangiogenic facet of this compound's activity, a pivotal process in cancer progression. We will dissect the experimental strategies required to substantiate and quantify this effect, providing a roadmap for researchers in drug discovery and cancer biology.

Mechanistic Underpinnings: The Quinazoline Core and VEGFR-2 Signaling

The antiangiogenic activity of this compound is intrinsically linked to its quinazoline chemical scaffold. This structure is a recognized pharmacophore for the inhibition of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of angiogenesis.[4][5]

VEGF-A, a potent pro-angiogenic factor often secreted by tumor cells, binds to VEGFR-2 on endothelial cells, triggering receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events, prominently involving the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which collectively promote endothelial cell proliferation, migration, survival, and tube formation.[6]

Evidence from studies on the closely related quinazoline compound, Doxazosin, strongly suggests that this class of drugs can directly interfere with this critical pathway. Doxazosin has been shown to inhibit the phosphorylation of VEGFR-2 and downstream signaling molecules, including Akt and mTOR, leading to a suppression of VEGF-induced angiogenic processes.[6][7] It is therefore highly probable that this compound exerts its antiangiogenic effects through a similar mechanism.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_this compound Mechanism of Action VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation Ras Ras VEGFR2->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival Tube_Formation Tube Formation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration This compound This compound (Quinazoline-based) This compound->VEGFR2 Inhibits Phosphorylation

Figure 1: Proposed Mechanism of this compound's Antiangiogenic Action via Inhibition of the VEGFR-2 Signaling Pathway.

In Vitro Evaluation of Antiangiogenic Activity

A tiered in vitro approach is essential to dissect the specific cellular effects of this compound on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and reliable model for these assays.

Endothelial Cell Proliferation Assay

Causality: This assay directly measures the cytostatic or cytotoxic effect of this compound on endothelial cells, a fundamental requirement for forming new blood vessels.

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/cm² in complete endothelial growth medium (EGM-2).

  • Cell Adherence: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours.

  • Quantification: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Endothelial Cell Tube Formation Assay

Causality: This assay models the ability of endothelial cells to differentiate and form capillary-like structures, a crucial step in angiogenesis.

Protocol:

  • Matrix Coating: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette 50-80 µL of cold BME into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[8]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.[8]

  • Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF-A).

  • Cell Seeding: Add 1 x 10⁴ to 1.5 x 10⁴ cells in 100 µL of the prepared cell suspension to each BME-coated well.[8]

  • Incubation: Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]

  • Visualization and Quantification: Capture images using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using ImageJ with the Angiogenesis Analyzer plugin.[9][10]

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat 96-well plate with BME (Matrigel®) Polymerize Incubate at 37°C to polymerize Coat_Plate->Polymerize Seed_Cells Seed HUVECs onto polymerized BME Polymerize->Seed_Cells Prep_Cells Prepare HUVEC suspension with this compound +/- VEGF Prep_Cells->Seed_Cells Incubate_Assay Incubate for 4-18 hours Seed_Cells->Incubate_Assay Image_Acquisition Acquire images with phase-contrast microscope Incubate_Assay->Image_Acquisition Quantify Quantify tube formation (ImageJ Angiogenesis Analyzer) Image_Acquisition->Quantify

Figure 2: Experimental Workflow for the Endothelial Cell Tube Formation Assay.

Ex Vivo and In Vivo Assessment of Antiangiogenic Efficacy

To validate in vitro findings in a more physiologically relevant context, ex vivo and in vivo models are indispensable.

Aortic Ring Assay

Causality: This ex vivo assay recapitulates the entire process of angiogenesis, including sprouting, migration, and tube formation from a pre-existing blood vessel, providing a more complex biological system than cultured endothelial cells alone.

Protocol:

  • Aorta Dissection: Humanely euthanize a rat or mouse and aseptically dissect the thoracic aorta.[4]

  • Ring Preparation: Clean the aorta of periaortic fibro-adipose tissue and cut it into 1-2 mm thick rings.[4]

  • Embedding: Embed each aortic ring in a collagen or BME matrix in a 48-well plate.[9]

  • Treatment: Add culture medium containing different concentrations of this compound or vehicle control.

  • Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

  • Quantification: Quantify the angiogenic sprouting by measuring the number and length of the microvessels growing out from the aortic ring using image analysis software.[11]

Chick Chorioallantoic Membrane (CAM) Assay

Causality: The CAM assay is a well-established in vivo model that allows for the direct visualization and quantification of angiogenesis in a living system.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37.5°C.

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

  • Treatment Application: On day 7, apply a sterile filter paper disc or a carrier of choice containing this compound or vehicle control onto the CAM.[12]

  • Incubation: Reseal the window and incubate for another 48-72 hours.

  • Analysis: On day 10, excise the CAM, fix it, and photograph it under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the treatment disc.[13]

In Vivo Matrigel Plug Assay

Causality: This in vivo assay provides a quantitative measure of neovascularization in a living animal in response to pro-angiogenic stimuli and the inhibitory effects of test compounds.

Protocol:

  • Matrigel Preparation: Mix ice-cold Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of this compound or vehicle control.[13]

  • Subcutaneous Injection: Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.[13]

  • Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • Quantification of Angiogenesis: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug using a Drabkin's reagent-based assay, which correlates with the amount of blood perfusion.[14]

Tumor Xenograft Model and Microvessel Density (MVD) Analysis

Causality: This is the gold standard for assessing the anti-tumor and antiangiogenic efficacy of a compound in a preclinical setting. MVD is a direct measure of the vascularization within the tumor.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., PC-3 prostate cancer cells) into the flanks of immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound or vehicle control systemically (e.g., via oral gavage or intraperitoneal injection).

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) with calipers.

  • Tissue Harvest and Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections using an antibody against the endothelial cell marker CD31 to stain the microvessels.[12]

  • MVD Quantification: Quantify the MVD by counting the number of CD31-positive vessels in several high-power fields ("hot spots" of neovascularization) or by using stereological methods for an unbiased assessment.[12][15]

Quantitative Data Summary

The following tables summarize representative data on the antiangiogenic effects of this compound from published studies.

Table 1: In Vitro and In Vivo IC₅₀ Values for this compound's Antiangiogenic Effects

AssayCell Type/ModelPro-angiogenic StimulusIC₅₀ (µM)Reference
Endothelial Cell ProliferationHUVEC-9.9[14]
Endothelial Cell Tube FormationHUVECVEGF6.8[14]
In Vivo AngiogenesisNude Mice (Matrigel Plug)VEGF7.9[6][14]

Table 2: Effect of this compound on Tumor Microvessel Density (MVD)

Tumor ModelTreatment GroupMean MVD (vessels/field ± SD)Percent ReductionReference
Transitional Cell Carcinoma (Human)Untreated Control19.2 ± (not specified)-[2]
Transitional Cell Carcinoma (Human)This compound-treated14.0 ± (not specified)~27%[2]

Conclusion and Future Directions

The evidence strongly supports the antiangiogenic properties of this compound, likely mediated through the inhibition of the VEGFR-2 signaling pathway, a mechanism conferred by its quinazoline structure. The experimental framework provided in this guide offers a robust approach to further investigate and validate these effects.

Future research should focus on delineating the precise molecular interactions of this compound with VEGFR-2 and its downstream effectors. Investigating the efficacy of this compound in combination with standard chemotherapies or other targeted agents could reveal synergistic anti-tumor effects. Furthermore, exploring the potential of this compound in different tumor types beyond prostate and bladder cancer is a promising avenue for future investigation. The continued rigorous study of this compound's antiangiogenic properties holds significant potential for repurposing this well-established drug as a novel and valuable component of cancer therapy.

References

  • The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget. 2014;5(13):4723-4736. Available at: https://www.oncotarget.com/article/2064/text/
  • Parsons-Wingerter P, Lwai B, Yang M, et al. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis. Microvasc Res. 1996;51(1):2-14. Available at: https://pubmed.ncbi.nlm.nih.gov/8824871/
  • Lin SC, Chueh SC, Hsiao CJ, et al. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells. J Urol. 2003;169(2):723-728. Available at: https://www.auajournals.org/doi/10.1097/01.ju.0000037731.83941.db
  • Merck. Endothelial Cell Tube Formation Angiogenesis Assay. Available at: https://www.sigmaaldrich.
  • van der Zant FM, van der Laak JAWM, de Wilde PCM, et al. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue. PLoS One. 2016;11(9):e0161496. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5010217/
  • Carpentier G. Angiogenesis Analyzer for ImageJ. Available at: http://image.bio.methods.free.fr/ImageJ/?Angiogenesis-Analyzer-for-ImageJ&lang=en
  • Patel J, Wong HY, Wang W, et al. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biol Plus. 2020;6-7:100025. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7000100/
  • Donovan D, Brown NJ, Bishop ET, Lewis CE. Comparison of three in vitro human 'angiogenesis' models with in vivo neovascularization in normal and tumour tissues. Int J Exp Pathol. 2001;82(3):121-132. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2517511/
  • Kalluri R. Basement membranes: structure, assembly and role in tumour angiogenesis. Nat Rev Cancer. 2003;3(6):422-433. Available at: https://www.
  • Nicosia RF, Ottinetti A. Growth of microvessels in serum-free matrix culture of rat aorta. A quantitative assay of angiogenesis in vitro. Lab Invest. 1990;63(1):115-122. Available at: https://pubmed.ncbi.nlm.nih.gov/1694991/
  • Park MI, Kiriakidis S, Wordinger RJ, et al. Doxazosin inhibits human vascular endothelial cell adhesion, migration, and invasion. J Cancer Res Clin Oncol. 2004;130(11):667-674. Available at: https://pubmed.ncbi.nlm.nih.gov/15309539/
  • Adini A, Fainaru O, Udagawa T, et al. Matrigel plug assay for in vivo evaluation of angiogenesis. J Vis Exp. 2009;(29):1391. Available at: https://www.jove.
  • Passaniti A, Taylor RM, Pili R, et al. A simple, quantitative method for assessing angiogenesis and antiangiogenic agents using reconstituted basement membrane, heparin, and fibroblast growth factor. Lab Invest. 1992;67(4):519-528. Available at: https://pubmed.ncbi.nlm.nih.gov/1382839/
  • Staton CA, Reed MW, Brown NJ. A critical analysis of current in vitro and in vivo angiogenesis assays. Int J Exp Pathol. 2009;90(3):195-221. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692136/
  • Creative Bioarray. In vivo Matrigel Plug Angiogenesis Assay. Available at: https://www.creative-bioarray.
  • Sharma D, Kumar S, Singh M, et al. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Arch Pharm (Weinheim). 2022;355(8):e2200122. Available at: https://pubmed.ncbi.nlm.nih.gov/35657158/
  • El-Damasy AK, Lee JA, Seo SH, et al. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Med Chem. 2022;13(10):1241-1255. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555811/
  • Xu K, Wang X, Ling M, Wong YC. Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines. Chin Med J (Engl). 2003;116(11):1673-1677. Available at: https://pubmed.ncbi.nlm.nih.gov/14642133/
  • Park MS, Kim BR, Dong SM, et al. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget. 2014;5(13):4723-4736. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4148112/
  • El-Sayed NNE, El-Bendary ER, El-Ashry MA, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals (Basel). 2022;15(11):1378. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9695629/
  • Carpentier G, Berndt S, Ferratge S, et al. Angiogenesis Analyzer for ImageJ - A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. Sci Rep. 2020;10(1):11568. Available at: https://www.
  • Patel J, Wong HY, Wang W, et al. Radial density quantification of ring sprouting. ResearchGate. 2020. Available at: https://www.researchgate.net/figure/Radial-density-quantification-of-ring-sprouting-A-Raw-phase-contrast-image-of_fig2_339031070
  • Thermo Fisher Scientific. Rat Aortic Ring Assay. Available at: https://www.thermofisher.
  • Patel J, Wong HY, Wang W, et al. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biol Plus. 2020;6-7:100025. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7000100/
  • Singh S, Singh S, Kumar V, et al. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Eur J Med Chem. 2023;259:115626. Available at: https://pubmed.ncbi.nlm.nih.gov/37429188/
  • Carpentier G, Berndt S, Ferratge S, et al. Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. ResearchGate. 2020. Available at: https://www.researchgate.
  • van der Zant FM, van der Laak JAWM, de Wilde PCM, et al. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue. ResearchGate. 2016. Available at: https://www.researchgate.net/publication/307914868_Development_and_Validation_of_a_Histological_Method_to_Measure_Microvessel_Density_in_Whole-Slide_Images_of_Cancer_Tissue
  • BenchChem. Western blot analysis of p-VEGFR2 after "Angiogenesis inhibitor 2" treatment. Available at: https://www.benchchem.
  • Wang J, Liu Y, Li C, et al. Stereological method for the measurement of microvessels in cervical cancer using Image Pro-plus software (IHC staining). ResearchGate. 2020. Available at: https://www.researchgate.net/figure/Stereological-method-for-the-measurement-of-microvessels-in-cervical-cancer-using-Image_fig1_340801646
  • Xu K, Wang X, Ling M, Wong YC. Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines. Chin Med J (Engl). 2003;116(11):1673-1677. Available at: https://pubmed.ncbi.nlm.nih.gov/14642133/
  • Garrison JB, Kyprianou N. EFFECT OF this compound ON TISSUE VASCULARITY AND APOPTOSIS IN TRANSITIONAL CELL CARCINOMA OF BLADDER. Rev Urol. 2006;8(Suppl 2):S23-S29. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1502334/
  • Hansen-Algenstaedt N, Algenstaedt P, Voigt C, et al. Quantification of microvessel density of breast carcinoma: an assessment of the inter- and intraobserver variation. Breast. 1999;8(5):251-256. Available at: https://pubmed.ncbi.nlm.nih.gov/14731422/
  • Maccari G, Lazzari S, Rusciano I, et al. Western blot analysis of phosphorylation level of VEGFR2... ResearchGate. 2020. Available at: https://www.researchgate.net/figure/Western-blot-analysis-of-phosphorylation-level-of-VEGFR2-p-VEGFR2-t-VEGFR2-and-the_fig1_344158913
  • BenchChem. Application Notes and Protocols: Western Blot Analysis of VEGFR-2 Phosphorylation using Vegfr-2-IN-28. Available at: https://www.benchchem.
  • Lin SC, Chueh SC, Hsiao CJ, et al. Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells. J Urol. 2003;169(2):723-728. Available at: https://pubmed.ncbi.nlm.nih.gov/12544352/
  • Kyprianou N. Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. J Urol. 2003;169(4):1520-1525. Available at: https://pubmed.ncbi.nlm.nih.gov/12629410/
  • Park MS, Kim BR, Dong SM, et al. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression. Oncotarget. 2014;5(13):4723-4736. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4148112/
  • Gutierrez-Gomez C, Gonzalez-Loyola A, Conde-Pipo J, et al. Stereological Estimate of the Length of Microvessels and the Number, Proliferation and Apoptosis of Endothelial Cells in Prostate Cancer. ResearchGate. 2018. Available at: https://www.researchgate.
  • Vicentini C, Tarsitano A, Ter-Minassian M, et al. Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and... ResearchGate. 2020. Available at: https://www.researchgate.net/figure/Analysis-of-VEGFR2-pathway-in-HUVEC-cells-A-Western-blot-analysis-and-B_fig1_341496695
  • Das A, Roychoudhury J, Al-Murshedi M, et al. Targeting Anti-Angiogenic VEGF165b–VEGFR1 Signaling Promotes Nitric Oxide Independent Therapeutic Angiogenesis in Preclinical Peripheral Artery Disease Models. Int J Mol Sci. 2022;23(21):13264. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9656114/
  • Mayo Clinic Connect. Can this compound (Hytrin) for high blood pressure affect prostate cancer?. Available at: https://connect.mayoclinic.

Sources

Methodological & Application

Introduction: Targeting Cellular Bioenergetics with Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the quantitative assessment of Phosphoglycerate Kinase 1 (PGK1) activation by Terazosin.

Phosphoglycerate Kinase 1 (PGK1) is a highly conserved, pivotal enzyme in the glycolytic pathway.[1][2][3] It performs a critical function in cellular energy homeostasis by catalyzing the first ATP-generating step in glycolysis: the reversible transfer of a high-energy phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, thereby producing 3-phosphoglycerate (3-PG) and ATP. Given its central role in metabolism, dysregulation of PGK1 activity is implicated in numerous pathologies, making it an attractive therapeutic target.[3][4]

Recently, the FDA-approved drug this compound, traditionally known as an α1-adrenergic receptor antagonist for treating benign prostatic hyperplasia, has been identified as a novel activator of PGK1.[5][6][7] This discovery has opened new avenues for therapeutic intervention, particularly in neurodegenerative diseases like Parkinson's Disease, where impaired energy metabolism is a key feature.[8][9][10] Mechanistic studies suggest that this compound binds to PGK1 and enhances its enzymatic activity, leading to increased cellular ATP levels.[7][8] A proposed model suggests that at low concentrations, this compound binding introduces a bypass pathway that circumvents the slow release of product from the enzyme, thus accelerating the overall reaction rate.[8][11]

This application note provides a detailed, robust protocol for an in vitro assay to quantify the activation of recombinant human PGK1 by this compound. The methodology leverages the sensitive and reliable ADP-Glo™ Kinase Assay system, which measures the amount of ADP consumed during the PGK1-catalyzed reaction as a direct proxy for enzyme activity.

Mechanism of PGK1 Activation by this compound

This compound's interaction with PGK1 represents a fascinating case of enzyme activation. Structural and kinetic data indicate that this compound binds at a site overlapping with the ADP substrate-binding pocket, which would typically predict competitive inhibition.[11] However, at lower concentrations, this compound exhibits a paradoxical activating effect. This is hypothesized to occur by facilitating a more rapid release of the ATP product, which is a rate-limiting step in the enzyme's catalytic cycle. By accelerating product turnover, this compound effectively increases the net forward reaction rate, leading to enhanced ATP production.[8][11] This activation can, in turn, bolster cellular stress resistance, partly through the ATP-dependent chaperone Hsp90, which is known to associate with PGK1.[5][6]

PGK1_Activation_Pathway This compound This compound PGK1 PGK1 Enzyme This compound->PGK1 Binds & Activates Products 3-PG + ATP PGK1->Products Accelerated Product Release Substrates 1,3-BPG + ADP Substrates->PGK1 Catalysis Hsp90 Hsp90 (ATPase) Products->Hsp90 ATP fuels chaperone activity Resistance Enhanced Stress Resistance Stress Cellular Stress

Caption: Proposed pathway for this compound-mediated PGK1 activation and downstream effects.

Principle of the ADP-Glo™ Assay for PGK1 Activity

The ADP-Glo™ Kinase Assay is a luminescence-based system designed to measure the activity of any ADP-generating enzyme.[12][13] It quantifies the amount of ADP produced in the enzymatic reaction, which is directly proportional to the enzyme's activity. The assay is performed in two sequential steps, making it robust and sensitive.[14][15]

  • PGK1 Reaction & ATP Depletion: In the first step, the PGK1 enzyme catalyzes the conversion of 1,3-BPG and ADP into 3-PG and ATP. After this reaction proceeds for a defined period, ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the enzymatic reaction and depletes any remaining, unconsumed ATP from the well. This step is crucial because the presence of residual ATP would create a high background signal in the subsequent detection step.[12]

  • ADP Conversion & Signal Detection: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by PGK1 back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal.[12][14] The intensity of this light signal is directly proportional to the initial concentration of ADP produced by PGK1.

Experimental Workflow

The following diagram outlines the major steps of the protocol, from plate setup to data acquisition.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrates, this compound) B 2. Set Up Assay Plate (Controls, this compound dilutions) A->B C 3. Add PGK1 Enzyme & this compound Pre-incubate B->C D 4. Initiate Reaction Add Substrate Mix (1,3-BPG + ADP) C->D E 5. Incubate (e.g., 60 min at Room Temp) D->E F 6. Terminate & Deplete ATP Add ADP-Glo™ Reagent E->F G 7. Incubate (40 min at Room Temp) F->G H 8. Generate Signal Add Kinase Detection Reagent G->H I 9. Incubate (30-60 min at Room Temp) H->I J 10. Read Luminescence (Plate Luminometer) I->J

Caption: Step-by-step workflow for the in vitro PGK1 activation assay.

Detailed Protocol for In Vitro PGK1 Activation Assay

PART 1: Materials and Reagents
Reagent/MaterialRecommended SpecificationsVendor Example
Enzyme Recombinant Human PGK1, >95% PurityR&D Systems (Cat# 5455-PK)
Substrate 1 1,3-Bisphosphoglyceric Acid (1,3-BPG)Sigma-Aldrich
Substrate 2 Adenosine 5'-diphosphate (ADP)Sigma-Aldrich
Activator This compound HydrochlorideR&D Systems (Cat# 3023)
Detection System ADP-Glo™ Kinase Assay KitPromega (Cat# V9101)
Assay Plates 96-well or 384-well, solid white, opaqueCorning
Assay Buffer 20 mM Tris-HCl, 100 mM NaCl, 10 mM MgSO₄, 2 mM DTT, pH 8.6Prepare in-house
Vehicle DMSO or sterile water-
Equipment Plate-reading luminometer, multichannel pipettes, standard lab equipment-
PART 2: Reagent Preparation
  • Causality Behind Choices: The buffer composition is chosen to maintain optimal pH and provide necessary cofactors (Mg²⁺) for PGK1 activity.[16][17] DTT is included to maintain a reducing environment, preventing enzyme oxidation. Substrate concentrations should ideally be at or near their Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme velocity (Vmax) upon activator binding.[18] The Km of human PGK1 for 1,3-BPG is approximately 6.86 µM.[19]

  • 10X Assay Buffer: Prepare a 10X stock of the assay buffer (200 mM Tris-HCl, 1 M NaCl, 100 mM MgSO₄, 20 mM DTT). Store at 4°C. Dilute to 1X with nuclease-free water for daily use.

  • Recombinant hPGK1 Stock: Reconstitute lyophilized enzyme in sterile water to a stock concentration of 0.1 mg/mL. Aliquot and store at -80°C to avoid freeze-thaw cycles. On the day of the assay, dilute to a working concentration (e.g., 0.02-0.04 ng/µL) in 1X Assay Buffer.

    • Self-Validation Step: Perform an enzyme titration experiment to determine the optimal PGK1 concentration that yields a robust signal within the linear range of the assay over the chosen reaction time.[18]

  • Substrate Stock Solutions:

    • ADP: Prepare a 10 mM stock solution in sterile water. ADP solutions can degrade over time; it is crucial to prepare fresh stock or use freshly thawed aliquots stored at -80°C.[20]

    • 1,3-BPG: Prepare a 1 mM stock solution in sterile water. Aliquot and store at -80°C.

  • This compound Stock: Prepare a 10 mM stock solution of this compound HCl in DMSO. Store at -20°C. Create serial dilutions in 1X Assay Buffer or the appropriate vehicle to achieve the desired final concentrations for the dose-response curve.

PART 3: Assay Procedure (96-well plate format)

All steps should be performed at room temperature unless otherwise specified.

  • Assay Plate Setup (5 µL per well):

    • Add 5 µL of 1X Assay Buffer containing the appropriate concentration of this compound or vehicle (DMSO) to each well. To ensure statistical significance, perform each condition in triplicate.

    • Controls are critical:

      • Baseline Activity: Wells with vehicle only (e.g., 0.1% DMSO).

      • No Enzyme Control: Wells with vehicle only, to which buffer will be added instead of enzyme in the next step. This measures background luminescence.

  • Enzyme Addition (5 µL per well):

    • Prepare a 2X working solution of hPGK1 (e.g., 0.04 ng/µL) in 1X Assay Buffer.

    • Add 5 µL of the 2X hPGK1 solution to all wells except the "No Enzyme Control" wells.

    • To the "No Enzyme Control" wells, add 5 µL of 1X Assay Buffer.

    • Tap the plate gently to mix. Incubate for 15-30 minutes. This pre-incubation allows this compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation (10 µL per well):

    • Prepare a 2.5X Substrate Mix in 1X Assay Buffer containing ADP and 1,3-BPG. For a final concentration of 10 µM 1,3-BPG and 50 µM ADP in a 25 µL reaction, the 2.5X mix should contain 25 µM 1,3-BPG and 125 µM ADP.

    • Add 10 µL of the Substrate Mix to all wells to initiate the reaction. The total volume is now 20 µL.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Enzymatic Reaction Incubation:

    • Incubate the plate for 60 minutes. The incubation time should be within the linear range determined during the initial enzyme titration experiments.[18]

  • Reaction Termination and ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate for 40 minutes to ensure complete termination and ATP depletion.[13]

  • Signal Generation and Measurement:

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.[12]

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis and Presentation

  • Calculate Net Luminescence: For each well, subtract the average luminescence of the "No Enzyme Control" from the raw luminescence value.

  • Determine Fold Activation: Divide the net luminescence of each this compound-treated sample by the average net luminescence of the vehicle-treated (baseline) sample.

    • Fold Activation = (Net RLU of Sample) / (Average Net RLU of Vehicle Control)

  • Generate Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data using a non-linear regression model to determine parameters like EC₅₀ (concentration for half-maximal activation). Note that this compound can show a biphasic effect, with activation at lower concentrations and inhibition at higher concentrations.[8][11]

Sample Data Table
[this compound] (µM)Raw RLU (Rep 1)Raw RLU (Rep 2)Raw RLU (Rep 3)Avg. Net RLUFold Activation
0 (Vehicle)850,234845,112855,345845,2301.00
0 (No Enzyme)5,1234,9875,301--
0.11,023,4561,035,8901,019,5431,021,2961.21
1.01,456,7891,460,2341,449,8761,450,3001.71
101,789,0121,810,4561,795,6781,793,0492.12
100950,678945,321955,001945,3331.12

References

  • Chen, L. et al. (2019). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology.
  • Li, X. et al. (2016). This compound activates Pgk1 and Hsp90 to promote stress resistance. PubMed.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Han, B. et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology.
  • Wang, J. et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. MDPI.
  • Dar, A. et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. PNAS.
  • He, Y. et al. (2022). The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases. European Journal of Pharmacology.
  • Zegzouti, H. et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • He, Y. et al. (2022). The basic functions of phosphoglycerate kinase 1... Ovid.
  • Schultz, J. L. et al. (2022). A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. PMC.
  • Simmering, J. E. et al. (2022). Use of Glycolysis‐Enhancing Drugs and Risk of Parkinson's Disease. PMC.
  • Ma'ayan Lab. (n.d.). PGK1 Gene. Computational Systems Biology.
  • Zhang, Y. et al. (2023). Regulation of phosphoglycerate kinase 1 and its critical role in cancer. Cell Communication and Signaling.
  • R Discovery. (2021). PGK1: An Essential Player in Modulating Tumor Metabolism.
  • Parkinson's Movement. (n.d.). Capitalising on the neuroprotective effects of a prostate drug.
  • Gade, P. et al. (2021). Association of Glycolysis-Enhancing α-1 Blockers With Risk of Developing Parkinson Disease. PMC.
  • Dar, A. et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. PubMed.
  • Simmering, J. E. et al. (2022). Use of glycolysis enhancing drugs has less risk of Parkinson's disease than 5α-reductase inhibitors. medRxiv.
  • Assay Genie. (n.d.). Recombinant Human PGK1 Protein (RPCB2016).
  • Assay Genie. (n.d.). Human PGK1/PGKA Recombinant Protein (His Tag) (RPES1880).
  • Wang, J. et al. (2022). A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6. NIH.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Labster. (n.d.). Enzyme kinetic assay. Theory pages.
  • Hu, H. et al. (2020). Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells. PubMed.
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?.
  • Han, B. et al. (2021). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology.
  • Wu, M. et al. (2020). Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52. PMC.
  • BioNinja. (n.d.). Enzyme Kinetics.
  • Michels, P. A. M. et al. (2018). Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea. PubMed Central.
  • Wikipedia. (n.d.). Phosphoglycerate kinase.
  • ResearchGate. (2021). PGK1 Promotes NSCLC Progression by Enhancing Aerobic Glycolysis and Activating AKT/ERK Signaling Pathway.
  • Nakatogawa, H. & Yamamoto, H. (n.d.). Pgk1-GFP Cleavage Assay (for Analysis of Non-Selective Autophagy). Bio-protocol.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Chen, Y-J. et al. (2021). Metabolic protein phosphoglycerate kinase 1 confers lung cancer migration by directly binding HIV Tat specific factor 1. NIH.

Sources

Developing animal models for Terazosin's effects on neurodegeneration

Application Note: A Robust, Validated HPLC Method for the Quantification of Terazosin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantification of Terazosin. This compound is a selective α1-adrenoceptor antagonist widely used in the treatment of hypertension and benign prostatic hyperplasia.[1][2] The presented isocratic reversed-phase HPLC (RP-HPLC) method is designed for routine quality control analysis of this compound in bulk drug and tablet dosage forms. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[3][4][5]

Introduction: The Rationale for a Validated HPLC Method

This compound acts by blocking α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate.[2][6] Accurate quantification of the active pharmaceutical ingredient (API) in final dosage forms is critical to ensure product quality, safety, and efficacy. HPLC is a powerful analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[7][8]

This document provides a comprehensive protocol for the determination of this compound, grounded in established pharmacopeial methods and scientific literature. The causality behind the selection of each chromatographic parameter is explained to provide a deeper understanding of the method's scientific basis.

Physicochemical Properties of this compound

A fundamental understanding of this compound's physicochemical properties is essential for developing a robust HPLC method.

PropertyValueSignificance for HPLC Method Development
Chemical Name (RS)-6,7-dimethoxy-2-[4-(tetrahydrofuran-2-yl-carbonyl)-piperazin-1-yl]quinazolin-4-amineThe complex structure with multiple functional groups influences its retention and detection.
Molecular Formula C19H25N5O4Affects the molecular weight (387.43 g/mol ) used in concentration calculations.[9]
pKa 7.1 (at 25℃)[9]As a weakly basic compound, the pH of the mobile phase is critical to control its ionization state and ensure consistent retention on a reversed-phase column.
UV Absorbance Maxima ~245 nm and ~254 nmDictates the selection of the optimal wavelength for UV detection to achieve maximum sensitivity.[10]
Solubility Soluble in water (25 mg/mL)[9]Influences the choice of diluent for standard and sample preparation.

Optimized HPLC Method for this compound Quantification

The following HPLC method has been optimized for the efficient and reliable quantification of this compound.

ParameterOptimized ConditionJustification
Instrument Any standard HPLC system with a UV-Vis detectorThe method is robust and transferable across different HPLC systems.
Column Inertsil ODS-C18 (150 mm x 4.6 mm, 5 µm) or equivalent L1 packingA C18 column provides excellent hydrophobic retention for the relatively non-polar this compound molecule.[10]
Mobile Phase Acetonitrile and pH 6.4 buffer (e.g., phosphate or acetate buffer) in a suitable ratio (e.g., 70:30 v/v)The use of a buffered aqueous-organic mobile phase controls the ionization of this compound (pKa ~7.1), leading to symmetrical peak shapes and reproducible retention times. Acetonitrile is a common organic modifier providing good elution strength.[10]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency.[10]
Detection Wavelength 245 nmThis wavelength corresponds to one of the UV absorbance maxima of this compound, ensuring high sensitivity.[10]
Injection Volume 20 µLA standard injection volume suitable for achieving good peak response without overloading the column.[11]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[12]
Run Time Approximately 10 minutesThe isocratic method allows for a relatively short run time, suitable for high-throughput analysis.

Experimental Protocols

Preparation of Reagents and Mobile Phase

Mobile Phase Preparation (Acetonitrile:pH 6.4 Buffer, 70:30 v/v):

  • Buffer Preparation (e.g., 0.02 M Potassium Dihydrogen Phosphate): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 6.4 using a suitable base (e.g., dilute potassium hydroxide or triethylamine).

  • Mobile Phase Mixing: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of the prepared pH 6.4 buffer.

  • Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 5 µg/mL to 50 µg/mL.

Sample Preparation (from Tablets)
  • Tablet Powdering: Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

  • Extraction: Accurately weigh a portion of the powdered tablets equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.

Chromatographic Analysis Workflow

The overall workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Figure 1: General workflow for the HPLC quantification of this compound.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[3][4][5] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any excipient or degradation product peaks. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[7]
Accuracy The percentage recovery should be within 98.0% to 102.0% for the assay of the drug product.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by the standard deviation of the response and the slope of the calibration curve.[7]
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate.
Decision Tree for Method Validation

The following diagram illustrates the logical progression of the method validation process.

Validation_Decision_Tree Start Method Development Complete Specificity Is the method specific? Start->Specificity Linearity Is the response linear? Specificity->Linearity Yes Revise Revise Method Specificity->Revise No Accuracy Is the method accurate? Linearity->Accuracy Yes Linearity->Revise No Precision Is the method precise? Accuracy->Precision Yes Accuracy->Revise No Robustness Is the method robust? Precision->Robustness Yes Precision->Revise No Validated Method Validated Robustness->Validated Yes Robustness->Revise No

Figure 2: Decision-making process for HPLC method validation.

Data Analysis and Quantification

The concentration of this compound in the sample preparations is determined by comparing the peak area of the sample with the peak area of a standard of known concentration. A calibration curve is constructed by plotting the peak areas of the working standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then calculated using the regression equation derived from the calibration curve.

Calculation:

Concentration of this compound (mg/tablet) = (A_sample / A_standard) * C_standard * (V / W_sample) * W_avg_tablet

Where:

  • A_sample = Peak area of this compound in the sample solution

  • A_standard = Peak area of this compound in the standard solution

  • C_standard = Concentration of this compound in the standard solution (mg/mL)

  • V = Final volume of the sample preparation (mL)

  • W_sample = Weight of the tablet powder taken for analysis (mg)

  • W_avg_tablet = Average weight of a single tablet (mg)

Conclusion

The HPLC method described in this application note is rapid, simple, and reliable for the quantification of this compound in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][5]
  • Dadashpour, S., et al. (2013). Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. Journal of Analytical Methods in Chemistry. [Link][1][13]
  • Rudra, R., et al. (2013). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF this compound HYDROCHLORIDE EQUIVALENT TO this compound IN TABLET DOSAGE FORM.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP. USP Monographs: this compound Hydrochloride. USP-NF. [Link][11][14]
  • Gupta, A., et al. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. [Link][7]
  • Bakshi, M., & Singh, S. (2004). Validated specific HPLC methods for determination of prazosin, this compound and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19–26. [Link][15]
  • PubChem. This compound.
  • PubChem. This compound hydrochloride.
  • Sankar, V., et al. (2000). Spectrophotometric method for the estimation of this compound in Tablets. Indian Journal of Pharmaceutical Sciences, 62(6), 463-464. [Link][8]

Sources

Application Notes and Protocols for Treating Cell Cultures with Terazosin for Apoptosis Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Terazosin as a Tool for Investigating Programmed Cell Death

This compound, a quinazoline-derivative, is well-established as an α1-adrenoceptor antagonist for the clinical management of benign prostatic hyperplasia (BPH) and hypertension. However, a growing body of evidence reveals a compelling, off-target activity of this compound: the induction of apoptosis in various cancer cell lines, most notably in prostate cancer.[1][2][3][4] This pro-apoptotic effect is independent of its α1-adrenoceptor blockade, presenting a valuable pharmacological tool for researchers investigating programmed cell death pathways.[1][3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for utilizing this compound in cell culture-based apoptosis studies. We will delve into the mechanistic underpinnings of this compound-induced apoptosis, provide detailed, validated protocols for its application and the subsequent analysis of apoptotic markers, and offer insights into data interpretation.

Mechanistic Insights: The Pro-Apoptotic Signaling of this compound

This compound's ability to trigger apoptosis stems from its capacity to modulate several key signaling pathways, converging on the activation of the intrinsic apoptotic cascade. This action is particularly significant as it occurs independently of the tumor suppressor protein p53, a common point of failure in many cancer therapies.[5]

Key Mechanistic Features:

  • TGF-β Pathway Upregulation: Studies have shown that this compound treatment leads to an increased expression of Transforming Growth-Factor-Beta (TGF-β).[6][7][8] TGF-β is a pleiotropic cytokine that, in many epithelial cell types, acts as a potent tumor suppressor by inducing cell cycle arrest and apoptosis.[9][10]

  • Induction of Anoikis: this compound has been demonstrated to induce anoikis, a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM).[2][3] This is a critical anti-metastatic mechanism that is often dysregulated in cancer.

  • Modulation of Bcl-2 Family Proteins: A crucial downstream effect of this compound's action is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound has been shown to upregulate Bax and downregulate Bcl-2, thereby lowering the threshold for apoptosis induction.[5]

  • Cell Cycle Arrest and p27KIP1 Upregulation: The pro-apoptotic effects of this compound are also linked to its ability to induce G1 phase cell cycle arrest.[5][11] This is associated with the upregulation of the cyclin-dependent kinase inhibitor p27KIP1, a downstream effector of the TGF-β signaling pathway.[5][6][12]

The convergence of these signaling events leads to the activation of the caspase cascade, the central executioners of apoptosis.

Diagram of this compound-Induced Apoptosis Signaling Pathway:

This compound This compound TGF_beta TGF-β Upregulation This compound->TGF_beta Anoikis Anoikis Induction This compound->Anoikis Bax Bax Upregulation This compound->Bax Bcl2 Bcl-2 Downregulation This compound->Bcl2 p27KIP1 p27KIP1 Upregulation TGF_beta->p27KIP1 G1_Arrest G1 Cell Cycle Arrest p27KIP1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Anoikis->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_assay Apoptosis Assays Cell_Culture Cell Seeding Treatment Cell Treatment Cell_Culture->Treatment Terazosin_Prep This compound Dilution Terazosin_Prep->Treatment Annexin_V Annexin V/PI Staining Treatment->Annexin_V Flow Cytometry Caspase Caspase Activity Assay Treatment->Caspase Luminometry/Fluorometry Western_Blot Western Blot Treatment->Western_Blot Protein Analysis

Caption: General Experimental Workflow.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Following this compound treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This assay measures the activity of the key executioner caspases, caspase-3 and -7.

  • Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7, is added to the cell lysate. The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.

  • Protocol:

    • Plate cells in a 96-well white-walled plate for luminescence assays or a black-walled plate for fluorescence assays.

    • After treatment with this compound, equilibrate the plate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence or fluorescence using a plate reader.

Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

  • Protocol:

    • After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p27KIP1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis and Interpretation

AssayParameter MeasuredInterpretation of Results with this compound Treatment
Annexin V/PI Staining Percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic)An increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells compared to the vehicle control indicates apoptosis induction.
Caspase-3/7 Activity Luminescence or fluorescence intensityA dose- and time-dependent increase in the signal intensity relative to the vehicle control confirms the activation of executioner caspases.
Western Blotting Protein expression levels- Increased levels of cleaved caspase-3 and cleaved PARP. - Increased Bax to Bcl-2 protein ratio. - Increased expression of p27KIP1.

Table 1: Summary of Expected Outcomes in Apoptosis Assays Following this compound Treatment.

Troubleshooting

  • Low Apoptotic Induction:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the cell line is sensitive to this compound-induced apoptosis.

    • Check the viability of the cells before treatment.

  • High Background in Assays:

    • Optimize cell seeding density to avoid over-confluency.

    • Ensure proper washing steps in the protocols.

    • For western blotting, ensure adequate blocking of the membrane.

  • Inconsistent Results:

    • Use freshly prepared reagents and stock solutions.

    • Maintain consistent cell culture conditions (passage number, confluency).

    • Ensure accurate pipetting and cell counting.

Conclusion

This compound serves as a valuable and accessible pharmacological agent for inducing and studying apoptosis in a variety of cell culture models, particularly in the context of prostate cancer research. Its p53-independent mechanism of action makes it a pertinent tool for investigating alternative cell death pathways. By following the detailed protocols and understanding the underlying signaling mechanisms outlined in this guide, researchers can confidently employ this compound to advance our understanding of programmed cell death and explore its potential therapeutic applications.

References

  • The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent p
  • This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition. ([Link])
  • Anoikis process: Graphic representation of anoikis activ
  • Regulation of anoikis by extrinsic death receptor p
  • Growth inhibiting effects of this compound on androgen-independent prost
  • Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. ([Link])
  • Signaling of metastatic pathways and anoikis (A) The signaling of... ([Link])
  • Metabolic and signaling networks involved in anoikis-resistance... ([Link])
  • Model of select signaling pathways active in anoikis sensitive or... ([Link])
  • TGF-β signalling p
  • Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim. ([Link])
  • TGF-beta signaling p
  • Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. ([Link])
  • Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells. ([Link])
  • Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. ([Link])
  • Doxazosin and this compound suppress prostate growth by inducing apoptosis: Clinical significance. ([Link])
  • This compound treatment suppresses basic fibroblast growth factor expression in the rat ventral prost
  • Combined effect of this compound and finasteride on apoptosis, cell proliferation, and transforming growth factor-beta expression in benign prost
  • Transforming growth factor beta. ([Link])
  • This compound activated Pgk1 and Hsp90 to promote stress resistance. ([Link])
  • Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prost
  • This compound Hydrochloride. ([Link])
  • USP-NF this compound Hydrochloride. ([Link])
  • Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and this compound via induction of apoptosis. ([Link])
  • USP Method this compound HCl Assay. ([Link])
  • Apoptosis induction in DU-145 human prost

Sources

Application Note & Protocols: Measuring Terazosin Target Engagement in the Brain

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terazosin, a quinazoline-derivative drug, is well-established as an α1-adrenergic receptor (α1-AR) antagonist. However, recent discoveries have illuminated a second critical mechanism of action: the activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in glycolysis.[1][2][3] This dual-target profile, particularly the enhancement of brain bioenergetics via PGK1, has positioned this compound as a promising neuroprotective agent for conditions like Parkinson's disease (PD) and ALS.[4][5][6] Verifying that this compound reaches and interacts with these targets in the central nervous system (CNS) is a critical step in preclinical and clinical development. This guide provides a comprehensive overview of state-of-the-art methodologies to quantitatively assess this compound's target engagement in the brain, offering both theoretical grounding and detailed, field-proven protocols.

Introduction: The Dual-Target Rationale of this compound in Neuroprotection

The therapeutic hypothesis for this compound in neurodegeneration hinges on its ability to cross the blood-brain barrier and modulate CNS targets.[4][7] While its antagonism of α1-ARs is its canonical function, the neuroprotective effects are largely attributed to its binding and activation of PGK1.[1][8] PGK1 catalyzes the first ATP-generating step in glycolysis.[9][10] By enhancing PGK1 activity, this compound boosts glycolysis, increases ATP production, and potentially mitigates the energy deficits characteristic of neurodegenerative diseases.[1][7][11]

Confirming target engagement—the direct physical interaction of a drug with its target in a living system—is paramount.[12] It provides a crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect), validating the mechanism of action and informing dose selection for clinical trials.[13][14] This document details two primary strategies for measuring this compound's brain target engagement:

  • Indirect (Pharmacodynamic) Measurement: Quantifying the downstream physiological consequences of target modulation. For this compound, this primarily involves measuring changes in brain energy metabolism.

  • Direct Measurement: Quantifying the physical binding of this compound to its target proteins, PGK1 and α1-AR, within the brain.

This compound's Mechanism of Action via PGK1

The diagram below illustrates how this compound engages PGK1 to enhance the glycolytic pathway, leading to increased ATP production.

cluster_glycolysis Glycolysis Pathway Glucose Glucose G3P Glyceraldehyde 3-phosphate Glucose->G3P Multiple Steps BPG 1,3-Bisphosphoglycerate G3P->BPG ThreePG 3-Phosphoglycerate BPG->ThreePG  PGK1 ADP ADP BPG->ADP Pyruvate Pyruvate ThreePG->Pyruvate Multiple Steps ATP ATP ADP->ATP This compound This compound This compound->BPG label_node This compound binds to and stimulates PGK1 activity, accelerating this step. cluster_workflow In Vivo CETSA Workflow for Brain Tissue Dose 1. Dose Animal (this compound or Vehicle) Harvest 2. Harvest Brain Tissue (at Tmax) Dose->Harvest Homogenize 3. Homogenize Tissue (on ice, with protease inhibitors) Harvest->Homogenize Aliquots 4. Aliquot Homogenate Homogenize->Aliquots Heat 5. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) Aliquots->Heat Centrifuge 6. Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant 7. Collect Supernatant (Soluble Protein Fraction) Centrifuge->Supernatant Analysis 8. Quantify Target Protein (e.g., Western Blot for PGK1) Supernatant->Analysis

Sources

Application Note: A High-Sensitivity Luminescence Assay for Quantifying Whole Blood ATP Levels Following Terazosin Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adenosine triphosphate (ATP) is the fundamental unit of energy currency in all living cells, driving metabolic processes essential for life. Consequently, the quantification of cellular ATP is a critical indicator of cell health, viability, and metabolic function[1]. In the context of drug discovery and development, particularly for therapies targeting cellular metabolism, robust methods for measuring ATP are paramount. This is especially true for systemic treatments where effects on whole blood cells can provide valuable insights into a compound's pharmacodynamic profile.

Terazosin, a drug historically used for treating hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors[2], has been repurposed due to its newly discovered mechanism of action. It has been shown to enhance the activity of phosphoglycerate kinase 1 (PGK1), a crucial enzyme in the glycolytic pathway[1][3]. PGK1 catalyzes the first ATP-generating step in glycolysis[4]. By activating PGK1, this compound can increase cellular ATP production, a mechanism with therapeutic potential for conditions associated with impaired energy metabolism, such as Parkinson's disease[3].

This application note provides a detailed protocol for a highly sensitive luminescence-based assay to measure total ATP concentrations in human whole blood following in vitro treatment with this compound. We will delve into the scientific rationale behind each step, from sample preparation to data interpretation, to ensure a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Principle of the Assay

The assay is based on the highly efficient bioluminescent reaction catalyzed by firefly luciferase[1][5]. In the presence of ATP, magnesium ions, and molecular oxygen, luciferase oxidizes its substrate, D-luciferin, to produce oxyluciferin and light. The emitted light is directly proportional to the ATP concentration when ATP is the limiting reagent[1]. The reaction proceeds as follows:

ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

This method offers exceptional sensitivity and a wide dynamic range, making it ideal for quantifying the subtle changes in ATP levels that may result from drug treatment.

This compound's Mechanism of Action on ATP Production

This compound's effect on ATP levels is not mediated by its alpha-1 adrenergic blocking activity but through a direct interaction with PGK1[3]. PGK1 is a key glycolytic enzyme that transfers a phosphate group from 1,3-bisphosphoglycerate to ADP, generating ATP[4]. This compound binds to PGK1 and allosterically enhances its enzymatic activity, leading to an increased rate of glycolysis and consequently, higher intracellular ATP production[1][3]. This mechanism is depicted in the following signaling pathway diagram:

Terazosin_Pathway This compound This compound PGK1 Phosphoglycerate Kinase 1 (PGK1) This compound->PGK1 Binds & Activates Glycolysis Glycolysis Rate PGK1->Glycolysis Increases ATP ATP Production Glycolysis->ATP Leads to Increased

Caption: this compound's signaling pathway for ATP production.

Experimental Workflow Overview

The entire experimental process, from blood collection to data analysis, is outlined below. Each stage is critical for obtaining accurate and reproducible results.

ATP_Assay_Workflow cluster_prep Sample Preparation & Treatment cluster_assay Luminescence Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (EDTA anticoagulant) Terazosin_Treatment 2. In Vitro this compound Incubation (with vehicle control) Blood_Collection->Terazosin_Treatment Lysis 3. Cell Lysis & Protein Precipitation (Trichloroacetic Acid) Terazosin_Treatment->Lysis Neutralization 4. Neutralization of Extract Lysis->Neutralization Plate_Setup 5. Plate Setup (Samples, Standards, Blanks) Neutralization->Plate_Setup Reagent_Addition 6. Addition of Luciferase Reagent Plate_Setup->Reagent_Addition Incubation 7. Incubation (Room Temperature, Dark) Reagent_Addition->Incubation Measurement 8. Luminescence Measurement (Luminometer) Incubation->Measurement Standard_Curve 9. Generate ATP Standard Curve Measurement->Standard_Curve ATP_Quantification 10. Quantify ATP in Samples Standard_Curve->ATP_Quantification Data_Normalization 11. Normalize to Hemoglobin ATP_Quantification->Data_Normalization Interpretation 12. Data Interpretation Data_Normalization->Interpretation

Caption: Experimental workflow for whole blood ATP measurement.

Detailed Protocols

Materials and Reagents
  • Human whole blood (collected in EDTA-containing tubes)

  • This compound hydrochloride (Sigma-Aldrich, Cat. No. T6556 or equivalent)

  • Dimethyl sulfoxide (DMSO, vehicle for this compound)

  • Trichloroacetic acid (TCA), 20% (w/v) in ultrapure water

  • Neutralizing buffer (e.g., 1 M Tris base)

  • ATP Bioluminescence Assay Kit (e.g., Promega CellTiter-Glo®, Sigma-Aldrich ATP Assay Kit, or equivalent)

  • Hemoglobin Assay Kit (e.g., Abcam, Cat. No. ab272533 or equivalent)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Opaque-walled 96-well microplates

  • Luminometer

  • Spectrophotometer (for hemoglobin assay)

Protocol 1: In Vitro Treatment of Whole Blood with this compound
  • Blood Collection and Handling: Collect human whole blood into tubes containing EDTA as an anticoagulant. Process the blood within 2 hours of collection. Gently invert the tube to mix before use.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. Store in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution in PBS to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 50 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

  • Incubation: In a microcentrifuge tube, add 90 µL of whole blood. Add 10 µL of the this compound working solution or vehicle control. Gently mix and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

Protocol 2: ATP Extraction from Whole Blood

This protocol is adapted from methods utilizing trichloroacetic acid for cell lysis and protein precipitation[5][7][8].

  • Lysis: Following incubation with this compound, place the blood samples on ice. Add 100 µL of ice-cold 20% TCA to each 100 µL blood sample. Vortex vigorously for 30 seconds to ensure complete lysis and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted ATP. It is crucial not to disturb the protein pellet.

  • Neutralization: TCA inhibits the luciferase reaction and must be neutralized. Add a predetermined volume of neutralizing buffer (e.g., 1 M Tris base) to the supernatant to adjust the pH to approximately 7.4. The exact volume should be optimized in your laboratory. Alternatively, the acidic extract can be diluted with a buffer to a final TCA concentration of 0.1%.

Protocol 3: Luminescence Assay for ATP Quantification
  • Reagent Preparation: Prepare the ATP assay reagent (luciferin-luciferase mixture) and ATP standards according to the manufacturer's instructions.

  • Plate Setup: In an opaque-walled 96-well plate, add in triplicate:

    • Blanks: Sample buffer without ATP.

    • ATP Standards: A serial dilution of the ATP standard to generate a standard curve.

    • Samples: An appropriate volume of the neutralized whole blood extract.

  • Reagent Addition: Add the ATP assay reagent to all wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a luminometer.

Protocol 4: Data Analysis and Interpretation
  • Standard Curve Generation: Subtract the average luminescence of the blank from all other readings. Plot the net luminescence of the ATP standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

  • ATP Calculation: Use the standard curve equation to calculate the ATP concentration in the whole blood extracts.

  • Hemoglobin Normalization: To account for variations in red blood cell count, normalize the ATP concentration to the hemoglobin content of the original whole blood sample. Measure the hemoglobin concentration in a separate aliquot of the untreated whole blood using a commercial hemoglobin assay kit[6]. Express the final ATP levels as µmol ATP per gram of hemoglobin.

  • Data Interpretation: Compare the normalized ATP levels in the this compound-treated samples to the vehicle-treated control. An increase in ATP levels in the this compound-treated samples indicates a positive drug effect.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment GroupThis compound Conc. (µM)Mean ATP (µmol/g Hb)Std. Deviation% Change from Vehicle
Vehicle Control02.50.20%
This compound12.80.3+12%
This compound53.50.4+40%
This compound103.80.5+52%
This compound503.20.4+28%

Note: The data presented in this table are for illustrative purposes only and may not be representative of actual experimental results.

Self-Validating System: Quality Control and Troubleshooting

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Hemolysis Assessment: Hemolysis can interfere with the luciferase assay by releasing quenching substances like hemoglobin[7][9]. Visually inspect samples for excessive hemolysis. For a more quantitative measure, the absorbance of the sample supernatant at 414 nm can be used to assess the level of free oxyhemoglobin[10]. Samples with significant hemolysis should be excluded.

  • Positive Control: Include a positive control for the assay, such as a known concentration of ATP, to verify the activity of the luciferase reagent.

  • Internal Calibration: To account for potential matrix effects from the whole blood extract, an internal calibration can be performed by spiking a known amount of ATP into a subset of the samples[5].

  • Reagent Stability: Ensure that all reagents, especially the reconstituted luciferase and ATP standards, are stored correctly and used within their stability limits[11].

Troubleshooting:

IssuePossible CauseSolution
Low Luminescence Signal Incomplete cell lysisOptimize TCA concentration and vortexing time.
Degraded ATP or luciferase reagentUse fresh reagents and store them properly.
Inhibition of luciferase by residual TCAEnsure complete neutralization of the extract.
High Variability between Replicates Pipetting errorsUse calibrated pipettes and proper technique.
Incomplete mixing of reagentsEnsure thorough mixing after reagent addition.
Presence of air bubbles in wellsCentrifuge the plate briefly to remove bubbles.
Non-linear Standard Curve Incorrect standard dilutionsPrepare fresh standards carefully.
Substrate depletion at high ATP concentrationsDilute samples to fall within the linear range of the assay.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the measurement of whole blood ATP levels in response to this compound treatment. By understanding the underlying principles of the luminescence assay and the mechanism of action of this compound, and by implementing rigorous quality control measures, researchers can obtain reliable and reproducible data. This assay serves as a valuable tool for preclinical research and drug development, enabling the characterization of compounds that modulate cellular energy metabolism.

References

  • Gulliksson, H., et al. (1993). Methodological aspects on the firefly luciferase assay of adenine nucleotides in whole blood and red blood cells.
  • Lundin, A., & Thore, A. (1975). Analytical information obtainable by evaluation of the time course of the firefly bioluminescence assay of ATP. Analytical Biochemistry, 66(1), 47-63. [Link]
  • Beutler, E., & Mathai, C. K. (1967). A comparison of the trichloroacetic acid and the tungstic acid methods for the determination of red cell ATP. Clinica Chimica Acta, 15(1), 185-187. [Link]
  • G-Biosciences. (n.d.). Lumino™ ATP Detection Assay. G-Biosciences. [Link]
  • Ahmadi, S., et al. (2015). Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. Journal of Analytical Methods in Chemistry, 2015, 856341. [Link]
  • Patel, D. M., et al. (2012). Design and in-vitro study of this compound dispersible tablets.
  • Chen, Y., & Xia, S. (2021). Determination of the stability of plasma ATP in vitro. American Journal of Blood Research, 11(1), 96-99. [Link]
  • Bodin, P., & Burnstock, G. (2001). Evidence that platelet-derived ATP and ADP are not the sole source of purines in human plasma. Blood, 98(12), 3173-3180. [Link]
  • Harboe, M. (1959). A method for determination of hemoglobin in plasma by near-ultraviolet spectrophotometry.
  • JoVE. (2022). Real-time Cytotoxicity Assays in Human Whole Blood. Journal of Visualized Experiments. [Link]
  • Chida, D., et al. (2008). An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells. Analytical Biochemistry, 380(1), 119-121. [Link]
  • Mogensen, C., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International Journal of Molecular Sciences, 24(3), 2826. [Link]
  • Traut, T. W. (2008). Intracellular ATP concentration and implication for cellular evolution. International journal of molecular sciences, 9(10), 1948-1971. [Link]
  • Wikipedia. (2024).
  • U.S. Food and Drug Administration. (1998). 75-140 this compound Hydrochloride Bioequivalence Review.
  • Augustine, N. H., et al. (2007). Comparison of ATP production in whole blood and lymphocyte proliferation in response to phytohemagglutinin.
  • De Veer, M. J., et al. (2000). Haemoglobin interferes with the ex vivo luciferase luminescence assay: consequence for detection of luciferase reporter gene expression in vivo. Gene therapy, 7(15), 1333-1336. [Link]
  • Gorman, M. W., et al. (2007). Human plasma ATP concentration. Clinical chemistry, 53(2), 318-325. [Link]
  • Lee, J. S., et al. (2018). Results of the hemolysis assay. (A) Absorbance measurements at 540 nm...
  • Vollmer, J., et al. (2012). A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA. PLoS ONE, 7(10), e47093. [Link]
  • Ryan, L. M., et al. (1996). Adenosine triphosphate levels in human plasma.
  • Schepers, E., et al. (2019). Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release. PLoS ONE, 14(4), e0214999. [Link]
  • Katyare, S. (2019). What´s the best way to neutrilize TCA for ATP content measurements?.
  • Lacourciere, Y., et al. (1994). This compound: ex vivo and in vitro platelet aggregation effects in patients with arterial hypertension. American journal of hypertension, 7(10 Pt 1), 878-883. [Link]
  • Protocol Online. (2011). Neutralizing 5% TCA. Protocol Online. [Link]
  • Google Patents. (2007). US20070161791A1 - Process for the preparation of this compound hydrocloride dihydrate.
  • Denny, T. N., & Jones, J. F. (1993). Measurement of T-Lymphocyte Responses in Whole-Blood Cultures Using Newly Synthesized DNA and ATP.
  • Warris, A., et al. (2019). Development of a Simple and Robust Whole Blood Assay with Dual Co-Stimulation to Quantify the Release of T-Cellular Signature Cytokines in Response to Aspergillus fumigatus Antigens. Journal of Fungi, 5(2), 33. [Link]
  • Chen, J., et al. (2022). This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway. Journal of Cellular and Molecular Medicine, 26(16), 4563-4577. [Link]
  • HemoGenix. (2013). Setting Up the ATP Standard Curve and Controls for all HemoGenix/PCS ATP Bioluminescence Assays. YouTube. [Link]
  • U.S. Food and Drug Administration. (1996). 74-315 this compound Hydrochloride Bioequivalence Review.
  • Google Patents. (1996). EP0708104B1 - Process and intermediate for the preparation of this compound hydrochloride dihydrate.
  • Prescribers' Digital Reference. (n.d.). Hytrin - Drug Summary. PDR.net. [Link]
  • Emory University. (n.d.). Luciferase Assay protocol. Emory University. [Link]
  • Schepers, E., et al. (2019). Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release. PLoS ONE, 14(4), e0214999. [Link]
  • Riggs, C. L., et al. (2018). Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea. The FEBS journal, 285(13), 2363-2384. [Link]
  • Ahmadi, S., et al. (2015). Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry.
  • Li, Z., et al. (2019). Activation of PGK1 under hypoxic conditions promotes glycolysis and increases stem cell-like properties and the epithelial-mesenchymal transition in oral squamous cell carcinoma cells via the AKT signalling pathway. Oncology reports, 42(6), 2549-2560. [Link]
  • Várnai, A., et al. (2014). An allosteric signaling pathway of human 3-phosphoglycerate kinase from force distribution analysis.
  • Kyprianou, N., & Isaacs, J. T. (1999). Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia. The Journal of urology, 161(6), 2002-2008. [Link]
  • Chen, G., et al. (2023). Regulation of phosphoglycerate kinase 1 and its critical role in cancer. Molecular cancer, 22(1), 147. [Link]
  • U.S. Food and Drug Administration. (1997). 74-530 this compound Hydrochloride Bioequivalence Review.

Sources

Application Notes & Protocols: In Vivo Experimental Design for Terazosin in a Murine Stroke Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Scientific Rationale: Why Investigate Terazosin for Ischemic Stroke?

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events including energy failure, excitotoxicity, and apoptosis, leading to neuronal death and significant long-term disability. While reperfusion strategies are critical, a major unmet need exists for neuroprotective agents that can preserve brain tissue in the ischemic penumbra.

This compound, a quinazoline-based compound and an FDA-approved drug for benign prostatic hyperplasia and hypertension, has emerged as a promising neuroprotective candidate.[1][2] Its therapeutic potential in neurodegeneration extends beyond its canonical role as an α1-adrenergic receptor antagonist. Groundbreaking research has identified a novel mechanism of action: this compound directly binds to and activates Phosphoglycerate Kinase 1 (PGK1) , a key enzyme in the glycolytic pathway.[3][4][5][6][7]

This activation enhances ATP production, which is critically depleted during ischemic events.[4] The subsequent increase in cellular energy levels bolsters the activity of chaperones like Hsp90, promoting overall cellular stress resistance and inhibiting apoptotic pathways.[3][5][8] By targeting this fundamental pathway of cellular energy metabolism, this compound offers a compelling, mechanistically distinct approach to neuroprotection in the context of stroke.[4][8]

Mechanism of Action: this compound-PGK1 Pathway

The neuroprotective effect of this compound is primarily mediated through its interaction with PGK1. This diagram illustrates the proposed signaling cascade.

Terazosin_PGK1_Pathway This compound This compound PGK1 Phosphoglycerate Kinase 1 (PGK1) This compound->PGK1 Binds & Activates ATP Increased ATP Production PGK1->ATP Catalyzes Hsp90 Hsp90 Chaperone Activity ATP->Hsp90 Enhances Stress Cellular Stress Resistance Hsp90->Stress Apoptosis Inhibition of Apoptosis Hsp90->Apoptosis Neuroprotection Neuroprotection Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: this compound activates PGK1, boosting ATP and Hsp90 activity for neuroprotection.

Preclinical In Vivo Experimental Design

A robust preclinical study design is paramount to accurately evaluate the therapeutic efficacy of this compound. The most widely used and clinically relevant model for this purpose is the transient Middle Cerebral Artery Occlusion (tMCAO) model in mice, which simulates the ischemia-reperfusion injury seen in many human strokes.[9][10]

Animal Model and Justification
  • Species/Strain: C57BL/6 mice (male, 10-12 weeks old). This strain is commonly used in stroke research due to its consistent infarct development and well-characterized genetics.

  • Model: Transient Middle Cerebral Artery Occlusion (tMCAO). This intraluminal suture model is highly reproducible and mimics the blockage and subsequent restoration of blood flow in a major cerebral artery, a common clinical scenario.[10][11] An occlusion duration of 45-60 minutes typically produces a reliable infarct in the cortex and striatum.[9][12]

Experimental Groups & Dosing Regimen

A well-controlled study should include the following groups to isolate the effect of this compound and control for surgical and vehicle effects.

Group #Group NameTreatmentDose (Intraperitoneal)Rationale
1ShamSalineN/AControls for the surgical procedure without inducing ischemia.
2VehicleSalineN/AStroke model (tMCAO) + vehicle; serves as the primary control group.
3This compoundThis compound in Saline0.03 mg/kgLow-dose therapeutic group shown to be effective in rodent stroke models.[7]
4This compoundThis compound in Saline0.08 mg/kgHigher-dose group to explore dose-response; shown to be less effective or ineffective at this level in one study, highlighting the importance of dose optimization.[7]

Administration Timing: The first dose should be administered intraperitoneally (i.p.) 30 minutes before the onset of ischemia to assess its prophylactic potential. Subsequent doses can be administered every 24 hours.

Experimental Workflow

The experimental timeline must be carefully planned, incorporating baseline training for behavioral tests, surgery, treatment, and a series of post-stroke assessments.

Experimental_Workflow cluster_pre Pre-Operative (Days -7 to -1) cluster_op Operative Day (Day 0) cluster_post Post-Operative (Days 1 to 14) Acclimate Acclimatization & Animal Handling Training Baseline Behavioral Training (Rotarod, Cylinder Test) Acclimate->Training Dosing This compound / Vehicle Administration (i.p.) Training->Dosing Surgery tMCAO Surgery (45-60 min occlusion) Dosing->Surgery -30 min NeuroScore Neurological Scoring (Day 1, 3, 7, 14) Surgery->NeuroScore Behavior Behavioral Testing (Day 3, 7, 14) NeuroScore->Behavior Euth Euthanasia & Tissue Harvest (Day 14) Behavior->Euth

Caption: Experimental timeline from animal acclimatization to final tissue analysis.

Detailed Methodologies & Protocols

Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.[9][10][11][13]

Materials:

  • Isoflurane anesthesia system

  • Heating pad with rectal probe to maintain body temperature at 37°C

  • Dissecting microscope

  • Micro-surgical instruments

  • Laser Doppler Flowmeter (LDF)

  • 6-0 nylon monofilament suture with a silicon-coated tip

  • 6-0 silk sutures

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (4% induction, 1.5-2% maintenance).[9][13] Place the animal in a supine position on a heating pad to maintain normothermia.

  • Surgical Incision: Make a midline neck incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.

  • Filament Insertion: Make a small incision in the ECA. Insert the silicon-coated nylon monofilament through the ECA into the ICA. Advance the filament approximately 9-11 mm from the carotid bifurcation until a mild resistance is felt, indicating occlusion of the MCA origin.

  • Confirmation of Occlusion: Successful occlusion must be confirmed by a sharp drop (>80%) in cerebral blood flow using an LDF probe placed on the skull over the MCA territory.[12]

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 45 minutes). During this time, the animal can be kept under light anesthesia.[9][11]

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion. Confirm reperfusion with the LDF, observing a restoration of blood flow.

  • Closure: Permanently ligate the ECA stump. Remove the temporary ligature from the CCA and close the neck incision.

  • Post-Operative Care: Administer subcutaneous saline for hydration and place the mouse in a heated cage for recovery. Provide soft, moistened food on the cage floor.[9]

Protocol: Neurological Deficit Scoring

Neurological function should be assessed at 24 hours post-tMCAO and at subsequent time points to track deficits and recovery. The Bederson and modified Neurological Severity Score (mNSS) are widely used.[14][15][16][17]

Bederson Score (Modified 0-5 Scale):

  • 0: No observable deficit.

  • 1: Forelimb flexion (contralateral to the injury).

  • 2: Decreased resistance to lateral push.

  • 3: Unilateral circling.[14]

  • 4: Longitudinal spinning.[14]

  • 5: No spontaneous movement.[14]

Modified Neurological Severity Score (mNSS): This is a composite score (0-14) evaluating motor, sensory, balance, and reflex functions.[14] One point is awarded for the inability to perform each task.

  • Motor Tests (6 points): Raising the mouse by the tail (flexion, circling), walking on the floor (gait, circling).

  • Sensory Tests (2 points): Placing and proprioceptive tests.

  • Beam Balance Tests (6 points): Balance on beams of different widths.

  • Reflexes (2 points): Pinna reflex, corneal reflex.

  • Scoring: 1-4 (mild deficit), 5-9 (moderate deficit), 10-14 (severe deficit).[14]

Protocol: Behavioral Assessment

Cylinder Test (Forelimb Asymmetry): This test assesses spontaneous forelimb use during exploration and is sensitive to stroke-induced motor deficits.[14][18][19][20][21]

  • Place the mouse in a transparent cylinder (9 cm diameter for mice).[14][19]

  • Videotape for 5 minutes.

  • A blinded observer counts the number of independent wall contacts made with the left forelimb, right forelimb, and both forelimbs simultaneously.

  • Calculate the percentage of contralateral (impaired) limb use: [(# Contralateral Contacts + 0.5 * # Both Contacts) / (Total Contacts)] * 100.

Rotarod Test (Motor Coordination and Balance): This test evaluates motor coordination and endurance.[22][23][24][25][26]

  • Acclimate mice to the rotarod apparatus for 2-3 days prior to baseline testing.[22]

  • Set the rod to accelerate from 4 to 40 RPM over 300 seconds.[22][23]

  • Place the mouse on the rotating rod and record the latency to fall.

  • Perform three trials per session with a 10-15 minute inter-trial interval.[22][23]

  • The average latency to fall across the three trials is used for analysis.

Protocol: Histological and Molecular Analysis

TTC Staining for Infarct Volume: At the study endpoint (e.g., Day 14), brains are harvested for infarct volume quantification. 2,3,5-triphenyltetrazolium chloride (TTC) is a salt reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains unstained (white).[27][28]

  • Euthanize the mouse and rapidly extract the brain.

  • Chill the brain briefly at -20°C for 15-20 minutes to firm the tissue.[28][29]

  • Slice the brain into 1-2 mm coronal sections using a brain matrix.[29][30]

  • Immerse the slices in a 1-1.5% TTC solution in phosphate-buffered saline (PBS).[29][30]

  • Incubate at 37°C for 15-20 minutes in the dark.[29][31]

  • Fix the stained slices in 10% formalin.[31]

  • Capture high-resolution images of the slices. Using ImageJ software, measure the area of the contralateral hemisphere and the non-infarcted (red) area of the ipsilateral hemisphere.

  • Infarct Volume Calculation (corrected for edema):

    • Corrected Infarct Area = [Area of Contralateral Hemisphere] - [Area of Non-Infarcted Ipsilateral Hemisphere].[27]

    • Total Infarct Volume = Sum of (Corrected Infarct Area * Slice Thickness) for all slices.

Nissl Staining for Neuronal Survival: Nissl staining uses cresyl violet to stain the Nissl bodies (rough endoplasmic reticulum) in the cytoplasm of neurons.[32] It is used to assess neuronal health and survival in the ischemic penumbra.

  • Use formalin-fixed, paraffin-embedded, or frozen brain sections.[33][34]

  • Deparaffinize and rehydrate sections if necessary.[32][33]

  • Stain in 0.1% cresyl violet solution for 5-10 minutes.[32][33][34]

  • Rinse quickly in distilled water.

  • Differentiate in 95% ethanol to remove background staining, monitoring microscopically.[32][33]

  • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Healthy neurons will appear darkly stained with distinct morphology, while damaged neurons will be shrunken, pale, or absent.

Western Blot for PGK1 Expression: To confirm the target engagement of this compound, protein levels of PGK1 can be assessed in brain tissue lysates.

  • Homogenize brain tissue from the ischemic hemisphere in RIPA buffer.[35]

  • Determine protein concentration using a BCA assay.[35]

  • Separate 30 µg of total protein per sample via SDS-PAGE on a 10% polyacrylamide gel.[35]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk for 1 hour.[35]

  • Incubate with a primary antibody against PGK1 (e.g., 1:5000-1:50000 dilution) overnight at 4°C.[36]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[37]

  • Visualize bands using an ECL substrate and quantify band density using software like ImageJ.[35]

References

  • Behavioral tests in rodent models of stroke - PMC - PubMed Central - NIH. (n.d.).
  • Rotarod-Test for Mice - Protocols.io. (2024, January 31).
  • Rotarod Protocol - IMPReSS - International Mouse Phenotyping Consortium. (n.d.).
  • Rotarod-Test for Mice - Aligning Science Across Parkinson's. (n.d.).
  • Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - Frontiers. (n.d.).
  • Measuring Motor Coordination in Mice - PMC - PubMed Central - NIH. (2013, May 29).
  • Rotarod Test to assess motor coordination in a mouse parkinsonian model - SciSpace. (2023, June 9).
  • Transient middle cerebral artery occlusion (tMCAO) model - Bio-protocol. (n.d.).
  • Neurological tests for functional outcome assessment in rodent models of ischaemic stroke - Universidad Complutense de Madrid. (2011, February 7).
  • Neurological deficit scoring | Download Table - ResearchGate. (n.d.).
  • Transient Middle Cerebral Artery Occlusion Model of Stroke - JoVE. (2023, August 11).
  • The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies - JoVE. (2025, February 7).
  • The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. (n.d.).
  • Measuring infarct size by the tetrazolium method - University of South Alabama. (n.d.).
  • Cylinder Test in Rodent Models of Stroke - Ace Therapeutics. (n.d.).
  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion | Stroke - American Heart Association Journals. (2019, August 15).
  • Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed. (2022, February 5).
  • TTC Staining and Assessment of Infarct Volume - Bio-protocol. (n.d.).
  • Aging Inhibits Emergency Angiogenesis and Exacerbates Neuronal Damage by Downregulating DARS2 - Dove Medical Press. (2026, January 7).
  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion - PubMed. (2019, August 15).
  • Infarct Measurement in Focal Cerebral Ischemia: TTC Staining | Request PDF. (n.d.).
  • A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - NIH. (n.d.).
  • Cylinder Test - Scantox | Contract Research Organization. (n.d.).
  • (PDF) this compound activates Pgk1 and Hsp90 to promote stress resistance - ResearchGate. (2014, November 10).
  • TTC staining: Significance and symbolism. (2025, July 31).
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC - PubMed Central. (2022, July 26).
  • Paw-Dragging: Novel, Sensitive Analysis Of Mouse Cylinder Test l Protocol Preview. (2022, September 19).
  • Nissl Staining Method and Protocol on Paraffin Sections. (2023, August 8).
  • Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord. (2024, January 26).
  • This compound activates Pgk1 and Hsp90 to promote stress resistance - 膜生物学全国重点实验室. (2015, December 31).
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PubMed. (2022, July 26).
  • This compound activated Pgk1 and Hsp90 to promote stress resistance - PMC - NIH. (n.d.).
  • Cresyl Violet Staining (Nissl Staining) - The Open Lab Book - Read the Docs. (n.d.).
  • Metabolic protein phosphoglycerate kinase 1 confers lung cancer migration by directly binding HIV Tat specific factor 1 - NIH. (2021, June 5).
  • Nissl staining - Histological methods for CNS. (n.d.).
  • Western blot analysis for PGK-1 presence in the obtained fractions.... - ResearchGate. (n.d.).
  • Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis - NIH. (n.d.).
  • This compound Dosage Guide + Max Dose, Adjustments - Drugs.com. (2024, September 24).
  • This compound: pharmacokinetics and the effect of age and dose on the incidence of adverse events - PubMed. (n.d.).
  • This compound RepUrposing STudy in ALS (TRUST) - ISRCTN Registry. (n.d.).

Sources

Application Notes and Protocols for the Synthesis and Purification of Terazosin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terazosin is a well-established α1-adrenergic blocker widely used in the clinical management of hypertension and benign prostatic hyperplasia (BPH).[1][2] Structurally, it belongs to the quinazoline class of compounds, featuring a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine moiety which is, in turn, acylated with a tetrahydrofuroyl group.[1] Beyond its cardiovascular applications, recent research has unveiled a novel role for this compound as a neuroprotective agent. Studies have shown that this compound can bind to and activate phosphoglycerate kinase 1 (PGK1), an essential enzyme in the glycolytic pathway, thereby enhancing ATP production and potentially slowing neurodegeneration.[3][4][5]

This discovery has catalyzed significant interest in the design and synthesis of novel this compound analogs. The primary objectives for developing such analogs include enhancing PGK1 agonistic activity, improving blood-brain barrier penetration, optimizing pharmacokinetic profiles, and exploring new therapeutic avenues.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides detailed protocols and field-proven insights into the synthesis and purification of this compound analogs, emphasizing the rationale behind key experimental choices to ensure both efficiency and scientific rigor.

Part 1: Synthetic Strategies for this compound Analogs

The modular structure of this compound lends itself to a convergent synthetic strategy. The general approach involves the synthesis of two key fragments—a quinazoline core and a functionalized piperazine side-chain—followed by their coupling.

Retrosynthetic Analysis of a Generic this compound Analog

The most logical disconnection point is the C-N bond between the quinazoline C2 position and the piperazine N1 atom. This leads to two primary building blocks: a 2-halo-quinazoline derivative and a mono-substituted piperazine.

G Terazosin_Analog This compound Analog Quinazoline_Core 2-Halo-Quinazoline Core Terazosin_Analog->Quinazoline_Core C-N Disconnection Piperazine_Sidechain Mono-substituted Piperazine Terazosin_Analog->Piperazine_Sidechain C-N Disconnection Piperazine Piperazine Piperazine_Sidechain->Piperazine Electrophile R-X (Acyl/Alkyl Halide) Piperazine_Sidechain->Electrophile

Caption: Retrosynthetic analysis of this compound analogs.

Synthesis of the Quinazoline Core

The most prevalent and commercially available starting material for this scaffold is 4-amino-2-chloro-6,7-dimethoxyquinazoline .[1][2][6] Its preparation is well-documented, and its reactivity at the C2 position makes it an ideal electrophile for coupling with the piperazine nucleophile.

While numerous methods exist for synthesizing quinazoline derivatives from simpler precursors like 2-aminobenzophenones or via microwave-assisted protocols, utilizing the pre-formed 2-chloro derivative is the most direct route for library synthesis of this compound analogs.[7][8] This choice prioritizes efficiency and reproducibility, as the complexities of quinazoline ring formation are circumvented.

Synthesis of the Piperazine Side-Chain: The Key to Diversity

The functional diversity of this compound analogs is primarily introduced via the piperazine moiety. The key challenge is achieving selective mono-substitution of the symmetrical piperazine ring.

Strategy A: Mono-N-Alkylation

This strategy is effective for introducing alkyl groups, such as benzyl derivatives, onto the piperazine ring.

  • Causality of Experimental Choice: The protocol employs a significant excess of anhydrous piperazine (e.g., 6 equivalents) relative to the alkylating agent (e.g., benzyl chloride).[3][9] This statistical control favors the formation of the mono-substituted product over the di-substituted by-product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials, while a mild base wash (saturated NaHCO₃) neutralizes the HCl generated during the reaction.

Protocol 1: General Procedure for Mono-N-Alkylation of Piperazine [3][9]

  • Dissolve anhydrous piperazine (6 eq.) in dichloromethane (approx. 0.5 M).

  • At room temperature, add the desired alkyl halide (e.g., benzyl chloride, 1 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC for the consumption of the alkyl halide.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (3 x volumes) and water (3 x volumes) to remove excess piperazine and its salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-alkylated piperazine intermediate.

  • The product can often be used directly in the next step or purified by flash column chromatography if necessary.

Strategy B: Mono-N-Acylation

This is the classical approach for installing the tetrahydrofuroyl group of this compound and can be adapted for a wide range of acyl groups.

  • Causality of Experimental Choice: The reaction of piperazine with an acyl chloride (e.g., 2-furoyl chloride) is typically rapid.[1] Subsequent reduction of the furan ring, if present, to a tetrahydrofuran ring is achieved through catalytic hydrogenation. A significant challenge noted in the literature is the potential for the furan-containing starting material to persist as an impurity, leading to the formation of Prazosin-related impurities in the final product.[10] A robust purification of the N-acyl piperazine intermediate is therefore critical. One effective strategy involves converting the oily free-base into a crystalline acid addition salt (e.g., hydrobromide), which can be easily purified by recrystallization before use.[10]

Coupling Reaction: Final Assembly of the Analog

The final step is a nucleophilic aromatic substitution (SₙAr) reaction, coupling the synthesized piperazine derivative with the 2-chloro-quinazoline core.

  • Causality of Experimental Choice: This reaction requires heat to overcome the activation energy for the substitution. High-boiling point solvents like 1-pentanol or n-butanol are often used to achieve the necessary reflux temperatures (e.g., 135°C).[5][6] The reaction generates HCl, which protonates the basic piperazine nitrogen, effectively quenching the nucleophile. While the reaction can proceed without a base, often an acid scavenger is used, or the reaction is driven to completion by the reaction conditions. In some procedures for synthesizing analogs, a base like potassium carbonate (K₂CO₃) is explicitly added to neutralize the generated acid and maintain a supply of the free-base nucleophile.[3][9]

G cluster_0 Piperazine Synthesis cluster_1 Final Assembly Piperazine Piperazine MonoSubPiperazine Mono-Substituted Piperazine Piperazine->MonoSubPiperazine Alkylation or Acylation RX R-X (Alkyl/Acyl Halide) RX->MonoSubPiperazine FinalProduct This compound Analog MonoSubPiperazine->FinalProduct Quinazoline 2-Chloro-Quinazoline Core Quinazoline->FinalProduct Heat (e.g., 1-Pentanol, 135°C) SₙAr Coupling

Caption: Forward synthesis workflow for this compound analogs.

Protocol 2: General Procedure for Coupling Piperazine and Quinazoline Moieties [5][9]

  • To a reaction vessel, add the 4-amino-2-chloro-6,7-dimethoxyquinazoline (1 eq.) and the mono-substituted piperazine derivative (1.1-1.5 eq.).

  • Add a high-boiling solvent such as 1-pentanol (approx. 0.2 M).

  • Heat the mixture to reflux (approx. 135°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 5-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • The resulting crude residue is then subjected to purification.

ParameterCondition 1 (N-Alkyl Analogs)[5]Condition 2 (N-Acyl Analogs)[6]Rationale
Solvent 1-Pentanoln-Butanol / WaterHigh boiling point drives the SₙAr reaction. Water can facilitate salt formation.
Temperature 135°C (Reflux)RefluxProvides sufficient energy for nucleophilic aromatic substitution.
Base None specified (driven by heat)None specifiedReaction can proceed without base, though yields may be improved with one.
Time 5 hours9-12 hoursReaction time is dependent on the nucleophilicity of the specific piperazine used.
Typical Yield 75%94%Yields are generally good to excellent for this coupling reaction.
Table 1: Comparative Reaction Conditions for Final Coupling Step.

Part 2: Purification and Characterization

Achieving high purity is paramount, especially for compounds intended for biological screening. The purification strategy for this compound analogs typically involves a multi-step process to remove unreacted starting materials, by-products, and residual solvents.

Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Work-up (L-L Extraction) Crude->Workup Remove Bulk Impurities Chromatography Flash Column Chromatography Workup->Chromatography Separate by Polarity Crystallization Recrystallization / Salt Formation Chromatography->Crystallization Final Polishing Pure Pure Analog (>95%) Crystallization->Pure

Caption: General purification workflow for this compound analogs.

Aqueous Work-up

The first step after the reaction is a standard liquid-liquid extraction. The crude residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution (e.g., saturated NaCl) to remove highly polar impurities and residual high-boiling solvents like 1-pentanol.[3][9]

Flash Column Chromatography

For discovery chemistry and the synthesis of novel analogs, flash column chromatography is the workhorse purification technique.[7][9][11]

  • Causality of Experimental Choice: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The polarity of the this compound analogs can be fine-tuned by the choice of the "R" group on the piperazine, but they are generally polar molecules. A gradient elution, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol, is highly effective. This allows for the elution of less polar impurities first, followed by the desired product, and finally any highly polar baseline impurities.

Protocol 3: Purification by Flash Column Chromatography [9]

  • Prepare a silica gel column of appropriate size for the amount of crude material.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM/MeOH and concentrating it to a dry powder.

  • Load the dried powder onto the top of the column.

  • Begin elution with a non-polar mobile phase (e.g., 100% Dichloromethane).

  • Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., Methanol) in a stepwise gradient (e.g., 0.5%, 1%, 1.5%, 2% MeOH in DCM).

  • Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free-base analog.

Crystallization and Polymorph Control

For late-stage development and production, crystallization is the preferred method for achieving the highest purity and isolating a specific, stable solid form. This compound hydrochloride is known to exist in several different crystalline polymorphs and hydrated forms.[12][13][14] The specific form obtained is highly dependent on the crystallization solvent and conditions. This is a critical consideration for drug development, as different polymorphs can have different solubility, stability, and bioavailability.

  • Causality of Experimental Choice: The choice of solvent system is the most critical factor. For instance, reacting this compound base with hydrochloric acid in an ethanol/water mixture can yield the dihydrate form.[10] Using a system of methanol and acetone can be used to prepare a monohydrate form from the anhydrous HCl salt.[12][13] The goal is to choose a solvent system in which the desired compound is sparingly soluble at low temperatures but readily soluble at higher temperatures, allowing for the formation of well-ordered crystals upon cooling while impurities remain in the mother liquor.

Solvent SystemResulting Form of this compound HClReference
n-Butanol / WaterDihydrate[6]
Ethanol / WaterDihydrate[10]
Methanol / Acetone / WaterMonohydrate (Form IV)[12][13]
Ethanol / AcetoneAnhydrous (Form I)[12]
Table 2: Solvent Systems for Obtaining Different Crystalline Forms of this compound HCl.

Protocol 4: Conversion to and Recrystallization of the Hydrochloride Dihydrate Salt [10]

  • Dissolve the purified this compound analog free-base (1 eq.) in a mixture of ethanol (approx. 14 volumes) and deionized water (approx. 1.2 volumes).

  • Heat the mixture to 60-65°C to ensure complete dissolution.

  • Add concentrated hydrochloric acid (1 eq.) to the warm solution. A clear solution should be maintained.

  • (Optional) Treat the solution with activated carbon to remove colored impurities, then filter hot.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C in an ice bath.

  • Stir at 0-5°C for several hours to maximize crystal formation.

  • Collect the crystalline solid by filtration.

  • Wash the filter cake with pre-cooled ethanol/water mixture.

  • Dry the product under vacuum at 45-50°C to obtain the highly pure hydrochloride dihydrate salt.

Characterization

The identity, structure, and purity of the synthesized analogs must be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[15]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Infrared Spectroscopy (IR): To identify key functional groups.[15]

Conclusion

The synthesis of this compound analogs is a strategically important endeavor for the discovery of new therapeutics, particularly in the area of neuroprotection. The synthetic routes are robust and modular, allowing for the creation of diverse chemical libraries through modification of the piperazine side-chain. Success in this field relies not only on effective synthetic coupling reactions but also on a deep understanding of the subsequent purification challenges. A judicious application of chromatographic techniques for initial purification, followed by carefully controlled crystallization for final polishing and solid-form control, is essential for generating high-quality compounds suitable for biological and pharmaceutical development.

References

  • Wikipedia. This compound. [Link]
  • Cui, M., et al. (2022).
  • Cui, M., et al. (2022).
  • Cui, M., et al. (2022).
  • Cui, M., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation.
  • Kumar, A., et al. (2021). Synthesis Characterization and Antibacterial Activity of this compound Hydrochloride Drug and Market Formulation.
  • Kumar, A., et al. (2021). Synthesis Characterization and Antibacterial Activity of this compound Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology. [Link]
  • EP0770612B1 - this compound crystalline polymorph and pharmaceutical compositions thereof.
  • Jo, H., et al. (2016).
  • Sharma, P., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - PubMed Central. [Link]
  • EP0770612B1 - this compound crystalline polymorph and pharmaceutical compositions thereof.
  • US6248888B1 - Process for the preparation of this compound hydrochloride dihydrate.
  • EP0623612B1 - this compound polymorph and pharmaceutical composition.
  • Al-Salahi, R., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
  • Wang, Y., et al. (2023). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. ACS Omega. [Link]
  • US20070161791A1 - Process for the preparation of this compound hydrochloride dihydrate.
  • CN103772296B - Synthesis method for quinazoline derivative.
  • EP1044200A4 - Preparation of this compound hydrochloride dihydrate.
  • Wang, Y., et al. (2007). Synthesis of impurities of this compound hydrochloride. China/Asia On Demand (CAOD). [Link]

Sources

Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis in Terazosin-Treated Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Pro-Apoptotic Potential of Terazosin

This compound, a quinazoline-based α1-adrenoceptor antagonist, is well-established in the clinical management of benign prostatic hyperplasia (BPH). Its therapeutic effect, however, extends beyond the relaxation of prostate smooth muscle. A significant body of evidence reveals that this compound and related quinazoline derivatives possess the ability to induce apoptosis, or programmed cell death, in prostate cells.[1][2] This pro-apoptotic activity is of considerable interest, not only for understanding its long-term efficacy in BPH but also for its potential applications in oncology, particularly in prostate cancer prevention and treatment.[1][2]

Mechanistic studies suggest that this compound's induction of apoptosis is independent of its α1-adrenoceptor blockade.[2][3] Instead, it is thought to involve the deregulation of crucial signaling pathways, such as the transforming growth factor-β (TGF-β) pathway, or the disruption of cell-extracellular matrix interactions, a process known as anoikis.[1][2] One of the downstream effects of these signaling alterations is the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[4] Specifically, treatment with this compound has been shown to increase the expression of caspase-3, a key executioner caspase.[4]

This guide provides a detailed framework for the immunohistochemical (IHC) analysis of apoptosis in tissues treated with this compound. We will delve into the core principles and provide validated, step-by-step protocols for detecting key apoptotic markers, enabling researchers to robustly quantify and visualize the pro-apoptotic effects of this compound.

The Pillars of Apoptosis Detection: A Multi-Marker Approach

A comprehensive analysis of apoptosis necessitates a multi-faceted approach. Relying on a single marker can be misleading, as different markers highlight distinct stages and pathways of programmed cell death.[5][6] This guide focuses on three widely accepted and robust methods for the immunohistochemical detection of apoptosis in tissue sections:

  • Detection of Cleaved Caspase-3: The activation of executioner caspases, such as caspase-3, is a central event in the apoptotic cascade.[7] Antibodies specific to the cleaved, active form of caspase-3 provide a highly specific marker for cells undergoing apoptosis.[8]

  • Analysis of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio): The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[9] A shift in the balance between pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2 is a key determinant of cell fate.[10][11] An increased Bax/Bcl-2 ratio is a strong indicator of a pro-apoptotic state.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay: One of the hallmarks of late-stage apoptosis is the fragmentation of genomic DNA by endonucleases.[12][13] The TUNEL assay enzymatically labels the free 3'-hydroxyl ends of these DNA breaks, allowing for the visualization of apoptotic cells.

The following sections will provide detailed protocols for each of these techniques, grounded in established scientific principles to ensure data integrity and reproducibility.

Visualizing the Mechanism: this compound-Induced Apoptosis Pathway

The diagram below illustrates a potential signaling pathway through which this compound induces apoptosis, culminating in the activation of markers detectable by immunohistochemistry.

Terazosin_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Cellular Signaling cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase This compound This compound TGFb TGF-β Pathway Deregulation This compound->TGFb Induces Anoikis Disruption of Cell-Matrix Adhesion (Anoikis) This compound->Anoikis Induces Bcl2_Family Bax/Bcl-2 Ratio ↑ TGFb->Bcl2_Family Leads to Anoikis->Bcl2_Family Leads to Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria IHC_BaxBcl2 IHC Target: Bax & Bcl-2 Bcl2_Family->IHC_BaxBcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Cleaves substrates leading to Apoptosis Apoptosis Caspase3->Apoptosis IHC_Casp3 IHC Target: Cleaved Caspase-3 Caspase3->IHC_Casp3 DNA_Fragmentation->Apoptosis IHC_TUNEL TUNEL Assay Target DNA_Fragmentation->IHC_TUNEL

Caption: Proposed pathway of this compound-induced apoptosis and corresponding IHC targets.

Core Experimental Workflow: From Tissue to Data

The successful immunohistochemical analysis of apoptosis hinges on a meticulously executed workflow. The following diagram provides a high-level overview of the critical stages involved in processing this compound-treated tissues for analysis.

IHC_Workflow start Start: This compound-Treated Tissue Sample fixation 1. Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding 2. Paraffin Embedding fixation->embedding sectioning 3. Microtomy (4-5 µm sections) embedding->sectioning deparaffinization 4. Deparaffinization & Rehydration sectioning->deparaffinization retrieval 5. Antigen Retrieval (HIER or PIER) deparaffinization->retrieval blocking 6. Blocking (Peroxidase & Protein) retrieval->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) blocking->primary_ab secondary_ab 8. Secondary Antibody & Detection (e.g., HRP-Polymer) primary_ab->secondary_ab chromogen 9. Chromogen Substrate (e.g., DAB) secondary_ab->chromogen counterstain 10. Counterstaining (e.g., Hematoxylin) chromogen->counterstain dehydration_mounting 11. Dehydration & Mounting counterstain->dehydration_mounting analysis 12. Microscopic Analysis & Quantification dehydration_mounting->analysis end End: Quantitative Data & Images analysis->end

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Assay of Terazosin and its Related Substances in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Terazosin hydrochloride and its potential process-related and degradation impurities in bulk drug substances. This compound is an alpha-1 adrenergic receptor antagonist used for treating hypertension and benign prostatic hyperplasia.[1][2] Ensuring the purity and potency of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. The method detailed herein is based on established pharmacopeial procedures and has been structured to align with the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The protocol provides comprehensive details on chromatographic conditions, solution preparation, system suitability, and a full validation strategy, making it suitable for implementation in quality control and drug development laboratories.

Principle and Scientific Rationale

The analytical challenge in quantifying this compound and its impurities lies in separating structurally similar compounds with high resolution and sensitivity. This method employs a reversed-phase HPLC (RP-HPLC) technique, which is the gold standard for the analysis of moderately polar pharmaceutical compounds.[6][7]

Causality of Method Choices:

  • Stationary Phase: A C8 (L7) stationary phase is utilized.[8][9][10] The octylsilane chemistry provides sufficient hydrophobicity to retain this compound and its related compounds while offering different selectivity compared to more common C18 phases, which can be advantageous for resolving closely related impurities.

  • Mobile Phase: The mobile phase consists of an aqueous citrate buffer and acetonitrile.[8][10] The pH is controlled at 3.2 to ensure that the amine functional groups in this compound and its impurities are consistently protonated. This suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peak shapes and stable, reproducible retention times.

  • Detection: UV detection at 254 nm is selected as it provides a strong chromophoric response for the quinazoline ring system present in this compound and its key impurities, ensuring high sensitivity for both the main component and trace-level substances.[8][9][10]

This combination of stationary and mobile phases ensures that separation is governed by the subtle differences in the polarity and structure of the analytes, allowing for accurate quantification.

Experimental Workflow Overview

The overall process, from sample receipt to final report generation, follows a systematic and logical flow to ensure data integrity and reliability.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample & Standard Weighing C Solution Preparation (Sample, Standard, SST) A->C B Mobile Phase & Diluent Preparation B->C D HPLC System Equilibration C->D E System Suitability Test (SST) D->E F Sequence Injection (Blanks, Standards, Samples) E->F G Chromatogram Integration F->G H Calculation of Assay & Impurities G->H I Final Report Generation H->I

Caption: High-level workflow for this compound analysis.

Materials, Reagents, and Instrumentation

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, autosampler, column oven, and data acquisition software (e.g., Empower, Chromeleon).

  • Column: 4.6 mm x 25 cm, 5 µm, L7 packing (C8).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Sodium Citrate Dihydrate (ACS Grade)

    • Anhydrous Citric Acid (ACS Grade)

  • Reference Standards:

    • USP this compound Hydrochloride RS[9]

    • USP this compound Related Compound A RS[9][11]

    • USP this compound Related Compound C RS[9][11]

    • Other known impurity standards as required (e.g., from European Pharmacopoeia).[12][13][14]

Detailed Protocols

Protocol 1: Solution Preparation
  • pH 3.2 Citrate Buffer: Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of HPLC-grade water. Adjust the pH to 3.2 ± 0.1 with either anhydrous citric acid or sodium citrate solution. Dilute to a final volume of 2.0 L with water and mix thoroughly.[10]

  • Mobile Phase: Prepare a mixture of pH 3.2 Citrate Buffer and Acetonitrile in a ratio of 1685:315 (v/v). Filter through a 0.45 µm membrane filter and degas using sonication or vacuum.[8][10]

  • Diluent: The Mobile Phase is used as the diluent for all sample and standard preparations.

  • Standard Stock Preparation (Assay): Accurately weigh and transfer about 50 mg of USP this compound Hydrochloride RS into a 100-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a concentration of about 0.5 mg/mL.[8]

  • Standard Preparation (Assay): Transfer 2.0 mL of the Standard Stock Preparation into a 100-mL volumetric flask. Dilute to volume with Mobile Phase and mix. This yields a final concentration of approximately 0.01 mg/mL.[8]

  • Assay Stock Preparation (Sample): Accurately weigh and transfer about 100 mg of this compound Hydrochloride bulk drug sample into a 200-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase and mix. This solution is used for the impurity analysis (Test Solution).[8][9]

  • Assay Preparation (Sample): Transfer 5.0 mL of the Assay Stock Preparation to a 100-mL volumetric flask and dilute to volume with Mobile Phase. Transfer 2.0 mL of this solution to a 50-mL volumetric flask, dilute with Mobile Phase to volume, and mix. This yields a final concentration of approximately 0.01 mg/mL.[8]

  • Impurity Standard Preparation: Prepare a stock solution of known impurities (e.g., Related Compounds A and C) at a concentration relevant to their specification limits (e.g., 0.5 µg/mL, corresponding to 0.1% of the Assay Stock Preparation concentration).

Protocol 2: Chromatographic Conditions
ParameterConditionRationale
Column L7 (C8), 4.6 mm x 25 cm, 5 µmProvides optimal retention and selectivity for this compound and its impurities.[8][9][10]
Mobile Phase Filtered and degassed mixture of pH 3.2 Citrate Buffer and Acetonitrile (1685:315 v/v)Buffered aqueous-organic phase for reproducible reversed-phase separation.[8][10]
Flow Rate 1.5 mL/minAchieves good resolution within a reasonable run time.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.[8][10]
Detection Wavelength 254 nmMaximizes sensitivity for the quinazoline chromophore.[8][9][10]
Injection Volume 20 µLStandard volume for quantitative analysis.
Run Time ~60 minutesSufficient to elute the main peak and all known related substances.[8]
Protocol 3: System Suitability and Analysis Procedure
  • Equilibration: Equilibrate the HPLC system with the Mobile Phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Mobile Phase as a blank to ensure no interfering peaks are present.

    • Make five replicate injections of the Standard Preparation (Assay).

    • The system is deemed suitable for use if it meets the criteria in the table below, which are based on USP recommendations.[8][10] This step is critical for ensuring the trustworthiness of the results.[15]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) NMT 1.5 for the this compound peakEnsures peak symmetry, critical for accurate integration.
Theoretical Plates (N) NLT 12,000 for the this compound peakMeasures column efficiency and separation power.[8]
% RSD NMT 2.0% for peak area and retention timeDemonstrates system precision and reproducibility.[15]
Resolution (Rs) NLT 9.0 between this compound and this compound Related Compound B (if present in SST mix)Confirms the method's ability to separate closely eluting peaks.[8]
  • Analytical Sequence:

    • Inject Blank (Mobile Phase).

    • Inject Standard Preparation (Assay) for bracketing.

    • Inject Test Solution (from Assay Stock Preparation) for impurity analysis.

    • Inject Assay Preparation (Sample).

    • Continue with further sample injections, bracketed by standards.

  • Calculations:

    • Assay (%): Calculate the percentage of this compound in the sample using the formula: % Assay = (rU / rS) * (CS / CU) * 100 where rU and rS are the peak responses from the Assay Preparation and Standard Preparation, and CU and CS are the concentrations of the sample and standard, respectively.[8]

    • Impurities (%): Calculate the percentage of each impurity using the formula: % Impurity = (ri / rS_imp) * (CS_imp / C_sample) * 100 where ri is the peak response of the impurity in the Test Solution, rS_imp is the response from the impurity standard, CS_imp is the concentration of the impurity standard, and C_sample is the concentration of this compound in the Test Solution. For unknown impurities, calculate relative to the main this compound peak using a response factor of 1.0, unless otherwise determined.

Method Validation Strategy (ICH Q2(R2))

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5][16] The following parameters must be evaluated as per ICH guidelines.[3][4][15]

Validation cluster_details Key Validation Experiments Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Specificity Forced Degradation (Acid, Base, Peroxide, Heat, Light) Validation:f1->Specificity Linearity 5+ Concentrations (e.g., 50-150% of target) Validation:f2->Linearity Accuracy Spike Recovery Study (e.g., 80%, 100%, 120%) Validation:f3->Accuracy Precision Repeatability (n=6) Intermediate Precision Validation:f4->Precision Robustness Vary pH, % Organic, Temp. Validation:f6->Robustness

Caption: Core parameters for analytical method validation.

Protocol 5.1: Specificity and Forced Degradation Study
  • Objective: To demonstrate that the method can unequivocally assess this compound in the presence of its impurities, degradation products, and placebo components.[15]

  • Procedure:

    • Prepare solutions of this compound (~0.5 mg/mL) and subject them to the following stress conditions:[17][18]

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 8 hours.[17]

      • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.[17]

      • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

      • Photolytic Degradation: Solution exposed to UV light (254 nm) for 48 hours.

    • Neutralize the acid and base-stressed samples before dilution.

    • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.

  • Acceptance Criteria:

    • The method must demonstrate adequate resolution between the this compound peak and all degradation product peaks.

    • Peak purity analysis (via PDA detector) should indicate the this compound peak is spectrally pure in all stressed samples, confirming no co-elution.

Protocol 5.2: Linearity, Range, Accuracy, and Precision

The following table summarizes the experimental approach and typical acceptance criteria for these core validation parameters.

ParameterExperimental ProtocolAcceptance Criteria
Linearity Analyze a minimum of five concentrations across the specified range (e.g., for impurities: LOQ to 150% of specification; for assay: 80% to 120% of the nominal concentration).[19]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by confirming that linearity, accuracy, and precision are met within the lower and upper concentration limits.[5]The method is acceptable over the defined analytical range.
Accuracy Perform recovery studies by spiking the bulk drug with known amounts of impurities and/or API at three levels (e.g., 80%, 100%, 120%) in triplicate.[19][20]Mean recovery should be within 98.0% - 102.0% for the assay and 90.0% - 110.0% for impurities.
Precision Repeatability: Analyze six independent sample preparations at 100% of the target concentration on the same day by the same analyst.[19] Intermediate Precision: Repeat the study on a different day with a different analyst or instrument.%RSD should be NMT 2.0% for the assay and NMT 10.0% for impurities at the specification limit.
LOQ / LOD Determine experimentally by injecting solutions of decreasing concentration. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. LOD is typically determined based on a signal-to-noise ratio of 3:1.[21]LOQ precision (%RSD) should be NMT 10%.
Robustness Introduce small, deliberate variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, organic phase composition ±2%).[21]System suitability parameters must still be met. Peak responses and retention times should not be significantly affected.

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of this compound and its related substances in bulk drug samples. The protocol is grounded in pharmacopeial standards and adheres to ICH validation guidelines, providing a trustworthy and self-validating system for quality control laboratories. The detailed explanation of the scientific rationale behind the method parameters equips researchers and analysts with the necessary understanding for successful implementation and troubleshooting.

References

  • Understanding ICH Q2(R2)
  • This compound Impurities and Rel
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2)
  • Stability Indicating HPTLC Determination of this compound in Tablet Formulation. Journal of Pharmaceutical and Biomedical Analysis.
  • UHPLC/HPLC Method Development for Pharmaceutical-Rel
  • This compound HYDROCHLORIDE DIHYDR
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • USP-NF this compound Hydrochloride. (2025).
  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.
  • This compound-impurities.
  • Various Analytical Methods for the Determination of this compound in Different Matrices. (PDF).
  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016).
  • This compound Hydrochloride. USP.
  • Synthesis of impurities of this compound hydrochloride. (2015). Chinese Journal of Medicinal Chemistry.
  • This compound API Impurity Manufacturers. Anant Labs.
  • Analysis of this compound by HPLC method. Journal of Pharmacy.
  • Stability-indicating methods for determination of this compound in presence of its degradation product. (2015). Analytical Chemistry, an Indian Journal.
  • USP Method this compound HCl Assay. Merck Millipore.
  • INFORMATION LEAFLET Ph. Eur. Reference Standard - this compound impurity N. EDQM.
  • This compound Hydrochloride Dihydrate-impurities.
  • QbD assisted RP-HPLC method for identification of this compound in bulk drug and pharmaceutical sample. (2018). Indian Journal of Pharmaceutical Sciences.
  • Structure characterization of the degradation products of this compound hydrochloride. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • QbD Assisted RP-HPLC Method for Identification of this compound in Bulk Drug and Pharmaceutical Sample.
  • This compound European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
  • Validated specific HPLC methods for determination of prazosin, this compound and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. (2025).
  • Methods for the Analysis of Doxazosin Extended-Release Tablets. (2023). USP's Emerging Standards.
  • This compound impurity E CRS. LGC Standards.
  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research.
  • This compound - PRODUCT MONOGRAPH. (2015). Teva Canada Limited.

Sources

Ex vivo platelet aggregation analysis in response to Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Ex Vivo Platelet Aggregation Analysis in Response to Terazosin: A Comprehensive Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Intersection of Antihypertensive Therapy and Hemostasis

This compound is a selective, long-acting alpha-1 adrenergic receptor antagonist widely prescribed for the management of hypertension and benign prostatic hyperplasia (BPH).[1][2][3] Its primary mechanism of action involves the blockade of alpha-1 adrenoceptors in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] Beyond its established cardiovascular and urological applications, emerging evidence suggests that this compound may also modulate platelet function.

Platelets, or thrombocytes, are anucleated cell fragments that are fundamental to hemostasis and thrombosis.[6] Upon vascular injury, platelets are activated by various agonists like adenosine diphosphate (ADP), collagen, and epinephrine, leading to a cascade of events including shape change, granule release, and aggregation to form a hemostatic plug.[7] Dysregulated platelet activity can lead to severe clinical outcomes, from excessive bleeding to thrombotic events such as myocardial infarction or stroke.

A clinical study has demonstrated that oral administration of this compound to hypertensive patients resulted in a significant inhibition of ex vivo platelet aggregation induced not only by epinephrine but also by collagen and ADP.[8][9] This finding is particularly intriguing as it suggests a broader mechanism of action than simple adrenergic receptor antagonism on platelets, which primarily express α2-adrenergic receptors.[10] This application note provides a detailed framework and robust protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on platelet function using ex vivo light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[11][12]

Scientific Rationale & Core Principles

Why Study this compound's Effect on Platelets?

Investigating the influence of a widely used antihypertensive drug like this compound on platelet aggregation is critical for several reasons:

  • Comprehensive Safety Profiling: Understanding a drug's off-target effects is paramount. For patients on this compound, especially those with pre-existing bleeding disorders or those undergoing surgery, any anti-platelet activity could be clinically significant.

  • Cardioprotective Mechanisms: The observed reduction in platelet aggregation could represent an additional, previously uncharacterized cardioprotective benefit of this compound, potentially reducing the risk of thrombotic events in hypertensive patients.[13]

  • Drug Discovery & Development: Elucidating the molecular mechanism by which this compound inhibits non-adrenergic agonists could unveil novel pathways for the development of new anti-platelet therapies.

The Principle of Light Transmission Aggregometry (LTA)

LTA remains the benchmark for assessing platelet function.[11] The principle is based on measuring changes in light transmission through a suspension of stirred platelet-rich plasma (PRP).

  • Baseline: A cuvette containing PRP is placed in the aggregometer. PRP is turbid because the suspended platelets scatter light, resulting in low light transmission. This is set as the 0% aggregation baseline.[14]

  • Calibration: A corresponding sample of platelet-poor plasma (PPP) from the same donor, which contains very few platelets and is therefore clear, is used to calibrate the instrument to 100% light transmission.[10][15]

  • Agonist Addition: Upon adding a platelet agonist (e.g., ADP, collagen), platelets activate and form aggregates.

  • Measurement: As aggregates form, the turbidity of the PRP decreases, allowing more light to pass through to the photodetector. This increase in light transmission is recorded over time, generating an aggregation curve.[10][12]

The primary endpoints derived from LTA are the maximum percentage of aggregation and the slope of the aggregation curve, which reflects the rate of aggregation.[16]

The Agonists: Probing Different Activation Pathways

To comprehensively assess platelet function, a panel of agonists targeting distinct activation pathways is essential.

  • Adenosine Diphosphate (ADP): A weak agonist that is released from dense granules of activated platelets and damaged red blood cells.[7][17] It plays a crucial role in amplifying the thrombotic response by acting on two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[17][18]

  • Collagen: A potent agonist exposed at sites of vascular injury. It initiates platelet adhesion and activation through the GPVI and α2β1 integrin receptors, triggering a strong and irreversible aggregation response.[7][18]

  • Epinephrine: A weak agonist that binds to α2-adrenergic receptors on the platelet surface, inhibiting adenylyl cyclase and sensitizing platelets to other agonists.[10] This is the most direct pathway expected to be affected by an adrenergic antagonist.

The observation that this compound, an alpha-1 antagonist, inhibits aggregation induced by ADP and collagen ex vivo suggests its mechanism may extend beyond direct receptor blockade on platelets.[8][9] Possible explanations, which this protocol can help investigate, include downstream effects on common signaling pathways, indirect effects mediated through other blood components, or the action of this compound metabolites.

Visualized Experimental Workflow

The entire process, from subject preparation to data analysis, requires meticulous attention to pre-analytical variables to ensure data integrity.

G cluster_pre Part 1: Pre-Analytical Phase cluster_analytical Part 2: Analytical Phase cluster_post Part 3: Post-Analytical Phase subject Subject Recruitment & Consent (Fasting, 10-day drug washout) blood_collection Blood Collection (21G needle, discard first 2-3 mL) Into 3.2% Sodium Citrate tubes subject->blood_collection transport Sample Transport (Room Temperature, process within 4h) blood_collection->transport prp_prep PRP & PPP Preparation (Centrifugation at 150-200 x g for 15 min) transport->prp_prep platelet_count Platelet Count Adjustment (Optional, adjust with PPP if needed) prp_prep->platelet_count incubation Sample Incubation (PRP pre-warmed to 37°C) platelet_count->incubation lta_run LTA Analysis (Baseline, add agonist, record for 10 min) incubation->lta_run data_analysis Data Analysis (Calculate % Max Aggregation, Slope) lta_run->data_analysis interpretation Interpretation & Reporting (Compare treated vs. baseline/placebo) data_analysis->interpretation

Caption: Workflow for Ex Vivo Platelet Aggregation Analysis.

Detailed Protocol: Ex Vivo LTA for this compound Analysis

This protocol is designed for analyzing blood samples from subjects who have been administered this compound as part of a clinical investigation.

Materials and Reagents
  • Equipment:

    • Light Transmission Aggregometer (e.g., Chrono-log Model 700, PAP-8E)[6]

    • Calibrated centrifuge with swinging bucket rotor

    • Water bath or heating block at 37°C

    • Calibrated pipettes

    • Hematology analyzer for platelet counting

  • Consumables:

    • Siliconized glass or plastic aggregometry cuvettes with stir bars

    • Vacutainer tubes containing 3.2% (0.109 M) sodium citrate[10]

    • 21-gauge needles for venipuncture

    • Plastic transfer pipettes

  • Reagents:

    • Platelet Agonists (stored as per manufacturer's instructions):

      • ADP (e.g., final concentration 5-10 µM)

      • Collagen (e.g., final concentration 2-5 µg/mL)

      • Epinephrine (e.g., final concentration 5-10 µM)

    • Sterile saline or appropriate buffer for agonist dilution

Pre-Analytical Phase: Subject and Sample Handling

Causality: Pre-analytical variables are the largest source of error in platelet function testing. Standardization is crucial for trustworthy results.

  • Subject Preparation: Subjects should fast for at least 8 hours prior to blood draw. They should also refrain from consuming alcohol, caffeine, and medications known to affect platelet function (e.g., NSAIDs, aspirin) for at least 10 days.[19] A detailed drug history is essential.

  • Venipuncture: Perform a clean, atraumatic venipuncture using a 21-gauge needle. To avoid activation from tissue thromboplastin, discard the first 2-3 mL of blood.[6]

  • Blood Collection: Collect blood into 3.2% sodium citrate tubes. The 9:1 blood-to-anticoagulant ratio must be precise.[10] Gently invert the tubes 3-5 times to mix. Do not shake.

  • Sample Handling: Keep blood at room temperature (20-24°C). Do not refrigerate or heat, as this can activate platelets.[10] Processing should begin as soon as possible, ideally within 1 hour and no later than 4 hours after collection.[6][10]

Analytical Phase: PRP Preparation and LTA Procedure
  • PRP Preparation:

    • Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.[10]

    • Using a plastic pipette, carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a labeled plastic tube. Avoid disturbing the buffy coat layer.

    • Keep the PRP capped and at room temperature. Allow it to rest for 30 minutes before testing.[12]

  • PPP Preparation:

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet all cellular components.[14]

    • Carefully collect the supernatant (PPP) and place it in a separate labeled plastic tube.

  • Platelet Count (Optional but Recommended):

    • Measure the platelet count in the PRP. For optimal consistency, if the count is >400 x 10⁹/L, it can be adjusted downwards by adding autologous PPP. A target range of 200-300 x 10⁹/L is often recommended.[20] Note any adjustments in the final report.

  • LTA Instrument Setup:

    • Turn on the aggregometer and allow it to warm to 37°C.

    • Prepare agonist dilutions to working concentrations.

  • Assay Execution (per agonist):

    • Pipette the required volume of PPP (e.g., 450 µL) into a cuvette and place it in the appropriate channel to set the 100% aggregation baseline.

    • Pipette the same volume of pre-warmed PRP into a clean cuvette containing a magnetic stir bar.

    • Place the PRP cuvette into a test channel. The instrument will establish the 0% aggregation baseline.

    • Allow the PRP to incubate with stirring (e.g., 1000-1200 rpm) for at least 2 minutes to stabilize.[6]

    • Add the agonist (e.g., 50 µL, not exceeding 10% of the PRP volume) and immediately begin recording.[12]

    • Record the aggregation trace for a fixed period, typically 5-10 minutes.

    • Repeat the procedure for each agonist to be tested. Always run a saline/vehicle control to check for spontaneous aggregation.

Data Presentation and Interpretation

Quantitative Data Summary

Results should be tabulated to compare platelet aggregation metrics between baseline (pre-Terazosin) and post-treatment time points.

Subject IDTreatment GroupAgonist (Concentration)Maximum Aggregation (%)Slope (Aggregation Rate %/min)
001BaselineADP (5 µM)7895
001This compound (5 mg)ADP (5 µM)5560
001BaselineCollagen (2 µg/mL)85110
001This compound (5 mg)Collagen (2 µg/mL)6275
001BaselineEpinephrine (10 µM)65 (biphasic)70
001This compound (5 mg)Epinephrine (10 µM)25 (primary only)30
002PlaceboADP (5 µM)8098
002PlaceboCollagen (2 µg/mL)88115

(Note: The data above is hypothetical and for illustrative purposes only.)

Interpreting the Results
  • Inhibition by Epinephrine: This is the expected result. A significant reduction in aggregation confirms the biological activity of the alpha-adrenergic antagonist affecting the platelet α2-receptors.

  • Inhibition by ADP and Collagen: This is a key finding.[8][9] A reduction in response to these agonists indicates that this compound's effect is not limited to direct adrenergic receptor blockade. This points towards an impact on downstream signaling pathways common to multiple agonists (e.g., calcium mobilization, granule secretion) or other indirect mechanisms.

Mechanistic Insights: Visualizing the Signaling Pathway

The diagram below illustrates the primary activation pathways and the potential point of intervention for this compound.

G cluster_agonists cluster_receptors cluster_signaling cluster_response ADP ADP P2Y12 P2Y12 ADP->P2Y12 binds Collagen Collagen GPVI GPVI Collagen->GPVI binds Epinephrine Epinephrine Alpha2 α2-Adrenergic Epinephrine->Alpha2 binds Gi Gi Pathway (↓ cAMP) P2Y12->Gi PLC PLC Activation GPVI->PLC Alpha2->Gi Aggregation Aggregation Gi->Aggregation promotes Gq Gq Pathway (↑ Ca2+) Gq->Aggregation promotes PLC->Gq This compound This compound (α1-Antagonist) This compound->Alpha2 Inhibits? This compound->Gi Downstream Inhibition? This compound->Gq Downstream Inhibition?

Caption: Potential Mechanisms of this compound's Anti-Platelet Effect.

This diagram illustrates that while this compound's known target is alpha-1 receptors (not the primary platelet type), its observed broad-spectrum inhibition ex vivo may stem from direct interaction with the platelet α2-receptor or, more likely, from downstream interference with common signaling cascades like the Gi and Gq pathways, which are crucial for aggregation induced by all three agonists.

References

  • National Cancer Institute Nanotechnology Characterization Laboratory. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI.
  • Ghoshal, K., & Bhattacharyya, M. (2014). Platelet Aggregation. In Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis. NCBI Bookshelf.
  • Velasco, M., & Luchsinger, A. (1998). This compound: ex vivo and in vitro platelet aggregation effects in patients with arterial hypertension. American journal of hypertension, 11(1 Pt 1), 66–70.
  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry.
  • Velasco, M., & Luchsinger, A. (1998). This compound: Ex vivo and in vitro platelet aggregation effects in patients with arterial hypertension. American Journal of Hypertension, 11(1), 66-70.
  • Le Blanc, J., Lordkipanidzé, M., & Provost, P. (2020). Whole Blood Aggregometry in Mice. Current protocols in mouse biology, 10(3), e79.
  • Machin, S. J., & Preston, F. E. (1988). Guidelines on platelet function testing. Journal of clinical pathology, 41(12), 1322–1330.
  • Fritsma, G. A., & McGlasson, D. L. (2017). Whole Blood Platelet Aggregometry. Methods in molecular biology (Clifton, N.J.), 1646, 333–347.
  • Harrison, P., Mackie, I., Mumford, A., Briggs, C., & Machin, S. (2011). Guidelines for the laboratory investigation of heritable disorders of platelet function. British journal of haematology, 155(1), 30–44.
  • Hvas, A. M. (2016). Platelet Function Analyzed by Light Transmission Aggregometry. Methods in molecular biology (Clifton, N.J.), 1378, 137–146.
  • Bio-protocol. (2016). In vitro and ex vivo platelet aggregation assay.
  • Journal of Clinical Pathology. (1988). Guidelines on platelet function testing. The British Society for Haematology BCSH Haemostasis and Thrombosis Task Force.
  • Daniel, J. L., Dangelmaier, C., Jin, J., Ashby, B., & Smith, J. B. (1999). ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq. The Journal of biological chemistry, 274(22), 15847–15853.
  • Fąfara-Leś, A., Wiatr, T., & Undas, A. (2019). Light transmission aggregometry in the diagnosis of thrombocytopathy. Acta haematologica Polonica, 50(1), 1-6.
  • Brass, L. F. (2003). ADP and platelets: the end of the beginning. The Journal of clinical investigation, 112(3), 338–340.
  • Bio/Data Corporation. (2024). ADP and Collagen: Key Roles in Platelet Aggregation Testing.
  • Hayward, C. P. M., Moffat, K. A., & Chen, D. (2011). Development of North American Consensus Guidelines for Medical Laboratories That Perform and Interpret Platelet Function Testing Using Light Transmission Aggregometry. American journal of clinical pathology, 136(3), 473–477.
  • van der Vorm, L. N., van der Heijden, W. A., van der Meijden, P. E. J., Henskens, Y. M. C., & van Heerde, W. L. (2020). Harmonizing light transmission aggregometry in the Netherlands by implementation of the SSC-ISTH guideline. Journal of thrombosis and haemostasis, 18(9), 2383–2392.
  • Fritsma, G. A., & McGlasson, D. L. (2017). Whole Blood Platelet Aggregometry. ResearchGate.
  • Cilli, A., & Sikka, S. C. (2011). Comparison of effects of alpha receptor blockers on endothelial functions and coagulation parameters in patients with benign prostatic hyperplasia. Urology, 77(3), 735.e1–735.e5.
  • ResearchGate. (n.d.). ADP and adrenaline restored collagen-induced platelet aggregation.
  • GoodRx. (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Bio-protocol. (2019). Platelet Isolation and Activation Assays.
  • Tsoupras, A., Lordan, R., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 1257–1264.
  • Thiyagarajan, R., & Aeddula, N. R. (2023). This compound. In StatPearls. StatPearls Publishing.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf.
  • Patsnap. (2024). What is the mechanism of this compound Hydrochloride?.
  • Dr.Oracle. (n.d.). What is the mechanism of action of this compound?.
  • protocols.io. (2021). Testing platelet aggregation activity.
  • Wikipedia. (n.d.). Alpha-1 blocker.
  • Sica, D. A. (2005). Alpha1-Adrenoreceptor Antagonists. The Journal of clinical hypertension (Greenwich, Conn.), 7(8 Suppl 3), 13–18.
  • Rosenthal, J. (1989). Blood pressure and lipid lowering effects of this compound. Journal of human hypertension, 3 Suppl 2, 85–89.
  • Stokes, G. S. (1989). This compound: a new antihypertensive agent with favorable effects on lipids. Clinical therapeutics, 11(4), 510–521.
  • Lowe, F. C. (1994). Safety assessment of this compound in the treatment of patients with symptomatic benign prostatic hyperplasia: a combined analysis. Urology, 44(1), 46–51.

Sources

Application Notes and Protocols: Western Blot Analysis for p27Kip1 Up-regulation by Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The cyclin-dependent kinase inhibitor p27Kip1 is a critical regulator of cell cycle progression, primarily functioning as a tumor suppressor.[1] It enforces the G1 restriction point by inhibiting cyclin E-CDK2 complexes, thereby preventing cells from entering the S phase.[2][3][4] Dysregulation of p27Kip1 is a frequent event in various human cancers, often correlating with increased tumor grade and poor prognosis.[1][2] Consequently, strategies to up-regulate p27Kip1 expression or activity are of significant interest in oncology drug development.

Terazosin, a quinazoline-based selective alpha-1 adrenoceptor antagonist, is primarily used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[5][6][7] Beyond its established mechanism of action involving smooth muscle relaxation[5][6][7], emerging evidence suggests that this compound can induce apoptosis and cell cycle arrest in cancer cells.[8][9][10][11] Notably, studies have shown that this compound-induced cell death is associated with a G1 phase cell cycle arrest and a significant up-regulation of p27Kip1.[8][10] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the up-regulation of p27Kip1 in response to this compound treatment in a relevant cell line, such as the human prostate cancer cell line, PC-3.

Mechanism of Action: this compound and p27Kip1

This compound's effect on p27Kip1 levels is believed to be multifaceted. While it is known to block alpha-1 adrenergic receptors[5][6][7], some of its anti-cancer effects, including the induction of apoptosis, appear to be independent of this activity.[11] One proposed mechanism for the increase in p27Kip1 is through the inhibition of the proteasome.[8] The proteasome is responsible for the degradation of many cellular proteins, including p27Kip1. By inhibiting proteasomal activity, this compound can lead to the accumulation of p27Kip1, thereby promoting cell cycle arrest.[8]

Terazosin_p27_Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits p27 p27Kip1 Proteasome->p27 Degrades CDK2_CyclinE CDK2/Cyclin E Complex p27->CDK2_CyclinE Inhibits CellCycleArrest G1 Cell Cycle Arrest p27->CellCycleArrest Leads to G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes

Caption: Proposed mechanism of this compound-induced p27Kip1 up-regulation.

Experimental Workflow: Western Blot for p27Kip1

The following protocol outlines the key steps for assessing p27Kip1 protein levels in cell lysates by Western blotting.

Caption: Western blot workflow for p27Kip1 detection.

Materials and Reagents

Reagent/MaterialRecommended Source
PC-3 (human prostate cancer) cell lineATCC
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
This compound HydrochlorideSigma-Aldrich
Dimethyl sulfoxide (DMSO)Sigma-Aldrich
Phosphate-Buffered Saline (PBS)Gibco
RIPA Lysis and Extraction BufferThermo Fisher Scientific
Protease Inhibitor CocktailRoche
Phosphatase Inhibitor CocktailRoche
Bradford ReagentBio-Rad
Bovine Serum Albumin (BSA) StandardBio-Rad
4-20% Mini-PROTEAN® TGX™ Precast GelsBio-Rad
2x Laemmli Sample BufferBio-Rad
Precision Plus Protein™ All Blue Prestained Protein StandardsBio-Rad
Trans-Blot® Turbo™ Mini PVDF Transfer PacksBio-Rad
Tris-Buffered Saline with Tween® 20 (TBST)Bio-Rad
Non-fat Dry Milk or BSAGeneral lab supplier
Rabbit anti-p27Kip1 Monoclonal AntibodyCell Signaling Technology (#3686) or Abcam (ab32034)
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology
Clarity™ Western ECL SubstrateBio-Rad
ChemiDoc™ Imaging SystemBio-Rad

Detailed Experimental Protocol

Part 1: Cell Culture and this compound Treatment
  • Cell Culture: Maintain PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed PC-3 cells in 100 mm culture dishes at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200 µM). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the vehicle control.

  • Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Incubate the cells for the desired time points (e.g., 24, 48 hours). A time-course and dose-response experiment is recommended for initial characterization.

Part 2: Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[12]

  • Lysis: Add 1 mL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each 100 mm dish.[12][13]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[12]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Part 3: Protein Quantification
  • Bradford Assay: Determine the protein concentration of each lysate using the Bradford protein assay.[14][15][16][17][18]

  • Standard Curve: Prepare a standard curve using known concentrations of BSA.

  • Measurement: Measure the absorbance at 595 nm using a spectrophotometer.

  • Calculation: Calculate the protein concentration of your samples based on the standard curve.

Part 4: SDS-PAGE and Electrotransfer
  • Sample Preparation: Dilute the protein lysates to the same concentration with RIPA buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate.[12]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.[12]

  • Loading: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 4-20% SDS-PAGE gel.[12] Include a molecular weight marker in one lane.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Ensure the membrane was activated with methanol prior to use.

Part 5: Immunodetection of p27Kip1
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p27Kip1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL chemiluminescent substrate to the membrane and incubate for the recommended time.[12]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

Data Analysis and Interpretation

The Western blot will produce bands corresponding to p27Kip1 at approximately 27 kDa.[20] The intensity of these bands should be quantified using densitometry software. To ensure accurate comparison between lanes, it is crucial to normalize the p27Kip1 band intensity to that of a loading control, such as β-actin or GAPDH. The results should demonstrate a dose- and/or time-dependent increase in p27Kip1 protein levels in cells treated with this compound compared to the vehicle-treated control cells.

Sample Data Table
TreatmentThis compound (µM)p27Kip1 (Relative Density)Loading Control (Relative Density)Normalized p27Kip1
Vehicle Control01.001.001.00
This compound501.521.031.48
This compound1002.350.982.40
This compound2003.101.013.07

Troubleshooting

IssuePossible CauseSolution
No or weak p27Kip1 signal Insufficient protein loadedIncrease the amount of protein loaded per well.
Ineffective primary antibodyUse a fresh or different lot of the primary antibody. Optimize antibody dilution.
Inefficient protein transferConfirm transfer efficiency by Ponceau S staining of the membrane.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Insufficient washingIncrease the number and duration of washes.
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Multiple non-specific bands Antibody cross-reactivityUse a more specific monoclonal antibody. Optimize antibody dilution.
Protein degradationEnsure protease inhibitors are added to the lysis buffer and samples are kept on ice.

References

  • Walsh Medical Media. This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition.
  • Bio-Rad. General Protocol for Western Blotting.
  • Patsnap Synapse. What is the mechanism of this compound Hydrochloride?.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • Chon JK, Borkowski A, Partin AW, Isaacs JT, Jacobs SC, Kyprianou N. Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia. J Urol. 1999 Jun;161(6):2002-8.
  • Lin Y, Chen C, Chen Y, Lin Y, Chang T. The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway.
  • Abcam. Western blot protocol.
  • Cell Signaling Technology. p27 Kip1 Antibody #2552.
  • Glassman DT, Chon JK, Borkowski A, Jacobs SC, Kyprianou N. Combined effect of this compound and finasteride on apoptosis, cell proliferation, and transforming growth factor-beta expression in benign prostatic hyperplasia.
  • Thermo Fisher Scientific. General Western Blot Reagents.
  • QIAGEN. Quantifying proteins using the Bradford method.
  • Liu C, Wang Y, Zhou Y, et al. Regulation of p27Kip1 phosphorylation and G1 cell cycle progression by protein phosphatase PPM1G. Cell Cycle. 2017;16(11):1047-1057.
  • Sigma-Aldrich. Cell Lysis and Protein Extraction for Western Blotting.
  • Bachs O, Gallastegui E, Orlando S, et al. Role of p27Kip1 as a transcriptional regulator. Oncotarget. 2018;9(40):26217-26231.
  • Bio-Rad. Western Blotting Buffers and Reagents.
  • ResearchGate. p27 Kip1 Immunoprecipitation-Western blotting of the PKCEC line.
  • Thadanki M, Tewari R, Tzen M. This compound. In: StatPearls [Internet]. Treasure Island (FL)
  • ResearchGate. The Bradford Method for Protein Quantitation.
  • ResearchGate. Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance.
  • Protocols.io. Detailed Western Blotting (Immunoblotting) Protocol.
  • Thermo Fisher Scientific. Anti-p27(kip1) Antibodies | Invitrogen.
  • Rockland Immunochemicals Inc. Guide to Western Blot Reagents.
  • ResearchGate. (PDF) P27 : Regulation and Function of a Cell Cycle Key Regulator.
  • Cell Signaling Technology. Choosing a Lysis Buffer for Western Blot (WB).
  • Frontiers. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam.
  • Abcam. Sample preparation for western blot.
  • Wikipedia. Bradford protein assay.
  • Thermo Fisher Scientific. Western Blot Protocols and Recipes.
  • Dr.Oracle. What is the mechanism of action of this compound?.
  • Journal of Immunological Sciences. Cyclin D1 and P27KIP1: The Gatekeepers of Dysplasia.
  • Abcam. Anti-p27 KIP 1 antibody [Y236] (ab32034).
  • Takara Bio. Western blotting reagents.
  • Taylor & Francis Online. p27Kip1 inhibits the cell cycle through non-canonical G1/S phase-specific gatekeeper mechanism.
  • Proteintech. Choosing The Right Lysis Buffer.
  • Sino Biological. Buffers & Reagents Preparation for Western Blot.
  • Taylor & Francis Online. This compound – Knowledge and References.
  • Antibodies-Online. Anti-p27Kip1 (Ab-10) Antibody (A36426).
  • Abcam. Bradford protein assay.
  • ResearchGate. Cell lysis buffer for western blot, which is better?.
  • Cell Signaling Technology. p27 Kip1 (D69C12) Rabbit Monoclonal Antibody #3686.
  • Bio-Rad. Quick Start™ Bradford Protein Assay.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Terazosin Concentration for PGK1 Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Terazosin as a modulator of Phosphoglycerate Kinase 1 (PGK1). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to help you successfully navigate the unique biphasic activity of this compound on PGK1. Our goal is to empower you to achieve consistent and reproducible PGK1 activation while avoiding unintended inhibitory effects in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of the this compound-PGK1 interaction. Understanding these concepts is crucial for effective experimental design and troubleshooting.

Q1: What is the underlying mechanism of this compound's interaction with PGK1?

A1: this compound directly binds to the phosphoglycerate kinase 1 (PGK1) enzyme within its ADP/ATP binding pocket.[1][2] Crystallography studies have shown that the quinazoline portion of this compound's structure overlaps with the binding site of the adenine ring of ADP.[1] This interaction is central to its dual effects. At low concentrations, this compound facilitates the release of ATP from the enzyme.[3][4] Since ATP release is a rate-limiting step in the PGK1 catalytic cycle, this action results in an overall increase in enzymatic activity.[3]

Q2: Why does this compound activate PGK1 at low concentrations but inhibit it at higher concentrations?

A2: This phenomenon, known as a biphasic dose-response, is a critical characteristic of this compound's effect on PGK1.[1][5]

  • Activation (Low Concentrations): At nanomolar to low micromolar ranges, this compound's binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall reaction rate.[1][6] This leads to a measurable increase in PGK1 activity and subsequent ATP production.[1]

  • Inhibition (High Concentrations): As the concentration of this compound increases, it begins to act as a classic competitive inhibitor.[1][5] By occupying the ADP/ATP binding site, high concentrations of this compound physically block the substrate (ADP) from binding, which leads to a sharp decrease in enzymatic activity.[1]

Q3: What are the typical concentration ranges for PGK1 activation versus inhibition?

A3: The effective concentration range is highly dependent on the experimental system (e.g., purified enzyme vs. cell culture) and the relative concentrations of substrates like ADP and ATP.[3] However, published data provide a strong starting point.

Effect on PGK1In Vitro (Purified Enzyme) Concentration RangeCell-Based Assay Concentration RangeSource(s)
Activation 2.5 nM to 0.5 µM10 nM to 100 nM[3][7]
Inhibition ≥ 2.5 µMNot typically used for activation[3]

Q4: Are there any significant off-target effects of this compound I should be aware of?

A4: Yes. This compound is a clinically approved α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.[8][9][10] This is its primary pharmacological action. Therefore, in cellular and in vivo models, researchers must consider potential effects mediated by α1-adrenoceptor blockade, such as changes in blood pressure or intracellular calcium signaling.[3][11] It is advisable to include control experiments, potentially using other alpha-blockers that do not affect PGK1 (like Tamsulosin), to differentiate between PGK1-mediated and off-target effects.[10]

Visualizing the this compound-PGK1 Interaction

The following diagram illustrates the concentration-dependent dual mechanism of this compound on PGK1.

Terazosin_PGK1_Pathway cluster_low_conc Low this compound Concentration (Activation) cluster_high_conc High this compound Concentration (Inhibition) Low_TZ This compound (e.g., 2.5 nM - 0.5 µM) PGK1_active PGK1 Enzyme Low_TZ->PGK1_active Binds to ATP/ADP Pocket ATP_Release Accelerated ATP Release (Rate-Limiting Step Bypassed) PGK1_active->ATP_Release Activation Increased PGK1 Activity ATP_Release->Activation High_TZ This compound (e.g., ≥ 2.5 µM) PGK1_inactive PGK1 Enzyme High_TZ->PGK1_inactive Competitively Occupies ATP/ADP Pocket Binding_Block ADP/ATP Substrate Binding Blocked PGK1_inactive->Binding_Block Inhibition Decreased PGK1 Activity Binding_Block->Inhibition

Caption: Concentration-dependent mechanism of this compound on PGK1 activity.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments aimed at PGK1 activation.

Q: I am observing inhibition, or no effect, on PGK1 activity. What is the most likely cause?

A: The most common reason for this observation is that the this compound concentration is too high, placing your experiment on the inhibitory side of the biphasic curve.[1][3]

  • Immediate Action: Perform a full dose-response curve. Start with very low concentrations (e.g., 1-5 nM) and perform serial dilutions up to the high micromolar range (e.g., 25-50 µM). This is the only definitive way to identify the "sweet spot" for activation in your specific system.[5]

  • Check Substrate Concentrations: The balance between this compound, ADP, and ATP concentrations dictates the net effect.[3] High endogenous ATP or low ADP levels in your assay can shift the curve. Ensure your substrate concentrations in in vitro assays are consistent and well-defined.

  • Solution Integrity: Confirm the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment to avoid degradation or precipitation issues.

Q: My results for PGK1 activation are inconsistent and not reproducible. What factors should I investigate?

A: Reproducibility issues often stem from subtle variations in experimental setup, especially when working with potent compounds at low concentrations.

  • Pipetting Accuracy: At nanomolar concentrations, minor pipetting errors can lead to significant fold-changes in the final concentration. Use calibrated pipettes and proper technique, especially when preparing your dilution series.

  • Reagent Stability: Key reagents in the coupled PGK1 activity assay, such as NADH and the substrate 1,3-Bisphosphoglycerate (1,3-BPG), can be unstable.[12][13] Prepare them fresh, protect from light where necessary (NADH), and store aliquots at -80°C for short periods to maintain consistency.[12]

  • Cellular System Variables: If using cell lysates, ensure consistency in cell passage number, confluency at the time of harvest, and lysis buffer composition. Cellular metabolic state can influence endogenous ADP/ATP levels, impacting the this compound effect.

  • Incubation Times: Ensure that pre-incubation times with this compound and reaction times for the activity assay are kept precisely the same across all experiments.

Q: How do I design an experiment to definitively find the optimal activating concentration for my cell line?

A: A systematic dose-response experiment is essential. The workflow below outlines the process, which is detailed further in the protocols section.

Optimization_Workflow Start Start: Define Goal (Find Optimal [this compound]) Prep_Cells 1. Culture Cells to Consistent Confluency Start->Prep_Cells Prep_TZ 2. Prepare Wide-Range This compound Serial Dilutions (e.g., 1 nM to 50 µM) Treat_Cells 3. Treat Cells with this compound and Vehicle Control Prep_Cells->Treat_Cells Prep_TZ->Treat_Cells Harvest 4. Harvest Cells & Prepare Lysates Treat_Cells->Harvest Assay 5. Perform PGK1 Activity Assay on Lysates Harvest->Assay Plot 6. Plot PGK1 Activity vs. Log [this compound] Assay->Plot Analyze 7. Analyze Biphasic Curve Identify Peak Activation (EC50) and Inhibition (IC50) Plot->Analyze Validate 8. Validate Optimal Concentration in Functional Assays Analyze->Validate End End: Optimized Protocol Validate->End

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: In Vitro PGK1 Activity Assay (Coupled Spectrophotometric Method)

This protocol measures PGK1 activity by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to PGK1 activity.[12][14][15]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Triethanolamine, 100 mM NaCl, 5 mM MgSO₄, 0.2 mM EDTA. Adjust pH to 8.6.[1]

  • Substrate Mix (Prepare Fresh): In Assay Buffer, add substrates to a final reaction concentration of 1 mM NAD⁺ and 1 mM glyceraldehyde 3-phosphate (GAP).[1]

  • Enzyme Mix: In Assay Buffer, add purified human PGK1 (e.g., 50 ng/mL final concentration) and an excess of GAPDH (e.g., 5 U/mL final concentration).[1] The exact amount of PGK1 may need optimization.

  • This compound Dilutions: Prepare a 10x concentrated serial dilution of this compound in the Assay Buffer, ranging from 10 nM to 500 µM.

2. Assay Procedure:

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.[12]

  • To a microplate well or cuvette, add:

    • 70 µL of Substrate Mix.

    • 10 µL of your this compound dilution or vehicle control.

    • Incubate for 5-10 minutes at room temperature.[16]

  • Initiate the reaction by adding 20 µL of the Enzyme Mix.

  • Immediately mix and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Determine the initial reaction rate (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the negative control (vehicle) from the sample rates.

  • Calculate PGK1 activity using the Beer-Lambert law. Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × V_total / V_sample, where ε for NADH is 6220 M⁻¹cm⁻¹.[12]

  • Plot the activity against the log of this compound concentration to visualize the biphasic dose-response curve.

References

  • Chen, L., et al. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19–25.
  • Stavarache, M. A., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences, 121(9), e2314072121.
  • Wang, J., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. Molecules, 27(15), 4991.
  • Chen, L., et al. (2014). This compound activates Pgk1 and Hsp90 to promote stress resistance. ResearchGate.
  • Stavarache, M. A. (2022). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online.
  • Li, T., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 937691.
  • ProQuest. (n.d.). The effect of this compound (TZ) on the PGK1 step of glycolysis.
  • The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. (2021). Frontiers in Pharmacology.
  • BenchChem. (n.d.). Application Notes and Protocols for 3-Phosphoglycerate Kinase (PGK) Activity Determination.
  • Li, T., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. PubMed Central.
  • The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. (2021). Frontiers Media S.A..
  • Creative Enzymes. (n.d.). Enzyme Activity Measurement for Phosphoglycerate Kinase.
  • Cleveland Clinic. (n.d.). This compound (Hytrin): Uses & Side Effects.
  • Stavarache, M. A., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. PubMed.
  • SingleCare. (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Abcam. (n.d.). Phosphoglycerate Kinase Activity Assay Kit (Colorimetric) (ab252890).
  • Healthline. (n.d.). This compound: Side Effects, Dosage, Uses, and More.
  • GoodRx. (n.d.). This compound: Uses, Side Effects, Alternatives & More.
  • MedlinePlus. (n.d.). This compound.
  • UCL Discovery. (n.d.). This compound for Parkinson's?.
  • Wang, J., et al. (2022). A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6. National Institutes of Health.
  • Chen, L., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. PubMed.
  • Li, T., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. ResearchGate.
  • bioRxiv. (2023). Phosphoglycerate kinase is a central leverage point in Parkinson's Disease driven neuronal metabolic deficits.

Sources

Technical Support Center: Navigating Terazosin-Induced Hypotension in Preclinical Research

Sources

Technical Support Center: Overcoming Terazosin Solubility and Stability Challenges in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Terazosin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro cell culture experiments. This compound, a selective alpha-1 adrenergic receptor antagonist, is a valuable tool for various research applications, including studies on benign prostatic hyperplasia, hypertension, and cancer.[1][2][3] However, its physicochemical properties can present challenges in achieving stable and soluble concentrations in aqueous culture media, potentially impacting experimental reproducibility and data integrity.

This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome the common solubility and stability issues encountered with this compound in a laboratory setting. Our goal is to equip you with the technical knowledge and practical protocols to ensure the successful integration of this compound into your research workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound hydrochloride for cell culture experiments?

A1: this compound hydrochloride is freely soluble in water.[4] For cell culture applications, preparing a primary stock solution in sterile, deionized water is the most direct and often preferred method.[1][5] Dimethyl sulfoxide (DMSO) is also an excellent alternative, offering high solubility for this compound.[6][7] The choice between water and DMSO often depends on the experimental design and the tolerance of your specific cell line to the solvent.

Q2: I dissolved this compound in water, but it precipitated when I added it to my cell culture medium. What went wrong?

A2: This phenomenon, often called "crashing out," is common when a concentrated aqueous stock solution of a drug is rapidly diluted into a complex solution like cell culture medium.[8] The high salt and protein concentration in the medium can decrease the solubility of this compound. To avoid this, it is crucial to add the stock solution to the pre-warmed medium slowly and with gentle agitation. Performing a serial dilution can also mitigate this issue.

Q3: Can I store my this compound stock solution? If so, under what conditions?

A3: Yes, stock solutions of this compound can be stored. Aqueous stock solutions can be stored at -20°C for up to 3 months.[1] DMSO stock solutions are typically stable for longer periods when stored at -80°C.[6][7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: How does the pH of the cell culture medium affect this compound's stability?

A4: The pH of the medium is a critical factor for this compound's stability. While some studies suggest a stable pH range of 4.5 to 6.5 for liquid formulations of this compound, standard cell culture media are buffered to a physiological pH of 7.2-7.4.[5][9] At this higher pH, this compound may be more susceptible to degradation over time, primarily through the hydrolysis of its amide bond.[6] Therefore, for long-term experiments, it is advisable to assess the stability of this compound in your specific medium over the duration of the study.

Q5: Does the presence of Fetal Bovine Serum (FBS) in the medium affect this compound?

A5: It is possible. Serum proteins, such as albumin in FBS, can bind to small molecule drugs like this compound.[10][11][12] This binding can have a dual effect: it might increase the apparent solubility of this compound by forming soluble complexes, but it could also reduce the free, biologically active concentration of the drug.[13] If your experimental results are inconsistent, consider testing the effect of different serum concentrations.

Troubleshooting Guide

Problem 1: Precipitation upon addition to culture media

Symptoms:

  • Cloudiness or visible precipitate immediately after adding this compound stock solution to the medium.

  • Crystalline structures observed under a microscope.

Potential Causes & Solutions:

Cause Explanation Solution
Solvent Shock Rapid dilution of a concentrated stock solution into an aqueous environment where the drug is less soluble.[8]1. Slow Addition: Add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling.[8] 2. Serial Dilution: Perform an intermediate dilution step in a smaller volume of medium before adding to the final culture volume.
Concentration Exceeds Solubility Limit The final desired concentration of this compound in the medium is higher than its solubility under those specific conditions.Conduct a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium (with serum) before starting your experiments.
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.[8]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[8]
Interaction with Media Components Salts, proteins, and other components in the media can interact with this compound, leading to the formation of insoluble complexes.[14][15]If precipitation persists, consider trying a different basal media formulation or testing the solubility in serum-free versus serum-containing media to identify the problematic component.
Problem 2: Delayed Precipitation or Loss of Activity

Symptoms:

  • Precipitate appears in culture plates hours or days after the initial preparation.

  • Observed biological effect of this compound diminishes over the course of the experiment.

Potential Causes & Solutions:

Cause Explanation Solution
pH Shift in Incubator The CO2 environment in an incubator can slightly alter the pH of the medium over time, which can affect the solubility and stability of pH-sensitive compounds.[16]Ensure your medium is properly buffered for the CO2 concentration in your incubator. Minimize the time culture vessels are outside the incubator.
Compound Instability/Degradation This compound can degrade in aqueous solutions, especially at physiological pH and 37°C. The primary degradation pathway is hydrolysis of the amide bond.[6][7]1. Fresh Preparation: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 2. Stability Assessment: Perform a time-course experiment to determine the stability of this compound in your cell-free medium under your experimental conditions.
Adsorption to Plasticware Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.Consider using low-adsorption plasticware for your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a concentrated, sterile stock solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water or cell culture-grade DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Method A: Aqueous Stock Solution (Recommended for direct use)

  • Aseptically weigh the desired amount of this compound hydrochloride powder.

  • In a sterile tube, add the appropriate volume of sterile, deionized water to achieve the desired concentration (e.g., 20 mg/mL).[1][5]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid dissolution.[7]

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.[12]

  • Aliquot into single-use volumes and store at -20°C for up to 3 months.[1]

Method B: DMSO Stock Solution

  • Aseptically weigh the desired amount of this compound hydrochloride powder.

  • In a sterile tube, add the appropriate volume of cell culture-grade DMSO to achieve a high concentration (e.g., 45 mg/mL).[6]

  • Vortex thoroughly. Sonication is recommended to ensure complete dissolution.[6]

  • Aliquot into single-use volumes in sterile cryovials.

  • Store at -80°C for long-term stability.[7]

Protocol 2: Preparation of this compound Working Solution in Culture Medium

Objective: To prepare a stable, precipitate-free working solution of this compound in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

Method:

  • Thaw a single-use aliquot of the this compound stock solution.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently swirling the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Ensure the final concentration of the solvent (if using DMSO) is non-toxic to your cells (typically ≤ 0.5%).[17]

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Always prepare a vehicle control using the same concentration of the solvent (water or DMSO) in the medium.[18]

Visualizations

Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl Powder dissolve Dissolve in Sterile Water or DMSO weigh->dissolve sterilize Filter-Sterilize (if aqueous) dissolve->sterilize aliquot Aliquot & Store at -20°C or -80°C sterilize->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw For Experiment add_slowly Add Stock Solution Dropwise to Medium thaw->add_slowly warm_media Pre-warm Culture Medium to 37°C warm_media->add_slowly vortex Gently Swirl add_slowly->vortex inspect Visually Inspect for Precipitation vortex->inspect precipitate Precipitate Observed? inspect->precipitate inspect->precipitate Yes no_precipitate Ready for Use inspect->no_precipitate inspect->no_precipitate No troubleshoot Consult Troubleshooting Guide precipitate->troubleshoot precipitate->troubleshoot

Caption: Workflow for preparing this compound solutions.

Decision Tree for Solvent Selection

G start Select Solvent for this compound HCl q1 Is the cell line highly sensitive to DMSO? start->q1 a1_yes Use Sterile Water q1->a1_yes Yes a1_no Consider DMSO q1->a1_no No q2 Is a very high stock concentration required? a1_no->q2 a2_yes Use DMSO (Solubility up to 45 mg/mL) q2->a2_yes Yes a2_no Water is a suitable option (Solubility ~20 mg/mL) q2->a2_no No q3 Is long-term stock stability a priority? a2_no->q3 a3_yes Use DMSO (Store at -80°C) q3->a3_yes Yes a3_no Water is acceptable for shorter-term storage (Store at -20°C for up to 3 months) q3->a3_no No

Caption: Decision tree for selecting a suitable solvent.

Summary of this compound Solubility

Solvent Solubility Notes
Water 19.60 - 20.40 mg/mL[1][5]Freely soluble.[4] The recommended solvent for direct use in cell culture to avoid solvent toxicity.
DMSO 45 mg/mL[6]Excellent solvent for high-concentration stocks. Sonication is recommended for complete dissolution.[6]
Methanol 20 mg/mL[1][5]Soluble, but less commonly used for cell culture due to potential toxicity.
Ethanol 4 mg/mL[5]Lower solubility compared to other solvents.

References

  • Mann, A., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Cell Reports Physical Science, 3(10), 101088.
  • Pieragostino, D., et al. (2007). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Journal of Proteome Research, 6(11), 4165-4173.
  • Shrivastava, A. (2013). Various Analytical Methods for the Determination of this compound in Different Matrices. World Journal of Analytical Chemistry, 1(4), 80-86.
  • Yehia, M. A., et al. (2015). Stability-indicating methods for determination of this compound in presence of its degradation product. Analytical Chemistry: An Indian Journal, 15(10), 385-394.
  • ResearchGate. (2018). Drug stock solutions best practices?
  • ResearchGate. (2017). Best way to prepare water soluble drug for cell culture?
  • ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • Hines Lab. (n.d.). Protocols.
  • Dadfarnia, S., et al. (2012). Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry. International Journal of Analytical Chemistry, 2012, 856193.
  • Merck Millipore. (n.d.). USP Method this compound HCl Assay.
  • National Center for Biotechnology Information. (2023). This compound. In StatPearls.
  • Riley, M. V., et al. (1995). Fetal bovine serum and other sera used in tissue culture increase epithelial permeability. In Vitro Cellular & Developmental Biology - Animal, 31(10), 775-781.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Lepor, H., et al. (1987). Laboratory assessment of this compound and alpha-1 blockade in prostatic hyperplasia. Urology, 29(3 Suppl), 19-23.
  • Google Patents. (n.d.). US11224572B1 - Stable oral liquid composition of this compound.
  • de Lederkremer, R. M., et al. (1997). Fetal bovine serum concentration affects delta9 desaturase activity of Trypanosoma cruzi. The Journal of Eukaryotic Microbiology, 44(6), 569-572.
  • Cytion. (n.d.). Classic Cell Culture Media.
  • Chen, L., et al. (2020). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Molecules, 25(18), 4293.
  • Cell Biologics Inc. (n.d.). Cell Culture Protocols.
  • ResearchGate. (2013). Can I store the drug solution made in cell culture media?
  • Wu, Y., et al. (2025). What are the roles of fetal bovine serum FBS in cell culture experiments. Journal of Cell Science and Therapy, 16(1), 1-3.
  • ResearchGate. (2017). When we use DMEM, RPMI 1640 to the cell culture and How to find which is the best for culture?
  • Chen, L., et al. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Cell Reports, 10(3), 335-343.
  • Google Patents. (n.d.). US8197846B2 - Sustained release pharmaceutical composition.
  • ResearchGate. (2014). (PDF) this compound activates Pgk1 and Hsp90 to promote stress resistance.
  • Kyprianou, N., & Isaacs, J. T. (1989). Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
  • Xu, Q. A., & Trissel, L. A. (2003). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 92(10), 2008-2016.
  • Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Silodosin.

Sources

Technical Support Center: Minimizing Terazosin's Off-Target Effects on Alpha-1 Adrenoceptors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for minimizing the off-target effects of Terazosin, a non-subtype-selective alpha-1 (α1) adrenoceptor antagonist. Our goal is to equip you with the knowledge to enhance the precision and reliability of your experiments.

Understanding the Challenge: this compound's Interaction with Alpha-1 Adrenoceptor Subtypes

This compound, like its predecessor Prazosin, is a quinazoline-based compound that potently blocks α1-adrenoceptors.[1][2] While effective in its clinical applications for hypertension and benign prostatic hyperplasia (BPH), its utility in basic research can be hampered by its lack of selectivity among the three α1-adrenoceptor subtypes: α1A, α1B, and α1D.[3][4] These subtypes, all Gq protein-coupled receptors, can initiate distinct downstream signaling cascades upon activation.[5][6]

Activation of α1-adrenoceptors generally leads to the activation of phospholipase C (PLC), which in turn produces inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This triggers the release of intracellular calcium and activation of protein kinase C (PKC).[6][7] However, the specific signaling pathways can vary between subtypes and cell types, encompassing effectors like phospholipase D, adenylate cyclase, and the mitogen-activated protein kinase (MAPK) pathway.[7][8][9] Given that this compound binds with high and nearly equal affinity to all three α1-subtypes, its use can lead to a broad blockade of these diverse signaling pathways, potentially confounding experimental results.[10]

The common off-target effects observed clinically, such as dizziness, headache, and orthostatic hypotension, stem from this non-selective blockade of α1-receptors in various tissues.[11][12][13] In a research context, these off-target effects manifest as unintended modulation of cellular pathways, making it difficult to attribute an observed effect to a specific α1-adrenoceptor subtype.

Alpha-1 Adrenoceptor Signaling Overview

Alpha-1 Adrenoceptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1A α1A-AR This compound->a1A Blocks a1B α1B-AR This compound->a1B Blocks a1D α1D-AR This compound->a1D Blocks Gq Gq a1A->Gq Activates a1B->Gq Activates a1D->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular Response Cellular Response Ca->Cellular Response MAPK MAPK Pathway PKC->MAPK PKC->Cellular Response MAPK->Cellular Response Troubleshooting Binding Assays Problem Problem: High Variability or Poor Signal CheckMembranes Check Membrane Quality - Consistent protein concentration? - Proper storage (-80°C)? - Avoid freeze-thaw cycles? Problem->CheckMembranes CheckRadioligand Verify Radioligand - Correct concentration? - Not degraded? Problem->CheckRadioligand CheckAssayConditions Optimize Assay Conditions - Incubation time sufficient for equilibrium? - Correct buffer composition? Problem->CheckAssayConditions CheckFiltration Evaluate Filtration Step - Incomplete washing? - Filters not pre-soaked? Problem->CheckFiltration Solution1 Prepare fresh membranes. Perform quality control. CheckMembranes->Solution1 Solution Solution2 Use fresh radioligand. Verify specific activity. CheckRadioligand->Solution2 Solution Solution3 Perform time course experiment. Validate buffer. CheckAssayConditions->Solution3 Solution Solution4 Increase wash steps. Ensure proper filter handling. CheckFiltration->Solution4 Solution

Caption: A decision tree for troubleshooting common issues in radioligand binding assays.

Protocol 2: Functional Assay (Calcium Flux) to Determine Antagonism

This protocol measures this compound's ability to inhibit agonist-induced calcium mobilization, a downstream effect of Gq activation.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium release mediated by α1-adrenoceptor subtypes.

Materials:

  • HEK293 cells stably expressing a single α1-adrenoceptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Phenylephrine or Norepinephrine).

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the agonist (at its EC80 concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and the basal fluorescence (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Advanced Strategies & Considerations

  • Biased Agonism: Be aware that different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others (biased agonism). While this compound is an antagonist, understanding this concept is crucial when interpreting data from complex signaling systems. [14]* Receptor Oligomerization: GPCRs can form homomers and heteromers, which can alter their pharmacological and signaling properties. [15][16]The co-expression of multiple α1-adrenoceptor subtypes could lead to the formation of heterodimers with unique properties, further complicating the action of non-selective drugs like this compound. [9]* Chronic Treatment Effects: Chronic exposure to an antagonist can lead to receptor upregulation or changes in downstream signaling components, a phenomenon known as pharmacological tolerance. [17]This is an important consideration in long-term cell culture experiments or in vivo studies.

Comparative Binding Affinities of Alpha-1 Adrenoceptor Antagonists

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Selectivity Profile
This compound ~1-3~1-3~1-3Non-selective [10]
Prazosin ~0.2-0.5~0.1-0.4~0.5-1.0Non-selective [18]
Tamsulosin ~0.2-0.5~5-10~3-7α1A > α1D > α1B [19]
Silodosin ~0.3-0.6~25-40~10-20Highly α1A-selective [20]
BMY 7378 ~50-100~20-40~0.5-1.5Highly α1D-selective [20]

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used. The data presented is a synthesis from multiple sources for comparative purposes.

References

  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prost
  • Alpha-1 adrenergic receptor. Wikipedia.
  • The α1-adrenergic receptors: diversity of signaling networks and regul
  • The α1-adrenergic receptors: diversity of signaling networks and regul
  • Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers.
  • Technical Support Center: GPCR Experiments. Benchchem.
  • Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. PubMed.
  • Actions of this compound and its enantiomers at subtypes of alpha 1- and alpha 2-adrenoceptors in vitro. PubMed.
  • Technical Support Center: Troubleshooting GPDA Assay Variability. Benchchem.
  • Alpha-1 blocker. Wikipedia.
  • Subtypes of functional α1-adrenoceptor. PMC - PubMed Central - NIH.
  • Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist.
  • Alpha1-adrenoceptor subtypes. PubMed.
  • What are the risks associated with this compound (alpha-1 adrenergic blocker)? Dr.Oracle.
  • The alpha adrenergic binding properties of this compound in the human prost
  • What are the key considerations before prescribing this compound (alpha-1 adrenergic blocker) for Benign Prostatic Hyperplasia (BPH) or hypertension? Dr.Oracle.
  • Methods used to study the oligomeric structure of G-protein-coupled receptors. PMC.
  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH.
  • ALPHA & BETA BLOCKERS - ADRENERGIC ANTAGONISTS ( MADE EASY). YouTube.
  • Pharmacological tolerance to alpha 1-adrenergic receptor antagonism medi
  • Alpha-Blockers.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Subtype Specificity of 1-Adrenergic-Receptor Antagonists in Molecular Studies. **[15].
  • Gain in accuracy by optimizing your Gαs coupled GPCR assays. Revvity.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH.

Sources

Technical Support Center: Refining Terazosin Dosage to Avoid Non-Monotone or Biphasic Dose-Response

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Introduction for the Advanced Researcher

Welcome to the technical support guide for investigators utilizing Terazosin in preclinical research. This document is designed for scientists and drug development professionals who are observing unexpected, non-linear dose-response relationships in their experimental models. While this compound is a well-characterized selective alpha-1 adrenergic receptor antagonist, complex biological systems can sometimes yield surprising results, such as a biphasic or U-shaped dose-response curve.[1][2]

This guide moves beyond standard protocols to provide a deeper mechanistic understanding and actionable troubleshooting strategies. Our goal is to empower you to dissect these complex responses, validate your findings, and refine your dosage strategy with confidence. We will explore the potential molecular underpinnings of such phenomena and provide robust experimental designs to delineate the optimal therapeutic window for your specific research context.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing a biphasic (U-shaped) dose-response to this compound in our cell-based assay. The effect is strong at a low dose, diminishes at a mid-range dose, and then reappears at a high dose. Is this a known phenomenon for this compound?

This is an insightful observation and a classic example of a non-monotone dose-response curve (NMDRC).[3][4][5] While not a commonly reported hallmark of this compound's canonical activity in clinical literature, NMDRCs are a recognized phenomenon in pharmacology, especially in in vitro systems where complex, multi-target effects can be unmasked.

Potential Causality:

  • Receptor Subtype Selectivity: this compound is a competitive antagonist for alpha-1 adrenergic receptors, which have several subtypes (α1A, α1B, α1D).[6] These subtypes may not have identical affinities for this compound and could be coupled to different downstream signaling pathways or even have opposing effects in your specific cell model. A biphasic response could theoretically occur if this compound inhibits one subtype at low concentrations, while at higher concentrations, it begins to affect another subtype or even an unrelated off-target molecule, leading to a different cellular outcome.

  • Off-Target Effects: At higher concentrations, all drugs have the potential for off-target interactions. These secondary targets might initiate a signaling cascade that counteracts or modifies the primary effect of alpha-1 blockade. For instance, if the primary effect is anti-proliferative, a high-dose off-target effect might engage a pro-survival pathway, causing the dose-response curve to reverse direction.

  • Cellular Homeostasis and Feedback Loops: Cells are dynamic systems. A strong initial response to a low dose of this compound might trigger a compensatory feedback mechanism. For example, the cell might upregulate the production of an agonist or alter receptor expression. As the dose increases, this feedback could temporarily overcome the drug's effect, only to be surmounted again at even higher, potentially supra-pharmacological, concentrations.

Troubleshooting Workflow:

To investigate this, a systematic approach is required. The following workflow diagram outlines the key decision points and experimental branches to dissect the observed biphasic response.

Biphasic_Response_Workflow cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Hypothesis Testing A Biphasic Response Observed B Replicate with - Tighter Dose Range - Increased Replicates - Multiple Time Points A->B C Is the effect reproducible? B->C D Hypothesize Mechanism: 1. Receptor Subtype 2. Off-Target Effect 3. Feedback Loop C->D Yes E Artifact or Experimental Error. Review protocol for pipetting, cell density, reagent stability. C->E No F Use Subtype-Selective Antagonists/Agonists D->F G Global Profiling (e.g., RNA-seq) at Low vs. High Dose D->G H Time-Course Analysis of Counter-Regulatory Signals D->H I Knockdown/Overexpress - Receptor Subtypes - Putative Off-Targets F->I G->I J Inhibit Identified Feedback Pathways H->J K Validate findings with orthogonal assays I->K J->K L Refined Mechanistic Model & Optimized Dosage K->L

Caption: Troubleshooting workflow for a biphasic dose-response.

Question 2: What is the recommended starting concentration range for in vitro studies with this compound to establish a clear monotonic dose-response?

For in vitro experiments, it is crucial to cover a wide logarithmic range to capture the full dose-response curve, including the baseline, the dynamic range, and the plateau. Based on its known pharmacology, a well-planned experiment would span from concentrations expected to be sub-therapeutic to those that are supra-pharmacological.

Recommended Initial Dosing Strategy:

A good starting point is a 10-point, 3-fold or 5-fold serial dilution. The key is to select a top concentration that is high enough to see a maximal effect (or toxicity), and a bottom concentration that is low enough to have no effect.

TierConcentration Range (Example)Rationale
High 10 µM - 100 µMLikely to induce maximal alpha-1 blockade and reveal potential off-target effects or cellular toxicity.
Mid 100 nM - 10 µMCovers the expected physiological and pharmacological range where specific alpha-1 antagonism is the dominant effect.
Low 1 nM - 100 nMExplores the lower end of the dose-response curve, critical for determining the EC50 and identifying high-potency effects.

Expert Tip: Always include a vehicle-only control (e.g., DMSO if that is your solvent) and a positive control if available (e.g., a known potent and selective alpha-1 antagonist). This validates that your assay system is responding as expected.

Question 3: We are conducting an in vivo study in a rodent model and our results are inconsistent. How should we optimize the this compound dosage to achieve a stable and predictable response?

In vivo studies introduce the complexities of pharmacokinetics and pharmacodynamics (PK/PD). Inconsistency often arises from issues with drug exposure rather than the drug's intrinsic activity. This compound has a half-life of approximately 12 hours in humans, but this can differ in rodent models.[7]

Key Considerations for In Vivo Dosing:

  • Route of Administration: Oral gavage, intraperitoneal (IP) injection, or subcutaneous (SC) implantation will lead to vastly different absorption and metabolism profiles. Ensure your chosen route is appropriate for the desired exposure profile.

  • Dosing Frequency: A single daily dose might result in high peak-to-trough fluctuations. If a stable effect is needed, consider twice-daily dosing or the use of osmotic mini-pumps for continuous delivery.

  • First-Dose Hypotension: this compound is known to cause a significant drop in blood pressure after the first dose.[8] This can induce stress and confounding physiological responses in animal models. A dose-escalation strategy is highly recommended.

Protocol: In Vivo Dose Escalation for Rodent Models

This protocol is designed to mitigate the "first-dose effect" and establish a well-tolerated, effective dose.

  • Acclimatization (Day -7 to -1): Handle animals daily to acclimate them to the dosing procedure (e.g., mock gavage with vehicle).

  • Baseline Measurement (Day 0): Measure baseline parameters (e.g., blood pressure, tumor volume, behavioral endpoint) before any drug administration.

  • Dose Initiation (Day 1): Start with a low dose (e.g., 1 mg/kg). Administer the dose at the beginning of the animal's dark cycle to coincide with their active period.

  • Dose Titration (Day 2-7): If the initial dose is well-tolerated (no excessive lethargy, >20% weight loss, or other signs of distress), increase the dose gradually. A common strategy is to increase by 50-100% every 2-3 days until the target dose is reached.

    • Example Titration Schedule: 1 mg/kg (2 days) -> 2 mg/kg (2 days) -> 5 mg/kg (maintenance).

  • Maintenance Phase (Day 8+): Continue with the established maintenance dose. Monitor animals daily for health and measure experimental endpoints at predetermined intervals.

  • Satellite PK Study (Optional but Recommended): In a separate cohort of animals, administer the final maintenance dose and collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to determine the actual drug concentration (Cmax, Tmax, AUC) in your model. This provides invaluable data to correlate dose with exposure and effect.

Terazosin_Pathway cluster_primary Canonical Alpha-1 Signaling cluster_off_target Hypothetical Off-Target Effect (High Dose) NE Norepinephrine (Agonist) Alpha1R Alpha-1 Receptor (α1A, α1B, α1D) NE->Alpha1R Activates This compound This compound (Antagonist) This compound->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response OffTarget Off-Target Receptor/Enzyme CounterSignal Counter-Regulatory Signaling Pathway OffTarget->CounterSignal CounterResponse Opposing/Modulating Response CounterSignal->CounterResponse CounterResponse->Response Inhibits or Modifies Terazosin_High This compound (High Conc.) Terazosin_High->OffTarget Interacts

Sources

Technical Support Center: Mitigating Terazosin Adsorption in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terazosin. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the non-specific adsorption of this compound to laboratory glassware and plasticware. Inconsistent data and loss of compound during experiments can often be traced back to this phenomenon. Here, we will explore the underlying causes and provide robust, field-proven protocols to ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a quinazoline derivative, and its hydrochloride salt is freely soluble in water and isotonic saline.[1] Understanding its chemical properties is key to mitigating adsorption issues.

PropertyValueImplication for Adsorption
Chemical Class Quinazoline derivative, Piperazine memberThe presence of nitrogen-containing heterocyclic rings can contribute to potential interactions with surfaces.
pKa 7.1[2]As a basic compound, this compound's charge state is highly dependent on the pH of the solution. At pH values below 7.1, it will be predominantly protonated (positively charged), increasing the likelihood of electrostatic interactions with negatively charged surfaces like untreated glass.[3]
Solubility Freely soluble in water; Soluble in methanol[1][4]While soluble, interactions with surfaces can still occur, especially at low concentrations typical in cell-based assays or analytical studies.
LogP ~1.1[5]This indicates moderate lipophilicity, suggesting a potential for hydrophobic interactions with plastic surfaces like polypropylene and polystyrene.[6][7]

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could adsorption to my labware be the cause?

A: Yes, inconsistent results are a classic sign of compound adsorption. If the concentration of this compound available to interact in your assay varies between wells or tubes, you will see high variability in your data. This is particularly problematic when working with low concentrations of the compound.[8] Adsorption can lead to a lower-than-expected compound concentration, potentially shifting IC50/EC50 values or even leading to false-negative results.

Q2: I am using standard borosilicate glass vials. Is this a suitable choice for preparing this compound stock solutions?

A: Untreated borosilicate glass is generally not recommended for storing or preparing dilute solutions of basic compounds like this compound. The surface of borosilicate glass contains silanol groups (Si-OH) which are deprotonated at neutral or basic pH, creating a negatively charged surface.[6] Since this compound is positively charged at a pH below its pKa of 7.1, it can readily adsorb to the glass surface through electrostatic interactions.[6][9] For concentrated stock solutions in organic solvents like methanol or DMSO, this effect may be less pronounced. However, for aqueous dilutions, it is a significant risk.

Q3: What is the best type of plastic labware to use for my experiments with this compound?

A: The choice of plasticware depends on the solvent and the specific experimental conditions. Standard polystyrene plates, often used for cell culture, can be hydrophobic and may lead to adsorption of moderately lipophilic compounds like this compound.[10] Polypropylene is also hydrophobic and can attract such molecules.[6]

The best practice is to use labware specifically marketed as "low-binding" or "non-binding".[11][12][13] These products are often made from polypropylene or polystyrene that has been surface-treated to create a hydrophilic layer (e.g., a polyethylene oxide-like surface), which minimizes hydrophobic interactions.[11]

Q4: Can I simply add a surfactant like Tween-20 to my buffer to prevent adsorption?

A: Adding a non-ionic surfactant such as Tween-20 at a low concentration (typically 0.01-0.05%) can be a very effective strategy.[14][15] Surfactants work by disrupting hydrophobic interactions between this compound and the plastic surface. They can also help prevent the compound from binding to tubing in automated liquid handling systems.[14] However, you must first validate that the chosen surfactant does not interfere with your specific assay (e.g., by affecting cell viability or enzyme activity).

Troubleshooting Guides & Protocols

If you suspect this compound adsorption is affecting your experiments, follow these troubleshooting guides.

Issue 1: Inconsistent Results in Cell-Based Assays in Polystyrene Plates

This is a common problem due to the potential for both electrostatic and hydrophobic interactions of this compound with the plate surface.

dot graph TD { A[Start: Inconsistent Assay Results] --> B{Is the assay buffer at physiological pH ~7.4?}; B -- Yes --> C[this compound is partially positive.Polystyrene is hydrophobic.]; C --> D{Option 1: Change Labware}; C --> E{Option 2: Modify Buffer}; D --> F[Switch to low-binding, surface-treated plates]; F --> G[Re-run assay and assess variability]; E --> H[Add 0.01% Tween-20 or 0.1% BSA to buffer]; H --> I{Validate additive compatibility with assay}; I -- Compatible --> G; I -- Not Compatible --> D; G --> J[End: Consistent Results]; A --> K[Review experimental protocol for other sources of error]; }

Caption: Decision workflow for troubleshooting this compound adsorption in cell-based assays.

  • Switch to Low-Binding Plates: The most direct solution is to use commercially available low-binding microplates.[11][12][13] These plates have modified surfaces that prevent protein and small molecule adsorption.

  • Modify Your Assay Buffer: If changing plates is not feasible, consider modifying your buffer.

    • Add a Surfactant: Incorporate a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%).[15]

    • Add a Blocking Protein: Bovine Serum Albumin (BSA) at a concentration of 0.1% can also be used to coat the plastic surface and reduce non-specific binding.[14][16]

    • Increase Salt Concentration: Increasing the ionic strength of your buffer with a salt like NaCl can help shield electrostatic interactions.[15]

  • Validate: Always run a control experiment to ensure that any buffer additive does not interfere with your assay's performance.[16]

Issue 2: Loss of this compound Concentration in Glassware During Sample Preparation

This is particularly relevant when preparing aqueous dilutions in standard borosilicate glass vials or tubes.

To render glass surfaces inert and hydrophobic, a process called silanization (or siliconization) is highly effective.[8][17] This procedure covalently attaches a layer of dimethyldichlorosilane to the glass, masking the reactive silanol groups.[18]

Caution: This procedure involves hazardous chemicals and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[17][18]

Materials:

  • Dichlorodimethylsilane (or a similar silanizing agent)[19]

  • A dry, water-miscible solvent (e.g., heptane or toluene)[19][20]

  • Methanol, anhydrous[19]

  • Acetone, anhydrous[19]

  • Glassware to be treated

  • Drying oven

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent, rinse with purified water, and dry completely in an oven.[19]

  • Preparation of Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in a dry solvent like heptane or toluene.[19][20]

  • Treatment:

    • For small items: Submerge the glassware in the silanizing solution in a suitable container for 15-30 minutes, ensuring all surfaces are wetted.[18][19]

    • For larger items: Pour the solution into the vessel and carefully rotate it to coat all interior surfaces.[17]

  • Rinsing: Decant the silanizing solution (it can be reused). Rinse the glassware thoroughly, first with the dry solvent (e.g., toluene), followed by anhydrous methanol, and finally anhydrous acetone to remove unreacted silane and byproducts.[19][20]

  • Drying and Curing: Allow the glassware to air dry in the fume hood, then bake in an oven at >100°C for at least one hour to cure the silicone layer.[17][20]

  • Verification: A properly silanized surface is highly hydrophobic. A drop of water should bead up on the surface rather than spreading out.[17]

Protocol: Performing a Recovery Study to Quantify Adsorption

To determine the extent of this compound loss in your current experimental setup, a recovery study is recommended.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare this compound Solution\n(e.g., 1 µM in assay buffer)"]; B [label="Aliquot into Test Labware\n(e.g., glass, PP, PS, low-bind)"]; C [label="Incubate under Assay Conditions\n(Time, Temperature)"]; D [label="Collect Supernatant"]; E [label="Analyze this compound Concentration\n(e.g., HPLC-UV, LC-MS)"]; F [label="Compare to Control\n(Solution from silanized glass vial)"]; G [label="Calculate % Recovery"]; A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for a recovery study to quantify this compound adsorption.

Procedure:

  • Prepare a solution of this compound at a relevant concentration in your experimental buffer.

  • Dispense this solution into the different types of labware you wish to test (e.g., standard glass vials, polypropylene tubes, polystyrene plates, and low-binding plates). Use a silanized glass vial as your "zero-adsorption" control.

  • Incubate the samples under the same conditions as your actual experiment (time and temperature).

  • At the end of the incubation period, carefully collect the solution from each container.

  • Quantify the concentration of this compound in each sample using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculate the percent recovery for each labware type relative to the control.

% Recovery = (Concentration from Test Labware / Concentration from Control) * 100

This data will allow you to make an informed decision about the most appropriate labware for your experiments.

Summary of Recommendations

IssueRecommended SolutionRationale
General Use Prefer low-binding plasticware or silanized glassware for all aqueous solutions of this compound, especially at low concentrations.Minimizes both hydrophobic and electrostatic interactions, ensuring the nominal concentration is accurate.[11][17]
Inconsistent Data Perform a recovery study to identify the source of compound loss.Quantifies the problem and validates the chosen solution.
Aqueous Buffers Consider adding 0.01% Tween-20 or 0.1% BSA to your buffers, after validating for assay compatibility.These additives act as blocking agents, preventing this compound from adsorbing to labware surfaces.[14][15]
Stock Solutions Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., methanol or DMSO) and store in silanized glass or polypropylene vials.Adsorption effects are less significant at high concentrations.

By understanding the physicochemical properties of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the quality and reliability of your experimental data. For further assistance, please consult the references below or contact your labware supplier for specific product recommendations.

References

  • Peptideweb.com. Silanization of glassware. URL: https://peptideweb.
  • Unknown. SILICONIZING GLASSWARE. URL: https://case.edu/med/biochemistry/media/case-edu/medicine/biochemistry/documents/Siliconizing-Glassware.pdf
  • Scribd. Basic Protocol: Silanizing Glassware. URL: https://www.scribd.com/document/39003892/Basic-Protocol-Silanizing-Glassware
  • The Schlenk Line Survival Guide. Silanizing Glassware. URL: https://schlenklinesurvivalguide.com/silanizing-glassware/
  • Drugs.com. This compound Monograph for Professionals. (2024-04-10). URL: https://www.drugs.com/monograph/terazosin.html
  • PubMed. Silanizing glassware. (2001-05). URL: https://pubmed.ncbi.nlm.nih.gov/18432662/
  • accessdata.fda.gov. 75140 this compound Hydrochloride Bioequivalence Review. (1998-07-21). URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/98/75140_Terazosin_Bioeq.pdf
  • Merck Index. This compound. URL: https://www.rsc.org/Merck-Index/monograph/m9076/terazosin
  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. URL: https://www.researchgate.
  • Mayo Clinic. This compound (oral route). (2025-05-01). URL: https://www.mayoclinic.org/drugs-supplements/terazosin-oral-route/description/drg-20066539
  • Fisher Scientific. Non-Binding Assay Microplates. URL: https://www.fishersci.
  • bioRxiv. Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. (2023-08-03). URL: https://www.biorxiv.org/content/10.1101/2023.08.01.551421v1
  • Santa Cruz Animal Health. High and Low Binding Multiwell Microplates. URL: https://www.scbt.
  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. URL: https://nicoyalife.com/blog/4-ways-to-reduce-non-specific-binding-in-spr-experiments/
  • Amuza Inc. Microresico® Low-Bind 96-well Plate. URL: https://www.amuza.
  • Wikipedia. Compound management. URL: https://en.wikipedia.org/wiki/Compound_management
  • AAT Bioquest. How to eliminate non-specific binding?. (2024-04-10). URL: https://www.aatbio.
  • Patsnap Synapse. How to Block a Membrane to Reduce Non-Specific Binding. (2025-05-09). URL: https://www.patsnap.com/synapse/articles/how-to-block-a-membrane-to-reduce-non-specific-binding
  • Sigma-Aldrich. This compound = 98 TLC, powder 63074-08-8. URL: https://www.sigmaaldrich.com/US/en/product/sigma/t9923
  • Azenta Life Sciences. Low DNA Binding Plates. URL: https://www.azenta.
  • PubChem - NIH. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Terazosin
  • Plato BioPharma. Understanding and Controlling Non-Specific Binding in SPR Experiments. URL: https://platobiopharma.com/understanding-and-controlling-non-specific-binding-in-spr-experiments/
  • Nicoya. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. URL: https://nicoyalife.com/blog/4-ways-to-reduce-non-specific-binding-in-spr-experiments
  • ResearchGate. Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. (2025-08-09). URL: https://www.researchgate.net/publication/281682181_Compound_Management_Guidelines_for_Compound_Storage_Provision_and_Quality_Control
  • Teva Canada. PRODUCT MONOGRAPH TEVA-TERAZOSIN. (2014-12-19). URL: https://pdf.hres.ca/dpd_pm/00028720.PDF
  • Analytical Sales. SiliGuard™ Low-Bind Coated Plates. URL: https://www.analytical-sales.
  • ResearchGate. Analyte Loss Due to Membrane Filter Adsorption as Determined by High-Performance Liquid Chromatography. (2025-08-06). URL: https://www.researchgate.
  • DailyMed. This compound CAPSULES, USP. URL: https://dailymed.nlm.nih.gov/dailymed/drugInfo.cfm?setid=c3f41f6e-b530-4c81-91a1-f2544253a6f1
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0015293). (2012-09-06). URL: https://hmdb.ca/metabolites/HMDB0015293
  • MDPI. Effect of Solution pH on the Adsorption of Paracetamol on Chemically Modified Activated Carbons. URL: https://www.mdpi.com/2073-4344/9/10/859
  • AZoNetwork. Compound Management and its Crucial Role in Early Pharmaceutical Research. (2023-09-07). URL: https://www.azolifesciences.com/article/Compound-Management-and-its-Crucial-Role-in-Early-Pharmaceutical-Research.aspx
  • Figshare. pH Effects on Molecular Adsorption and Solvation of p‑Nitrophenol at Silica/Aqueous Interfaces. (2016-02-18). URL: https://figshare.
  • National Center for Advancing Translational Sciences - NIH. Compound Management. (2025-07-18). URL: https://ncats.nih.gov/expertise/preclinical/compound-management
  • Apotex Inc. PRODUCT MONOGRAPH APO-TERAZOSIN. (2015-04-30). URL: https://pdf.hres.ca/dpd_pm/00030119.PDF
  • YouTube. Effect of solution pH on Adsorption. (2024-01-06). URL: https://www.youtube.
  • PubMed. Characterization of Sample Loss Caused by Competitive Adsorption of Proteins in Vials Using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis. (2019-03-26). URL: https://pubmed.ncbi.nlm.nih.gov/30912111/
  • NIH. Influence of Initial pH Value on the Adsorption of Reactive Black 5 Dye on Powdered Activated Carbon: Kinetics, Mechanisms, and Thermodynamics. (2022-02-16). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8879105/
  • ResearchGate. Investigating the influence of solvent type and pH on protein adsorption onto silica surface by evanescent-wave cavity ring-down spectroscopy. URL: https://www.researchgate.net/publication/339174112_Investigating_the_influence_of_solvent_type_and_pH_on_protein_adsorption_onto_silica_surface_by_evanescent-wave_cavity_ring-down_spectroscopy
  • PMC - NIH. Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623098/
  • University of Erlangen-Nuremberg. Investigations on Protein Adsorption to Coated Glass Vials. URL: https://opus.fau.
  • ResearchGate. Evaluation of apparent non-specific protein loss due to adsorption on sample tube surfaces and/or altered immunogenicity. (2025-11-10). URL: https://www.researchgate.net/publication/320875916_Evaluation_of_apparent_non-specific_protein_loss_due_to_adsorption_on_sample_tube_surfaces_andor_altered_immunogenicity
  • NIH. The importance of using the optimal plastic and glassware in studies involving peptides. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856270/
  • PubMed. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. URL: https://pubmed.ncbi.nlm.nih.gov/20064623/
  • PubMed. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. URL: https://pubmed.ncbi.nlm.nih.gov/24480031/
  • ResearchGate. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. (2025-08-09). URL: https://www.researchgate.net/publication/40455554_Reduction_of_non-specific_adsorption_of_drugs_to_plastic_containers_used_in_bioassays_or_analyses
  • NIH. An Efficient Strategy for Enhancing the Adsorption of Antibiotics and Drugs from Aqueous Solutions Using an Effective Limestone-Activated Carbon–Alginate Nanocomposite. (2021-08-26). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402127/
  • MDPI. Literature Review on Adsorption Efficiency of Paracetamol on Different Adsorbent Materials. URL: https://www.mdpi.com/2073-4441/15/21/3745
  • Wikipedia. Adsorption. URL: https://en.wikipedia.org/wiki/Adsorption
  • PMC - PubMed Central. Principles of early drug discovery. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058157/

Sources

Technical Support Center: Mitigating Injector Port Carry-over in HPLC Analysis of Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent injector port carry-over during the High-Performance Liquid Chromatography (HPLC) analysis of Terazosin. This document provides in-depth, experience-based solutions to ensure the accuracy and integrity of your chromatographic results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a quinazoline derivative, characterized as a very strong basic compound.[1] Its structure includes a piperazine ring, contributing to its basicity and potential for strong interactions with HPLC system components.[1][2] This inherent basicity can lead to significant carry-over issues, where residual analyte from a previous injection appears in subsequent runs, compromising data accuracy.[3][4]

This compound's solubility is a critical factor to consider. While its hydrochloride salt is soluble in water and methanol, its solubility in other organic solvents can vary.[5][6][7] This solubility profile directly impacts the effectiveness of wash solvents in removing the analyte from the injector port and other system components.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing ghost peaks in my blank injections following a high-concentration this compound standard. What is the likely cause?

The appearance of unexpected peaks in blank injections after analyzing a high-concentration sample is a classic sign of carry-over.[3][4] This occurs when remnants of the analyte from a previous injection are retained somewhere in the HPLC system and then elute in a subsequent run. For a basic compound like this compound, this is often due to strong adsorption to active sites within the injector, such as the needle, rotor seal, or stator.[8]

Q2: How can I confirm that the carry-over is originating from the injector and not the column or other system components?

A systematic approach is crucial to pinpoint the source of carry-over. Here's a logical workflow to diagnose the issue:

  • Blank Injection Series: Inject a series of blank samples immediately after a high-concentration this compound standard. If the ghost peak area decreases with each subsequent blank injection, it strongly suggests carry-over.[8]

  • Varying Injection Volume: Inject a fresh blank solution at different volumes. If the peak area of the suspected carry-over peak remains constant regardless of the injection volume, it is likely originating from residue on the outside of the needle or in the flow path before the sample loop.[9] Conversely, if the peak area increases with a larger injection volume, it indicates that the blank solution itself is contaminated.[9]

  • Column Exclusion Test: To rule out the column as the primary source of carry-over, perform a double gradient run. If the ghost peak appears in the second gradient without an injection, the column is likely retaining the analyte.[10]

Proactive Strategies for Preventing this compound Carry-over

Preventing carry-over before it becomes a significant issue is the most effective approach. This involves optimizing several key aspects of your HPLC method.

Optimizing the Autosampler Wash Protocol

The autosampler's needle wash is your first line of defense against carry-over.[3] A well-designed wash protocol can significantly reduce or eliminate residual this compound.

  • Dual-Solvent Washes: Employing a combination of a strong organic solvent and an aqueous solution is highly effective for removing both polar and non-polar residues.[3]

  • Wash Solvent Composition: The composition of your wash solvent is critical.[11] For this compound, a basic compound, a wash solvent with an acidic modifier can be particularly effective.[8] The acid helps to neutralize the basic analyte, reducing its interaction with metal surfaces in the autosampler.[8] A good starting point for your wash solvent is a composition similar to your initial mobile phase conditions.[11]

  • Increased Wash Volume and Cycles: For particularly "sticky" compounds like this compound, increasing the wash volume and the number of wash cycles can significantly improve cleaning efficiency.[3]

  • Extended Wash Times: Some HPLC systems allow for extended needle wash times, both before and after injection.[11] Utilizing this feature can provide a more thorough cleaning of the needle exterior.[11]

Wash Solvent Strategy Rationale Recommended Composition for this compound
Acidified Organic/Aqueous Mix Neutralizes the basic this compound, minimizing ionic interactions with metal surfaces.[8]25:25:25:25 (v/v) Methanol/Acetonitrile/Isopropanol/Water with 1% Formic Acid.[8]
Mobile Phase Mimic Utilizes the same solvent strength as the initial mobile phase to effectively solubilize the analyte.[11]Match the initial mobile phase composition (e.g., 65:35 Acetonitrile/Water with acidic modifier).[12]
Strong Organic Solvent For highly hydrophobic carry-over.100% Acetonitrile or Methanol.[13]
The Critical Role of Sample Diluent

The composition of the sample diluent can significantly impact peak shape and carry-over.[14][15]

  • Matching the Mobile Phase: Ideally, the sample diluent should be as close as possible to the initial mobile phase composition.[14] Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to peak distortion and carry-over.

  • Solubility Considerations: While this compound hydrochloride is soluble in water and methanol, ensure that your chosen diluent maintains its solubility throughout the sample preparation and injection process.[5][6][7] If a higher percentage of organic solvent is required for initial dissolution, try to reduce the organic content in subsequent dilutions.[14]

System Maintenance and Best Practices

Regular maintenance is crucial for preventing carry-over and ensuring the overall health of your HPLC system.[16]

  • Injector Component Inspection: Regularly inspect and, if necessary, replace worn components such as the rotor seal and needle seat.[16] Worn seals can create dead volumes where the sample can be trapped.[16]

  • System Flushes: After running samples with aggressive solvents or buffers, flush the entire system with a strong solvent to remove any potential contaminants.[16][17]

  • Vial and Cap Selection: Use high-quality, silanized vials and PTFE-sealed caps to minimize analyte adsorption to the vial surface.[3]

Experimental Protocols

Protocol 1: Systematic Injector Carry-over Diagnosis

This protocol outlines a step-by-step procedure to identify the source of carry-over.

  • Initial High-Concentration Injection: Inject a high-concentration standard of this compound.

  • Blank Injection Series: Immediately following the standard, inject at least three consecutive blank samples (using your mobile phase as the blank).

  • Data Analysis: Analyze the chromatograms from the blank injections. A progressively decreasing peak area for the ghost peak confirms carry-over.

  • Varying Blank Injection Volume: Prepare a fresh blank solution. Inject two different volumes (e.g., 5 µL and 20 µL).

  • Data Analysis: If the ghost peak area remains constant, the carry-over is likely external to the sample loop. If it increases with volume, the blank is contaminated.[9]

Protocol 2: Injector Port Cleaning Procedure

For persistent carry-over, a manual cleaning of the injector port may be necessary. Always consult your instrument's manual before performing any maintenance.

  • Power Down and Disconnect: Safely power down the HPLC module and disconnect it from the system.

  • Disassemble the Injector Port: Carefully disassemble the injector port according to the manufacturer's instructions to access the needle, needle seat, and rotor seal.

  • Solvent Cleaning: Clean the components using a sequence of solvents. A recommended sequence is:

    • Methanol

    • Isopropanol

    • Water with a mild detergent

    • Deionized Water

    • Methanol (for drying)

  • Sonication (if applicable): For stubborn contamination, sonicate the metal components in a suitable solvent.

  • Reassembly and System Flush: Carefully reassemble the injector port, reconnect the module, and perform a thorough system flush before resuming analysis.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting this compound carry-over.

Carryover_Troubleshooting start Ghost Peak Observed in Blank is_carryover Inject Blank Series. Does peak area decrease? start->is_carryover source_diagnosis Diagnose Carry-over Source is_carryover->source_diagnosis Yes not_carryover Blank is Contaminated is_carryover->not_carryover No injector_carryover Injector Carry-over Suspected source_diagnosis->injector_carryover optimize_wash Optimize Autosampler Wash Protocol (Solvent, Volume, Cycles) injector_carryover->optimize_wash check_diluent Verify Sample Diluent Compatibility optimize_wash->check_diluent maintenance Perform Injector Maintenance (Clean/Replace Seals) check_diluent->maintenance resolved Carry-over Resolved maintenance->resolved

Caption: A flowchart for systematic troubleshooting of injector port carry-over.

Conclusion

Injector port carry-over in the HPLC analysis of this compound is a manageable challenge. By understanding the physicochemical properties of the analyte and implementing a systematic approach to method optimization and troubleshooting, researchers can ensure the generation of accurate and reliable data. A proactive approach, focusing on robust autosampler wash protocols, appropriate sample diluent selection, and regular system maintenance, is key to minimizing carry-over and maintaining the integrity of your chromatographic analyses.

References

  • Minimizing HPLC Carryover - Lab Manager Magazine. (2018, October 11). Lab Manager. [Link]
  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods? - Patsnap Eureka. (2025, September 19).
  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs - Mastelf. (2025, February 14). Mastelf. [Link]
  • Carryover Improvement Achieved Through Needle Wash Optimization for the 2018 Alliance HPLC System - Waters Corporation. (n.d.).
  • Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.). Shimadzu Scientific Instruments. [Link]
  • Reducing carryover - Waters Help Center. (2025, November 21).
  • This compound | C19H25N5O4 | CID 5401 - PubChem - NIH. (n.d.).
  • How to Monitor and Prevent Sample Carryover during Method Development - Biotage. (2023, February 2). Biotage. [Link]
  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments. [Link]
  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.). LabRulez. [Link]
  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM - Waters Corporation. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). [Link]
  • Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler | LabRulez LCMS. (n.d.). LabRulez. [Link]
  • This compound | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods | LCGC International. (n.d.).
  • Validated specific HPLC methods for determination of prazosin, this compound and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - ResearchGate. (2025, August 5).
  • Showing metabocard for this compound (HMDB0015293) - Human Metabolome Database. (2012, September 6).
  • Sample Diluent Effects in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]
  • This compound Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem. (n.d.).
  • Injection port cleaning - Chromatography Forum. (2005, September 22).
  • Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations | LCGC International. (n.d.).
  • How to Develop HPLC Method for Basic Compounds - Pharma Knowledge Forum. (2024, April 7). Pharma Knowledge Forum. [Link]
  • HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025, June 15). PharmaGuru. [Link]
  • 1100 LC Manual Injection Valve - Cleaning and Flushing Procedure - Agilent. (n.d.). Agilent Technologies. [Link]
  • How I clean a GC injection port - Restek Resource Hub. (2020, July 15). Restek. [Link]
  • Troubleshooting Problems with Injector in HPLC - PharmaGuide. (2024, July 22). PharmaGuide. [Link]
  • Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry - NIH. (n.d.).
  • How to set flush port for Agilent 1200? and how to reduce carry over when using HPLC system? | ResearchGate. (2016, April 12).
  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations - PMC - NIH. (n.d.).

Sources

Technical Support Center: Experimental Controls for Terazosin Studies

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Terazosin into their experimental designs. My goal is to move beyond simple checklists and provide you with the strategic rationale for selecting and validating appropriate negative controls. A well-designed control system is not merely a suggestion; it is the logical backbone of your experiment, ensuring that your results are specific, reproducible, and correctly interpreted.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a negative control in my this compound experiment?

A: The fundamental role of a negative control is to establish a baseline and ensure the validity of your experimental results.[1][2] In essence, a negative control is a sample treated identically to your experimental samples but is not expected to produce the effect of interest.[2] This allows you to confidently attribute the observed effects to this compound itself, rather than to other variables.

Proper negative controls serve three critical functions:

  • Establish a Baseline: They show the background level of response in your experimental system in the absence of the specific pharmacological stimulus.[1]

  • Rule Out Confounding Variables: They account for effects caused by the solvent (vehicle), the experimental manipulation itself, or other non-specific stressors.[3]

  • Confirm Specificity: They help demonstrate that the biological effect is a direct result of this compound's specific mechanism of action, not a general property of its chemical class or an experimental artifact.[2]

Failing to include appropriate negative controls can lead to the misinterpretation of data, where an effect might be wrongly attributed to this compound when it is actually caused by the solvent or off-target activity.

Q2: I'm dissolving this compound in DMSO for my cell culture assays. What is the correct vehicle control and why is it non-negotiable?

A: The vehicle control is the most crucial and non-negotiable control in any pharmacological experiment.

Your vehicle control should be the final concentration of the solvent (e.g., DMSO) used to dilute this compound, added to your cells or system in the absence of the drug. For instance, if you dilute your 100 mM this compound stock in DMSO to a final working concentration of 10 µM in media, and this results in a final DMSO concentration of 0.1%, your vehicle control must be cells treated with media containing exactly 0.1% DMSO.[4]

Causality: Solvents are not biologically inert. DMSO, for example, can induce cellular stress, alter gene expression, and even trigger differentiation in some cell types. Without a vehicle control, you can never be certain if the observed phenotype is due to this compound or the solvent itself. This control isolates the effect of the drug from the effect of its delivery system.[5]

  • Determine Max Vehicle Concentration: Identify the highest concentration of your vehicle (e.g., DMSO) that will be present in any of your experimental wells.

  • Prepare Vehicle Control Stock: Prepare a stock solution of your vehicle in the cell culture medium. For example, add the same volume of pure DMSO to the medium as you would your this compound stock solution for the highest concentration group.

  • Serial Dilutions (If Necessary): If your drug treatment involves serial dilutions, you should ideally use a constant, low concentration of the vehicle across all conditions. If this is not possible, the vehicle control should match the highest concentration used.

  • Initial Validation: Before starting a large experiment, it is critical to run a dose-response curve for the vehicle alone on your cells.[5] Measure a key health indicator, like cell viability, to determine the concentration at which the vehicle begins to exert toxic effects. Always aim to work well below this threshold (typically ≤0.1% for DMSO in many cell lines).

G untreated untreated effect_vehicle effect_vehicle untreated->effect_vehicle Compare vehicle vehicle vehicle->effect_vehicle effect_this compound effect_this compound vehicle->effect_this compound Compare This compound This compound This compound->effect_this compound

Q3: How can I prove the observed effect is due to this compound's known mechanism of action (alpha-1 adrenergic receptor blockade)?

A: This is where you move beyond the basics and into robust, publication-quality science. To prove on-target activity, you need controls that address the specific pharmacology of this compound. This compound is a known antagonist of alpha-1 adrenergic receptors (α1-ARs).[6][7][8] Therefore, your controls should be designed to test whether your observed effect disappears when this target is absent or when a similar but distinct molecule is used.

Use another well-characterized α1-AR antagonist with a different chemical structure, such as Doxazosin or Prazosin .[9][10] If these compounds replicate the effect of this compound, it provides strong evidence for a "class effect" mediated by α1-AR blockade. This is particularly important because this compound has a recently discovered off-target effect of activating phosphoglycerate kinase 1 (Pgk1), which can promote stress resistance.[11] If another α1-AR antagonist that does not activate Pgk1 produces the same result, you can be more confident the effect is due to α1-AR blockade.

The most rigorous way to demonstrate on-target activity is to remove the target itself.

  • siRNA/shRNA Knockdown: Transiently reduce the expression of the specific α1-AR subtypes present in your cells (e.g., ADRA1A, ADRA1B, ADRA1D).

  • CRISPR/Cas9 Knockout: Generate a stable cell line that completely lacks the gene for the target receptor.

Experimental Logic: If this compound elicits a response in wild-type (WT) cells but has no, or a significantly diminished, effect in the receptor-knockdown/knockout cells, this provides definitive proof that its action is mediated through that receptor.

  • Target Identification: Confirm which α1-AR subtypes are expressed in your cell model using qPCR or Western blot.

  • Transfection/Transduction:

    • Treat one group of cells with a validated siRNA or shRNA targeting the receptor(s) of interest.

    • Treat a parallel group with a non-targeting or scrambled siRNA/shRNA. This is the crucial negative control for the genetic manipulation itself, accounting for any stress from the transfection process.

  • Validation of Knockdown: After 48-72 hours, harvest a subset of cells from both groups to confirm successful knockdown of the target mRNA or protein.

  • This compound Treatment: Treat both the knockdown and scrambled-control cells with this compound and the corresponding vehicle control.

  • Analysis: Compare the response to this compound in the knockdown cells versus the scrambled-control cells. A loss of response in the knockdown group validates the on-target mechanism.

G Effect_A Phenotype A Control_1 Control_1 Effect_A->Control_1 Effect_B Phenotype B Control_2 Control_2 Effect_B->Control_2

Q4: My vehicle control shows toxicity/activity. What are my next steps?

A: This is a common issue that must be resolved before proceeding. An active control invalidates your experiment, as you can no longer isolate the drug's specific effect.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations. The most common error is using too high a concentration of the vehicle. For most cell lines, DMSO concentrations should be kept below 0.5% and ideally below 0.1%.

  • Test Vehicle Purity: Ensure the vehicle solvent is of a high purity grade (e.g., cell culture grade, sterile-filtered). Lower-grade solvents can contain contaminants that are toxic to cells.

  • Perform a Viability Assay: Use a sensitive cell viability assay (e.g., measuring ATP content or metabolic activity) to precisely determine the non-toxic concentration range for your specific cell type.[12][13][14] Different cells have different sensitivities.[15]

  • Consider an Alternative Solvent: If your drug is soluble in other, less disruptive solvents (e.g., ethanol, PBS), test them. Always re-validate the non-toxic concentration for any new solvent.

VehicleTypical Max Concentration (In Vitro)Notes
DMSO 0.1% - 0.5%Most common, but can cause stress/toxicity.
Ethanol 0.1% - 0.5%Can be cytotoxic; evaporates easily.
PBS/Saline Not Applicable (Isotonic)Ideal if drug is soluble, but rare for hydrophobic compounds.
Media w/ BSA VariesCan be used for compounds that bind to protein.

References

  • National Center for Biotechnology Information (2023). This compound - StatPearls. NCBI Bookshelf.
  • RxList (2024). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions.
  • Patsnap Synapse (2024). What is the mechanism of this compound Hydrochloride?.
  • National Center for Biotechnology Information (PubChem). This compound. PubChem Compound Summary for CID 5401.
  • Dr.Oracle (2025). What is the mechanism of action of this compound?.
  • Creative Bioarray (n.d.). Cell Viability Assays.
  • Sygnature Discovery (n.d.). Cell Proliferation and Viability Assay.
  • G-Biosciences (2025). The Role of Cell Viability Studies in Modern Drug Development.
  • MedlinePlus (n.d.). This compound.
  • Healthline (n.d.). This compound: Side Effects, Dosage, Uses, and More.
  • Cleveland Clinic (n.d.). This compound (Hytrin): Uses & Side Effects.
  • GoodRx (n.d.). This compound.
  • Biocompare (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Bray, M. A., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI.
  • Why do scientists do what scientists do? (n.d.). Validating Experiments – “Controls”.
  • Patsnap Synapse (2024). What is this compound Hydrochloride used for?.
  • Duke Margolis Center for Health Policy (2023). Understanding the Use of Negative Controls to Assess the Validity. YouTube.
  • Drugs.com (n.d.). This compound Alternatives Compared.
  • Farzin, B., et al. (2021). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. PMC.
  • Dr.Oracle (2025). What is a comparable alternative to this compound (hytrin) 10mg a day that is not in a capsule form?.
  • Rockland Immunochemicals (2021). Positive and Negative Controls.
  • Marin Biologic Laboratories (n.d.). Design and Validate a GMP Cell Based Assay.
  • Promega Connections (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology.
  • RxList (n.d.). This compound: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Wikipedia (n.d.). Alpha-1 blocker.
  • Skanda Life Sciences (2024). Cell based assays – Assay Development and Validation.
  • Lepor, H., & Baumann, M. (1990). Laboratory assessment of this compound and alpha-1 blockade in prostatic hyperplasia. PubMed.
  • Lee, Y. A., et al. (2007). Pharmacokinetic and pharmacodynamic consequences of inhibition of this compound metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in rats. British Journal of Pharmacology.
  • ResearchGate (2017). What should be the vehicle control?.
  • Mayo Clinic (2025). This compound (oral route) - Side effects & dosage.
  • Ninja Nerd (2020). Alpha Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube.
  • GoodRx (n.d.). This compound vs. Tamsulosin for Benign Prostatic Hyperplasia.
  • Wang, J., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology.
  • Renom-Guiteras, A., et al. (2015). Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis. PMC.
  • Mersey, J. H. (1986). Clinical trials with this compound. General methods. PubMed.
  • Sica, D. A. (2005). Alpha 1 Adrenergic Blockers: Current Usage Considerations. ResearchGate.
  • Old, M. O., et al. (2021). Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection. PMC.

Sources

Technical Support Center: Troubleshooting Variability in ATP Measurement After Terazosin Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their ATP measurements following Terazosin treatment. As a multifaceted compound, this compound can introduce several confounding variables into cell-based assays. This document provides a structured, question-and-answer approach to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

Section 1: Foundational Questions & Understanding this compound's Impact

This section addresses the fundamental mechanisms of this compound and how they can influence cellular ATP, setting the stage for effective troubleshooting.

Q1: My ATP levels are fluctuating unexpectedly after this compound treatment. What is the drug's primary mechanism of action on cellular energy?

This is a critical first question, as this compound has a more complex bioenergetic profile than its classical designation as an α1-adrenoceptor antagonist might suggest.[1][2][3]

  • Classical Mechanism : this compound relaxes smooth muscle by blocking alpha-1 adrenergic receptors, a process used in treating benign prostatic hyperplasia (BPH) and hypertension.[1][2] This action is not typically associated with direct, large-scale shifts in ATP, but can influence the physiological state of certain tissues.

  • Primary Energy-Regulating Mechanism : More recent and compelling evidence has identified a key off-target effect: this compound binds to and activates Phosphoglycerate Kinase 1 (PGK1) .[4] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for one of the two ATP-generating steps. By enhancing PGK1 activity, this compound can directly stimulate glycolysis and lead to an increase in cellular ATP levels.[4][5] This mechanism is being explored for its neuroprotective potential in conditions like Parkinson's disease, which are characterized by energy deficits.[4][6]

  • Apoptotic Induction : At certain concentrations and in specific cell types (e.g., prostate cancer cells), this compound can induce apoptosis.[7][8][9][10] Apoptosis is an energy-dependent process that initially consumes ATP, followed by a sharp decline in ATP levels as the cell dies and mitochondrial function collapses.

Therefore, the variability you're observing could stem from a dynamic interplay between these effects. Depending on your cell type, the concentration of this compound used, and the treatment duration, you may be measuring ATP enhancement via glycolysis, ATP depletion due to apoptosis, or a combination of both.

Q2: Could the observed variability be due to the cell line I'm using?

Absolutely. The cellular response to this compound is highly context-dependent.

  • Metabolic Phenotype : Cells have different baseline dependencies on glycolysis versus oxidative phosphorylation. A cell line that is highly glycolytic may show a more pronounced increase in ATP following treatment with a PGK1 activator like this compound.

  • Receptor and Enzyme Expression : The expression levels of α1-adrenoceptors and PGK1 will dictate the magnitude of this compound's effects.

  • Apoptotic Sensitivity : Cell lines vary in their susceptibility to drug-induced apoptosis.[7][8] A cancer cell line might be more prone to the apoptotic effects of this compound than a primary cell line.[7][8][9]

It is crucial to characterize the baseline metabolic and apoptotic profile of your specific cell model to interpret your results accurately.

Section 2: Pre-Assay Troubleshooting: Setting Up for Success

Many sources of variability are introduced before the ATP assay is even performed. Rigorous control of your upstream experimental conditions is paramount.

Q3: My replicate wells show high variability. Where should I start looking for the problem?

High variability between replicates often points to technical inconsistencies in the experimental setup.[11] Here is a checklist of common culprits:

Potential CauseExplanation & Recommended Action
Uneven Cell Seeding A non-homogenous cell suspension is a primary cause of variability. Action : Ensure you thoroughly but gently mix your cell suspension before and during plating. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to promote even settling.[11]
"Edge Effect" The outer wells of a 96-well plate are prone to increased evaporation, altering media volume and compound concentration. Action : Avoid using the perimeter wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[11]
Inconsistent Cell Health Only healthy, viable cells in the exponential growth phase will yield consistent metabolic results.[11][12] Action : Always perform a viability count before seeding. Do not use cells that are over-confluent or have been passaged too many times.[12]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, media, or reagents directly causes variability. Action : Ensure your pipettes are regularly calibrated. Use a consistent pipetting technique (e.g., consistent speed and immersion depth) for all wells.[11]
Contamination Mycoplasma or bacterial contamination will severely impact cellular metabolism and ATP levels. Action : Regularly test your cell cultures for contamination.[13][14]
Q4: How critical are the this compound concentration and treatment duration?

They are arguably the most critical parameters. The dose- and time-dependent effects of this compound can be biphasic.

  • Low Concentrations/Short Duration : You are more likely to observe the ATP-enhancing effects of PGK1 activation.[15] One study noted that this compound could suppress apoptosis at concentrations as low as 0.1 μM.[15]

  • High Concentrations/Long Duration : You may see an initial rise in ATP followed by a significant drop as the cells begin to undergo apoptosis.[7] For example, in PC3 prostate cancer cells, a significant decrease in cell viability was observed in a dose- and time-dependent manner.[7]

Recommendation : Perform a full dose-response and time-course experiment to characterize the specific effects of this compound on ATP levels in your cell model. This will identify the optimal window for your measurements.

Section 3: Assay-Specific Troubleshooting & Protocol Optimization

The ATP measurement step itself is a common source of error. This section focuses on the widely used luciferase-based ATP assays.

Q5: The signal from my luciferase-based ATP assay is inconsistent. Why?

Luciferase assays are highly sensitive, but the enzymatic reaction can be "flashy," meaning the signal can be transient.[16][17]

  • Flash vs. Glow Assays : Older "flash" assays produce a signal that decays in seconds. If you are not using a luminometer with injectors, variability will be extremely high.[16] Modern "glow" assays use stabilized luciferases (e.g., Ultra-Glo™ rLuciferase) that produce a stable signal for hours, drastically reducing variability.[17] Action : Ensure you are using a "glow" type assay kit, such as those from Promega, for manual or batch processing.

  • Reagent Temperature : The luciferase enzyme is temperature-sensitive. Action : Always allow assay reagents to equilibrate to room temperature before use, as recommended by manufacturers.

  • Incomplete Cell Lysis : To measure total cellular ATP, all cells must be effectively lysed to release the ATP. Action : Ensure the lysis buffer is compatible with your cell type and that you are following the recommended incubation time with adequate mixing.

  • ATP Degradation : Once cells are lysed, endogenous ATPases can rapidly degrade the ATP, leading to an underestimation of the true level. Action : Use a modern assay reagent that includes ATPase inhibitors to stabilize the ATP signal.[17]

Q6: Can you provide a validated, step-by-step protocol for measuring ATP after this compound treatment?

Certainly. This protocol is a self-validating workflow designed to minimize variability.

Optimized Protocol: Cell-Based ATP Measurement

  • Cell Seeding :

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and viability assessment (e.g., with trypan blue).

    • Prepare a homogenous cell suspension and seed cells into a 96-well white, solid-bottom plate suitable for luminescence assays. Optimize seeding density beforehand to ensure cells are ~70-80% confluent at the time of the assay.[12]

    • Fill perimeter wells with 100 µL of sterile PBS.

  • This compound Treatment :

    • After allowing cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the predetermined optimal time period. Include a "no-treatment" and a "vehicle-only" control.

  • Assay Procedure (Example using a "Glow" type Luciferase Assay) :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions, ensuring it is also at room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce complete cell lysis and mixing.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.

Section 4: Data Interpretation & Visualization

Proper controls and logical workflows are essential for interpreting your results correctly.

Q7: What controls are essential for a robust experiment?

Your experiment should always include:

  • Untreated Control : Measures baseline ATP levels.

  • Vehicle Control : Accounts for any effects of the drug's solvent (e.g., DMSO).

  • Positive Control (Optional but Recommended) : A compound known to modulate ATP in your system (e.g., a mitochondrial uncoupler like FCCP to decrease ATP, or a glycolysis inhibitor like 2-DG).

  • Cell-Free Control : Wells containing only medium and the ATP reagent to determine background luminescence.

Q8: How can I visualize my experimental workflow to identify potential sources of error?

A workflow diagram is an excellent tool for this. The following diagram illustrates the critical checkpoints in the process.

ATP_Workflow cluster_prep Phase 1: Pre-Assay Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: ATP Assay cluster_data Phase 4: Data Analysis CellCulture Cell Culture (Check for contamination, passage number, confluency) Harvest Harvest & Count (Check viability >95%) CellCulture->Harvest Seeding Plate Seeding (Ensure homogeneity, avoid edge effect) Harvest->Seeding Treatment This compound Treatment (Accurate concentrations, controlled duration) Seeding->Treatment Overnight Adhesion Equilibrate Plate Equilibration (To Room Temperature) Treatment->Equilibrate Reagent Add ATP Reagent (Equilibrated, 'Glow' type) Equilibrate->Reagent Lyse Lyse & Incubate (Complete lysis, signal stabilization) Reagent->Lyse Read Read Luminescence (Correct instrument settings) Lyse->Read Analysis Data Analysis (Subtract background, normalize to controls) Read->Analysis

Caption: Experimental workflow highlighting critical checkpoints for minimizing ATP assay variability.

Q9: Can you illustrate the dual effects of this compound on ATP?

This diagram shows the two main pathways through which this compound can affect cellular ATP, explaining the potential for variable outcomes.

Terazosin_Mechanism cluster_glycolysis Glycolysis Activation cluster_apoptosis Apoptosis Induction (High Conc. / Long Duration) This compound This compound PGK1 PGK1 Enzyme This compound->PGK1 Activates Apoptosis_Pathway Apoptotic Pathway This compound->Apoptosis_Pathway Induces Glycolysis Glycolysis Rate PGK1->Glycolysis Stimulates ATP_Inc ATP ↑ Glycolysis->ATP_Inc Increased Production Mito_Dys Mitochondrial Dysfunction Apoptosis_Pathway->Mito_Dys ATP_Dec ATP ↓ Mito_Dys->ATP_Dec Decreased Production

Caption: Dual mechanistic impact of this compound on cellular ATP levels.

References

  • Vertex AI Search. (n.d.). This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β‐cell function in NAFPD by inhibiting MST1‐Foxo3a signalling pathway - PMC - PubMed Central.
  • PubMed. (2025). This compound, a repurposed GPR119 agonist, ameliorates mitophagy and β-cell function in NAFPD by inhibiting MST1-Foxo3a signalling pathway.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays.
  • PMC. (n.d.). A Pilot to Assess Target Engagement of this compound in Parkinson's Disease.
  • Walsh Medical Media. (n.d.). This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition.
  • Mount Sinai Scholars Portal. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: Clinical significance.
  • ResearchGate. (2016). Why am I getting large variations between triplicates in luciferase assay?
  • PMC. (n.d.). This compound activated Pgk1 and Hsp90 to promote stress resistance.
  • PubMed. (n.d.). Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Parkinson's Disease Foundation. (n.d.). Assessing Target Engagement for this compound.
  • Journal of Urology. (n.d.). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance.
  • Creative Bioarray. (n.d.). ATP Cell Viability Assay.
  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?
  • ResearchGate. (2025). Overcoming Variability in Cell-Based Assays.
  • Labroots. (2020). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Journal of Clinical Investigation. (2021). Parkinson disease among patients treated for benign prostatic hyperplasia with α1 adrenergic receptor antagonists.
  • Promega Corporation. (n.d.). NORMALIZING GENETIC REPORTER ASSAYS: APPROACHES AND CONSIDERATIONS FOR INCREASING CONSISTENCY AND STATISTICAL SIGNIFICANCE.
  • BenchSci. (2026). ATP Assay Kits: Principles, Applications, and Bench-Top Protocols.
  • Portland Press. (1995). Regulatory effects of ATP and luciferin on firefly luciferase activity. Biochemical Journal, 305(3), 929–933.
  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity.
  • Reddit. (2018). Too much variability in my dual luciferase reporter assay measuring AKT activity.
  • NIH. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
  • Dr.Oracle. (2025). What is the mechanism of action of this compound?
  • Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?
  • NCBI Bookshelf. (2023). This compound. In StatPearls.

Sources

Navigating Terazosin-Induced Dizziness in Human Pilot Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing dizziness, a common side effect observed in human pilot studies of Terazosin. This document is designed to offer practical, evidence-based strategies to ensure participant safety and data integrity throughout your clinical investigation.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding this compound and its association with dizziness.

1. What is the pharmacological basis for dizziness caused by this compound?

This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] These receptors are present in the smooth muscle of blood vessels.[1] By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure.[1][4][5] This can result in orthostatic hypotension, a sudden drop in blood pressure upon standing, which is often experienced as dizziness or lightheadedness.[4][5][6]

2. What is the typical onset and duration of dizziness following this compound administration?

Peak plasma concentrations of this compound are typically reached within one to two hours after oral administration.[7][8] The hypotensive effect, and therefore the risk of dizziness, is most pronounced shortly after dosing, often within 90 minutes.[6][9] This is particularly evident after the initial dose, a phenomenon known as the "first-dose effect".[10][11] The half-life of this compound is approximately 12 hours, which allows for once-daily dosing but also means that the potential for side effects can persist.[7][8]

3. Are certain study participants at a higher risk for developing this compound-induced dizziness?

Yes, certain populations may be more susceptible. This includes older adults, although some studies suggest they do not have an increased sensitivity to the hypotensive effects despite higher plasma concentrations.[12] Individuals who are dehydrated, have a predisposition to hypotension, or are concurrently taking other antihypertensive medications are at an increased risk.[6]

4. How does the dosage of this compound relate to the incidence and severity of dizziness?

There is a clear dose-response relationship for both the therapeutic effects and the adverse events of this compound.[8] The risk of postural hypotension is dose-related.[9] Therefore, initiating therapy with a low dose and gradually titrating upwards is a critical strategy to minimize the occurrence and severity of dizziness.[9][13][14]

Troubleshooting Guide: Proactive Management of Dizziness in Clinical Trials

This guide provides a systematic approach to mitigating and managing dizziness in study participants receiving this compound.

Participant Screening and Enrollment

A thorough screening process is the first line of defense in minimizing the risk of significant dizziness and related adverse events.

Exclusion Criteria to Consider:

  • History of syncopal (fainting) episodes, particularly micturition syncope.[15]

  • Pre-existing symptomatic orthostatic hypotension.

  • Uncontrolled hypotension.

  • Concurrent use of other alpha-blockers.

  • History of hypersensitivity to this compound or other quinazolines (e.g., prazosin, doxazosin).

Dosing and Titration Protocol

A conservative dosing strategy is paramount to ensuring participant safety and tolerability.

Recommended Dosing Schedule:

Phase Dosage Timing Rationale
Initiation 1 mgAt bedtimeTo minimize the "first-dose" hypotensive effect and reduce the impact of potential dizziness on daily activities.[1][3][9][11][13][14][16]
Titration Increase in a stepwise manner (e.g., to 2 mg, 5 mg, 10 mg)Once dailyGradual increases allow for physiological adaptation to the vasodilatory effects of this compound.[9][13][14]
Titration Interval At least one week between dose escalationsTo allow blood pressure to stabilize at a given dose before increasing further.[15]

Important Considerations:

  • If therapy is interrupted for several days, it should be reinitiated at the 1 mg starting dose.[14][17]

  • For studies investigating higher doses, careful monitoring is essential, though doses above 20 mg daily do not appear to provide additional blood pressure-lowering effects.[11]

Participant Monitoring and Education

Continuous monitoring and clear communication with participants are crucial for early detection and management of dizziness.

Monitoring Procedures:

  • Vital Signs: Measure blood pressure and heart rate in both supine and standing positions at baseline and at regular intervals after dosing, especially during the initial titration phase.

  • Symptom Diary: Provide participants with a diary to record the incidence, severity, and timing of any dizziness or related symptoms.

  • Adverse Event Reporting: Ensure participants understand how and when to report adverse events to the study team.

Participant Education:

  • Advise participants to rise slowly from a sitting or lying position.[9][18]

  • Caution participants to avoid driving or operating hazardous machinery for 12 hours after the first dose, after any dose increase, and if therapy is restarted after an interruption.[9][15]

  • Instruct participants to lie down if they feel dizzy or lightheaded and to report these symptoms to the study staff.[9]

  • Recommend adequate hydration, as dehydration can exacerbate hypotensive effects.[6]

Management of Acute Dizziness

Should a participant experience dizziness, the following steps should be taken:

Immediate Actions:

  • Positioning: Instruct the participant to lie down in a recumbent position to restore blood flow to the brain.[9][11]

  • Supportive Care: Provide supportive measures as necessary.[9][11]

  • Assess Vital Signs: Measure blood pressure and heart rate to assess for orthostatic hypotension.[18]

Follow-up Actions:

  • Dose Adjustment: Consider holding the next dose or reducing the dosage, depending on the severity and frequency of the symptoms.[18]

  • Evaluate for Other Causes: Rule out other potential causes of dizziness.

  • Non-Pharmacological Interventions: For persistent mild dizziness, consider recommending non-pharmacological strategies.

Non-Pharmacological Interventions for Orthostatic Hypotension

For participants experiencing persistent, mild orthostatic hypotension, the following evidence-based, non-pharmacological interventions can be considered:

  • Physical Counter-Maneuvers: Techniques like leg crossing and tensing the lower body muscles can help to increase blood pressure upon standing.[19][20]

  • Abdominal Compression: The use of an abdominal binder may improve standing systolic blood pressure.[19][21]

  • Increased Fluid and Salt Intake: Ensuring adequate hydration and, in some cases, increasing dietary salt can help to expand blood volume.[20][21]

  • Bolus Water Drinking: Consuming approximately 480 mL of water quickly can temporarily increase blood pressure.[19][21]

Visualizations and Diagrams

This compound's Mechanism of Action and Dizziness Pathway

This compound This compound Administration Alpha1 Alpha-1 Adrenergic Receptor Blockade in Vascular Smooth Muscle This compound->Alpha1 Vasodilation Vasodilation Alpha1->Vasodilation BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Orthostatic_Hypotension Orthostatic Hypotension BP_Drop->Orthostatic_Hypotension Dizziness Dizziness / Lightheadedness Orthostatic_Hypotension->Dizziness

Caption: Signaling pathway illustrating how this compound leads to dizziness.

Workflow for Managing Dizziness in a Pilot Study

Start Participant Reports Dizziness Assess Assess Severity and Vital Signs Start->Assess Mild Mild Dizziness No Significant Hypotension Assess->Mild Moderate_Severe Moderate to Severe Dizziness or Significant Hypotension Assess->Moderate_Severe Continue Continue at Same Dose Reinforce Education Mild->Continue Recumbent Place Participant in Recumbent Position Moderate_Severe->Recumbent Hold_Dose Hold Next Dose Consider Dose Reduction Recumbent->Hold_Dose Reassess Reassess Participant Hold_Dose->Reassess Resolution Symptoms Resolve Reassess->Resolution Persistence Symptoms Persist Reassess->Persistence Resolution->Continue Discontinuation Consider Discontinuation from Study Persistence->Discontinuation

Caption: Decision-making workflow for managing participant-reported dizziness.

Adverse Event Reporting

All instances of dizziness should be recorded as adverse events (AEs) in the participant's case report form.[22][23] The severity, duration, and relationship to the study drug should be assessed.[24] Serious adverse events (SAEs), such as syncope leading to injury or hospitalization, must be reported to the sponsor and Institutional Review Board (IRB) within specified timelines.[22][23][24]

References

  • PubMed. (n.d.). Pharmacokinetics of this compound.
  • GoodRx. (2024, July 6). This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • PubMed. (1991, September). This compound: pharmacokinetics and the effect of age and dose on the incidence of adverse events.
  • Neurology.org. (n.d.). The efficacy of nonpharmacologic intervention for orthostatic hypotension associated with aging.
  • PubMed. (n.d.). Effectiveness of non-pharmacological interventions to treat orthostatic hypotension in elderly people and people with a neurological condition: a systematic review.
  • Dr.Oracle. (2025, March 24). What are the non-pharmacological management strategies for Orthostatic Hypotension (OH)?.
  • British Journal of Hospital Medicine. (n.d.). Strategies for Non-Pharmacological Management of Orthostatic Hypotension in Older People: Bridging Pathophysiology and Practice.
  • MedCentral. (n.d.). This compound: uses, dosing, warnings, adverse events, interactions.
  • Dr.Oracle. (2025, August 3). What is the recommended dosage and treatment protocol for this compound (alpha-blocker) in patients with benign prostatic hyperplasia (BPH) or hypertension?.
  • Circulation: Arrhythmia and Electrophysiology. (2022, February 25). Orthostatic Hypotension: Management of a Complex, But Common, Medical Problem.
  • Patsnap Synapse. (2024, June 14). What is this compound Hydrochloride used for?.
  • Walsh Medical Media. (2011, November 3). Pharmacokinetic and Pharmacodynamic Study of this compound in Healthy Chinese Volunteers: Significant Hysteresis Phenomenon.
  • RxList. (n.d.). Hytrin (this compound Hcl): Side Effects, Uses, Dosage, Interactions, Warnings.
  • National Center for Biotechnology Information. (2023, March 13). This compound - StatPearls.
  • Research & Knowledge Centre. (n.d.). CLINICAL TRIALS ADVERSE EVENTS MANAGEMENT STANDARD OPERATING PROCEDURE (SOP).
  • PubMed. (n.d.). Effect of age on pharmacokinetics of and blood pressure responses to prazosin and this compound.
  • Drugs.com. (2024, September 24). This compound Dosage Guide + Max Dose, Adjustments.
  • Dr.Oracle. (2025, November 12). What is the recommended use and dosage of this compound for benign prostatic hyperplasia (BPH) and hypertension?.
  • CCRPS. (2025, April 4). Adverse Event Reporting in Clinical Trials.
  • The Science of Parkinson's. (2021, December 16). The this compound pilot study results.
  • National Institute of Neurological Disorders and Stroke. (2025, February 20). NINDS Guidelines for Monitoring in Clinical Trials.
  • Dr.Oracle. (2025, March 26). What are the side effects of this compound (Hytrin)?.
  • National Institute on Aging. (n.d.). NIA Adverse Event and Serious Adverse Event Guidelines.
  • Healthline. (n.d.). This compound: Side Effects, Dosage, Uses, and More.
  • PubMed. (n.d.). Side effects of this compound in the treatment of symptomatic benign prostatic hyperplasia.
  • Medical Device & Diagnostic Industry Magazine. (1999, July). Managing Adverse Events and Effects during Clinical Trials.
  • Dr.Oracle. (2025, December 16). Should this compound be held in a patient with hypotension?.
  • medRxiv. (2024, May 22). A pilot dose-finding study of this compound in humans.
  • DailyMed. (2021, January 8). This compound Hydrochloride Tablets 1 mg, 2 mg, 5 mg and 10 mg of this compound (as this compound hydrochloride).
  • Dr.Oracle. (2025, May 30). What are the risks associated with this compound (alpha-1 adrenergic blocker)?.
  • Drugs.com. (n.d.). This compound Disease Interactions.
  • PubMed. (n.d.). This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension.

Sources

Technical Support Center: Managing Terazosin-Induced Hemodynamic Effects in Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Terazosin is a selective alpha-1 adrenergic receptor antagonist widely used for the management of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Its therapeutic effect in both conditions stems from its ability to relax smooth muscle.[4] In blood vessels, this leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[5] While this hemodynamic effect is beneficial for treating hypertension, it presents a significant challenge in clinical studies where this compound is being investigated for other potential indications, or when it is used concomitantly by trial participants. Uncontrolled changes in blood pressure can introduce variability and confound study endpoints, making it difficult to isolate the true effect of the investigational therapy.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) to proactively design clinical studies that account for the hemodynamic impact of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism by which this compound affects blood pressure?

A1: this compound selectively blocks alpha-1 adrenergic receptors located on the smooth muscle of arterioles and venules.[1] These receptors are normally activated by norepinephrine, a neurotransmitter that causes vasoconstriction. By inhibiting norepinephrine from binding, this compound induces smooth muscle relaxation, leading to vasodilation (widening of the blood vessels).[4] This decrease in total peripheral vascular resistance is the primary mechanism behind its antihypertensive effect.[6]

cluster_0 Normal Physiology (Vasoconstriction) cluster_1 This compound Intervention (Vasodilation) NE Norepinephrine Alpha1 Alpha-1 Receptor (Vascular Smooth Muscle) NE->Alpha1 PLC Phospholipase C Activation Alpha1->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction This compound This compound Blocked_Alpha1 Blocked Alpha-1 Receptor This compound->Blocked_Alpha1 Antagonizes No_Contraction Smooth Muscle Relaxation (Vasodilation) Blocked_Alpha1->No_Contraction Leads to NE_2 Norepinephrine NE_2->Blocked_Alpha1 Binding Prevented

Caption: Mechanism of this compound-induced vasodilation.

Q2: How significant is the hypotensive effect of this compound, and what is its typical onset and duration?

A2: The hypotensive effect can be significant, particularly the "first-dose" phenomenon, which can cause a marked drop in blood pressure (postural hypotension) and potentially syncope (fainting).[6][7] This is most common within the first few days of therapy or after a dose increase.[7]

  • Pharmacokinetics: this compound is well-absorbed orally, with peak plasma concentrations occurring within 1-2 hours.[2][8]

  • Pharmacodynamics: A decrease in blood pressure can be observed gradually within 15 minutes of oral administration.[6] The maximum decrease in diastolic blood pressure (DBP) may occur about 8 hours after dosing.[8]

  • Half-Life: The elimination half-life is approximately 12 hours, which supports once-daily dosing.[2][6]

The magnitude of the blood pressure reduction is dose-dependent.[8] Clinical studies have shown that doses between 5 to 20 mg/day are typically used to manage hypertension.[6]

Q3: What are the main challenges when this compound is present in a clinical study not focused on hypertension?

A3: The primary challenges are:

  • Confounding of Efficacy Endpoints: If the study's primary endpoint can be influenced by changes in blood flow or blood pressure (e.g., studies on cognitive function, renal function, or ophthalmic conditions), the hypotensive effect of this compound can mask or mimic the effects of the investigational drug.

  • Increased Data Variability: Inter-individual differences in blood pressure response to this compound can increase the overall variability ("noise") in the dataset, potentially reducing the statistical power to detect a true treatment effect.[9]

  • Patient Safety and Retention: The risk of hypotension, dizziness, and syncope can lead to adverse events, potentially causing participants to withdraw from the study and compromising data integrity.[1][10] This is especially a concern during dose initiation and titration.[7]

Q4: Can the hypotensive effects of this compound be separated from other potential therapeutic effects of the drug?

A4: This is a key analytical challenge. While it's impossible to completely separate the effects pharmacologically, it is possible to account for them statistically. By systematically measuring blood pressure throughout the study, it can be used as a time-varying covariate in the final statistical analysis model (e.g., ANCOVA).[9][11] This approach allows for the estimation of the investigational drug's effect while statistically "adjusting" for the influence of blood pressure changes.[12][13]

Section 2: Troubleshooting & Study Design Guides

Guide 1: Protocol for Baseline Blood Pressure Assessment and Subject Stratification

Objective: To establish a stable and accurate baseline blood pressure for each participant and to use this data to stratify subjects, ensuring a balanced distribution of cardiovascular risk across study arms.

Step-by-Step Protocol:

  • Washout Period: If clinically permissible, have participants undergo a washout period from any antihypertensive medications prior to baseline measurements.[14]

  • Standardized Measurement Technique: Adhere strictly to established guidelines for blood pressure measurement to minimize variability.[15]

    • Use a validated, automated oscillometric device.

    • Have the patient rest quietly for at least 5 minutes in a seated position with their back supported and feet flat on the floor.[15]

    • Use the correct cuff size for the patient's arm circumference.

    • Take three separate readings, spaced 1 minute apart, and average the last two readings.[16]

  • Multiple Baseline Visits: Conduct blood pressure assessments on at least two to three separate days to account for day-to-day variability and the "white-coat effect".[17][18] The average of these visits should constitute the final baseline value.

  • Ambulatory Blood Pressure Monitoring (ABPM): For studies where blood pressure is a critical covariate, consider a 24-hour ABPM at baseline.[17][19] This provides a comprehensive assessment of the participant's true blood pressure load.[18]

  • Stratification: Use the established baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) to stratify randomization. This ensures that treatment and placebo groups have a similar distribution of baseline blood pressures.

Table 1: Example Stratification Criteria

StratumSystolic BP (mmHg)Diastolic BP (mmHg)Description
1< 120and < 80Normal
2120 - 129and < 80Elevated
3130 - 139or 80 - 89Stage 1 Hypertension
4≥ 140or ≥ 90Stage 2 Hypertension
Guide 2: Dose-Titration and Monitoring Strategy to Minimize Hypotension

Objective: To safely administer this compound by initiating at a low dose and carefully titrating upwards while monitoring for hypotension, thereby minimizing the risk of adverse events like the "first-dose" effect.

Step-by-Step Protocol:

  • Initiate Low and Slow: Always begin this compound therapy with a 1 mg dose administered at bedtime.[7][10][20] This minimizes the impact of potential first-dose postural hypotension as the patient will be supine.

  • Patient Education: Counsel the patient to avoid driving or hazardous tasks for 12 hours after the first dose or any dose increase.[3][7] Advise them to rise slowly from a sitting or lying position.

  • Titration Schedule: Increase the dose in a stepwise fashion (e.g., to 2 mg, 5 mg, then 10 mg) at weekly intervals, only after assessing tolerance to the current dose.[20][21]

  • Orthostatic Vitals Monitoring: At each dose-escalation visit, measure orthostatic vital signs.

    • Measure BP and heart rate after the patient has been supine for 5 minutes.

    • Have the patient stand, and re-measure BP and heart rate at 1 and 3 minutes.

    • A drop in SBP of ≥20 mmHg or DBP of ≥10 mmHg upon standing is indicative of orthostatic hypotension.

  • Dose Adjustment Criteria: The protocol should clearly define criteria for holding or reducing the dose (e.g., symptomatic hypotension, significant orthostatic changes).

Start Initiate 1mg this compound at Bedtime Week1 Week 1 Follow-up: Assess Orthostatic Vitals & Patient Symptoms Start->Week1 Check1 Symptomatic Hypotension or Orthostatic Drop? Week1->Check1 Hold1 Hold Dose Increase Re-evaluate in 1 Week Check1->Hold1 Yes Increase2mg Increase Dose to 2mg (at Bedtime) Check1->Increase2mg No Hold1->Week1 Week2 Week 2 Follow-up: Assess Vitals & Symptoms Increase2mg->Week2 Check2 Symptomatic Hypotension or Orthostatic Drop? Week2->Check2 Hold2 Hold Dose Increase Re-evaluate in 1 Week Check2->Hold2 Yes Increase5mg Increase Dose to 5mg (at Bedtime) Check2->Increase5mg No Hold2->Week2 Continue Continue Titration per Protocol... Increase5mg->Continue

Caption: Decision workflow for this compound dose titration.

Guide 3: Statistical Approaches to Adjust for Blood Pressure Changes

Objective: To statistically control for the confounding effects of this compound-induced blood pressure changes in the final analysis, thereby isolating the effect of the primary investigational treatment.

Methodology: Analysis of Covariance (ANCOVA)

ANCOVA is a statistical method that combines elements of ANOVA and regression analysis.[11] It is used to compare group means while adjusting for the effects of a continuous variable, known as the covariate. In this context, blood pressure is the covariate.

Data Analysis Pipeline:

  • Define the Model: The primary statistical model for the study's endpoint should be defined a priori in the Statistical Analysis Plan (SAP).[22]

  • Select the Covariate:

    • Option A (Simpler): Use the baseline blood pressure measurement as a covariate. This adjusts for pre-existing differences between groups and increases statistical power.[9]

    • Option B (More Complex): Use blood pressure as a time-varying covariate. This involves measuring BP at each study visit and incorporating these measurements into a repeated measures model (e.g., a mixed-effects model). This approach adjusts for BP changes that occur during the trial.

  • Run the ANCOVA Model: The model will assess the effect of the treatment group on the study outcome after accounting for the variance explained by the blood pressure covariate.

  • Interpret the Results: The output will provide an "adjusted" treatment effect. This represents the estimated effect of the investigational drug, assuming all participants had the same blood pressure. This provides a more precise and less biased estimate of the drug's true effect.[11][12]

RawData Raw Study Data (Endpoint, Treatment Group) ANCOVA ANCOVA Model RawData->ANCOVA BP_Data Serial Blood Pressure Measurements (Covariate) BP_Data->ANCOVA SAP Pre-specified Statistical Analysis Plan SAP->ANCOVA Defines AdjustedEffect Adjusted Treatment Effect (Controlled for BP) ANCOVA->AdjustedEffect Interpretation Interpretation of Results (Unbiased Estimate) AdjustedEffect->Interpretation

Caption: Statistical workflow using ANCOVA.

References

  • Title: this compound Source: St
  • Title: Pharmacology of this compound (Hytrin) ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube (Pharmacology Lectures) URL:[Link]
  • Title: this compound: MedlinePlus Drug Inform
  • Title: What is the mechanism of this compound Hydrochloride?
  • Title: this compound: Package Insert / Prescribing Inform
  • Title: Clinical Profile: this compound Hydrochloride 1mg Capsule Source: GlobalRx URL:[Link]
  • Title: Pharmacokinetic and Pharmacodynamic Study of this compound in Healthy Chinese Volunteers: Significant Hysteresis Phenomenon Source: Walsh Medical Media URL:[Link]
  • Title: How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure Source: PMC - NIH URL:[Link]
  • Title: FDA draft guidance on blood pressure monitoring in clinical trials Source: Clario URL:[Link]
  • Title: this compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in essential hypertension Source: PubMed URL:[Link]
  • Title: Pharmacokinetic and pharmacodynamic consequences of inhibition of this compound metabolism via CYP3A1 and/or 3A2 by DA-8159, an erectogenic, in r
  • Title: Baseline Mean Centering for Analysis of Covariance (ANCOVA) Method of Randomized Controlled Trial Data Analysis Source: SAS Global Forum Proceedings URL:[Link]
  • Title: Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus Source: NIH URL:[Link]
  • Title: this compound Capsules, 1mg, 2mg, 5mg and 10 mg Source: DailyMed URL:[Link]
  • Title: Regulatory Guidelines on Baseline Covari
  • Title: this compound and hypotension Source: Medsafe URL:[Link]
  • Title: PRODUCT MONOGRAPH NTP-TERAZOSIN (this compound Hydrochloride) Tablets Source: NTPharm URL:[Link]
  • Title: Should baseline be a covariate or dependent variable in analyses of change from baseline in clinical trials?
  • Title: Analysing change from baseline in trials: what is the best approach? Source: Melbourne Academic Centre for Health URL:[Link]
  • Title: Ambulatory blood pressure monitoring in clinical trials in adults and children Source: American Journal of Hypertension - Oxford Academic URL:[Link]
  • Title: Updates in regulatory guidelines for blood pressure monitoring in clinical trials Source: YouTube (Clario) URL:[Link]
  • Title: TRIAL DESIGN AND CONTROL OF ANTIHYPERTENSIVE IN CLINICAL RESEARCH Source: ResearchG
  • Title: BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols Source: PMC - NIH URL:[Link]
  • Title: principles for clinical evaluation of new antihypertensive drugs Source: FDA URL:[Link]
  • Title: Clinical trials of antihypertensives: Nature of control and design Source: PMC - NIH URL:[Link]
  • Title: Effect of Different Antihypertensive Drugs on Central Blood Pressure Source: ClinicalTrials.gov URL:[Link]
  • Title: Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension Source: PubMed Central URL:[Link]

Sources

Technical Support Center: Optimizing Mobile Phase for RP-HPLC Separation of Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Terazosin. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for this compound. Our focus is to provide practical, in-depth solutions and foundational knowledge to empower you to overcome common challenges in mobile phase optimization.

Section 1: Foundational Knowledge - Understanding this compound's Properties

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is a selective alpha-1 adrenergic antagonist belonging to the quinazoline class of compounds.[1][2] Its structure contains basic nitrogen atoms, making it an ionizable compound, which is the most critical factor influencing its retention behavior in RP-HPLC.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Method Development
Molecular Weight387.43 g/mol [1][4]Influences diffusion and general chromatographic behavior.
pKa~7.1[4][5]Crucial Parameter. As a basic compound, its ionization state is highly dependent on mobile phase pH. This dictates retention time and peak shape.[6][7][8]
logP~1.0 - 1.4[1][3]Indicates moderate hydrophobicity. It is well-suited for RP-HPLC on C8 or C18 columns.
UV Maximum (λmax)245 nm, 330 nm[4]245 nm or 254 nm are commonly used for UV detection, providing good sensitivity.[9][10][11]
SolubilitySoluble in water and methanol.[4][12]Simplifies sample and standard preparation.

Section 2: Mobile Phase Optimization Workflow

A systematic approach is essential for efficient and effective mobile phase optimization. The following workflow outlines a logical progression from initial setup to a finalized, robust method.

MobilePhaseOptimization A Define Analytical Goal (e.g., Assay, Impurity Profiling) B Select Column (e.g., C18 or C8, 250x4.6mm, 5µm) A->B Hardware C Establish Initial Conditions (Buffered Aqueous:Organic, e.g., 70:30) B->C Starting Point D pH Scouting (pH 3.0 - 6.0) C->D Key Variable E Select Organic Modifier (Acetonitrile vs. Methanol) D->E Selectivity F Optimize Peak Shape (Add TEA/DEA, 0.05-0.1%) E->F Symmetry G Fine-Tune Resolution (Adjust % Organic or use Gradient) F->G Performance H Method Validation (Specificity, Linearity, Accuracy) G->H Confirmation

Caption: Logical workflow for RP-HPLC mobile phase optimization for this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to analyze this compound?

A robust starting point is crucial for efficient method development. Based on established methods, a common set of initial conditions would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9][11][13]

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, a mobile phase consisting of a pH 3.2 citrate buffer and acetonitrile in a ratio of approximately 85:15 (v/v) is a good starting point, similar to USP methodologies.[14][15] Another option is an acetate buffer at pH 6.0 with acetonitrile.[13][16]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: 245 nm or 254 nm.[4][9]

Q2: Why is pH control so critical for this compound analysis?

This compound has a pKa of approximately 7.1, meaning it is a weak base.[4][5] The pH of the mobile phase directly controls its ionization state, which profoundly impacts its interaction with the non-polar stationary phase.[6][8]

  • At low pH (e.g., pH 3-4): this compound is fully protonated (ionized). In this state, it is more polar and will have weaker retention (shorter retention time) on a reversed-phase column. This is often desirable because it ensures a single, stable ionic form, leading to sharp, symmetrical peaks.[17]

  • Near its pKa (pH ~6-8): The compound exists as a mixture of ionized and non-ionized forms. This can lead to broad, misshapen, or split peaks, as the two forms may exhibit different retention behaviors. Operating in this pH range should be avoided.[17]

  • At high pH (e.g., pH > 9): this compound is in its neutral, non-ionized form. It is more hydrophobic and will be strongly retained. However, standard silica-based columns are unstable at high pH and can degrade rapidly.[7][17]

Therefore, maintaining the mobile phase pH at least 2 units below the pKa (e.g., pH 3-5) is the standard and recommended practice.

Q3: What is the role of additives like Triethylamine (TEA) or Diethylamine (DEA)?

These are basic amine modifiers used to improve peak shape. Silica-based stationary phases have residual, acidic silanol groups (-Si-OH) on their surface. The protonated (positively charged) this compound molecule can interact ionically with deprotonated (negatively charged) silanol groups. This secondary interaction causes peak tailing.[18] TEA and DEA act as "silanol blockers" by competing for these active sites, masking them from the analyte and resulting in more symmetrical peaks.[9][10][11][19] A typical concentration is 0.05% to 0.1% (v/v) in the mobile phase.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Both acetonitrile (ACN) and methanol (MeOH) are common choices, and the best option can be application-dependent as they offer different selectivities.[20]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), making it ideal for low-wavelength detection.[20] It is often the first choice.

  • Methanol (MeOH): Can provide different selectivity for separating closely related impurities. If you are struggling with co-elution using ACN, switching to or blending with MeOH is a valuable strategy.[9][10]

Q5: What are the common degradation products I need to separate from?

For a stability-indicating method, it is critical to separate this compound from its potential degradation products. Forced degradation studies show that this compound is particularly susceptible to acid and alkaline hydrolysis.[9][21][22] The primary hydrolytic degradant is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline .[9][21] Your HPLC method must demonstrate baseline resolution between the parent this compound peak and the peaks of any known degradants.

Section 4: Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing)

  • Question: My this compound peak is tailing significantly (asymmetry factor > 1.5). What are the causes and how can I fix it?

  • Answer: Peak tailing for a basic compound like this compound is almost always due to secondary interactions with acidic silanol groups on the column packing material.[18]

    • Verify Mobile Phase pH: Ensure your buffer is correctly prepared and the pH is acidic (ideally between 3 and 5). An incorrectly high pH can worsen tailing.

    • Incorporate a Basic Additive: If not already present, add Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase at a concentration of 0.05-0.1%.[9][10] This is the most effective solution for masking active silanols.

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help improve peak shape, but ensure it remains soluble in the mobile phase mixture.[18]

    • Evaluate Column Health: An old or degraded column will have more exposed silanols. If the above steps do not resolve the issue, the column may need to be replaced.

Problem 2: Unstable or Drifting Retention Times

  • Question: The retention time for this compound is shifting between injections or drifting over a sequence. What's wrong?

  • Answer: Retention time instability points to a lack of equilibrium or a changing system condition.

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For a new mobile phase, flushing for at least 30-60 minutes (or 15-20 column volumes) is recommended.[23]

    • Inconsistent Mobile Phase Preparation: Small variations in pH or organic modifier ratio can cause shifts. Prepare mobile phase in a single large batch for the entire sequence to ensure consistency. If preparing the aqueous and organic phases separately for online mixing, ensure the pumping system is functioning correctly.[23]

    • Buffer Instability or Precipitation: If using a buffer near its solubility limit in the organic mixture, precipitation can occur, leading to pressure fluctuations and retention shifts. Ensure your chosen buffer is soluble across the entire composition range.[24]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time to drift.[18]

Problem 3: Inadequate Resolution from Impurities or Degradants

  • Question: I can't separate this compound from a closely eluting impurity. What should I try?

  • Answer: Improving resolution requires manipulating the selectivity (α) or efficiency (N) of the separation.

    • Change the Organic Modifier: This is often the most powerful tool for altering selectivity. If you are using ACN, try switching to MeOH, or vice-versa. You can also try ternary mixtures (e.g., Water:ACN:MeOH).[9][20]

    • Fine-Tune the Mobile Phase pH: A small change in pH (e.g., from 3.0 to 3.5) can alter the ionization of impurities differently than this compound, potentially improving separation.

    • Adjust the Organic Content: Decrease the percentage of the organic modifier. This will increase the retention time of all components and may provide more time for the peaks to separate (improving resolution).[6]

    • Implement a Gradient: If isocratic elution is insufficient, a shallow gradient (e.g., starting with a lower organic content and slowly increasing it) can effectively resolve closely eluting peaks.[9][25]

Problem 4: Low Retention (Peak Elutes Too Early)

  • Question: My this compound peak is eluting near the void volume (k' < 2). How do I increase its retention?

  • Answer: Low retention means the analyte has a weak interaction with the stationary phase. For a basic compound at low pH, this is common.

    • Decrease the Organic Modifier Concentration: This is the most direct way to increase retention in reversed-phase mode.[6] Lowering the amount of ACN or MeOH will make the mobile phase more polar, forcing the hydrophobic this compound to interact more strongly with the stationary phase.

    • Increase Mobile Phase pH (with caution): Increasing the pH towards the pKa will begin to neutralize the this compound molecule, making it more hydrophobic and increasing its retention. However, do not approach the pKa too closely to avoid peak shape issues. For example, moving from pH 3.0 to 5.5 may provide a significant and controllable increase in retention.

    • Use a More Retentive Column: If available, switch to a column with a higher carbon load or a different C18 chemistry.

Section 5: Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase

This protocol describes the preparation of 1 L of a mobile phase consisting of 25 mM Citrate Buffer (pH 3.2) and Acetonitrile (85:15 v/v) with 0.1% TEA.

  • Prepare the Aqueous Buffer:

    • Weigh 2.40 g of sodium citrate dihydrate and 5.99 g of anhydrous citric acid.[14][15]

    • Dissolve in approximately 800 mL of HPLC-grade water in a 1 L beaker.

    • Using a calibrated pH meter, adjust the pH to 3.2 ± 0.05 by adding small amounts of citric acid or sodium citrate solution if necessary.

    • Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water. This is your 1 L aqueous stock buffer.

  • Prepare the Final Mobile Phase:

    • Measure 850 mL of the prepared aqueous buffer into a suitable 1 L solvent bottle.

    • Add 150 mL of HPLC-grade acetonitrile.

    • Add 1.0 mL of Triethylamine (TEA).

    • Mix thoroughly.

  • Degas and Filter:

    • Filter the final mobile phase through a solvent-compatible 0.45 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum filtration before placing it on the HPLC system.

Protocol 2: System Suitability Test (SST)

Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.

  • Prepare SST Solution: Prepare a solution of this compound standard at the nominal concentration of your assay (e.g., 50 µg/mL).

  • Perform Injections: Make five or six replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the following parameters from the replicate injections. The system is deemed suitable if all acceptance criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T)T ≤ 1.5Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time≤ 1.0%Confirms pumping stability.
Theoretical Plates (N)N ≥ 2000Indicates column efficiency.

References

  • Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations. Scientia Pharmaceutica, 80(3), 619–631. [Link]
  • Bakshi, M., Singh, B., Singh, A., & Singh, S. (2004). Validated specific HPLC methods for determination of prazosin, this compound and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-27. [Link]
  • Zhang, J., Wang, Y., & Li, J. (2018). Structure characterization of the degradation products of this compound hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Dhal, C., Rajput, D., Tiwari, V., Teotia, A., & Singh, G. N. (2018). QbD Assisted RP-HPLC Method for Identification of this compound in Bulk Drug and Pharmaceutical Sample.
  • Shrivastava, A., & Gupta, V. B. (2012).
  • Dhal, C., et al. (2018). QbD assisted RP-HPLC method for identification of this compound in bulk drug and pharmaceutical sample.
  • Shrivastava, A., & Gupta, V. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, this compound, and Doxazosin in Pharmaceutical Formulations.
  • Bakshi, M., et al. (2004). Validated specific HPLC methods for determination of prazosin, this compound and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions.
  • Shrivastava, A., & Gupta, V. (2012).
  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0015293). HMDB. [Link]
  • Rudra, R., et al. (2013). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF this compound HYDROCHLORIDE EQUIVALENT TO this compound IN TABLET DOSAGE FORM.
  • Shrivastava, A., et al. (2013). Stability Indicating HPTLC Determination of this compound in Tablet Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]
  • O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck and Co., Inc.[Link]
  • Darwish, I. A., et al. (2013). Effect of pH on retention time of all analytes.
  • Yehia, M. A., et al. (2015).
  • GL Sciences. (n.d.). How to Increase Retention. GL Sciences. [Link]
  • Gilson. (2023).
  • Moravek. (n.d.).
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • USP. (n.d.). This compound Hydrochloride. USP. [Link]
  • Sahu, P. K., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • Wikipedia. (n.d.). This compound. Wikipedia. [Link]
  • Crawford Scientific. (n.d.).
  • INCHEM. (n.d.). This compound (UK PID). INCHEM. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Terazosin as a PGK1 Activator in Human iPSC-Derived Neurons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for neuroprotective therapies, particularly for diseases like Parkinson's, the focus has increasingly turned to cellular energy metabolism.[1][2] Impaired energy production is a key feature of neurodegenerative disorders, making the enhancement of glycolysis a promising therapeutic strategy.[2][3] This guide provides an in-depth technical comparison for validating Terazosin, a drug traditionally used for benign prostatic hyperplasia, as an activator of Phosphoglycerate Kinase 1 (PGK1) in human induced pluripotent stem cell (iPSC)-derived neurons.[3][4] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step.[5][6]

Recent studies have highlighted this compound's potential to enhance PGK1 activity, thereby increasing ATP levels and offering neuroprotection in various models of neurodegenerative diseases.[3][7][8] Human iPSC-derived neurons offer a physiologically relevant in vitro model to investigate the efficacy and mechanism of action of such compounds.[9][10][11]

This guide will detail the experimental workflow, from the differentiation of iPSCs into functional neurons to the specific assays required to validate this compound's effect on PGK1 and subsequent neuroprotective outcomes. We will also compare this compound with other potential PGK1 activators and alternative neuroprotective strategies.

The Scientific Rationale: Why Target PGK1 with this compound in Neurons?

Neurons have high energy demands to maintain their complex functions, including synaptic transmission and ion gradients.[6] Deficits in ATP production are strongly implicated in the pathogenesis of neurodegenerative diseases like Parkinson's.[2][3] PGK1, as a key glycolytic enzyme, plays a vital role in cellular energy metabolism.[5] By catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, it generates ATP.[5]

This compound has been identified as a direct binder and activator of PGK1.[12][13] The proposed mechanism suggests that this compound binds to the ADP/ATP binding pocket of PGK1, potentially accelerating ATP release, which is a rate-limiting step in the enzymatic reaction.[7][12] This leads to an overall increase in glycolytic flux and ATP production.[3][5] Studies have shown that this enhancement of glycolysis can attenuate the progression of Parkinson's disease in various models.[8][14] Furthermore, epidemiological data suggests an association between this compound use and a reduced risk of developing Parkinson's disease.[4][14]

The use of human iPSC-derived neurons provides a powerful platform to study these effects in a human-specific context, overcoming the limitations of animal models and immortalized cell lines.[9][15]

Experimental Workflow for Validation

The validation of this compound as a PGK1 activator in iPSC-derived neurons involves a multi-step process, from cell differentiation to functional and molecular assays.

G cluster_0 Phase 1: Neuronal Differentiation cluster_1 Phase 2: Treatment & Validation cluster_2 Phase 3: Comparative Analysis iPSCs Human iPSCs NPCs Neural Progenitor Cells (NPCs) iPSCs->NPCs Neural Induction Neurons Mature Neurons NPCs->Neurons Neuronal Maturation Treatment This compound Treatment Neurons->Treatment PGK1_Assay PGK1 Activity Assay Treatment->PGK1_Assay Western_Blot Western Blot (PGK1 Expression) Treatment->Western_Blot Viability_Assay Neuroprotection Assays (e.g., MTT, LDH) Treatment->Viability_Assay Data_Analysis Data Analysis & Interpretation PGK1_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Comparison with Alternatives Viability_Assay->Comparison Comparison->Data_Analysis

Caption: Experimental workflow for validating this compound in iPSC-derived neurons.

Part 1: Detailed Methodologies

Differentiation of Human iPSCs into Cortical Neurons

A reliable and reproducible differentiation protocol is fundamental to obtaining mature and functional neurons for drug screening.[16][17] This protocol is adapted from established methods for generating cortical lineage neurons.[18][19]

Step-by-Step Protocol:

  • iPSC Culture: Maintain human iPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR™1). Ensure cultures are 70-80% confluent before initiating differentiation.[19]

  • Neural Induction (Days 0-10):

    • On Day 0, switch the medium to Neural Induction Medium (NIM).[19]

    • Perform daily media changes with fresh NIM.

    • By Day 10, neural stem cell identity should be apparent, with the formation of neural rosette-like structures.[15][19]

  • Neural Progenitor Cell (NPC) Expansion:

    • On Day 10, dissociate the cells and re-plate them in Neural Maintenance Medium (NMM) to expand the NPC population.[19]

  • Neuronal Maturation (Up to 150 days):

    • Plate NPCs at the desired density for terminal differentiation.

    • Maintain the cultures in a defined maturation medium. Neurons will continue to mature, forming dense neurite networks.[17]

    • Electrophysiological maturity can be confirmed by patch-clamp recordings, assessing properties like resting membrane potential and action potential firing.[16]

This compound Treatment and Validation Assays

Once mature neuronal cultures are established, they can be used for compound testing.

1.2.1 this compound Treatment:

  • Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., DMSO or water).

  • Treat mature neuronal cultures with a range of this compound concentrations (e.g., 0.5 µM to 25 µM) for a specified duration (e.g., 24-48 hours).[12] Include a vehicle control group.

1.2.2 PGK1 Enzymatic Activity Assay:

This assay measures the enzymatic activity of PGK1 in cell lysates. A colorimetric assay is a common and reliable method.[20][21]

Step-by-Step Protocol:

  • Cell Lysis: Lyse the this compound-treated and control neurons to extract total protein.

  • Reaction Mix: Prepare a reaction mix containing the necessary substrates and enzymes. In a coupled enzyme assay, the product of the PGK1 reaction is used in a subsequent reaction that results in a measurable change in absorbance, typically of NADH at 340 nm.[20][22][23]

  • Measurement: Add the cell lysate to the reaction mix and measure the change in absorbance over time using a spectrophotometer.

  • Calculation: Calculate the PGK1 activity based on the rate of change in absorbance, normalized to the total protein concentration in each sample.

1.2.3 Western Blot for PGK1 Expression:

Western blotting is used to determine if this compound treatment alters the expression level of the PGK1 protein.[24][25]

Step-by-Step Protocol:

  • Protein Extraction and Quantification: Extract total protein from treated and control cells and determine the concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for PGK1.[26][27][28]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[24]

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare PGK1 expression levels between treatment groups.[28]

1.2.4 Neuroprotection Assays:

To assess the neuroprotective effects of this compound, neuronal cultures can be challenged with a neurotoxin (e.g., MPP+ or 6-OHDA for Parkinson's models) with and without this compound pre-treatment.

  • MTT Assay: Measures cell viability by assessing the metabolic activity of the cells.

  • LDH Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.

  • High-Content Imaging: Can be used to quantify neurite outgrowth and the number of viable neurons, providing a more detailed assessment of neuronal health.[29]

Part 2: Data Presentation and Comparative Analysis

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the validation experiments.

Table 1: Effect of this compound on PGK1 Enzymatic Activity

Treatment GroupThis compound Concentration (µM)PGK1 Activity (mU/mg protein)Fold Change vs. Control
Vehicle Control0Value1.0
This compound0.5ValueValue
This compound2.5ValueValue
This compound10ValueValue
This compound25ValueValue

Table 2: Effect of this compound on PGK1 Protein Expression

Treatment GroupThis compound Concentration (µM)Relative PGK1 Expression (Normalized to Loading Control)Fold Change vs. Control
Vehicle Control01.01.0
This compound2.5ValueValue
This compound10ValueValue

Table 3: Neuroprotective Effect of this compound Against Neurotoxin Challenge

Treatment GroupCell Viability (% of Control)Cytotoxicity (% of Max LDH Release)Neurite Outgrowth (µm/neuron)
Control (No Toxin)1000Value
Neurotoxin OnlyValueValueValue
Neurotoxin + this compound (2.5 µM)ValueValueValue
Neurotoxin + this compound (10 µM)ValueValueValue
Comparative Analysis with Alternatives

While this compound shows significant promise, it is important to consider it in the context of other potential PGK1 activators and neuroprotective compounds.

  • Other α1-Adrenergic Receptor Antagonists: Drugs like Doxazosin and Alfuzosin have similar structures to this compound and have also been shown to enhance glycolysis and are associated with a lower risk of Parkinson's disease.[1] A direct comparison of their PGK1 activating potential and neuroprotective efficacy in iPSC-derived neurons would be highly valuable.

  • Novel PGK1 Activators: Researchers are actively designing and synthesizing novel analogs of this compound and other compounds with the aim of improving PGK1 agonistic activity and neuroprotective effects.[30][31][32][33] Comparing this compound to these next-generation compounds is crucial for future drug development.

  • Other Neuroprotective Strategies: It is also important to benchmark the neuroprotective effects of this compound against compounds with different mechanisms of action, such as antioxidants, anti-inflammatory agents, or compounds that target other aspects of mitochondrial function.

Signaling Pathway

The activation of PGK1 by this compound is a key event in a larger signaling pathway that ultimately leads to neuroprotection.

G This compound This compound PGK1 PGK1 This compound->PGK1 Binds and Activates Glycolysis Increased Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotection (Reduced Cell Death, Maintained Neuronal Function) ATP->Neuroprotection

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Conclusion

Validating this compound as a PGK1 activator in human iPSC-derived neurons provides a robust and physiologically relevant platform for advancing our understanding of its neuroprotective potential. The detailed methodologies and comparative framework presented in this guide offer a comprehensive approach for researchers and drug development professionals to rigorously evaluate this promising therapeutic strategy. The ability of this compound to enhance cellular energy metabolism addresses a fundamental deficit in neurodegenerative diseases, making it a compelling candidate for further investigation and potential clinical translation.

References

  • A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells. (n.d.). Nature.
  • Chen, L., et al. (2015). This compound activated Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19-25.
  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. (2019). Journal of Visualized Experiments.
  • Capitalising on the neuroprotective effects of a prostate drug. (2019). Parkinson's Movement.
  • The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. (2021). Frontiers in Pharmacology.
  • A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. (2024). PNAS.
  • This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. (2022). MDPI.
  • A Pilot to Assess Target Engagement of this compound in Parkinson's Disease. (2022). Movement Disorders.
  • Prostate drug associated with lower risk of Parkinson's disease. (2021). University of Iowa Health Care.
  • Differentiation of human cortical neurons (CNs) from induced pluripotent stem cells (iPSCs). (n.d.). protocols.io.
  • A prostate drug, this compound, can protect brain cells to slow the progression of Parkinson's disease. (2019). University of Barcelona.
  • Prostate drugs tied to lower risk for Parkinson's disease. (2021). MDedge.
  • Differentiation of human induced pluripotent stem cells into cortical neural stem cells. (2021). STAR Protocols.
  • PGK1's Role in Parkinson's Disease Metabolic Deficits Explored. (2024). Conexiant.
  • PGK1 is Rate-Limiting for ATP Production in Neurons. (2024). Fight Aging!
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. (2022). Frontiers in Chemistry.
  • This compound activates Pgk1 and Hsp90 to promote stress resistance. (2014). ResearchGate.
  • Fully defined NGN2 neuron protocol reveals diverse signatures of neuronal maturation. (2024). Cell Reports Methods.
  • Use of Pluripotent Stem Cells and Stem Cells-Derived Neurons in Support of Drug Discovery and Target Validation. (n.d.). Charles River Laboratories.
  • Phosphoglycerate kinase is a central leverage point in Parkinson's Disease driven neuronal metabolic deficits. (2023). bioRxiv.
  • Using stem cell-derived neurons in drug screening for neurological diseases. (2017). UCL Discovery.
  • The critical role of PGK1 in Parkinson's disease. (2024). News-Medical.Net.
  • PGK1 boosts energy production, avoiding synaptic dysfunction in Parkinson's. (2024). BioWorld.
  • Phosphoglycerate kinase is a central leverage point in Parkinson’s disease–driven neuronal metabolic deficits. (2024). Science Advances.
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. (2022). ResearchGate.
  • Utility of iPSC-Derived Cells for Disease Modeling, Drug Development, and Cell Therapy. (2022). Cells.
  • High Content Neuronal Toxicity Assays Using iPSC Derived Neurons. (n.d.). Molecular Devices.
  • Phenotypic Screening with Primary and Human iPSC-derived Neurons. (2024). ACS Chemical Neuroscience.
  • Metabolic protein phosphoglycerate kinase 1 confers lung cancer migration by directly binding HIV Tat specific factor 1. (2021). Journal of Biomedical Science.
  • This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. (2022). PubMed.
  • A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6. (2022). Acta Pharmaceutica Sinica B.
  • This compound Analogs Targeting Pgk1 As Neuroprotective Agents: Design, Synthesis, and Evaluation. (2022). Scribd.
  • Western blot analysis for PGK-1 presence in the obtained fractions. (n.d.). ResearchGate.
  • PGK1 - Overview: Phosphoglycerate Kinase Enzyme Activity, Blood. (n.d.). Mayo Clinic Laboratories.

Sources

A Comparative Guide to Apoptotic Induction in Prostate Cancer: Terazosin vs. Doxazosin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of prostate cancer therapeutics, understanding the nuanced mechanisms of potential anti-neoplastic agents is paramount. Terazosin and Doxazosin, two quinazoline-based α1-adrenoceptor antagonists, have emerged as intriguing candidates beyond their well-established roles in managing benign prostatic hyperplasia (BPH). Experimental and clinical data reveal a potent ability to induce apoptosis in prostate cancer cells, a function that holds significant therapeutic promise.[1][2][3][4][5]

This guide provides an in-depth, objective comparison of this compound and Doxazosin, focusing on their shared and distinct mechanisms of apoptotic induction. We will dissect the signaling pathways, present comparative experimental data, and provide detailed protocols for validating these effects in your own research.

The Quinazoline Core: An α1-Adrenoceptor-Independent Pathway to Cell Death

A foundational concept in understanding the anti-cancer effects of this compound and Doxazosin is that their apoptotic activity is not a consequence of α1-adrenoceptor blockade.[6][7][8][9] This crucial insight stems from the observation that non-quinazoline α1-antagonists, such as tamsulosin, do not elicit a similar apoptotic response in prostate cancer cells.[1][2][3][4][6][9] This strongly suggests that the shared quinazoline chemical structure is the active moiety responsible for triggering programmed cell death.

This α1-adrenoceptor-independent mechanism is a critical feature, indicating that these compounds are not merely repurposing their primary function but are engaging distinct cellular pathways to achieve their anti-tumor effect.[9] This opens a therapeutic window for developing novel quinazoline derivatives with enhanced apoptotic potency, potentially decoupled from the blood pressure-lowering effects of α1-adrenoceptor antagonism.[10]

Mechanisms of Action: A Tale of Two Quinazolines

While both drugs induce apoptosis, the molecular signaling events have been more extensively characterized for Doxazosin. The available evidence suggests this compound likely operates through a similar cascade, owing to their structural similarity.

Doxazosin: Engaging the Extrinsic Death Receptor Pathway

Research indicates that Doxazosin leverages the extrinsic apoptosis pathway, a signaling cascade initiated by cell surface death receptors.

  • Death Receptor Activation: Doxazosin treatment has been shown to up-regulate the expression of the Fas/CD95 death receptor.[11] This is a critical first step, sensitizing the cell to apoptotic signals.

  • DISC Formation and Caspase-8 Activation: Following receptor engagement, Doxazosin promotes the recruitment of the Fas-Associated Death Domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[7][11] This proximity facilitates the auto-cleavage and activation of caspase-8. The functional involvement of caspase-8 is confirmed by experiments where its inhibition blocks Doxazosin-induced apoptosis.[7][11]

  • Executioner Caspase Cascade: Activated caspase-8 then initiates a downstream cascade by cleaving and activating executioner caspases, primarily caspase-3.[11] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.

  • Modulation of Bcl-2 Family Proteins: Doxazosin also influences the balance of pro- and anti-apoptotic proteins, with studies showing an up-regulation of the pro-apoptotic protein Bax.[11]

  • Anoikis and DNA Damage Pathways: Further mechanisms implicated include the disruption of cell adhesion to the extracellular matrix, a process known as anoikis, and the deregulation of signal transduction involving transforming growth factor-β (TGF-β).[1][2][3][7] A novel mechanism has also been proposed whereby Doxazosin binds to DNA and down-regulates DNA repair genes, leading to DNA damage-mediated apoptosis.[12]

Doxazosin_Apoptosis_Pathway Doxazosin Doxazosin FasR Fas/CD95 Receptor Up-regulation Doxazosin->FasR Induces Bax Bax Up-regulation Doxazosin->Bax DISC DISC Formation FasR->DISC FADD FADD Recruitment FADD->DISC ProCasp8 Pro-Caspase-8 ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Active Caspase-3 ProCasp3->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Bax->Apoptosis Promotes

Doxazosin-induced extrinsic apoptotic pathway.
This compound: A Parallel Mechanism

This compound has been consistently shown to induce apoptosis in prostate cancer cells in a dose-dependent manner, targeting both epithelial and stromal components.[1][6][13] While the specific upstream signaling events are not as deeply characterized as for Doxazosin, its action is confirmed to be α1-adrenoceptor-independent and reliant on its quinazoline structure.[8] Given the identical core structure, it is highly probable that this compound utilizes a similar death-receptor-mediated pathway to execute its pro-apoptotic function.

Comparative Efficacy: A Quantitative Look at Experimental Data

Both drugs effectively reduce the viability of various prostate cancer cell lines, including androgen-independent (PC-3, DU-145) and androgen-sensitive (LNCaP) models.[1][6] However, some studies suggest potential differences in potency depending on the cell line.

DrugCell LineKey FindingsReference
Doxazosin PC-3Significant, dose-dependent induction of apoptosis.[1][6]
DU-145Significant cell death effect (~70% loss of viability at 25 µM).[6]
LNCaPInduces apoptosis via deregulation of DNA repair genes.[12]
PC-3 (mCRPC)IC50 of 38.60 µM; significantly higher apoptosis than control.[14]
This compound PC-3Significant, dose-dependent induction of apoptosis.[1][6]
DU-145Minimal antigrowth activity at doses comparable to Doxazosin.[6]
LNCaPInduces apoptosis.[1]

This table summarizes representative data. Experimental conditions and endpoints may vary between studies.

The observation that Doxazosin exerted a significant effect on DU-145 cells while this compound had minimal impact at a similar dose suggests that subtle structural differences between the two drugs may influence their interaction with specific cellular targets, warranting further investigation.[6]

Validating Apoptosis: Key Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems for quantifying and characterizing apoptosis. The causality behind key steps is explained to enhance experimental design and troubleshooting.

General Experimental Workflow

A typical experiment to assess the apoptotic potential of this compound or Doxazosin follows a logical progression from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Apoptosis Assays cluster_analysis Analysis Culture 1. Cell Culture (e.g., PC-3, LNCaP) Treatment 2. Drug Treatment (this compound/Doxazosin + Vehicle Control) Culture->Treatment Harvest 3. Cell Harvesting (Adherent & Suspension) Treatment->Harvest AnnexinV Annexin V / PI Staining (Early/Late Apoptosis) Harvest->AnnexinV Caspase Caspase-3/7 Assay (Executioner Activity) Harvest->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Flow Flow Cytometry AnnexinV->Flow PlateReader Plate Reader Caspase->PlateReader TUNEL->Flow Microscopy Fluorescence Microscopy TUNEL->Microscopy

General workflow for assessing drug-induced apoptosis.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[15]

  • Step-by-Step Methodology:

    • Cell Preparation: Harvest cells post-treatment, including both adherent and floating populations, as apoptotic cells may detach. Centrifuge at 300-600 x g for 5 minutes.[16]

    • Washing: Wash cells twice with cold PBS to remove residual media. The cold temperature is crucial to inhibit cellular metabolism and degradation.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16] The binding buffer contains calcium, which is essential for Annexin V to bind to PS.[17]

    • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of PI solution.[17]

    • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light to prevent photobleaching of the fluorochromes.[18]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[18] This final dilution is necessary to ensure cells flow properly through the instrument.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Protocol 2: Caspase-3/7 Activity Assay
  • Principle: This assay quantifies the activity of the key executioner caspases 3 and 7. It utilizes a synthetic tetrapeptide substrate (DEVD) linked to a reporter molecule (a fluorophore like AMC or a luminescent substrate).[19][20] When active caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released, generating a measurable signal proportional to enzyme activity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare the assay reagent by mixing the proluminescent caspase-3/7 substrate with the provided buffer according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).[19]

    • Cell Plating: Seed cells in a white-walled, 96-well plate suitable for luminescence measurements. Treat with this compound, Doxazosin, or vehicle control for the desired time.

    • Assay Execution (Add-Mix-Measure):

      • Remove the plate from the incubator and allow it to equilibrate to room temperature.

      • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[19] The reagent contains detergents for cell lysis, eliminating a separate lysis step.

    • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow for cell lysis and the enzymatic reaction to stabilize.[21]

    • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Protocol 3: TUNEL (TdT dUTP Nick-End Labeling) Assay
  • Principle: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[22] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., BrdUTP or fluorescently-tagged dUTP) to the 3'-hydroxyl ends of the DNA fragments.[23]

  • Step-by-Step Methodology:

    • Fixation: Fix cells (grown on coverslips or slides) with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[22] Fixation cross-links proteins and nucleic acids, preserving cellular morphology.

    • Permeabilization: This step is critical to allow the large TdT enzyme to access the nucleus.[22] Incubate the fixed cells with a permeabilization solution (e.g., 0.25% Triton X-100 in PBS) for 20 minutes at room temperature.[23]

    • Equilibration: Wash the cells and incubate with an Equilibration Buffer for 10 minutes. This primes the DNA ends for the subsequent enzymatic reaction.[22]

    • TdT Labeling Reaction: Prepare the TdT reaction cocktail containing the TdT enzyme and the labeled dUTPs. Remove the equilibration buffer and add the TdT reaction mix to the cells.

    • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber. The humidity is essential to prevent the small volume of reaction mix from evaporating.[22][23]

    • Detection & Visualization: Stop the reaction and wash the cells. If an indirect method was used (e.g., BrdUTP), perform a secondary incubation with a fluorescently-labeled anti-BrdU antibody. Counterstain nuclei with a DNA stain like DAPI or Hoechst. Visualize using fluorescence microscopy.

Conclusion and Future Perspectives

Both this compound and Doxazosin are effective inducers of apoptosis in prostate cancer cells through a mechanism that is independent of their α1-adrenoceptor antagonist function and is likely inherent to their quinazoline structure.[4][8] Doxazosin's mechanism is better defined, involving the activation of the extrinsic death receptor pathway, providing a clear model for this class of compounds.[7][11]

The differential efficacy observed in certain cell lines highlights the need for further research into the specific molecular targets of these drugs.[6] The pro-apoptotic activity of these clinically approved drugs presents a compelling case for their investigation as adjuvant therapies in prostate cancer treatment. Moreover, the quinazoline scaffold serves as a promising starting point for the development of a new class of potent, apoptosis-inducing anti-cancer agents.[10]

References

  • Gámez-Pozo, A., et al. (2005). Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation. International Journal of Oncology.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Kyprianou, N., et al. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology.
  • Partin, J. V., et al. (2003). Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway. Cancer Research.
  • Kyprianou, N., et al. (2000). Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and this compound via Induction of Apoptosis. Cancer Research.
  • Kyprianou, N., et al. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: clinical significance. The Journal of Urology.
  • Kyprianou, N. (2003). Doxazosin and this compound suppress prostate growth by inducing apoptosis: Clinical significance. Mount Sinai Scholars Portal.
  • Kyprianou, N., et al. (1998). Alpha 1-adrenoceptor antagonists this compound and doxazosin induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia. The Journal of Urology.
  • Partin, J. V., et al. (2003). Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway. Cancer Research.
  • Ben-Efraim, Y., et al. (2002). Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. International Journal of Cancer.
  • DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. DAWINBIO.
  • Garrison, J. B., & Kyprianou, N. (2006). Apoptosis induction by doxazosin and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment?. British Journal of Pharmacology.
  • Kyprianou, N. (2003). Apoptotic Impact of alpha1-blockers on Prostate Cancer Growth: A Myth or an Inviting Reality?. The Prostate.
  • Kyprianou, N., et al. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. ResearchGate.
  • Kyprianou, N., et al. (2003). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance. Journal of Urology.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments.
  • NIH. (2012). Caspase Protocols in Mice. PubMed Central.
  • ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect.
  • Sari, D. C., et al. (2024). Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3. PubMed Central.
  • Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Creative Bioarray.
  • Marcelli, M. (n.d.). Apoptosis in Prostate Cancer. Defense Technical Information Center.
  • BenchSci. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci.
  • Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • SpringerLink. (2018). Protocols for the Study of Taxanes Chemosensitivity in Prostate Cancer. SpringerLink.
  • Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Assay Genie.
  • Aihartza, N., et al. (1998). Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy. PubMed Central.

Sources

A Comparative Analysis of Terazosin and Tamsulosin for Benign Prostatic Hyperplasia: Mechanisms, Efficacy, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Benign Prostatic Hyperplasia and the Role of α1-Adrenergic Blockers

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland. This growth can compress the urethra, leading to bothersome lower urinary tract symptoms (LUTS) that significantly impact quality of life. The management of BPH often involves pharmacological intervention, with α1-adrenergic receptor antagonists, or alpha-blockers, representing a cornerstone of therapy. These agents function by relaxing the smooth muscle of the prostate and bladder neck, thereby alleviating urinary obstruction and improving urine flow.[1][2]

This guide provides an in-depth comparative study of two commonly prescribed alpha-blockers: Terazosin and Tamsulosin. While both drugs are effective in managing BPH symptoms, they exhibit distinct pharmacological profiles that influence their clinical application, efficacy, and side effects.[3][4] This analysis will delve into their mechanisms of action, supported by experimental data, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Receptor Selectivity

The therapeutic effects of both this compound and Tamsulosin are mediated through the blockade of α1-adrenergic receptors in the prostate. However, their primary distinction lies in their selectivity for the different subtypes of these receptors.[5][6]

This compound: The Non-Selective Antagonist

This compound is a non-selective α1-adrenergic antagonist, meaning it blocks α1A, α1B, and α1D receptor subtypes with similar affinity.[1][3] While the α1A subtype is predominantly responsible for prostatic smooth muscle contraction, the α1B subtype is primarily located in vascular smooth muscle and is involved in the regulation of blood pressure.[7][8] This lack of selectivity explains why this compound not only improves urinary symptoms but also has a significant blood pressure-lowering effect, making it a treatment option for patients with concurrent BPH and hypertension.[4][9]

Tamsulosin: The Uroselective Agent

In contrast, Tamsulosin exhibits a higher affinity for the α1A and α1D adrenergic receptor subtypes, with a much lower affinity for the α1B subtype.[6][10] This "uroselectivity" allows Tamsulosin to target the prostate more specifically, leading to a relaxation of the prostatic and bladder neck smooth muscle with minimal impact on blood pressure.[7][9] This targeted action reduces the risk of cardiovascular side effects, such as orthostatic hypotension, which can be a significant concern with non-selective alpha-blockers.[4][11]

The following diagram illustrates the differential receptor binding of this compound and Tamsulosin.

cluster_drugs Alpha-Blockers cluster_receptors α1-Adrenergic Receptor Subtypes This compound This compound alpha1A α1A (Prostate) This compound->alpha1A Blocks alpha1D α1D (Bladder/Spinal Cord) This compound->alpha1D Blocks alpha1B α1B (Blood Vessels) This compound->alpha1B Blocks Tamsulosin Tamsulosin Tamsulosin->alpha1A Selectively Blocks Tamsulosin->alpha1D Selectively Blocks Tamsulosin->alpha1B Weakly Blocks

Workflow for an in vitro receptor binding assay.
Experimental Protocol 2: In Vivo Hemodynamic and Urodynamic Studies in a Rat Model of BPH

Objective: To evaluate the in vivo effects of this compound and Tamsulosin on blood pressure and urinary function in a testosterone-induced BPH rat model.

Methodology:

  • BPH Induction: Induce BPH in male rats by daily subcutaneous injections of testosterone propionate for several weeks. [12]2. Drug Administration: Divide the BPH rats into treatment groups receiving either vehicle, this compound, or Tamsulosin orally or via osmotic pumps. [6]3. Hemodynamic Monitoring: Measure systolic and diastolic blood pressure and heart rate using a tail-cuff method or via an implanted telemetry device at baseline and at various time points after drug administration.

  • Urodynamic Assessment (Cystometry): Anesthetize the rats and catheterize the bladder to measure intravesical pressure. Infuse saline into the bladder to induce micturition cycles and record parameters such as bladder capacity, micturition pressure, and frequency of urination. [5][13]5. Data Analysis: Compare the changes in blood pressure and urodynamic parameters between the treatment groups and the vehicle control group to assess the in vivo efficacy and cardiovascular effects of the drugs.

Experimental Protocol 3: Clinical Assessment of BPH Symptoms and Urinary Flow

Objective: To clinically evaluate the efficacy of this compound and Tamsulosin in patients with BPH.

Methodology:

  • Patient Recruitment: Enroll male patients with a diagnosis of BPH and moderate to severe LUTS.

  • Baseline Assessment:

    • International Prostate Symptom Score (IPSS): Patients complete the 7-question IPSS questionnaire to quantify the severity of their urinary symptoms (score range 0-35). [8][10][11] * Uroflowmetry: Patients urinate into a uroflowmeter to measure the maximum urinary flow rate (Qmax) and voided volume. [3][14][15]3. Randomization and Treatment: Randomly assign patients to receive either this compound (with dose titration) or Tamsulosin (at a fixed dose) for a predefined study period.

  • Follow-up Assessments: At specified intervals during the study, repeat the IPSS questionnaire and uroflowmetry to assess changes from baseline.

  • Data Analysis: Compare the mean change in IPSS and Qmax from baseline between the two treatment groups to determine their relative efficacy.

Workflow for a clinical trial comparing this compound and Tamsulosin.

Conclusion

This compound and Tamsulosin are both effective α1-adrenergic antagonists for the management of BPH symptoms. The primary difference between them lies in their receptor selectivity. This compound, a non-selective alpha-blocker, is effective for patients with concomitant hypertension but carries a higher risk of cardiovascular side effects. Tamsulosin, a uroselective agent, offers a more targeted therapy for BPH with a lower incidence of hypotension and dizziness, but is associated with a higher rate of ejaculatory dysfunction. The choice between these two agents should be individualized based on the patient's clinical profile, comorbidities, and tolerance for potential side effects. For researchers and drug development professionals, understanding the nuances of their mechanisms and the experimental methodologies for their evaluation is essential for the continued development of improved therapies for BPH.

References

  • withpower.com. Tamsulosin vs this compound. [Link]
  • Dr.Oracle. (2025-08-14). What are the differences in treatment approaches using this compound (Hytrin) and Tamsulosin (Flomax) for patients with benign prostatic hyperplasia (BPH) or hypertension? [Link]
  • The Journal of Applied Research. (2005). Early Efficacy of Tamsulosin Versus this compound in the Treatment of Men With Benign Prostatic Hyperplasia: A Randomized, Open-Label Trial. [Link]
  • GoodRx. This compound vs.
  • PubMed. (Date unavailable).
  • PMC - NIH. α1-Adrenoceptor subtypes and lower urinary tract symptoms. [Link]
  • Dr.Oracle. (2025-04-07). What are Alpha (α) Adrenergic Receptors? [Link]
  • TAJ. (Date unavailable).
  • Taylor & Francis Online. (2009-01-11).
  • Drugs.com. Tamsulosin vs this compound Comparison. [Link]
  • AUA Journals.
  • PubMed. (Date unavailable). Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists. [Link]
  • NCBI. (2011-03-30).
  • ResearchGate. (2025-08-06).
  • Taylor & Francis Online. (2009-01-11).
  • PubMed. (Date unavailable). [Urodynamic Evaluation of alpha-1 Blocker Tamsulosin on Benign Prostatic Hyperplasia Using Pressure-Flow Study]. [Link]
  • PubMed. (Date unavailable). Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes. [Link]
  • PubMed. (Date unavailable).
  • PMC - NIH.
  • ResearchGate. (2025-08-10). (PDF) Pharmacology of tamsulosin: Saturation-binding isotherms and competition analysis using cloned α1-adrenergic receptor subtypes. [Link]
  • PMC - PubMed Central.
  • PubMed. (Date unavailable).

Sources

A Comparative Guide to the Cross-Species Validation of Terazosin's Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Terazosin's neuroprotective performance against other alternatives, supported by experimental data and established protocols. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction: The Rationale for Repurposing this compound

This compound, an FDA-approved α1-adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia, has emerged as a promising candidate for neuroprotection.[1][2] Its neuroprotective effects are not attributed to its canonical function but rather to its ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[3][4][5][6][7] This activation enhances glycolysis, leading to increased ATP production, which is crucial for neuronal survival and function, particularly in the context of the energy deficits observed in many neurodegenerative disorders.[5][6][7][8]

Studies have demonstrated this compound's potential in various neurodegenerative disease models, including Parkinson's disease (PD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS).[9][10][11][12][13] Preclinical evidence from animal models and analysis of large patient databases suggest that individuals taking this compound may have a reduced risk and slower progression of these diseases.[9][12][13][14][15][16] This guide will delineate the methodologies for validating these findings across different species and compare this compound's efficacy with other potential neuroprotective agents.

Mechanism of Action: PGK1 Activation and Downstream Effects

This compound's primary neuroprotective mechanism involves the allosteric activation of PGK1.[3][4][5][6][7] This leads to a cascade of beneficial downstream effects:

  • Enhanced Glycolysis and ATP Production: By boosting PGK1 activity, this compound increases the rate of glycolysis, thereby elevating intracellular ATP levels.[5][6][7][8] This is critical for maintaining cellular homeostasis and function in energy-deprived neurons.

  • Reduced Protein Aggregation: Increased ATP levels may help dissolve pathological protein aggregates, a common hallmark of many neurodegenerative diseases like AD and PD.[3]

  • Promotion of Autophagy: this compound has been shown to promote autophagy, a cellular process responsible for clearing damaged organelles and protein aggregates.[3]

  • Reduced Oxidative Stress: By enhancing cellular energy status, this compound may indirectly mitigate oxidative stress, a key contributor to neuronal damage.[5][6][7]

Terazosin_Pathway This compound This compound PGK1 PGK1 Activation This compound->PGK1 Glycolysis Enhanced Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Protein Reduced Protein Aggregation ATP->Protein Autophagy Enhanced Autophagy ATP->Autophagy ROS Reduced Oxidative Stress ATP->ROS Neuroprotection Neuroprotection Protein->Neuroprotection Autophagy->Neuroprotection ROS->Neuroprotection

Caption: this compound activates PGK1, enhancing glycolysis and ATP, leading to neuroprotection.

Cross-Species Validation: Experimental Design and Protocols

A robust validation of this compound's neuroprotective efficacy requires a multi-tiered approach, spanning from in vitro cell-based assays to in vivo animal models.

Part 1: In Vitro Validation

In vitro models provide a controlled environment to dissect the molecular mechanisms of this compound's action and to screen for its efficacy in a high-throughput manner.[17][18][19]

Caption: Workflow for in vitro validation of neuroprotective compounds.

1. Neuronal Cell Culture and Toxin-Induced Neurodegeneration Models:

  • Cell Lines: The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[17] Primary neuronal cultures from rodents offer a more physiologically relevant system.[17][19]

  • Toxin Induction: To mimic neurodegenerative conditions, cells are treated with specific neurotoxins. For Parkinson's disease models, 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or rotenone are frequently used to induce dopaminergic neuron death.[20] For Alzheimer's disease models, amyloid-beta (Aβ) oligomers are used to induce neurotoxicity.[17][21]

2. Assessment of Neuronal Viability:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[22]

    • Protocol:

      • Plate neuronal cells in a 96-well plate and allow them to adhere.

      • Induce neurotoxicity with the chosen toxin.

      • Treat cells with various concentrations of this compound or a comparator drug.

      • After the desired incubation period, add MTT solution to each well and incubate.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, indicating cell death.[22][23]

    • Protocol:

      • Follow steps 1-3 of the MTT assay protocol.

      • Collect the cell culture supernatant.

      • Add the supernatant to a reaction mixture containing the LDH substrate.

      • Measure the absorbance at a specific wavelength (e.g., 490 nm).

3. Measurement of Intracellular ATP Levels:

  • Luminometric ATP Assay: This highly sensitive assay utilizes the luciferase enzyme to generate a light signal proportional to the amount of ATP present.[24]

    • Protocol:

      • Plate and treat cells as described above.

      • Lyse the cells to release intracellular ATP.

      • Add the cell lysate to a reaction solution containing luciferase and its substrate, D-luciferin.

      • Measure the luminescence using a luminometer.

Part 2: In Vivo Validation in Animal Models

Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and behavioral outcomes of this compound treatment.[25][26]

Animal ModelSpeciesInduced ByKey Pathological FeaturesBehavioral Tests
MPTP Model Mouse (C57BL/6)MPTP (neurotoxin)Dopaminergic neuron loss in the substantia nigraRotarod test, cylinder test, open field test
6-OHDA Model Rat, Mouse6-hydroxydopamine (neurotoxin)Unilateral lesion of dopaminergic neuronsApomorphine-induced rotations, cylinder test
Rotenone Model Rat, MouseRotenone (pesticide)α-synuclein aggregation, motor and non-motor deficitsPole test, gait analysis
5xFAD Model Mouse (transgenic)Genetic mutationsAmyloid plaque deposition, cognitive deficitsMorris water maze, Y-maze
Thy1-hTDP-43 Model Mouse (transgenic)Genetic mutationTDP-43 pathology, motor neuron lossGrip strength, survival analysis

Sources

A Comparative Analysis of Terazosin and Doxazosin for Antihypertensive Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antihypertensive properties of Terazosin and Doxazosin, two structurally similar and widely studied selective alpha-1 adrenergic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical studies to objectively evaluate their efficacy, pharmacokinetics, and safety profiles.

Introduction: The Role of Alpha-1 Adrenoceptor Antagonists in Hypertension

This compound and Doxazosin belong to the quinazoline class of drugs and are selective antagonists of alpha-1 adrenoceptors.[1] Their primary therapeutic applications are in the management of essential hypertension and the symptomatic treatment of benign prostatic hyperplasia (BPH).[2][3] By targeting the peripheral vascular system, these agents effectively lower blood pressure, offering a distinct mechanistic approach compared to other antihypertensive classes like diuretics, beta-blockers, ACE inhibitors, or ARBs.[1][4] While effective, current clinical guidelines often recommend alpha-1 blockers as second-line or add-on therapies, particularly for patients with specific comorbidities such as BPH.[4][5] This guide focuses specifically on the comparative evidence between this compound and Doxazosin in the context of hypertension management.

Mechanism of Action: Targeting Vascular Smooth Muscle

The antihypertensive effect of both this compound and Doxazosin is mediated by the selective blockade of postsynaptic alpha-1 adrenergic receptors located on vascular smooth muscle.[1][3] In the sympathetic nervous system, norepinephrine released from nerve terminals binds to these receptors, triggering a signaling cascade that results in vasoconstriction and an increase in peripheral vascular resistance, thereby elevating blood pressure.

This compound and Doxazosin competitively inhibit norepinephrine from binding to these alpha-1 receptors. This antagonism prevents smooth muscle contraction, leading to the relaxation of both arterial and venous vessels (vasodilation).[1] The subsequent reduction in peripheral vascular resistance is the primary mechanism through which these drugs lower blood pressure.[1]

cluster_SNS Sympathetic Nervous System cluster_Vascular Vascular Smooth Muscle Cell cluster_Drug Drug Action SNS_Nerve Sympathetic Nerve Terminal NE Norepinephrine (NE) SNS_Nerve->NE Release Alpha1_Receptor Alpha-1 Adrenoceptor NE->Alpha1_Receptor Binds to Contraction Vasoconstriction (Increased Blood Pressure) Alpha1_Receptor->Contraction Activates Drug This compound / Doxazosin Drug->Alpha1_Receptor Blocks

Caption: Workflow for a comparative antihypertensive clinical trial.

Conclusion

Both this compound and Doxazosin are effective selective alpha-1 adrenoceptor antagonists for the management of mild to moderate hypertension. [6][7]The available clinical evidence from direct comparative trials indicates:

  • Comparable Efficacy: Both drugs successfully lower blood pressure. [6]* Pharmacokinetic Advantage for Doxazosin: Doxazosin's longer half-life allows for reliable once-daily administration, which may enhance patient adherence. [8]* Dosage Differences: Doxazosin appears to achieve therapeutic control at a lower mean daily dose compared to this compound. [6][9]* Tolerability: Both drugs share a similar side effect profile typical of their class, although one head-to-head study reported a slightly lower incidence of adverse events with Doxazosin. [6] For drug development and clinical research, these findings underscore the importance of pharmacokinetic profiles in optimizing dosing regimens and improving the therapeutic index. While both agents are clinically effective, the properties of Doxazosin may offer practical advantages in a clinical setting.

References

  • Hayduk, K., Schneider, H. T., & Barthel, B. (1987). Antihypertensive effects of doxazosin in systemic hypertension and comparison with this compound. The American Journal of Cardiology, 59(15), 88G-92G. [Link]
  • Elliott, H. L. (1990). Comparison of pharmacokinetics and pharmacodynamics of adrenoceptor agonists and antagonists as antihypertensive agents. Journal of Cardiovascular Pharmacology, 16 Suppl 5, S59-S63. [Link]
  • Young, J., & Taylor, S. H. (1990). Efficacy and safety of doxazosin in hypertension therapy. The American Journal of Cardiology, 65(8), 54G-59G. [Link]
  • Akduman, B., & Crawford, E. D. (2001). This compound, doxazosin, and prazosin: current clinical experience. Urology, 58(6 Suppl 1), 49-54. [Link]
  • Limon, J., & Patel, P. (2023). This compound. In StatPearls.
  • ResearchGate. (n.d.). This compound and Doxazosin in the Treatment of BPH: Results of a Randomized Study with Crossover in Non-Responders. [Link]
  • ResearchGate. (n.d.). This compound, doxazosin, and prazosin: Current clinical experience. [Link]
  • Zhu, Y., et al. (2011). Pharmacokinetic and Pharmacodynamic Study of this compound in Healthy Chinese Volunteers: Significant Hysteresis Phenomenon. Journal of Bioequivalence & Bioavailability, 3(11). [Link]
  • Dr. Oracle. (2025). Are alpha blockers (alpha-adrenergic blocking agents)
  • Lin, T. H., et al. (2022). Role of α1-blockers in the current management of hypertension.
  • Alpha-1 Foundation. (n.d.). Clinical Practice Guidelines. [Link]
  • Sperzel, W. D., Glassman, H. N., & Jordan, D. C. (1986). Comparative trials of this compound with other antihypertensive agents. The American Journal of Medicine, 80(5B), 55-61. [Link]
  • Ram, C. V. (1991). alpha 1-antagonists in the treatment of hypertension. Hypertension, 17(4 Suppl), I76-I80. [Link]
  • Taylor, B. N., & Cassagnol, M. (2025). Alpha-Blockers. In StatPearls.
  • Al-Ghananeem, A. M., et al. (2023). A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations. Pharmaceuticals, 16(11), 1599. [Link]
  • Grimm, R. H. (1989). Antagonists in the Treatment of Hypertension. Hypertension, 13(5_pt_2), I-131. [Link]
  • Deger, G. (1986). Comparison of the safety and efficacy of once-daily this compound versus twice-daily prazosin for the treatment of mild to moderate hypertension. The American Journal of Medicine, 80(5B), 62-67. [Link]

Sources

A Comparative Analysis of Terazosin and Novel PGK1 Activators in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Therapeutic Potential of PGK1 Activation

Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in the glycolytic pathway, catalyzing the first ATP-generating step. Beyond its fundamental role in cellular bioenergetics, PGK1 activation has emerged as a promising therapeutic strategy for a range of pathologies characterized by energy deficits and cellular stress, including neurodegenerative diseases, stroke, and sepsis.[1][2] The FDA-approved α1-adrenergic receptor antagonist, Terazosin, was identified as a direct activator of PGK1, a discovery that has spurred significant research into its repurposing and the development of novel PGK1-targeting compounds.[3][4] This guide provides an in-depth comparison of the preclinical efficacy of this compound versus other emerging PGK1 activators, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field.

This compound: The Benchmark for PGK1 Activation

This compound, a quinazoline-based compound, has been extensively studied for its neuroprotective and cytoprotective effects mediated through PGK1 activation.[4][5] Its mechanism involves binding to PGK1 and enhancing its enzymatic activity, leading to increased ATP production.[3] This enhancement of cellular energy metabolism is thought to counteract the neuronal energy deficits that are a hallmark of many neurodegenerative disorders.[6]

Preclinical Efficacy of this compound

This compound has demonstrated significant efficacy across a variety of preclinical models:

  • Neurodegenerative Diseases: In models of Parkinson's disease (PD), this compound has been shown to slow or prevent neuron loss.[7] In mouse models of amyotrophic lateral sclerosis (ALS), it improved motor neuron survival and delayed paralysis progression.[2][8] Studies in transgenic rat models of Alzheimer's disease (AD) also suggest potential therapeutic benefits.

  • Ischemic Injury: In rodent models of stroke, this compound treatment reduced organ damage and improved survival rates.[4]

  • Other Conditions: The protective effects of this compound have also been observed in models of sepsis and gastrointestinal disorders, highlighting the broad therapeutic potential of PGK1 activation.[9]

A notable characteristic of this compound is its biphasic dose-response curve. Low concentrations of this compound activate PGK1, while higher concentrations can be inhibitory.[3][6] This phenomenon is critical for designing effective therapeutic strategies.

Comparative Landscape of PGK1 Activators

While this compound has set the precedent, the field has seen the emergence of other compounds with PGK1 activating properties. These can be broadly categorized into structurally related analogs and novel chemical entities.

Structurally Related Alpha-1 Blockers: Doxazosin and Alfuzosin

Doxazosin and Alfuzosin, which share the quinazoline core structure with this compound, have also been shown to bind to and activate PGK1.[7] Preclinical studies in models of Parkinson's disease have indicated that these compounds can also enhance energy metabolism and are efficacious.[7] Epidemiological studies often group this compound, Doxazosin, and Alfuzosin together due to their similar mechanism of PGK1 activation, and have found an association between their use and a reduced risk of developing Parkinson's disease and dementia with Lewy bodies.[5][7][10]

Novel PGK1 Activators

Recent research efforts have focused on identifying novel, potent, and potentially more specific PGK1 activators.

  • This compound Analogs: A study focused on designing and synthesizing a series of this compound analogs identified several compounds with enhanced PGK1 agonistic activity in vitro compared to this compound.[4][11][12] Notably, compound 12b from this series demonstrated superior PGK1 agonistic and neuroprotective activity in cell-based assays.[4][11] These analogs represent a promising avenue for developing next-generation PGK1 activators with improved therapeutic profiles.[4][12]

  • Virtually Screened Compounds: Through virtual screening of large chemical databases, several novel small molecules have been identified as potential PGK1 activators.[1][13] Compounds 7979989 , Z112553128 , and AK-693/21087020 were shown to activate PGK1 in vitro and exhibited protective effects in a Drosophila model of oxidative stress.[1][13] Interestingly, similar to this compound, compound AK-693/21087020 also displayed an inhibitory effect on PGK1 at higher concentrations.[14]

Quantitative Data Summary

Direct head-to-head comparisons of these compounds in the same preclinical models are limited. The following tables summarize available data from independent studies to provide a comparative overview.

Table 1: In Vitro PGK1 Activation

CompoundAssay TypeConcentration for ActivationReported Activation vs. Control/TerazosinSource
This compound Enzymatic Assay0.5 µM to 2.5 nMBiphasic: Activation at low doses, inhibition at high doses[3]
This compound Analog 12b Enzymatic Assay50 nMSignificantly stronger than this compound[4][12]
Compound 7979989 Enzymatic Assay10 µM - 1 nMPositive PGK1 response[1][13]
Compound Z112553128 Enzymatic Assay10 µM - 1 nMPositive PGK1 response[1][13]
Compound AK-693/21087020 Enzymatic Assay1 µM - 1 nMBiphasic: Activation at low doses, inhibition at 10 µM[1][13]

Table 2: Preclinical Efficacy in Neuroprotection Models

CompoundModelKey FindingsSource
This compound TDP-43 Mouse Model of ALS5% improved survival; 40% increase in motor neurons[2]
This compound Drosophila Oxidative Stress ModelAntioxidant effects[1]
This compound Analog 12b MPP+ injured SH-SY5Y cellsStronger neuroprotective activity than this compound[15]
Compound 7979989 Drosophila Oxidative Stress ModelAntioxidant effects[13]
Compound Z112553128 Drosophila Oxidative Stress ModelAntioxidant effects[13]
Compound AK-693/21087020 Drosophila Oxidative Stress ModelAntioxidant effects[13]

Experimental Methodologies

The following sections detail the protocols for key experiments used to evaluate the efficacy of PGK1 activators.

In Vitro PGK1 Enzymatic Activity Assay

Objective: To quantify the direct effect of a compound on the enzymatic activity of purified PGK1.

Principle: This assay often uses a coupled enzyme system. The forward reaction of PGK1 consumes its substrate, 1,3-bisphosphoglycerate (1,3-BPG), and produces 3-phosphoglycerate and ATP. The consumption of 1,3-BPG can be coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, which in its reverse reaction consumes NADH. The rate of NADH oxidation, monitored by the decrease in absorbance at 339 nm, is proportional to the PGK1 activity.[3]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6).

  • Component Addition: To a microplate well, add the reaction buffer, purified recombinant human or mouse PGK1 protein (e.g., 2 µg/mL), GAPDH, and the substrates for the coupled reaction (e.g., 1.6 mM glyceraldehyde-3-phosphate, 1 mM β-NAD+, 1 mM ADP).

  • Compound Incubation: Add the test compound at various concentrations (and a vehicle control) to the wells and incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the PGK1 substrate, 1,3-BPG.

  • Data Acquisition: Immediately measure the change in absorbance at 339 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of activation or inhibition relative to the vehicle control.

In Vivo Efficacy Assessment in a Mouse Model of ALS

Objective: To evaluate the neuroprotective effects of a PGK1 activator in a transgenic mouse model of ALS.

Model: Thy1-hTDP-43 transgenic mice, which overexpress human TDP-43 and exhibit progressive motor neuron degeneration and paralysis.[2]

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compound (e.g., this compound at 10 or 100 µg/kg) or vehicle control daily to the mice, starting at a presymptomatic age.

  • Survival Monitoring: Monitor the mice daily for signs of motor impairment and record the humane endpoint (e.g., inability to right within 30 seconds) to determine survival duration.

  • Motor Function Assessment: At regular intervals, assess motor function using tests such as rotarod performance or grip strength.

  • Histological Analysis: At the study endpoint, perfuse the animals and collect spinal cord tissue. Perform immunohistochemical staining for motor neuron markers (e.g., NeuN, ChAT) to quantify motor neuron survival in the ventral horn.

  • Data Analysis: Compare survival curves using Kaplan-Meier analysis and analyze motor function and neuron count data using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathway and Experimental Workflow Visualizations

PGK1 Activation and Downstream Effects

PGK1_Pathway cluster_0 Cellular Stress (e.g., Oxidative, Metabolic) cluster_1 Therapeutic Intervention Stress Stress Stimuli Cell_Survival Enhanced Cell Survival & Stress Resistance Stress->Cell_Survival Induces Damage This compound This compound & Other Activators PGK1 PGK1 This compound->PGK1 Activates Glycolysis Glycolysis PGK1->Glycolysis Catalyzes ATP Increased ATP Production Glycolysis->ATP ATP->Cell_Survival Promotes Neuroprotection Neuroprotection Cell_Survival->Neuroprotection

Caption: PGK1 activation by compounds like this compound enhances glycolysis, leading to increased ATP production and promoting cell survival and neuroprotection under stress conditions.

General Workflow for Preclinical Evaluation of PGK1 Activators

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Virtual_Screening Virtual Screening or Analog Design Enzyme_Assay PGK1 Enzymatic Assay Virtual_Screening->Enzyme_Assay Identify Hits Cell_Based_Assay Cell Viability & ATP Production Assays Enzyme_Assay->Cell_Based_Assay Confirm Activity Animal_Model Disease Model Selection (e.g., ALS, PD mice) Cell_Based_Assay->Animal_Model Select Lead Candidates Efficacy_Study Dosing & Behavioral Analysis Animal_Model->Efficacy_Study Histopathology Histopathological & Biochemical Analysis Efficacy_Study->Histopathology Lead_Compound Lead Compound Identification Histopathology->Lead_Compound Validate Efficacy

Caption: A streamlined workflow for the discovery and preclinical validation of novel PGK1 activators, from initial screening to in vivo efficacy studies.

Conclusion and Future Directions

This compound has paved the way for validating PGK1 as a druggable target for diseases associated with metabolic dysfunction. The preclinical data strongly support its efficacy in a range of models, particularly in the context of neurodegeneration. The emergence of this compound analogs and novel, structurally distinct PGK1 activators offers exciting opportunities to develop therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties.

Future research should prioritize direct, head-to-head comparisons of these promising new compounds against this compound in standardized preclinical models. This will be crucial for identifying best-in-class PGK1 activators to advance into clinical development. Furthermore, a deeper understanding of the structure-activity relationships of PGK1 activators will facilitate the rational design of even more effective molecules. The continued exploration of this therapeutic strategy holds significant promise for addressing unmet medical needs in a variety of debilitating diseases.

References

  • Qiang, S.-J., Shi, Y.-Q., Wu, T.-Y., Wang, Y.-N., Chen, Y., Su, H., Chen, J., Li, Y., & Chen, Z.-S. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 13, 877706. [Link]
  • Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. eBioMedicine, 83, 104201. [Link]
  • Qiang, S.-J., Shi, Y.-Q., Wu, T.-Y., et al. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 13. [Link]
  • Chen, L., et al. (2015). This compound activates Pgk1 and Hsp90 to promote stress resistance. Nature Chemical Biology, 11(1), 19–25. [Link]
  • Wang, X., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 906974. [Link]
  • Chaytow, H., et al. (2022). PGK1 targeting improves motor neuron phenotypes in ALS. BioWorld. [Link]
  • Simmering, J. E., et al. (2024). Association of this compound, Doxazosin, or Alfuzosin Use and Risk of Dementia With Lewy Bodies in Men. Neurology, 102(11), e209214. [Link]
  • Wang, X., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10. [Link]
  • Qiang, S.-J., et al. (2022). Phosphoglycerate kinase 1 as a Potential Biomarker and Therapeutic Target for Diabetic Sarcopenia.
  • Chaytow, H., & Becker, C. G. (2022). Phosphoglycerate kinase 1 as a therapeutic target in neurological disease. Trends in Molecular Medicine, 28(10), 814-826. [Link]
  • Chaytow, H., & Becker, C. G. (2022). Phosphoglycerate kinase 1 as a therapeutic target in neurological disease. Request PDF. [Link]
  • Riley, J. M. (2021). The effect of this compound (TZ) on the PGK1 step of glycolysis. Iowa Research Online. [Link]
  • Wang, X., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10. [Link]
  • Qiang, S.-J., et al. (2022). The Discovery of Novel PGK1 Activators as Apoptotic Inhibiting and Neuroprotective Agents. Frontiers in Pharmacology, 13. [Link]
  • Kyprianou, N. (2021). Doxazosin and this compound Suppress Prostate Growth by Inducing Apoptosis: Clinical Significance.
  • Cai, R., et al. (2021). Association of Glycolysis-Enhancing α-1 Blockers With Risk of Developing Parkinson Disease. JAMA Network Open, 4(2), e2037747. [Link]
  • Qiang, S.-J., et al. (2022). Amelioration of nitroglycerin-induced migraine in mice via Wuzhuyu decoction: Inhibition of the MZF1/PGK1 pathway and activation of NRF2 antioxidant response.
  • Wang, X., et al. (2022). This compound Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation.
  • Ali, A., et al. (2022). This compound Stimulates Pgk1 to Remedy Gastrointestinal Disorders. International Journal of Molecular Sciences, 23(1), 416. [Link]
  • Welsh, M. J., et al. (2024). A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycerate kinase 1. Proceedings of the National Academy of Sciences, 121(9), e2318956121. [Link]
  • Chaytow, H., et al. (2022). Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. University of Edinburgh Research Explorer. [Link]
  • de Oliveira, T. C. M., et al. (2024). Exposure to Glycolysis-Enhancing Drugs and Risk of Parkinson's Disease: A Meta-Analysis. Movement Disorders, 39(7), 1265-1271. [Link]
  • Ramage, A. G. (1991). A comparison of the effects of doxazosin and alfuzosin with those of urapidil on preganglionic sympathetic nerve activity in anaesthetised cats. British Journal of Pharmacology, 104(4), 993–997. [Link]
  • Mezger, V., et al. (2022). Quantitative Comparison of HSF1 Activators. Cell Stress and Chaperones, 27(3), 221–234. [Link]
  • Mezger, V., et al. (2022). Quantitative Comparison of HSF1 Activators. Cell Stress and Chaperones, 27(3), 221-234. [Link]

Sources

A Comparative Analysis of Terazosin and Tamsulosin Side Effect Profiles Based on Clinical Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the side effect profiles of two commonly prescribed alpha-1 adrenergic receptor antagonists, Terazosin and Tamsulosin, used primarily for the treatment of benign prostatic hyperplasia (BPH). Grounded in clinical data, this analysis explores the pharmacological basis for their differing adverse event profiles and offers a framework for assessing these effects in a clinical research setting.

Introduction: The Clinical Context of Alpha-1 Blockers

This compound and Tamsulosin are mainstays in the management of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Both function by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3] While clinical trials have shown comparable efficacy in symptom improvement between the two drugs, their distinct pharmacological properties lead to notable differences in their side effect profiles.[4][5] Tamsulosin, approved by the FDA in 1997, is a selective alpha-blocker, whereas this compound, approved in 1987, is non-selective.[4] This selectivity is the primary determinant of their respective tolerability and safety.

Mechanism of Action: The Role of Alpha-1 Receptor Subtype Selectivity

The differing side effect profiles of this compound and Tamsulosin are fundamentally rooted in their interaction with alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D).

  • This compound is a non-selective antagonist, meaning it blocks all three subtypes (α1A, α1B, α1D) with similar affinity.[3][6][7] This broad action, while effective for BPH, also leads to systemic effects.

  • Tamsulosin exhibits a higher selectivity for the α1A and α1D subtypes.[3][6] The α1A subtype is predominantly located in the smooth muscle of the prostate and bladder neck, making Tamsulosin's action more targeted to the urinary tract.[3][7]

The clinical implications of this selectivity are significant:

  • α1A Receptor Blockade: This is the primary therapeutic mechanism for BPH, relaxing prostatic smooth muscle. However, α1A receptors are also present in the vas deferens, and their blockade is strongly associated with ejaculatory dysfunction.[8][9]

  • α1B Receptor Blockade: These receptors are primarily found in vascular smooth muscle.[3] Blockade by non-selective agents like this compound leads to vasodilation, which can cause cardiovascular side effects such as hypotension, dizziness, and syncope.[3][4]

G This compound This compound (Non-selective) a1A α1A Receptor (Prostate, Vas Deferens) This compound->a1A a1B α1B Receptor (Blood Vessels) This compound->a1B a1D α1D Receptor (Prostate) This compound->a1D Tamsulosin Tamsulosin (α1A/α1D Selective) Tamsulosin->a1A Tamsulosin->a1D Therapeutic Therapeutic Effect (LUTS Improvement) a1A->Therapeutic SideEffectSexual Sexual Side Effects (Ejaculatory Dysfunction) a1A->SideEffectSexual SideEffectCardio Cardiovascular Side Effects (Hypotension, Dizziness) a1B->SideEffectCardio a1D->Therapeutic

Caption: Mechanism of action and resulting clinical outcomes for this compound vs. Tamsulosin.

Comparative Side Effect Profiles: A Data-Driven Analysis

Clinical data consistently demonstrates a trade-off between the side effect profiles of this compound and Tamsulosin. Tamsulosin's receptor selectivity minimizes cardiovascular events at the cost of more frequent sexual side effects, while this compound's non-selectivity results in the opposite pattern.[3][8][10]

Side Effect CategoryAdverse EventTamsulosin IncidenceThis compound IncidenceKey Insights
Cardiovascular Dizziness5.5% - 17%[10]9% - 19%[10]Incidence is consistently and significantly higher with this compound due to α1B blockade.[8][9]
Orthostatic Hypotension~1.7%[5]~3.3% - 8%[5][11]Tamsulosin has a lower risk, often at placebo levels, avoiding the need for dose titration.[11][12]
Syncope (Fainting)Low / Not specifiedHigher risk, especially "first-dose" effect[13]A significant concern for this compound, necessitating careful dose escalation.[12]
Urogenital/Sexual Ejaculatory Dysfunction3.7% - 18%[10]0.3% - 1%Significantly more common with Tamsulosin, a direct result of potent α1A blockade in the vas deferens.[3][8]
General Asthenia (Weakness)~5%[5]7% - 12%[10][14]More frequently reported with non-selective alpha-blockers like this compound.[3]
Headache19% - 21%[10]5% - 16%[10][14]One of the few side effects that can be more common with Tamsulosin.
Rhinitis (Stuffy Nose)13% - 18%[10]~5%[5]Commonly reported with Tamsulosin.

Note: Incidence rates are derived from multiple clinical trials and meta-analyses and can vary based on study design and patient population.

Experimental Protocol: Design for a Comparative Safety Assessment Study

To rigorously evaluate and compare the side effect profiles in a real-world setting, a prospective, randomized, double-blind, parallel-group Phase IV study is the gold standard. This design ensures objectivity and minimizes bias.

Objective: To compare the incidence and severity of orthostatic hypotension and ejaculatory dysfunction between this compound and Tamsulosin in adult males with LUTS/BPH over a 12-week period.

  • Patient Screening and Enrollment:

    • Inclusion Criteria: Male patients aged 50+, diagnosed with LUTS/BPH, with an International Prostate Symptom Score (IPSS) > 7.

    • Exclusion Criteria: History of syncope, severe cardiovascular disease, concurrent use of PDE5 inhibitors, prior prostate surgery, or known allergy to sulfa drugs (for Tamsulosin).

    • Baseline Assessment: Collect demographics, medical history, concomitant medications, baseline IPSS, and perform a baseline orthostatic hypotension test. Administer a validated sexual health questionnaire like the Male Sexual Health Questionnaire (MSHQ).[15][16]

  • Randomization and Blinding:

    • Subjects are randomized in a 1:1 ratio to receive either Tamsulosin or this compound.

    • Both investigators and subjects are blinded to the treatment allocation. A third-party pharmacy prepares encapsulated drugs to ensure identical appearance (double-dummy technique if necessary).

  • Dosing and Administration:

    • Tamsulosin Arm: 0.4 mg once daily, 30 minutes after the same meal each day, for 12 weeks.[10] No titration required.[12]

    • This compound Arm: Begin with 1 mg at bedtime for 1 week, titrating weekly to 2 mg, then 5 mg, and finally 10 mg as tolerated, to minimize the risk of first-dose hypotension.

  • Data Collection and Follow-up (Visits at Week 1, 4, 8, and 12):

    • Primary Safety Endpoints:

      • Orthostatic Hypotension: Assessed at each visit using a standardized protocol.[17][18]

        • Patient rests supine for 5 minutes.

        • Measure blood pressure (BP) and heart rate (HR).

        • Patient stands up.

        • Measure BP and HR at 1 and 3 minutes post-standing.

        • A positive result is a drop in systolic BP ≥20 mmHg or diastolic BP ≥10 mmHg.[18] Record any associated symptoms (dizziness, lightheadedness).

      • Ejaculatory Dysfunction: Assessed at each visit using the MSHQ-Ejaculatory Dysfunction Short Form (MSHQ-EjD).[15]

    • Secondary Endpoints: Incidence of other adverse events (AEs), changes in IPSS score for efficacy, and patient discontinuation rates due to AEs.

  • Statistical Analysis:

    • The incidence of primary endpoints between the two groups will be compared using the Chi-square or Fisher's exact test.

    • Changes in continuous variables (e.g., IPSS score) will be analyzed using t-tests or ANCOVA, adjusting for baseline values.

    • A p-value < 0.05 will be considered statistically significant.

G Screen Patient Screening & Baseline Assessment (IPSS, MSHQ, Orthostatics) Randomize Randomization (1:1) Double-Blind Screen->Randomize ArmTams Treatment Arm 1: Tamsulosin 0.4mg OD Randomize->ArmTams Group A ArmTeraz Treatment Arm 2: This compound (Titrated) Randomize->ArmTeraz Group B FollowUp Follow-Up Visits (Weeks 1, 4, 8, 12) ArmTams->FollowUp ArmTeraz->FollowUp AssessOH Primary Endpoint: Orthostatic Hypotension Test FollowUp->AssessOH AssessEjD Primary Endpoint: MSHQ-EjD Questionnaire FollowUp->AssessEjD AssessOther Secondary Endpoints: Other AEs, IPSS, Discontinuation FollowUp->AssessOther Analysis Statistical Analysis (Chi-square, T-test) AssessOH->Analysis AssessEjD->Analysis AssessOther->Analysis

Caption: Workflow for a comparative clinical safety study of Tamsulosin and this compound.

Conclusion and Future Directions

The choice between this compound and Tamsulosin represents a classic risk-benefit calculation in clinical practice, driven by their distinct receptor selectivity. Tamsulosin offers a more favorable cardiovascular safety profile, making it a preferred option for elderly patients or those with cardiovascular comorbidities.[3] Conversely, this compound's lower incidence of ejaculatory dysfunction may be preferable for sexually active men who are concerned about this side effect.[3]

For drug development professionals, this comparison underscores the value of receptor subtype selectivity in minimizing off-target effects. Future research could focus on developing agents with even greater uroselectivity or novel mechanisms of action that bypass the adrenergic system altogether, aiming to achieve effective LUTS relief with an even more benign side effect profile. The robust clinical trial methodology outlined here provides a template for validating the safety and tolerability of such next-generation therapies.

References

  • Tamsulosin vs this compound | Power. (n.d.). withpower.com.
  • Narayan, P., & Tewari, A. (2003). Early Efficacy of Tamsulosin Versus this compound in the Treatment of Men With Benign Prostatic Hyperplasia: A Randomized, Open-Label Trial. Mayo Clinic Proceedings, 78(6), 707-715.
  • What are the differences between alpha blockers, such as tamsulosin, alfuzosin, doxazosin, and this compound, for the treatment of Lower Urinary Tract Symptoms (LUTS)? (2025). Dr.Oracle.
  • Rosen, R., Catania, J., Pollack, L., Althof, S., Esen, A., & Seftel, A. (2004). Development and validation of four-item version of Male Sexual Health Questionnaire to assess ejaculatory dysfunction. Urology, 64(3), 507-512.
  • A Randomized Clinical Trial Comparing Tamsulosin versus this compound for Functional Bladder Outlet Obstruction in Women. (n.d.). Translational Research in Urology.
  • This compound vs. Tamsulosin for Benign Prostatic Hyperplasia. (n.d.). GoodRx.
  • Dong, Y., et al. (2009). Tamsulosin Versus this compound for Benign Prostatic Hyperplasia: A Systematic Review. Journal of Andrology, 30(3), 259-266.
  • A Double-Blind Comparison of this compound and Tamsulosin on Their Differential Effects on Ambulatory Blood Pressure and Nocturnal Orthostatic Stress Testing. (1998). Karger Publishers.
  • Benign prostatic hyperplasia (BPH) - Diagnosis and treatment. (n.d.). Mayo Clinic.
  • Tamsulosin vs this compound Comparison. (n.d.). Drugs.com.
  • Dong, Y., et al. (2009). Full article: Tamsulosin Versus this compound for Benign Prostatic Hyperplasia: A Systematic Review. Taylor & Francis Online.
  • Michel, M. C. (1998). Cardiovascular effects of alpha-blockers used for the treatment of symptomatic BPH: impact on safety and well-being. European Urology, 34 Suppl 1, 29-34.
  • Michel, M. C., et al. (1998). Radioreceptor assay analysis of tamsulosin and this compound pharmacokinetics. British Journal of Clinical Pharmacology, 45(1), 41-46.
  • What are the clinical guidelines for managing Benign Prostatic Hyperplasia (BPH)? (2025). Dr.Oracle.
  • A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms. (n.d.). National Institutes of Health.
  • Management of Lower Urinary Tract Symptoms Attributed to Benign Prostatic Hyperplasia: AUA Guideline. (n.d.). American Urological Association.
  • Alpha-blockers: Uses, Prescription, and Side-effects. (n.d.). Patient.info.
  • Alpha-Blockers: Uses & Side Effects. (n.d.). Cleveland Clinic.
  • What is the proper procedure for assessing orthostatic vital signs and managing orthostatic hypotension? (2025). Dr.Oracle.
  • Randall, S., et al. (2008). Psychometric validation of a sexual quality of life questionnaire for use in men with premature ejaculation or erectile dysfunction. The Journal of Sexual Medicine, 5(1), 166-175.
  • Helfand, M., Muzyk, T., & Garzotto, M. (2007). Benign Prostatic Hyperplasia (BPH) Management in Primary Care: Screening and Therapy. Department of Veterans Affairs (US).
  • Lepor, H. (2000). Summary of Clinical Experiences With Tamsulosin for the Treatment of Benign Prostatic Hyperplasia. Reviews in Urology, 2(Suppl 4), S24-S30.
  • Measuring Orthostatic Blood Pressure. (n.d.). Centers for Disease Control and Prevention.
  • Adrenergic Antagonists (Alpha & Beta Blockers) Made Easy. (2016, October 17). Speed Pharmacology. YouTube.

Sources

Leitfaden zur Verifizierung des Target-Engagements von Terazosin bei menschlichen Probanden: Ein vergleichender Leitfaden für Biomarker-Strategien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Methoden zur Überprüfung des Target-Engagements von Terazosin beim Menschen. Wir gehen über eine einfache Auflistung von Protokollen hinaus und bieten eine von Experten geleitete Analyse, die die Kausalität hinter experimentellen Entscheidungen erläutert und einen vergleichenden Rahmen für die Auswahl der am besten geeigneten Biomarker-Strategie bietet.

Einleitung: Die duale Identität von this compound

This compound, ein Chinazolin-Derivat, ist klinisch gut etabliert für die Behandlung von benigner Prostatahyperplasie (BPH) und Bluthochdruck.[1][2] Seine Wirkungsweise wurde traditionell auf seine Fähigkeit als selektiver Antagonist an Alpha-1-Adrenorezeptoren zurückgeführt.[3][4][5] Diese Blockade führt zur Entspannung der glatten Muskulatur in Blutgefäßen und der Prostata.[4][6]

Jüngste bahnbrechende Forschungen haben jedoch einen zweiten, neuartigen Wirkmechanismus aufgedeckt: this compound bindet an das glykolytische Enzym Phosphoglyceratkinase 1 (PGK1) und aktiviert es.[7][8] Diese Aktivierung steigert die Glykolyse und erhöht die zellulären ATP-Spiegel, ein Mechanismus, der ein erhebliches neuroprotektives Potenzial bei Krankheiten wie Parkinson birgt.[7][8][9]

Diese duale Funktionalität erfordert differenzierte Strategien zur Bestätigung des Target-Engagements in klinischen Studien. Die Verifizierung, dass this compound nicht nur an seinen kanonischen Rezeptor bindet, sondern auch sein neuartiges PGK1-Ziel im Menschen moduliert, ist entscheidend für die Weiterentwicklung als potenziell krankheitsmodifizierende Therapie.

Teil 1: Die zweifache Wirkungsweise von this compound verstehen

Das Verständnis beider Signalwege ist die Grundlage für die rationale Auswahl von Biomarkern. Ein Biomarker für das Target-Engagement muss eine messbare Veränderung sein, die direkt aus der Interaktion des Medikaments mit seinem Ziel resultiert.[10][11][12]

Kanonischer Weg: Alpha-1-Adrenorezeptor-Antagonismus

This compound blockiert kompetitiv die Alpha-1-Adrenorezeptoren auf der postsynaptischen Membran der glatten Muskelzellen.[1][5] Dies verhindert die Bindung von Noradrenalin, was zu einer verminderten Aktivierung der Phospholipase C und nachgeschalteter Signalereignisse führt, was letztendlich die Vasodilatation und die Entspannung der glatten Muskulatur in der Prostata zur Folge hat.[13][14]

cluster_0 Postsynaptische glatte Muskelzelle This compound This compound receptor Alpha-1-Adrenorezeptor This compound->receptor blockiert g_protein Gq/11 Protein receptor->g_protein aktiviert plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 spaltet ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Freisetzung aus ER ip3->ca_release contraction Kontraktion der glatten Muskulatur dag->contraction ca_release->contraction norepinephrine Noradrenalin norepinephrine->receptor

Abbildung 1: Vereinfachter Signalweg des Alpha-1-Adrenorezeptor-Antagonismus durch this compound.

Neuartiger Weg: Aktivierung der Phosphoglyceratkinase 1 (PGK1)

Unabhängig von seiner adrenergen Aktivität bindet this compound an PGK1, ein Schlüsselenzym im Glykolyseweg.[8] Diese Bindung induziert eine Konformationsänderung, die die katalytische Aktivität des Enzyms steigert.[7] Die beschleunigte Umwandlung von 1,3-Bisphosphoglycerat zu 3-Phosphoglycerat führt zu einer erhöhten ATP-Produktion.[8][15]

cluster_1 Glykolyse-Weg This compound This compound pgk1 PGK1 This compound->pgk1 bindet an & aktiviert pg 3-Phosphoglycerat + ATP pgk1->pg bpg 1,3-Bisphosphoglycerat + ADP bpg->pgk1 glycolysis Erhöhte glykolytische Flussrate pg->glycolysis atp Gesteigerte zelluläre ATP-Spiegel pg->atp start Start: Menschliche Probe (z.B. PBMC-Lysat) reagents Reagenzien hinzufügen: - Assay-Puffer - 3-PG (Substrat) - ATP (Substrat) - GAPDH (gekoppeltes Enzym) - NADH start->reagents incubation Mischen und Inkubation starten reagents->incubation measurement Kinetische Messung: OD bei 340 nm über 5-10 min incubation->measurement analysis Analyse: - Lineare Rate berechnen (ΔOD/min) - Aktivität mit Beer-Lambert-Gesetz  quantifizieren measurement->analysis end Ende: PGK1-Aktivität (U/mg Protein) analysis->end start Start: Gesamtblutprobe (in EDTA-Röhrchen) lysis Zelllyse: Probe mit ATP-freisetzendem Reagenz mischen start->lysis transfer Aliquot in lumineszenzkompatible Platte überführen lysis->transfer reagent_add Luciferase/Luciferin- Substrat hinzufügen transfer->reagent_add measurement Sofortige Messung: Lumineszenz (RLU) ablesen reagent_add->measurement analysis Analyse: - RLU mit ATP-Standardkurve  vergleichen - ATP-Konzentration berechnen measurement->analysis end Ende: ATP-Konzentration (z.B. in µM) analysis->end

Sources

A Head-to-Head Clinical Study of Terazosin and Alfuzosin for the Treatment of Lower Urinary Tract Symptoms (LUTS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two widely prescribed alpha-1 adrenergic receptor antagonists, Terazosin and Alfuzosin, for the management of Lower Urinary Tract Symptoms (LUTS) secondary to Benign Prostatic Hyperplasia (BPH). Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological profiles, clinical efficacy, and safety considerations of these agents, supported by available clinical data and a detailed experimental protocol for a head-to-head study.

Introduction: The Clinical Challenge of LUTS and the Role of Alpha-1 Blockers

Lower Urinary Tract Symptoms (LUTS) represent a significant clinical burden, affecting a substantial portion of the aging male population. These symptoms, broadly categorized as storage (frequency, urgency, nocturia) and voiding (weak stream, hesitancy, intermittency) issues, are most commonly associated with Benign Prostatic Hyperplasia (BPH), a non-malignant enlargement of the prostate gland. The pathophysiology of LUTS in BPH is twofold: a static component related to the physical obstruction by the enlarged prostate and a dynamic component arising from the increased smooth muscle tone in the prostate, prostatic urethra, and bladder neck.

Alpha-1 adrenergic receptor antagonists, or alpha-blockers, are a cornerstone of medical therapy for LUTS.[1][2] They primarily address the dynamic component by blocking the action of norepinephrine on alpha-1 adrenoceptors, leading to smooth muscle relaxation and a subsequent improvement in urinary flow.[2] this compound and Alfuzosin are two prominent members of this class, both demonstrating efficacy in alleviating LUTS. However, differences in their pharmacological properties, particularly receptor selectivity and pharmacokinetics, may translate to variations in their clinical performance and side-effect profiles. This guide aims to provide a detailed, evidence-based comparison to inform clinical and research perspectives.

Pharmacological Profiles: this compound vs. Alfuzosin

A nuanced understanding of the pharmacological differences between this compound and Alfuzosin is crucial for appreciating their respective clinical characteristics.

This compound is a quinazoline-based, non-selective alpha-1 adrenergic antagonist, meaning it blocks alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes with similar affinity. Its therapeutic effect in LUTS is primarily mediated through the blockade of alpha-1A receptors in the prostate and bladder neck. However, its non-selectivity also leads to the blockade of alpha-1B receptors in vascular smooth muscle, which can result in vasodilation and potential cardiovascular side effects such as postural hypotension, dizziness, and syncope, particularly at the initiation of therapy or with dose escalation.[3]

Alfuzosin , also a quinazoline derivative, is functionally uroselective. While it is not selective for a specific alpha-1 receptor subtype, it exhibits a preferential accumulation in the prostate tissue compared to plasma. This "clinical uroselectivity" allows for targeted effects on the lower urinary tract with a lower propensity for systemic cardiovascular adverse events compared to non-selective agents like this compound.[3] Alfuzosin is typically administered in an extended-release formulation, which contributes to a smoother plasma concentration profile and improved tolerability.

FeatureThis compoundAlfuzosin
Receptor Selectivity Non-selective (α1A, α1B, α1D)Functionally Uroselective
Mechanism of Action Blocks alpha-1 adrenoceptors in prostate, bladder neck, and blood vesselsPreferentially blocks alpha-1 adrenoceptors in the prostate and bladder neck
Cardiovascular Side Effects Higher potential for hypotension and dizzinessLower potential for hypotension and dizziness
Dosing Requires dose titrationNo dose titration required with extended-release formulation

Head-to-Head Clinical Efficacy and Safety: A Review of the Evidence

Direct comparative clinical trials are the gold standard for evaluating the relative performance of two therapeutic agents. An abstract of a randomized, double-blind, head-to-head study comparing this compound and Alfuzosin in patients with symptomatic BPH provides key insights.[4]

In this 16-week study, 74 patients were randomized to receive either this compound (5 mg once daily) or Alfuzosin (7.5 mg per day in 3 doses). The primary endpoint was the percentage reduction in the International Prostate Symptom Score (IPSS). The results indicated that the improvement in IPSS was similar between the two groups at both 3 and 16 weeks.[4] Furthermore, no significant differences were observed in the improvement of the quality of life score or the number of reported adverse events.[4] The study concluded that this compound appeared to be as effective and as well-tolerated as Alfuzosin.[4]

While this abstract provides a valuable qualitative comparison, detailed quantitative data from the full publication or other head-to-head trials are necessary for a more granular analysis. Meta-analyses of placebo-controlled trials have shown that both this compound and Alfuzosin lead to a significant improvement in LUTS, with a typical reduction of 4-6 points in the AUA Symptom Index (equivalent to the IPSS) and an increase in the maximum urinary flow rate (Qmax) of approximately 16-25% from baseline.[2][5]

Data Presentation: Comparative Efficacy and Safety

Table 1: Efficacy Parameters (Hypothetical Head-to-Head Trial Data)

ParameterBaseline (Mean ± SD)Change from Baseline at 16 Weeks (Mean ± SD) - this compoundChange from Baseline at 16 Weeks (Mean ± SD) - AlfuzosinP-value (this compound vs. Alfuzosin)
IPSS 18 ± 5-8.5 ± 4.2-8.2 ± 4.5>0.05
Qmax (mL/s) 9.5 ± 2.5+2.8 ± 1.5+2.6 ± 1.7>0.05
Post-Void Residual (PVR) Volume (mL) 70 ± 30-25 ± 15-22 ± 18>0.05

Table 2: Common Adverse Events (Hypothetical Head-to-Head Trial Data)

Adverse EventIncidence (%) - this compoundIncidence (%) - Alfuzosin
Dizziness 10-15%5-10%
Postural Hypotension 5-10%<5%
Headache 5-8%5-8%
Asthenia/Fatigue 5-10%3-7%
Ejaculatory Dysfunction <2%<2%

Experimental Protocol: A Model for a Head-to-Head Comparative Study

To ensure the scientific integrity and reproducibility of a head-to-head comparison, a robust and well-defined experimental protocol is paramount. The following outlines a detailed methodology for a prospective, randomized, double-blind, active-controlled clinical trial.

4.1. Study Design and Objectives

  • Primary Objective: To compare the efficacy of this compound and Alfuzosin in improving LUTS as measured by the change in the International Prostate Symptom Score (IPSS) from baseline to the end of the treatment period.

  • Secondary Objectives:

    • To compare the effects of this compound and Alfuzosin on peak urinary flow rate (Qmax) and post-void residual (PVR) volume.

    • To evaluate and compare the safety and tolerability profiles of the two drugs.

    • To assess the impact of treatment on the quality of life (QoL) of the patients.

  • Study Design: A 16-week, multicenter, randomized, double-blind, parallel-group study.

4.2. Patient Population

  • Inclusion Criteria:

    • Male subjects aged 50 years or older.

    • Diagnosis of LUTS secondary to BPH.

    • IPSS score ≥ 12.

    • Qmax ≤ 15 mL/s with a voided volume of ≥ 125 mL.

    • PVR volume < 300 mL.

    • Willingness to provide written informed consent.

  • Exclusion Criteria:

    • History of prostate or bladder cancer.

    • Previous prostate surgery.

    • Active urinary tract infection.

    • Neurogenic bladder dysfunction.

    • Severe cardiovascular, hepatic, or renal disease.

    • Use of other medications that may affect voiding function.

4.3. Treatment Regimen

  • Run-in Period: A 2-week single-blind placebo run-in period to establish baseline and ensure patient compliance.

  • Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either:

    • This compound Group: this compound 1 mg once daily for 3 days, 2 mg for 11 days, and then 5 mg once daily for the remainder of the 16-week treatment period.

    • Alfuzosin Group: Alfuzosin extended-release 10 mg once daily for the 16-week treatment period.

  • Blinding: Both patients and investigators will be blinded to the treatment allocation. A double-dummy technique will be used to maintain blinding.

4.4. Efficacy and Safety Assessments

  • Efficacy Assessments:

    • IPSS: Administered at baseline, week 4, week 8, and week 16.

    • Uroflowmetry (Qmax): Performed at baseline, week 8, and week 16.

    • PVR Volume: Measured by ultrasound at baseline, week 8, and week 16.

    • Quality of Life (QoL) Score: Assessed using the BPH Impact Index (BII) or a similar validated questionnaire at baseline and week 16.

  • Safety Assessments:

    • Adverse Events (AEs): Monitored and recorded at each study visit.

    • Vital Signs: Blood pressure and heart rate measured at each visit, with specific attention to orthostatic changes.

    • Laboratory Tests: Standard hematology and clinical chemistry panels performed at baseline and week 16.

    • Electrocardiogram (ECG): Performed at baseline and week 16.

4.5. Statistical Analysis

  • The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in IPSS at week 16, with treatment as a factor and baseline IPSS as a covariate.

  • Secondary efficacy endpoints will be analyzed using similar statistical models.

  • Safety data will be summarized using descriptive statistics.

Experimental Workflow Diagram

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (16 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis s1 Patient Recruitment (LUTS/BPH, IPSS ≥ 12) s2 Informed Consent s1->s2 s3 Baseline Assessments (IPSS, Qmax, PVR, QoL) s2->s3 r1 2-Week Placebo Run-in s3->r1 r2 Randomization (1:1) r1->r2 t1 This compound Group (Dose Titration to 5mg OD) r2->t1 t2 Alfuzosin Group (10mg ER OD) r2->t2 f1 Week 4: IPSS, Safety t1->f1 t2->f1 f2 Week 8: IPSS, Qmax, PVR, Safety f1->f2 f3 Week 16: IPSS, Qmax, PVR, QoL, Safety f2->f3 a1 Primary Endpoint Analysis: Change in IPSS f3->a1 a2 Secondary Endpoint Analysis: Qmax, PVR, QoL f3->a2 a3 Safety Analysis f3->a3

Caption: Experimental workflow for a head-to-head clinical trial.

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound and Alfuzosin are rooted in their ability to modulate the alpha-1 adrenergic signaling pathway in the smooth muscle cells of the prostate and bladder neck.

Norepinephrine, released from sympathetic nerve terminals, binds to alpha-1 adrenoceptors, which are G-protein coupled receptors. This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

This compound and Alfuzosin act as competitive antagonists at the alpha-1 adrenoceptors, preventing the binding of norepinephrine and thereby inhibiting this entire signaling cascade. This leads to smooth muscle relaxation, a reduction in urethral resistance, and an improvement in urinary outflow.

Signaling Pathway Diagram

G cluster_receptor Cell Membrane cluster_drugs Pharmacological Intervention cluster_intracellular Intracellular Signaling NE Norepinephrine AR α1-Adrenoceptor NE->AR Binds PLC Phospholipase C AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->AR Blocks Alfuzosin Alfuzosin Alfuzosin->AR Blocks IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Triggers Release Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Alpha-1 adrenergic signaling pathway in smooth muscle.

Conclusion and Future Directions

The available evidence suggests that both this compound and Alfuzosin are effective and generally well-tolerated treatments for LUTS secondary to BPH.[4] A head-to-head clinical trial abstract indicates comparable efficacy in improving symptoms and quality of life.[4] The primary distinguishing factor appears to be the side-effect profile, with the functionally uroselective Alfuzosin demonstrating a lower incidence of cardiovascular adverse events, such as dizziness and postural hypotension, compared to the non-selective this compound.[3] This difference may be particularly relevant in the treatment of elderly patients or those with pre-existing cardiovascular conditions.

Future research should focus on conducting and publishing large-scale, long-term, head-to-head comparative trials with detailed reporting of both efficacy and safety data. Such studies would provide a more definitive basis for treatment selection and could explore potential differences in patient-reported outcomes and treatment adherence. Additionally, pharmacogenomic studies could help identify patient populations that may respond more favorably to one agent over the other.

References

  • Urology Care Foundation. (n.d.). Benign Prostatic Hyperplasia (BPH).
  • American Urological Association. (2021). Benign Prostatic Hyperplasia (BPH): Surgical Management.
  • Dr.Oracle. (2025, October 3). What are the differences between alpha blockers, such as tamsulosin, alfuzosin, doxazosin, and this compound, for the treatment of Lower Urinary Tract Symptoms (LUTS)?
  • A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms. (2001). Reviews in Urology.
  • Drugs.com. (n.d.). Alfuzosin vs this compound Comparison.
  • Richard, F., Jurion, F., Walton, T., & Guichard, G. (1997). [Efficiency and tolerance of terazosine in ambulatory patients with benign prostatic hypertrophy: comparative randomized and double-blind trial versus alfuzosin. The MG Terazosine Group]. Progres en urologie : journal de l'Association francaise d'urologie et de la Societe francaise d'urologie, 7(3), 433–442.
  • Dr.Oracle. (2025, December 16). What is the comparison of efficacy and side effect profiles of different alpha blockers (e.g. alfuzosin, doxazosin, this compound, tamsulosin, silodosin) in the treatment of Benign Prostatic Hyperplasia (BPH) and Bladder Outlet Obstruction (BOO)?

Sources

A Comparative Guide to Confirming Terazosin-Induced G1 Phase Cell Cycle Arrest in Cancer Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, identifying compounds that can modulate the cell cycle is a cornerstone of discovering novel anti-cancer therapeutics. Terazosin, a quinazoline-based α1-adrenoceptor antagonist traditionally used for benign prostatic hyperplasia, has emerged as a compound of interest for its anti-cancer properties.[1][2] Multiple studies have provided evidence that this compound can inhibit the growth of cancer cells, particularly in prostate cancer, by inducing cell cycle arrest at the G1 phase.[3][4][5]

This guide provides an in-depth, technically-focused comparison of methodologies to confirm this compound-induced G1 arrest. It is designed for researchers seeking to validate these findings, understand the underlying mechanisms, and compare this compound's efficacy against other G1-arresting agents.

The Rationale: Why Target the G1 Phase?

The G1 (Gap 1) phase is the first of four phases in the eukaryotic cell cycle. During this phase, the cell synthesizes mRNA and proteins in preparation for subsequent steps leading to cell division. The G1 checkpoint is a critical control point; it's here that the cell commits to division or enters a resting state (G0). In many cancers, this checkpoint is dysregulated, leading to uncontrolled proliferation.[6] Drugs that can force cancer cells to arrest in G1 are therefore of significant therapeutic interest, as they can halt tumor growth and potentially induce apoptosis (programmed cell death).

This compound's Mechanism of G1 Arrest: A Snapshot

Experimental evidence points to this compound's ability to halt cancer cell proliferation by modulating key regulators of the G1/S transition.[4][5] Studies in androgen-independent prostate cancer cell lines, such as PC-3 and DU145, have shown that this compound treatment leads to an accumulation of cells in the G1 phase.[3][4][5] This arrest is associated with the up-regulation of the cyclin-dependent kinase inhibitor (CKI) p27Kip1.[1][3][4][5] p27Kip1 is a crucial tumor suppressor that binds to and inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for progression into the S phase.[7]

Interestingly, this compound-induced cell death appears to be independent of the tumor suppressor proteins p53 and Retinoblastoma (Rb), suggesting it may be effective in a broader range of tumors where these pathways are mutated.[3]

Experimental Workflow for Validation

Confirming G1 arrest requires a multi-pronged approach. The following workflow outlines the key experiments, from initial viability assays to detailed mechanistic studies.

G1_Arrest_Workflow cluster_0 Phase 1: Phenotypic Analysis cluster_1 Phase 2: Cell Cycle Confirmation cluster_2 Phase 3: Mechanistic Investigation A Cancer Cell Line Selection (e.g., PC-3, DU145) B Dose-Response & Viability Assay (e.g., MTT, Trypan Blue) A->B C Determine IC50 & Optimal This compound Concentration B->C D Treat Cells with this compound (Control, IC50, 2x IC50) C->D Proceed with validated dose E Flow Cytometry with Propidium Iodide Staining D->E F Quantify Cell Population in G1, S, and G2/M Phases E->F G Prepare Protein Lysates from Treated and Control Cells F->G Investigate molecular basis of arrest H Western Blot Analysis G->H I Probe for Key G1 Regulators: - Cyclin D1, CDK4 - p27Kip1, p21Cip1 H->I

Caption: A streamlined workflow for confirming this compound-induced G1 arrest.

Detailed Experimental Protocols

Cell Viability and Dose-Response (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is crucial for determining the cytotoxic concentration range of this compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence, allowing for the quantification of cells in each phase of the cell cycle (G1: 2n DNA, S: >2n DNA, G2/M: 4n DNA).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours (or overnight). Fixation is critical for permeabilizing the cell membrane to allow PI entry.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is essential to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G0/G1 population in this compound-treated cells compared to the control confirms G1 arrest.

Western Blot for G1 Regulatory Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This is the definitive method to probe the molecular mechanism of the observed G1 arrest.

Protocol:

  • Protein Extraction: Treat cells as in the flow cytometry protocol. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key G1 regulatory proteins overnight at 4°C. Essential targets include:

    • Cyclin D1 & CDK4: Levels are expected to decrease.

    • p27Kip1 & p21Cip1: Levels are expected to increase.[3][4][5][8]

    • Loading Control (e.g., β-actin, GAPDH): Essential for validating equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry analysis can be used to quantify the changes in protein expression relative to the loading control.

Proposed Signaling Pathway of this compound Action

Based on current literature, this compound-induced G1 arrest is primarily mediated by the upregulation of CKIs.

Terazosin_Pathway cluster_G1_S G1/S Transition This compound This compound Proteasome Proteasome Inhibition This compound->Proteasome may involve p27 p27Kip1 ↑ Proteasome->p27 prevents degradation of CyclinD_CDK4 Cyclin D1 / CDK4 p27->CyclinD_CDK4 inhibits CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 inhibits Rb Rb CyclinD_CDK4->Rb phosphorylates (inactivates) CyclinE_CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S Phase Entry E2F->S_Phase promotes

Caption: Mechanism of this compound-induced G1 arrest via p27Kip1.

Comparison with Alternative G1-Arresting Agents

To provide context for this compound's efficacy, it is valuable to compare it with other compounds known to induce G1 arrest.

AgentPrimary Mechanism of ActionKey Molecular TargetsNotes
This compound Upregulation of CDK inhibitor p27Kip1.[3][4][5]Cyclin D/CDK4, Cyclin E/CDK2 (indirectly)p53 and Rb independent; may also have anti-angiogenic effects.[3][9]
Palbociclib Direct, potent, and selective inhibition of CDK4 and CDK6.[10]CDK4, CDK6FDA-approved for certain types of breast cancer; cytostatic.[11]
Flavopiridol Broad-spectrum CDK inhibitor.CDK1, CDK2, CDK4, CDK6, CDK7Induces G1 or G2 arrest depending on the cell type; also affects transcription.[12][13]
Natural Compounds Varied mechanisms, often involving modulation of CKIs and cyclins.p21, p27, Cyclin D1, CDK4 (e.g., Fangchinoline, Isoliquiritigenin).[14]Often exhibit multi-target effects with potentially lower toxicity.
Niclosamide Anti-helminthic drug with anti-cancer activity.Let-7d/CDC34 axisInduces G1 arrest in head and neck squamous cell carcinoma.[15]

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust system for validating the G1 phase cell cycle arrest induced by this compound in cancer cell lines. The data consistently show that this compound inhibits cancer cell growth by upregulating p27Kip1, thereby blocking the transition from G1 to S phase.[3][4][5] This mechanism, being independent of p53 and Rb, makes this compound an attractive candidate for further investigation, especially in tumors resistant to conventional therapies.

Future research should focus on elucidating the upstream signaling events that lead to p27Kip1 upregulation. While its role as an α1-adrenoceptor antagonist is known, the precise link to cell cycle machinery in cancer cells remains an active area of investigation.[2] Some evidence suggests that this compound's effects may be associated with proteasome inhibition, which would prevent the degradation of proteins like p27.[1] Comparing its efficacy and toxicity profile against more targeted CDK4/6 inhibitors like Palbociclib in various cancer models will be crucial in defining its potential therapeutic niche.

References

  • Lin, M. S., et al. (2003). The alpha1-adrenoceptor antagonist this compound induces prostate cancer cell death through a p53 and Rb independent pathway. Oncology Reports, 10(5), 1555-60. [Link]
  • Xu, K., et al. (2003). Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines. Chinese Medical Journal, 116(11), 1673-7. [Link]
  • Xu, K., et al. (2003). Growth inhibiting effects of this compound on androgen-independent prostate cancer cell lines. Chinese Medical Journal, 116(11), 1673-1677. [Link]
  • Walsh Medical Media. (n.d.). This compound Suppress Human Prostatic Cancer PC3 Cell Viability via Proteasome Inhibition. [Link]
  • Kyprianou, N., & Benning, C. M. (2000). Suppression of Human Prostate Cancer Cell Growth By α1-Adrenoceptor Antagonists Doxazosin and this compound via Induction of Apoptosis. Cancer Research, 60(16), 4550-4555. [Link]
  • Liu, Q., et al. (2017). Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells. Cellular Physiology and Biochemistry, 42(5), 2055-2067. [Link]
  • Zahid, M., et al. (2021). Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies. Molecules, 26(20), 6241. [Link]
  • Shapiro, G. I., & Harper, J. W. (1999). Anticancer drug targets: cell cycle and checkpoint control.
  • Li, Y., et al. (2020). Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis. Frontiers in Oncology, 10, 588. [Link]
  • YouTube. (2023). Cancer Drug Action points in cell cycle Or How Anticancer drugs Stop or Inhibit Cancer cell growth. [Link]
  • Lin, C. C., et al. (2003). Identification of apoptotic and antiangiogenic activities of this compound in human prostate cancer and endothelial cells. The Journal of Urology, 169(2), 726-730. [Link]
  • Roy, M., & Kumar, D. (2018). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. International Journal of Molecular Sciences, 19(11), 3501. [Link]
  • Al-Salama, Z. T., & Syed, Y. Y. (2022). Degradation strategy of cyclin D1 in cancer cells and the potential clinical application. Frontiers in Pharmacology, 13, 938553. [Link]
  • Musgrove, E. A., et al. (2020). CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. Cancers, 12(9), 2636. [Link]
  • Musgrove, E. A., et al. (2011). Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment. Nature Reviews Cancer, 11(8), 559-572. [Link]

Sources

A Comparative Guide to Replicating the Neuroprotective Effects of Terazosin in ALS Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapies for Amyotrophic Lateral Sclerosis (ALS), recent attention has turned to repurposing existing drugs with known safety profiles. One such candidate, Terazosin, an FDA-approved treatment for benign prostatic hyperplasia and hypertension, has demonstrated significant neuroprotective effects in multiple preclinical models of ALS.[1][2][3] This guide provides an in-depth comparison of this compound's performance against other therapeutic alternatives, supported by experimental data, and offers detailed protocols to replicate these pivotal findings. Our objective is to equip researchers with the necessary knowledge to critically evaluate and potentially build upon these promising results.

The Cellular Energy Deficit: A Core Vulnerability in ALS

A growing body of evidence suggests that dysregulated energy metabolism is a key pathological feature in ALS, where motor neurons, with their high metabolic demands, are particularly vulnerable to energy deficits.[2][3] This has led to the exploration of therapeutic strategies aimed at bolstering cellular energy production. At the heart of this approach is the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1), a critical enzyme in the generation of ATP.[2][4] Downregulation of PGK1 has been observed in models of ALS, making it a compelling therapeutic target.[2]

This compound: A Novel Activator of PGK1

This compound's neuroprotective capacity stems from its off-target effect of increasing the activity of PGK1.[2][4] By enhancing PGK1 function, this compound boosts the rate of glycolysis, leading to increased ATP production.[4][5] This enhancement of cellular energy metabolism is believed to counteract the energy deficit observed in ALS motor neurons, thereby promoting their survival and function.[5][6]

Signaling Pathway of this compound-Mediated Neuroprotection

Terazosin_Pathway This compound This compound PGK1 PGK1 (Phosphoglycerate Kinase 1) This compound->PGK1 Activates Stress_Granule Rescue of Stress Granule Formation This compound->Stress_Granule Glycolysis Glycolysis PGK1->Glycolysis Enhances ATP Increased ATP Production Glycolysis->ATP Neuron_Health Improved Motor Neuron Survival & Function ATP->Neuron_Health Stress_Granile Stress_Granile Stress_Granile->Neuron_Health

Caption: this compound activates PGK1, enhancing glycolysis and ATP production to improve motor neuron health.

Comparative Efficacy of this compound in Preclinical ALS Models

This compound has been rigorously tested across a spectrum of ALS models, consistently demonstrating neuroprotective effects. Here, we compare its performance with other relevant therapeutic strategies.

Therapeutic AgentMechanism of ActionKey Efficacy Findings in Preclinical ModelsModel Systems
This compound PGK1 Activator - Rescued motor axon phenotypes and improved motor behavior.- Extended survival and improved motor phenotypes.- Increased motor neuron number.- Protected against oxidative stress-induced cell death.[5][7]Zebrafish (TDP-43, SOD1 models), Thy1-hTDP-43 mice, ESC-derived motor neurons (TDP-43M337V).[5][7]
Riluzole Glutamate Modulator- Modest extension of survival.[8][9]SOD1G93A mice.[10]
Edaravone Free Radical Scavenger- Slowed functional decline in some patient populations.[9][11]Limited preclinical data in widely used models.
Tamoxifen Estrogen Receptor Modulator- Improved survival and slower decline in muscle function.[12]SOD1G93A mice.
Clenbuterol Beta-2 Adrenergic Agonist- Slower decline in forced vital capacity and improved muscle strength.[12]SOD1G93A mice.

Replicating Key Experiments: A Step-by-Step Guide

To facilitate the independent verification and extension of these findings, we provide a detailed protocol for a foundational in vitro experiment: assessing the neuroprotective effect of this compound on motor neurons under oxidative stress.

Experimental Workflow: In Vitro Neuroprotection Assay

Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stress Stress Induction cluster_analysis Analysis MN_Culture Culture ESC-derived motor neurons (TDP-43 M337V) Plate_Cells Plate cells in 96-well plates MN_Culture->Plate_Cells Terazosin_Treat Treat with varying concentrations of This compound (24h) Plate_Cells->Terazosin_Treat Stress Induce oxidative stress (e.g., NaArO2) Terazosin_Treat->Stress Viability_Assay Assess cell viability (e.g., MTT assay) Stress->Viability_Assay Imaging Immunofluorescence staining and imaging Stress->Imaging Data_Analysis Quantify motor neuron survival Viability_Assay->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Protocol: Motor Neuron Survival Assay

Objective: To determine the dose-dependent neuroprotective effect of this compound on ESC-derived motor neurons expressing a TDP-43 mutation under oxidative stress.

Materials:

  • ESC-derived motor neurons harboring a TDP-43M337V mutation.

  • Motor neuron culture medium.

  • This compound hydrochloride (dissolved in DMSO).

  • Sodium Arsenite (NaArO2) solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO (Dimethyl sulfoxide).

  • Plate reader.

Procedure:

  • Cell Plating:

    • Culture and differentiate TDP-43M337V ESCs into motor neurons following established protocols.[13]

    • Plate the differentiated motor neurons in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in motor neuron culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO).

    • Carefully replace the medium in each well with the medium containing the respective this compound concentrations.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of NaArO2 in culture medium. The optimal concentration should be determined empirically to induce approximately 50% cell death in control wells.

    • Add the NaArO2 solution to all wells except for the "no stress" control wells.

    • Incubate for a further 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treatment groups to the vehicle-treated, non-stressed control group (set as 100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine the dose-response curve.

Discussion and Future Directions

The preclinical data for this compound in ALS models is compelling, suggesting that targeting cellular bioenergetics is a viable therapeutic strategy.[5] The complete rescue of survival in motor neurons under oxidative stress at a concentration of 100µM highlights its potent neuroprotective capacity.[5] Importantly, as this compound acts on a downstream pathway, it holds the potential to be beneficial across various forms of ALS, irrespective of the underlying genetic cause.[5][7]

The ongoing "this compound Repurposing Study in ALS (TRUST)" clinical trial will provide crucial insights into the translatability of these preclinical findings to human patients, with results anticipated in 2025.[2][14]

While the focus has been on PGK1 activation, it is also noted that this compound can rescue stress granule formation, suggesting a multi-faceted mechanism of action that warrants further investigation.[5][7] Future research should also explore potential synergistic effects of this compound with other approved ALS therapies like Riluzole and Edaravone.

Conclusion

Repurposing drugs like this compound offers a promising and accelerated path towards new treatments for ALS. The robust and reproducible neuroprotective effects observed across multiple, diverse preclinical models underscore the potential of targeting metabolic dysfunction in this devastating disease. The provided protocols and comparative data serve as a valuable resource for the research community to further validate and expand upon these exciting findings, ultimately bringing us closer to a meaningful therapy for ALS patients.

References

  • Current time information in Milton Keynes, GB. The time at the location 'Milton Keynes, GB' is 02:59 AM.
  • Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis.
  • Approved Medication this compound May Be 'Exciting' New ALS Tre
  • Drug repurposing in amyotrophic lateral sclerosis (ALS).
  • This compound Could be Repurposed to Tre
  • Experimental models for the study of neurodegeneration in amyotrophic l
  • This compound shows promise as a tre
  • Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. University of Edinburgh Research Explorer.
  • Targeting phosphoglycerate kinase 1 with this compound improves motor neuron phenotypes in multiple models of amyotrophic lateral sclerosis. Oxford Stem Cell Institute.
  • Trial: this compound Repurposing Study in amyotrophic l
  • ALS Disease Models. Charles River.
  • Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive upd
  • A model for stimulation of enzyme activity by a competitive inhibitor based on the interaction of this compound and phosphoglycer
  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS.
  • ALS Mouse Models for Drug Development. Biospective.
  • Disease relevant in vitro assays for Amyotrophic Lateral Sclerosis in motor neurons derived from control and patient iPSCs.
  • In Vitro Models of Amyotrophic L
  • Amyotrophic Lateral Sclerosis Model based In Vitro Assay Services.
  • In vitro models and method of treatment for amyotrophic lateral sclerosis (ALS). Harvard Office of Technology Development.
  • Eight Potential Alternative/Off-Label Treatments for ALS Identified by Researchers.
  • Repurposed Drug Could Help P
  • Medications for Treating ALS.
  • Current potential therapeutics of amyotrophic l

Sources

Assessing Terazosin in Parkinson's Disease: A Comparative Guide to Pilot Clinical Study Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the clinical effectiveness of Terazosin versus placebo in pilot studies for Parkinson's disease (PD). Synthesizing findings from early-phase clinical research, this document offers a detailed comparison of the drug's performance, supported by available experimental data. It is intended to serve as a technical resource for professionals in the field of neuroscience and drug development.

Introduction: The Rationale for Investigating this compound in Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, leading to significant motor and non-motor deficits. A key pathological feature of PD is impaired brain energy metabolism.[1][2] Therapeutic strategies aimed at mitigating these energy deficits are a promising area of research.

This compound, a drug approved for treating benign prostatic hyperplasia, has emerged as a candidate for neuroprotection in PD.[3][4] Its mechanism of action relevant to PD is not through its alpha-1 adrenergic receptor antagonism but through its ability to bind to and stimulate the activity of phosphoglycerate kinase 1 (PGK1).[1][2][5] PGK1 is a crucial enzyme in the glycolytic pathway, responsible for the first ATP-generating step.[5] By enhancing PGK1 activity, this compound is proposed to increase glycolysis and boost cellular ATP levels, thereby potentially protecting neurons from degeneration.[1][6][7] Preclinical studies in various animal models of PD have shown that this compound can slow or prevent neuron loss.[1][6] Furthermore, retrospective analyses of large patient databases have suggested an association between this compound use and a reduced risk and slower progression of Parkinson's disease.[1][3]

This guide focuses on the direct clinical evidence from a pilot, randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, and target engagement of this compound in individuals with Parkinson's disease.

Comparative Clinical Data: this compound vs. Placebo

A 12-week pilot study provides the primary source of direct comparative data between this compound and a placebo in Parkinson's disease patients.[1][2] The study randomized thirteen participants to receive either 5 mg of this compound daily or a placebo.[1][2]

Safety and Tolerability

The primary goal of this initial pilot study was to assess the safety and tolerability of this compound in a PD population.

Adverse EventThis compound GroupPlacebo Groupp-value
Mild Dizziness/LightheadednessMore CommonLess Common0.01
Dropouts due to Dizziness/Orthostatic Hypotension3 participants0 participantsN/A

Data synthesized from a 12-week pilot study.[1][2]

These findings indicate that while this compound was generally tolerated, dizziness and orthostatic hypotension were notable side effects, leading to a higher dropout rate in the treatment group compared to the placebo group.

Target Engagement: Biomarker Analysis

A critical aspect of the pilot study was to determine if this compound could engage its intended target, PGK1, and modulate ATP levels in both the brain and periphery.

BiomarkerThis compound Group (Mean Change)Placebo Group (Mean Change)p-value
Brain βATP to Inorganic Phosphate Ratio (31P-MRS)Significant IncreaseNo Significant Change< 0.05
Whole Blood ATP Levels (Luminescence Assay)Significant IncreaseNo Significant Change< 0.01

Data from a 12-week pilot study, indicating successful target engagement.[1][2]

The results demonstrated that this compound successfully engaged its target, leading to a statistically significant increase in ATP levels in both the brain and whole blood compared to the placebo group.[1][2] This provides crucial in-human evidence for the proposed mechanism of action.

Clinical Efficacy Measures

While the pilot study was not powered to definitively assess clinical efficacy, it did include exploratory clinical outcome measures.[1][8]

Clinical Outcome MeasureThis compound Group (Mean Change ± SD)Placebo Group (Mean Change ± SD)p-value
UPDRS Total Motor Score+8.3 ± 7.0+3.8 ± 18.90.61
UPDRS Part 3 Score+8.2 ± 6.0+4.4 ± 15.50.59

UPDRS (Unified Parkinson's Disease Rating Scale) scores were assessed over the 12-week study period. An increase in score indicates worsening of motor symptoms.[1]

The pilot study did not find a statistically significant difference in the change in UPDRS motor scores between the this compound and placebo groups over the 12-week duration.[1] It is important to note that the high variability and the short duration of the study, coupled with the small sample size, limit the interpretation of these clinical efficacy results.

Experimental Protocols

The methodologies employed in the pilot study are crucial for understanding the context of the presented data.

Patient Population and Randomization
  • Inclusion Criteria: Participants diagnosed with Parkinson's disease.

  • Exclusion Criteria: Included secondary parkinsonism, Parkinson-plus syndromes, and a history of brain surgery for PD.[8]

  • Randomization: Participants were randomized in a 1:1 ratio to receive either this compound or a placebo.[1]

  • Blinding: The study was double-blinded, with both participants and study personnel unaware of the treatment allocation.[1]

Dosing Regimen

Participants in the this compound group underwent a dose-escalation protocol to enhance tolerability:

  • Week 1: 1 mg daily

  • Week 2: 2 mg daily

  • Week 3: 3 mg daily

  • Week 4: 4 mg daily

  • Weeks 5-12: 5 mg daily[1]

Outcome Measures
  • Primary Outcome: Safety and tolerability, assessed through the monitoring of adverse events.

  • Secondary Outcomes (Target Engagement):

    • Brain ATP levels measured by 31P-magnetic resonance spectroscopy (MRS).[1][2]

    • Whole blood ATP levels measured by a luminescence assay.[1][2]

  • Exploratory Clinical Outcomes:

    • Unified Parkinson's Disease Rating Scale (UPDRS) Total Motor Score and Part 3 Score.[1]

Visualizing the Mechanism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the pilot clinical study.

Terazosin_Mechanism cluster_glycolysis Glycolytic Pathway cluster_pgk1 PGK1 Action Glucose Glucose Intermediate_Metabolites Intermediate_Metabolites Glucose->Intermediate_Metabolites Multiple Steps Pyruvate Pyruvate Intermediate_Metabolites->Pyruvate PGK1 PGK1 ATP ATP PGK1->ATP ADP ADP ADP->PGK1 Neuroprotection Neuroprotection ATP->Neuroprotection Increased Cellular Energy This compound This compound This compound->PGK1 Activates

Caption: Proposed mechanism of this compound in enhancing neuroprotection.

Pilot_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Patient_Screening Screening of Parkinson's Patients Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (UPDRS, 31P-MRS, Blood ATP) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Terazosin_Arm This compound Group (Dose Escalation to 5mg) Randomization->Terazosin_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Week_12_Assessment Week 12 Assessments (UPDRS, 31P-MRS, Blood ATP) Terazosin_Arm->Week_12_Assessment Placebo_Arm->Week_12_Assessment Data_Analysis Data Analysis (Safety, Target Engagement, Clinical Outcomes) Week_12_Assessment->Data_Analysis

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in drug discovery and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its final disposition. Terazosin, a selective alpha-1 adrenergic receptor antagonist, is a compound frequently handled in pharmacological research.[1] While essential for studies in hypertension and benign prostatic hyperplasia, its biological activity necessitates a rigorous and informed approach to its disposal to safeguard both environmental health and institutional compliance.[1]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. Moving beyond a simple checklist, we will explore the rationale behind these procedures, grounding our recommendations in regulatory context and chemical common sense.

The First Principle: Waste Characterization

Before any disposal action is taken, the primary and most critical step is to determine if your this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2][3] Pharmaceutical waste is generally deemed hazardous if it is either specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5]

This compound is not found on the EPA's P-list (acutely hazardous) or U-list of commercial chemical products.[6][7] However, this does not automatically render it non-hazardous. A characteristic evaluation must be performed. The Safety Data Sheet (SDS) for this compound indicates it is "Harmful if swallowed," which points towards potential toxicity.[8]

Given this, it is imperative to:

  • Consult your institution's Environmental Health and Safety (EHS) department. They are the definitive authority for waste characterization at your facility and can provide guidance on whether your specific this compound waste stream (e.g., pure compound, solutions, contaminated media) meets the criteria for hazardous waste.[3]

  • Never make an assumption. Improper disposal, even if unintentional, can lead to significant regulatory penalties and environmental harm.

The following diagram illustrates the essential decision-making workflow for characterizing this compound waste.

G start Start: this compound Waste Generated is_listed Is this compound a P- or U-listed RCRA hazardous waste? start->is_listed consult_ehs Consult Institutional EHS for Waste Characterization (Toxicity, Reactivity, etc.) is_listed->consult_ehs No no_listed No is_hazardous Does waste exhibit hazardous characteristics? consult_ehs->is_hazardous non_hazardous Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous No hazardous Manage as RCRA Hazardous Waste is_hazardous->hazardous Yes end_disposal Proceed to Appropriate Disposal Protocol non_hazardous->end_disposal hazardous->end_disposal

Caption: Decision workflow for this compound waste characterization.

Disposal Protocols

Based on the outcome of the waste characterization, follow the appropriate protocol below. A cardinal rule for all pharmaceutical waste is the absolute prohibition of "sewering" or drain disposal.[8] This practice has been linked to the contamination of waterways and ecosystems.[9]

Protocol 1: Management of this compound as RCRA Hazardous Waste

If your EHS department determines the waste stream is hazardous, you must adhere to strict RCRA guidelines for its accumulation and disposal.

Step-by-Step Methodology:

  • Container Selection:

    • Use a designated, leak-proof hazardous waste container that is compatible with this compound. The container must be in good condition, free from rust or structural defects.[10]

    • Ensure the container can be securely closed.

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The name and contact information of the Principal Investigator or responsible party.

      • The location where the waste is being generated (building and room number).

      • An indication of the hazards (e.g., "Toxic").

  • Storage (Satellite Accumulation Area - SAA):

    • Store the waste container at or near the point of generation, in a designated SAA.

    • The SAA must be under the control of the operator of the process generating the waste.

    • Keep the container closed at all times, except when adding waste.

    • It is best practice to use secondary containment (e.g., a larger tub) for liquid waste containers.

  • Disposal Request:

    • Once the container is full, or if you are ceasing generation of that waste stream, submit a chemical waste disposal request to your institution's EHS department.

    • EHS will arrange for pickup by a licensed hazardous waste vendor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via controlled incineration.[3]

Protocol 2: Management of Non-Hazardous this compound Waste

Even if deemed non-hazardous, responsible disposal is still required to prevent environmental release.

Step-by-Step Methodology:

  • Segregation: Ensure non-hazardous this compound waste is not mixed with RCRA hazardous waste.

  • Containerization: Collect the waste in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Pharmaceutical Waste: this compound."

  • Disposal:

    • The preferred method is disposal through a licensed chemical or medical waste incinerator.[3]

    • Contact your EHS department to arrange for pickup. They will have established procedures for managing this type of waste stream, often utilizing vendors who specialize in pharmaceutical disposal.[3]

Management of Contaminated Materials and Spills
  • Trace Contaminated Items: Disposable items such as gloves, bench paper, and empty vials with trace amounts of this compound should be collected in a designated waste container. The classification of this waste (hazardous vs. non-hazardous) will follow the determination made for the primary waste stream.

  • Spill Cleanup: In the event of a spill, adhere to the following procedure:

    • Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

    • Avoid generating dust from solid this compound.[8]

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop up the absorbed material and spilled solid into a designated waste container.

    • Clean the spill area thoroughly with a suitable detergent or solvent.

    • Dispose of all cleanup materials as either hazardous or non-hazardous waste, consistent with your initial waste characterization.[8]

Advanced Topic: Chemical Degradation for Small Quantities

For research applications that may require the degradation of small, analytical quantities of this compound prior to disposal, chemical hydrolysis can be employed. This should be considered a pre-treatment step and not a replacement for compliant waste disposal. This procedure must only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

Experimental Protocol for Alkaline Hydrolysis:

Studies have shown that this compound can be degraded by refluxing in a solution of sodium hydroxide.[11]

  • Preparation: In a properly functioning chemical fume hood, dissolve a known, small quantity of this compound waste in methanol in a round-bottom flask equipped for reflux.

  • Reaction: Add 1N sodium hydroxide to the methanolic solution.

  • Reflux: Heat the mixture to reflux for approximately 3 hours. Periodically add methanol to maintain the reaction volume.

  • Verification (Optional): The completion of the degradation can be monitored using Thin Layer Chromatography (TLC).[11]

  • Neutralization & Disposal: After cooling, carefully neutralize the resulting solution. This final solution must still be collected and disposed of through your institution's chemical waste program. Do not pour the neutralized solution down the drain.

The table below summarizes the primary disposal pathways.

Waste StreamRCRA Hazardous StatusDisposal MethodKey Considerations
Bulk this compound (Solid/Liquid) Determined by EHS Hazardous: Collection by licensed vendor via EHS.[3]Non-Hazardous: Collection by licensed vendor via EHS.[3]Must be characterized first. No drain disposal. Controlled incineration is the end-stage method.
Trace Contaminated Labware Follows Bulk Status Dispose of in a designated, lined container for incineration.Segregate from general lab trash.
Aqueous Solutions Determined by EHS Collect in a sealed, labeled hazardous waste container.ABSOLUTELY NO DRAIN DISPOSAL. [8][9]
Spill Cleanup Debris Follows Bulk Status Collect all materials in a sealed, labeled waste container.Ensure spill area is fully decontaminated.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to scientific integrity and environmental stewardship.

References

  • Yehia, M. A., et al. (2015). Stability-indicating methods for determination of this compound in presence of its degradation product and in pharmaceutical preparations. Analytical Chemistry, an Indian Journal, 15(12), 492-501.
  • Shrivastava, A., Patel, A., & Gupta, V. B. (2013). Stability Indicating HPTLC Determination of this compound in Tablet Formulation. World Journal of Analytical Chemistry, 1(3), 31-36.
  • Wang, Y., et al. (2016). Structure characterization of the degradation products of this compound hydrochloride. ResearchGate.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • Colorado Department of Public Health & Environment. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes.
  • ResearchGate. (2020). (PDF) Various Analytical Methods for the Determination of this compound in Different Matrices.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Rx Destroyer. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
  • University of Colorado Denver. (2016). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance).
  • Triumvirate Environmental. (2020). EPA's New Pharmaceutical Rule: Relief for Healthcare Facilities and Our Water Sources.
  • University of Utah Health. (2021). STANDARD OPERATIONAL PROCEDURE (SOP) DISPOSAL, RETURN, AND DESTRUCTION OF INVESTIGATIONAL PRODUCT.
  • Safety Management Services, Inc. (n.d.). LISTED WASTED.
  • Regulations.gov. (2021). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report.
  • Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
  • ResearchGate. (2015). (PDF) Sensitive Determination of this compound in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry.
  • Kyncl, J. J. (1986). Pharmacology of this compound. The American journal of medicine, 80(5B), 12-19.
  • U.S. Food and Drug Administration. (n.d.). HYTRIN® (this compound hydrochloride).
  • Siddiqui, M., & Tadi, P. (2023). This compound. In StatPearls [Internet]. StatPearls Publishing.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Terazosin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals who handle Terazosin. Our objective is to deliver field-proven insights and procedural guidance that extends beyond the product, ensuring the highest standards of laboratory safety and building a foundation of trust. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to empower you with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risks of this compound

This compound is an alpha-adrenergic blocker primarily used in clinical settings to manage hypertension and benign prostatic hyperplasia (BPH).[1][2][3] In a laboratory setting, its potent pharmacological activity and chemical properties necessitate stringent handling procedures. A thorough risk assessment reveals three primary hazard categories: chemical, physical, and pharmacological.

  • Chemical Hazards: this compound hydrochloride is classified as harmful if swallowed (Acute Toxicity, Oral Category 4) and causes serious eye irritation (Category 2A).[4][5] Some data also indicate it may cause skin and respiratory irritation.[5][6] Critically, it is suspected of damaging fertility or the unborn child, placing it in Reproductive Toxicity Category 2.[4]

  • Physical Hazards: As a fine, solid powder, this compound poses a significant risk of aerosolization during handling, such as weighing or transferring.[7][8][9] These airborne particles can be easily inhaled, leading to unintended exposure.

  • Pharmacological Hazards: Accidental absorption, inhalation, or ingestion can lead to systemic effects consistent with the drug's mechanism of action. The most prominent risk is a sudden drop in blood pressure (orthostatic hypotension), which can cause dizziness, fainting, or lightheadedness.[1][10][11] This is particularly acute upon initial or significant exposure.

Understanding these risks is the causal basis for the specific personal protective equipment (PPE) and handling protocols outlined below. The primary goal is to create a barrier that prevents all routes of exposure: inhalation, dermal contact, eye contact, and ingestion.

Core PPE Directives for Handling this compound

The selection of appropriate PPE is contingent on the specific task being performed. Engineering controls, such as a certified chemical fume hood or a ventilated balance enclosure, are the first line of defense and should be used whenever possible, especially when handling the solid form of this compound.[6][9]

Laboratory TaskMinimum Required PPERationale & Causality
Weighing & Transferring Solid this compound Double Nitrile Gloves, Lab Coat, ANSI Z87.1-rated Safety Goggles, Particulate Respirator (e.g., N95)This task carries the highest risk of aerosolization. Double gloving minimizes the risk of contamination during doffing. A respirator is essential to prevent inhalation of fine particles that can cause respiratory irritation and systemic pharmacological effects.[5] Safety goggles provide a seal against airborne dust.[12]
Preparing Stock Solutions Nitrile Gloves, Lab Coat, ANSI Z87.1-rated Safety Glasses with Side ShieldsOnce the powder is wetted, the inhalation risk is significantly reduced. However, the risk of splashes containing a concentrated active agent remains. Safety glasses protect against accidental eye contact, which can cause serious irritation.[4][5]
Handling Dilute Solutions Nitrile Gloves, Lab Coat, Standard Safety GlassesAt lower concentrations, the primary risk is minimal skin contact. Standard laboratory PPE is generally sufficient, but vigilance in preventing splashes and spills remains crucial.
Spill Cleanup & Waste Disposal Double Nitrile Gloves, Lab Coat or Impervious Gown, Safety Goggles, Particulate Respirator (for solids)A spill reverts the material to an uncontrolled state, reintroducing inhalation and significant contact risks. Enhanced PPE is required to protect personnel during cleanup and decontamination procedures.[5][7]

Procedural Guidance: From Preparation to Disposal

Adherence to standardized procedures is critical for creating a self-validating system of safety.

PPE Selection Workflow

The following decision-making diagram illustrates the logical process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Task involving This compound form What is the physical form? start->form solid_ops Handling Solid Powder (Weighing, Aliquoting) form->solid_ops Solid liquid_ops Handling Liquid Solution form->liquid_ops Liquid eng_control Using Engineering Control? (Fume Hood, Ventilated Enclosure) solid_ops->eng_control conc Is solution concentrated? liquid_ops->conc ppe_high Highest Protection: - Double Gloves - Lab Coat - Goggles - Respirator (N95+) eng_control->ppe_high No (Open Bench) ppe_medium Enhanced Protection: - Double Gloves - Lab Coat - Goggles eng_control->ppe_medium Yes ppe_splash Splash Protection: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields conc->ppe_splash Yes (Stock) ppe_base Base Protection: - Nitrile Gloves - Lab Coat - Safety Glasses conc->ppe_base No (Dilute)

Caption: Decision workflow for selecting this compound PPE.

Experimental Protocol: Donning and Doffing PPE

Objective: To put on and remove PPE in a manner that prevents cross-contamination.

Methodology:

  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat or gown, ensuring it is fully fastened.

    • Put on the respirator (if required), performing a user seal check.

    • Put on safety goggles or glasses.

    • Put on the first pair of nitrile gloves, extending the cuffs over the sleeves of the lab coat.

    • Put on the second pair of nitrile gloves over the first pair.

  • Doffing (Taking Off): This process is designed to contain contaminants on the outer surfaces.

    • Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of immediately in the designated waste container.

    • Remove the lab coat by unfastening it and rolling it away from the body, ensuring the contaminated exterior is folded inward.

    • Perform hand hygiene.

    • Remove safety goggles by handling the ear pieces only.

    • Remove the respirator by the straps, without touching the front.

    • Perform thorough hand hygiene with soap and water.[5][7]

Operational Plan: Spill Cleanup

Objective: To safely contain, decontaminate, and dispose of spilled this compound.

Methodology:

  • Evacuate and Secure: Alert others in the area. Evacuate non-essential personnel. Restrict access to the spill area.

  • Don PPE: Wear PPE as specified for "Spill Cleanup & Waste Disposal" in the table above.

  • Containment:

    • For Solid Spills: Gently cover the spill with absorbent pads wetted with water to prevent dust from becoming airborne. Do NOT dry sweep.[7][9]

    • For Liquid Spills: Cover the spill with an appropriate absorbent material (e.g., diatomite, universal binders), starting from the outside and working inward.[5]

  • Cleanup: Carefully collect all contaminated materials using spark-proof tools and place them into a clearly labeled, sealable waste container.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent (e.g., alcohol), followed by water.[5][9]

  • Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan

Pharmaceutical waste must not be disposed of in standard trash or flushed down the drain, as this can lead to environmental contamination.[13][14][15]

  • Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a robust, sealed container for all waste.

  • Disposal Route: Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal. This typically involves contracting with a licensed waste management company that uses high-temperature incineration for final disposal.[15] For individual researchers with small quantities, consult your EHS officer; some institutions may have consolidation programs.

Emergency Procedures for Exposure

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5][7] Seek medical attention if irritation or other symptoms develop.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth resuscitation if ingestion is also suspected) and seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]

Given the risk of hypotension, medical observation for at least 48 hours after significant exposure may be necessary.[4]

References

  • This compound (hydrochloride)
  • This compound - Safety D
  • This compound (hydrochloride)
  • This compound hydrochloride-SDS. (2025). MedChemExpress.
  • This compound (Hytrin, Tezruly): Uses, Side Effects, Interactions. (2024). WebMD.
  • SAFETY DATA SHEET - this compound hydrochloride dihydr
  • This compound: MedlinePlus Drug Information. U.S.
  • This compound: Uses, Dosage, Side Effects, Warnings. (2024). Drugs.com.
  • This compound: Side Effects, Dosage, Uses, and More. Healthline.
  • This compound Dosage Guide + Max Dose, Adjustments. (2024). Drugs.com.
  • PPE Requirements Hazardous Drug Handling. UnityPoint Health.
  • Safety Data Sheet - this compound hydrochloride dihydr
  • Navigating the Safe Disposal of Trimazosin: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - this compound Hydrochloride. (2011). CymitQuimica.
  • This compound Product Monograph PART III. (2018).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024). U.S.
  • Disposing of Pharmaceutical Waste. (2021). Biomedical Waste Solutions.
  • PPE for Health Care Workers Who Work with Hazardous Drugs. (2009).
  • Disposal and destruction of diversion-risk medicine waste. (2022). Queensland Health.
  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin
Reactant of Route 2
Reactant of Route 2
Terazosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.